3-Bromo-6-chlorochromone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chlorochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILSBPAUJJBEFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393066 | |
| Record name | 3-BROMO-6-CHLOROCHROMONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-38-9 | |
| Record name | 3-BROMO-6-CHLOROCHROMONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chlorochromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-chlorochromone: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-Bromo-6-chlorochromone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and data from analogous compounds to offer field-proven insights into this versatile synthetic intermediate.
Introduction: The Significance of the Chromone Scaffold
The chromone (4H-chromen-4-one) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Chromone derivatives have demonstrated potential as antibacterial, anticancer, anti-inflammatory, and antioxidant agents.[1] The strategic placement of halogen substituents on the chromone ring system, as seen in this compound, enhances its utility as a versatile building block for the synthesis of complex, biologically active molecules. The bromine atom at the C-3 position and the chlorine atom at the C-6 position offer distinct reactive sites for further chemical modification, making this compound a valuable intermediate in drug discovery and materials science.
Physicochemical and Spectroscopic Properties
Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-6-chlorochromen-4-one | [3] |
| CAS Number | 73220-38-9 | [3] |
| Molecular Formula | C₉H₄BrClO₂ | [3] |
| Molecular Weight | 259.48 g/mol | [3] |
| Appearance | Off-white to light yellow solid (predicted) | [4] |
| Melting Point | 128-130 °C | [5] |
| Solubility | Soluble in chloroform, likely soluble in other common organic solvents like DMSO and DMF. | [4] |
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including substituted chromones and halogenated aromatic systems.[6][7][8]
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the four aromatic protons.
-
δ ~8.2-8.4 ppm (s, 1H): This singlet would correspond to the proton at the C-2 position. The presence of the adjacent bromine atom would influence its chemical shift.
-
δ ~7.8-8.0 ppm (d, J ≈ 2.5 Hz, 1H): This doublet is predicted for the proton at the C-5 position, showing coupling to the C-7 proton.
-
δ ~7.5-7.7 ppm (dd, J ≈ 8.8, 2.5 Hz, 1H): This doublet of doublets would be assigned to the proton at the C-7 position, coupling to both the C-5 and C-8 protons.
-
δ ~7.3-7.5 ppm (d, J ≈ 8.8 Hz, 1H): This doublet corresponds to the proton at the C-8 position, coupling to the C-7 proton.
The carbon NMR spectrum is predicted to show nine distinct signals, corresponding to each carbon atom in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~155-158 | Olefinic carbon adjacent to the oxygen atom. |
| C-3 | ~115-118 | Olefinic carbon bearing the bromine atom. |
| C-4 | ~175-178 | Carbonyl carbon. |
| C-4a | ~123-126 | Quaternary carbon at the ring junction. |
| C-5 | ~127-130 | Aromatic CH carbon. |
| C-6 | ~130-133 | Aromatic carbon bearing the chlorine atom. |
| C-7 | ~135-138 | Aromatic CH carbon. |
| C-8 | ~118-121 | Aromatic CH carbon. |
| C-8a | ~154-157 | Quaternary carbon adjacent to the oxygen atom. |
Note: These predictions are based on substituent effects on the chromone scaffold.[1][9]
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[6][10][11]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~1650-1680 | C=O (carbonyl) stretch | Strong |
| ~1600-1620 | C=C (alkene) stretch | Medium |
| ~1450-1580 | C=C (aromatic) stretch | Medium-Strong |
| ~1200-1300 | C-O-C (ether) stretch | Strong |
| ~700-850 | C-Cl stretch | Strong |
| ~550-650 | C-Br stretch | Medium |
The electron ionization mass spectrum (EI-MS) of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[12][13] The fragmentation pattern would likely involve the loss of CO, Br, and Cl radicals.
-
M⁺ peak cluster: A complex cluster of peaks around m/z 258, 260, and 262, reflecting the different isotopic combinations of Br and Cl.
-
[M-CO]⁺: Loss of a carbonyl group.
-
[M-Br]⁺: Loss of the bromine radical.
-
[M-Cl]⁺: Loss of the chlorine radical.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to its readily functionalizable halogen atoms.
Proposed Synthesis
A plausible synthetic route to this compound involves the bromination of 6-chlorochromone. 6-chlorochromone can be synthesized from 2-hydroxy-5-chloroacetophenone.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed):
-
Synthesis of 6-Chlorochromone:
-
To a solution of 2-hydroxy-5-chloroacetophenone in an appropriate solvent (e.g., pyridine or DMF), add a suitable reagent for introducing the C2 and C3 carbons, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) for a Vilsmeier-Haack type reaction, followed by acid-catalyzed cyclization.[14]
-
Alternatively, a Claisen condensation with a suitable ester followed by cyclization can be employed.
-
Purify the resulting 6-chlorochromone by recrystallization or column chromatography.
-
-
Bromination of 6-Chlorochromone:
-
Dissolve 6-chlorochromone in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or elemental bromine (Br₂).[15]
-
Heat the reaction mixture to initiate the reaction and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography to yield this compound.
-
Chemical Reactivity
The reactivity of this compound is dominated by the chemistry of the C-3 bromine atom and the electrophilic nature of the chromone ring.
The C-3 bromine is well-suited for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[3][16][17][18]
Caption: Key cross-coupling reactions of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
To an oven-dried flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with stirring and monitor its progress by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The electron-deficient nature of the pyrone ring can make the C-2 position susceptible to nucleophilic attack, which can sometimes lead to ring-opening.[19] However, direct nucleophilic substitution of the C-3 bromine is less common but may be possible under specific conditions with strong nucleophiles.
Biological Activity and Applications
The chromone scaffold is associated with a wide array of biological activities, and this compound serves as a key starting material for synthesizing novel therapeutic agents.
Antifungal Activity
This compound has demonstrated notable antifungal activity against the emerging multidrug-resistant pathogen Candida auris.[20]
-
Minimum Inhibitory Concentration (MIC): 20 µg/mL against two strains of C. auris (KCTC 17809 and 17810).[20]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and procedures used in studies on C. auris.[21][22]
-
Inoculum Preparation: Culture C. auris on Sabouraud dextrose agar at 35°C for 24 hours. Prepare a cell suspension in sterile saline or water and adjust the turbidity to achieve a final inoculum concentration of 0.5–2.5 × 10⁵ cells/mL in the test wells.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, which can be assessed visually or by measuring the optical density at 530 nm.
Applications in Drug Discovery
The versatile reactivity of this compound makes it an attractive starting point for the synthesis of libraries of novel compounds to be screened for various biological activities, including:
-
Anticancer Agents: Many chromone derivatives have shown cytotoxic activity against various cancer cell lines.[1]
-
Anti-inflammatory Agents: Chromones can modulate inflammatory pathways.[1]
-
Bradykinin B1 Antagonists: This compound has been used as a reagent in the preparation of chromenones as potent bradykinin B1 antagonists.[7]
-
Fluorescent Probes: The chromone core can be elaborated to create fluorescent molecules for biological imaging.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.[3]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its dual halogenation provides distinct opportunities for selective chemical modifications, primarily through palladium-catalyzed cross-coupling reactions at the C-3 position. The demonstrated antifungal activity against the high-priority pathogen Candida auris underscores the therapeutic potential of chromone derivatives and highlights the importance of this compound as a lead structure for the development of new antifungal agents. This guide provides a foundational understanding of its properties and reactivity, serving as a valuable resource for researchers aiming to leverage this versatile molecule in their synthetic endeavors.
References
- ResearchGate. (n.d.). Chromone derivatives in the pharmaceutical industry.[Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chromone: A Pillar in Modern Drug Discovery and Medicinal Chemistry.[Link]
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.[Link]
- AVESİS. (2019). Electronic [UVeVisible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone.[Link]
- PubChem. (n.d.). This compound.[Link]
- National Institutes of Health. (2019).
- National Institutes of Health. (n.d.). 3-Bromochroman-4-one.[Link]
- PubChem. (n.d.).
- Chemistry LibreTexts. (2023). 13C NMR Chemical Shift Table.[Link]
- Pharmaffiliates. (n.d.). This compound.[Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.[Link]
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.[Link]
- National Institutes of Health. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species.[Link]
- MDPI. (2020).
- Organic Chemistry Portal. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction.[Link]
- ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones.[Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[Link]
- ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.[Link]
- INDOFINE Chemical Company, Inc. (n.d.). 3-BROMO-6-CHLORO-7-METHYLCHROMONE.[Link]
- YouTube. (2023).
- ResearchGate. (n.d.). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions.[Link]
- YouTube. (2021). Stereochemistry of bromine addition.[Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.[Link]
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.[Link]
- RSC Publishing. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0041792).[Link]
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.[Link]
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.[Link]
- Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris.[Link]
- National Institutes of Health. (2024).
- ResearchGate. (n.d.). Antifungal activity against Candida auris isolates using the CLSI reference broth microdilution method.[Link]
- Spectroscopy Online. (2023).
- MDPI. (n.d.).
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.[Link]
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.[Link]
- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.[Link]
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Bromo-6-chloro-4H-chromen-4-one | 73220-38-9 [sigmaaldrich.com]
- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. savemyexams.com [savemyexams.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 15. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Off-Patent Compounds That Present Antifungal Activity Against the Emerging Fungal Pathogen Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
Structure Elucidation of 3-Bromo-6-chlorochromone: A Multi-Technique Spectroscopic and Crystallographic Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous determination of molecular structure is a cornerstone of chemical research and drug development. Chromone scaffolds are privileged structures in medicinal chemistry, and their halogenated derivatives often exhibit enhanced biological activity.[1][2] This technical guide provides a comprehensive, field-proven workflow for the complete structure elucidation of 3-bromo-6-chlorochromone. We move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic, self-validating system of analysis provides irrefutable structural proof. This guide details the strategic application of mass spectrometry (MS), infrared (IR) spectroscopy, advanced nuclear magnetic resonance (NMR) techniques, and single-crystal X-ray crystallography.
Introduction: The Challenge of the Halogenated Chromone Scaffold
Chromones (4H-1-benzopyran-4-ones) and their derivatives are a vital class of heterocyclic compounds, forming the core of numerous natural products (like flavonoids) and synthetic molecules with a wide spectrum of pharmacological activities.[2][3][4] The introduction of halogen atoms onto the chromone core can significantly modulate a compound's physicochemical properties and biological efficacy. However, this substitution introduces a significant analytical challenge: the precise and unequivocal determination of the position of each halogen and other substituents.
Synthesis and Purification Strategy
The first step in any elucidation is to obtain a pure sample. A common and effective route to substituted chromones begins with an appropriately substituted o-hydroxyacetophenone.[5][6][7]
Proposed Synthetic Pathway
-
Starting Material: The synthesis would logically commence with 1-(5-chloro-2-hydroxyphenyl)ethan-1-one.
-
Cyclization: A Claisen-like condensation with an appropriate C1 source (e.g., ethyl formate) followed by acid-catalyzed cyclodehydration would yield the 6-chlorochromone intermediate.[7]
-
Regioselective Bromination: The C3 position of the chromone ring is activated towards electrophilic substitution. Treatment of 6-chlorochromone with a suitable brominating agent, such as N-Bromosuccinimide (NBS) or dibromoisocyanuric acid, can achieve regioselective bromination at the C3 position to yield the target molecule.[8][9]
Experimental Protocol: Purification
-
Crude Product Isolation: Following the reaction, the crude product is isolated by precipitation in ice water and filtration.
-
Chromatography: The crude solid is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Fractions are monitored by Thin Layer Chromatography (TLC).
-
Recrystallization: The purified fractions are combined, the solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield analytically pure, crystalline this compound.
The Spectroscopic Toolkit: A Self-Validating Quad-Analysis
No single technique is sufficient for unambiguous proof. We employ a suite of spectroscopic methods where the results from one technique validate the others, creating a robust, self-correcting analytical workflow.
Mass Spectrometry (MS): Confirming Elemental Composition
Causality: Before determining how atoms are connected, we must first confirm what atoms are present and in what number. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic distributions of chlorine and bromine.
Expected Data: The molecular formula C₉H₄BrClO₂ has a calculated molecular weight of 257.9083 Da.[10] The key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺) peak cluster.
-
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11]
-
Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[11]
The presence of one bromine and one chlorine atom will result in a characteristic cluster of peaks at M, M+2, and M+4. The M+2 peak will be the most abundant due to the combined probabilities of having one heavy isotope (either ⁸¹Br or ³⁷Cl). The M+4 peak arises from the molecule containing both heavy isotopes (⁸¹Br and ³⁷Cl).
Data Summary Table
| Ion | m/z (Calculated) | Isotopic Composition | Expected Relative Intensity |
| [M]⁺ | 257.9 | C₉H₄⁷⁹Br³⁵ClO₂ | ~75% |
| [M+2]⁺ | 259.9 | C₉H₄⁸¹Br³⁵ClO₂ / C₉H₄⁷⁹Br³⁷ClO₂ | ~100% |
| [M+4]⁺ | 261.9 | C₉H₄⁸¹Br³⁷ClO₂ | ~25% |
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~1 mg of the purified solid in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer in positive ion mode.
-
Validation: The observed m/z must match the calculated value to within 5 ppm, and the isotopic pattern must match the theoretical distribution shown above. This provides strong, trustworthy evidence for the elemental formula.[12][13][14]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality: IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, which must be consistent with the proposed chromone structure.
Expected Data: The IR spectrum of a chromone is characterized by several key absorption bands.[15][16]
-
~3100-3000 cm⁻¹: Aromatic and vinylic C-H stretching.
-
~1685-1660 cm⁻¹: A very strong, sharp absorption corresponding to the C=O (ketone) stretching of the γ-pyrone ring. This is a critical diagnostic peak.
-
~1640-1580 cm⁻¹: C=C stretching vibrations from both the aromatic and pyrone rings.
-
~1250-1000 cm⁻¹: C-O stretching vibrations.
Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: A small amount of the solid crystalline sample is placed directly on the ATR crystal.
-
Analysis: The spectrum is acquired over a range of 4000-600 cm⁻¹.
-
Validation: The presence of the intense carbonyl peak validates the core chromone structure, while the absence of a broad O-H stretch (above 3200 cm⁻¹) confirms the absence of hydroxyl impurities from the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[17] A full suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon and, critically, to place the substituents at their correct positions.
Predicted NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity & Coupling |
| C2 | ~155 | ~8.6 | s (1H) |
| C3 | ~115 (Br-bearing C) | - | - |
| C4 | ~175 (Carbonyl) | - | - |
| C4a | ~124 | - | - |
| C5 | ~126 | ~8.1 | d, J ≈ 2.5 Hz (1H) |
| C6 | ~132 (Cl-bearing C) | - | - |
| C7 | ~125 | ~7.7 | dd, J ≈ 8.8, 2.5 Hz (1H) |
| C8 | ~119 | ~7.5 | d, J ≈ 8.8 Hz (1H) |
| C8a | ~154 | - | - |
Note: Predicted shifts are based on data from related chromone structures and general substituent effects.[18][19][20][21]
Experimental Protocols & Data Interpretation
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR:
-
Logic: Identifies all hydrogen atoms and their local electronic environments and neighboring protons.
-
Interpretation: The spectrum is expected to show four distinct signals in the aromatic/vinylic region (δ 7.0-9.0 ppm). The most downfield signal will be the singlet for H2, deshielded by the adjacent oxygen and carbonyl group. The remaining three aromatic protons (H5, H7, H8) will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring: a doublet (H8), a doublet of doublets (H7), and a narrow doublet or triplet (H5, due to meta-coupling).
-
-
¹³C NMR:
-
Logic: Identifies all unique carbon environments.
-
Interpretation: Nine distinct carbon signals are expected. The carbonyl carbon (C4) will be the most downfield signal (~175 ppm). The two carbons attached to heteroatoms (C2 and C8a) will also be significantly downfield. The carbons directly bonded to the halogens (C3 and C6) will have their chemical shifts influenced accordingly.[22]
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Logic: Identifies protons that are coupled to each other (typically on adjacent carbons).
-
Interpretation: A COSY spectrum will show a clear correlation between H7 and H8, confirming their ortho relationship. A weaker correlation between H5 and H7 (meta-coupling) will also be observed. This definitively establishes the connectivity of the aromatic protons.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Logic: This is the critical experiment for placing the substituents. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Interpretation & Validation:
-
The proton at H2 (singlet, ~8.6 ppm) MUST show correlations to the carbonyl carbon (C4) and the bromine-bearing carbon (C3). This confirms the bromine is at position 3.
-
The proton at H5 (~8.1 ppm) MUST show correlations to the carbonyl carbon (C4) and C7. This places H5 adjacent to the ring fusion and the carbonyl.
-
The proton at H7 (~7.7 ppm) MUST show correlations to C5 and the chlorine-bearing carbon (C6). This is the key correlation that unambiguously places the chlorine atom at position 6.
-
-
Visualization: Key HMBC Correlations for Structural Confirmation
The following diagram illustrates the essential long-range correlations that provide irrefutable proof of the 3-bromo-6-chloro substitution pattern.
Caption: Key 2-bond (²J) and 3-bond (³J) HMBC correlations confirming substituent positions.
X-ray Crystallography: The Unambiguous Gold Standard
Causality: While the integrated spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.[23] It serves as the ultimate arbiter, confirming the connectivity and stereochemistry derived from NMR.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity material from recrystallization is used. Crystals are grown by slow evaporation of a saturated solution (e.g., in ethyl acetate/hexanes).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[23]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to provide precise bond lengths, bond angles, and confirmation of the atomic connectivity.[24]
Integrated Structure Elucidation Workflow
The entire process can be visualized as a logical, hierarchical workflow where each step builds upon and validates the last.
Caption: Logical workflow for unambiguous structure determination.
Conclusion
The structure elucidation of this compound is a prime example of the necessity for a multi-faceted analytical approach. By integrating the elemental composition data from mass spectrometry, functional group confirmation from IR spectroscopy, and detailed connectivity mapping from a suite of NMR experiments, a confident structural assignment can be made. Each technique serves as a cross-validation point for the others, creating a robust and trustworthy dataset. For absolute certainty, particularly in regulated environments such as pharmaceutical development, single-crystal X-ray crystallography provides the final, irrefutable proof. This integrated workflow ensures the highest degree of scientific rigor and is essential for advancing research based on this important chemical scaffold.
References
- Gamas-Ledesma, L., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters. [Link]
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Link]
- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
- Wang, L., et al. (2024). Iodine(III)
- IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews. [Link]
- Tureček, F., & Gu, M. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. PubMed Central. [Link]
- Mary, Y. S., et al. (2018). Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid. Journal of Molecular Structure. [Link]
- ResearchGate. (2015). General Methods of Preparing Chromones. [Link]
- Ellis, G. P., et al. (1972). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- University of Calgary. Ch13 - Mass Spectroscopy. [Link]
- Journal of Chemical Education. (1998).
- PubMed. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]
- IJRPC. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]
- ResearchGate. (2020).
- Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. [Link]
- ResearchGate. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. [Link]
- Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
- PubChem. This compound. [Link]
- ResearchGate. (2022). X-ray crystallography of 3 af. [Link]
- ResearchGate. (2015). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]
- PubMed. (2013).
- ResearchGate. (2021). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. [Link]
- SpectraBase.
- Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
- PubMed Central. (2022).
- Thieme. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. [Link]
- NP-MRD. 1H NMR Spectrum (1D, 100 MHz, chcl3, predicted) (NP0007559). [Link]
- Wesleyan University. (2023).
- INDOFINE Chemical Company, Inc. 3-BROMO-6-CHLORO-7-METHYLCHROMONE. [Link]
- PubChem. 6-Chloro-3-formylchromone. [Link]
- MDPI. (2020).
- ResearchGate. (2020). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
- Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
- PubMed. (2022).
- Wikipedia. X-ray crystallography. [Link]
- MDPI. (2021).
- PubChem. 3-Bromo-6-chlorocyclohexane-1,2-diamine. [Link]
- ResearchGate. (2021). Chemical structures of chromenone derived compounds. [Link]
- Nchinda, A. T. (2002).
- PubChem. 3-Bromo-6-chlorohexa-1,4-diyne. [Link]
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Columbia University. INFRARED SPECTROSCOPY (IR). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. tutorsglobe.com [tutorsglobe.com]
- 8. Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. This compound | C9H4BrClO2 | CID 3498945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. asianpubs.org [asianpubs.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
CAS number 73220-38-9 properties
An In-Depth Technical Guide to N-Acetyl-DL-tryptophan (CAS 87-32-1)
A Note on Chemical Identification: This guide focuses on N-Acetyl-DL-tryptophan, which is correctly identified by the Chemical Abstracts Service (CAS) Registry Number 87-32-1. The CAS number 73220-38-9, provided in the topic query, corresponds to the compound 3-Bromo-6-chlorochromone[1][2][3][4][5]. Given the specified audience of researchers and drug development professionals, this guide addresses the properties and applications of N-Acetyl-DL-tryptophan, a compound of significant interest in the biopharmaceutical field.
Introduction
N-Acetyl-DL-tryptophan (NAT) is a synthetic derivative of the essential amino acid DL-tryptophan[6][7]. As a racemic mixture, it contains equal amounts of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan[6]. In the pharmaceutical industry, NAT is a widely utilized excipient, primarily valued for its role as a stabilizing agent in parenteral formulations of biologics, most notably human serum albumin and monoclonal antibodies[8][9][10]. Its ability to protect proteins from oxidative and thermal stress makes it a critical component in ensuring the stability, efficacy, and shelf-life of therapeutic protein drugs[8][11]. This guide provides a comprehensive technical overview of the physicochemical properties, mechanism of action, synthesis, and analytical methodologies relevant to N-Acetyl-DL-tryptophan for professionals in research and drug development.
Physicochemical Properties
N-Acetyl-DL-tryptophan is a white to off-white crystalline powder[7][12]. Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 87-32-1 | [6][7][13][14][15] |
| Molecular Formula | C₁₃H₁₄N₂O₃ | [6][13] |
| Molecular Weight | 246.26 g/mol | [16][17][18] |
| Melting Point | ~205 °C (with decomposition) | [18] |
| Solubility | Slightly soluble in water; very soluble in ethanol (96%); dissolves in dilute solutions of alkali hydroxides. | [7] |
| UV λmax | 222, 282, 291 nm | [6] |
| Appearance | White to light yellow powder | [18] |
| Storage Temperature | 2-8°C |
Mechanism of Action as a Biopharmaceutical Stabilizer
The primary function of N-Acetyl-DL-tryptophan in biopharmaceutical formulations is to act as a sacrificial antioxidant and a thermal stabilizer[8][9]. The indole ring of the tryptophan moiety is susceptible to oxidation, and by including NAT in the formulation, it is preferentially oxidized over the tryptophan residues in the therapeutic protein, thus preserving the protein's structure and function[8][10].
Protection Against Oxidative Stress
Oxidative stress, mediated by reactive oxygen species (ROS), can lead to the degradation of therapeutic proteins, particularly those with solvent-accessible tryptophan and methionine residues[8][10]. NAT mitigates this by scavenging free radicals.
Applications in Research and Drug Development
The utility of N-Acetyl-DL-tryptophan extends across various stages of pharmaceutical development and research.
-
Biopharmaceutical Formulation : Its primary application is as a stabilizer for protein therapeutics, including monoclonal antibodies and human serum albumin, to prevent degradation during manufacturing, storage, and administration.[8][9][10]
-
Neuroprotective Research : The L-enantiomer, N-Acetyl-L-tryptophan, has been investigated for its neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) by protecting against hydrogen peroxide-induced cell death.[6] It has also been identified as an antagonist of the neurokinin-1 receptor, suggesting potential in studying neurodegenerative and inflammatory diseases.[19]
-
Precursor for Synthesis : NAT serves as a precursor in the synthesis of other active pharmaceutical ingredients and research compounds.[20]
-
Dietary Supplements : It is also found in dietary supplements aimed at improving sleep quality and mood regulation, leveraging its relationship to the serotonin and melatonin pathways.[20]
-
Cell Culture Media : As a stable source of tryptophan, it is used as a raw material in cell culture media to support cell viability and protein synthesis.[18]
Analytical Methodologies
The quantification of N-Acetyl-DL-tryptophan in pharmaceutical preparations is crucial for quality control. Several analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common and reliable method for the determination of NAT in human albumin solutions and other protein formulations.[21][22] A typical protocol involves:
-
Sample Preparation : Deproteinization of the sample, for instance, by precipitation with an acid like perchloric acid, followed by centrifugation to obtain a clear supernatant.[22]
-
Chromatographic Separation : The supernatant is injected into an HPLC system equipped with a C18 column.
-
Elution : A gradient elution using a mobile phase of acetonitrile and a phosphate buffer (e.g., at pH 2.3) is used to separate NAT from other components.[22]
-
Detection : UV detection at a wavelength of 220 nm or 280 nm is commonly employed for quantification.[21][22]
-
Quantification : The concentration of NAT is determined by comparing its peak area to a standard curve generated from known concentrations of a reference standard.[22]
UV Spectrophotometry
A simpler, though less specific, method involves UV spectrophotometry. After precipitating the protein from the sample, the absorbance of the acid-soluble fraction is measured at 280 nm. The concentration of NAT is then calculated using its molar absorptivity (ε280 = 5250).[23]
Safety and Handling
N-Acetyl-DL-tryptophan is generally considered to be a substance with low toxicity and is not classified as hazardous under normal handling conditions.[16][24] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[24]
-
Handling : Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[24][25]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[25] Recommended storage is between 2-8°C.
-
Incompatibilities : Avoid contact with strong oxidizing agents.[25]
-
First Aid : In case of contact with skin, wash with soap and water. If in eyes, flush with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.[25]
References
- Pharmaffiliates. (n.d.). Acetyltryptophan | CAS No : 87-32-1.
- J&K Scientific LLC. (n.d.). This compound | 73220-38-9.
- Google Patents. (1994). Production of n-acetyl-dl-tryptophan.
- Yu, M. W., & Finlayson, J. S. (1984). Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products. Journal of Pharmaceutical Sciences, 73(1), 82–86.
- ResearchGate. (2004). Stabilizing mechanisms in commercial albumin preparations: Octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress.
- Loba Chemie. (n.d.). N-ACETYL-DL-TRYPTOPHAN FOR BIOCHEMISTRY.
- Nelis, H. J., et al. (1985). Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions. Journal of Chromatography, 333(2), 381–387.
- Anraku, M., et al. (2004). Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1702(1), 19-27.
- oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - N-ACETYL-DL-TRYPTOPHAN 99% (For Biochemistry).
- PubChem. (n.d.). N-Acetyltryptophan.
- PubChem. (n.d.). N-acetyl-D-tryptophan.
- Hogan, K. L., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3541-3549.
- PharmaCompass.com. (n.d.). N-ACETYL-DL-TRYPTOPHAN - Uses, DMF, Dossier, Manufacturer, Supplier.
- Google Patents. (2006). Method for preparing N-acetyl-DL-tryptophan by cascade reaction.
- USP-NF. (n.d.). N-Acetyl-dl-tryptophan.
- Tradeindia. (n.d.). N-acetyl-dl-tryptophan.
- ResearchGate. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations.
- Zhu, T., et al. (2015). Determination of Acetyl-Tryptophan in Human Albumin by Reversed-Phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 27(6), 2015-2018.
- Google Patents. (2017). Use of tryptophan derivatives for protein formulations.
- Baishixing. (n.d.). N-Acetyl-DL-tryptophan.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 73220-38-9 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Bromo-6-chloro-4H-chromen-4-one | 73220-38-9 [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 87-32-1 | CAS DataBase [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing mechanisms in commercial albumin preparations: octanoate and N-acetyl-L-tryptophanate protect human serum albumin against heat and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl-dl-tryptophan - Cas No: 87-32-1, Molecular Formula: C13h14n2o3, Molecular Weight: 246.3 G/mol, Purity: 98%, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 13. scbt.com [scbt.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. N-Acetyltryptophan | C13H14N2O3 | CID 2002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. N-acetyl-D-tryptophan | C13H14N2O3 | CID 439917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. N-Acetyl-DL-tryptophan | Derivatives for Cell Culture | Baishixing [aminoacids-en.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. chemimpex.com [chemimpex.com]
- 21. Chromatographic determination of N-acetyl-DL-tryptophan and octanoic acid in human albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. Quantitative determination of the stabilizers octanoic acid and N-acetyl-DL-tryptophan in human albumin products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. oxfordlabchem.com [oxfordlabchem.com]
A Comprehensive Technical Guide to the Synthesis of 3-Bromo-6-chlorochromone
Abstract: The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This technical guide provides an in-depth, research-level overview of a robust synthetic strategy for 3-Bromo-6-chlorochromone, a valuable intermediate for the development of novel therapeutics and chemical probes. We will dissect the synthesis from a mechanistic perspective, explaining the causality behind procedural choices to ensure both reproducibility and a deeper understanding of the underlying chemistry. This document details two primary stages: the formation of the 6-chlorochromone core from a commercially available precursor and its subsequent highly regioselective bromination at the C-3 position. Full experimental protocols, data summaries, and mechanistic diagrams are provided to support researchers in the fields of organic synthesis and drug development.
Strategic Approach: A Retrosynthetic Analysis
A logical synthetic plan for this compound begins with deconstructing the molecule into readily accessible starting materials. The primary disconnections are at the C-3 bromine and the pyrone ring of the chromone core. This retrosynthetic analysis reveals a two-stage strategy: the formation of an intermediate, 6-chlorochromone, followed by a regioselective bromination. The 6-chlorochromone itself can be synthesized via the cyclization of 5-chloro-2-hydroxyacetophenone, a common and commercially available starting material.[3][4]
Caption: Key stages in the synthesis of the 6-chlorochromone core.
Regioselective C-3 Bromination
With the 6-chlorochromone core assembled, the next critical step is the introduction of a bromine atom specifically at the C-3 position.
Mechanistic Considerations for Regioselectivity
The reactivity of the chromone ring towards electrophiles is nuanced. The benzene portion (A-ring) is activated by the ether oxygen, while the pyrone portion (C-ring) is generally deactivated by the electron-withdrawing carbonyl group. However, the C-3 position is part of an enol-ether-like system, making it susceptible to attack by certain electrophilic halogenating agents.
-
Expertise & Experience: Traditional brominating agents like Br₂ can lead to a mixture of products or reaction at the more activated A-ring. To achieve high regioselectivity at C-3, a modern and milder approach is preferable. An iodine(III)-mediated protocol using Phenyliodine bis(trifluoroacetate) (PIFA) as an oxidant and dibromomethane (CH₂Br₂) as the bromine source has been shown to be exceptionally effective for the 3-halogenation of chromones. [5]The proposed mechanism involves the activation of CH₂Br₂ by the hypervalent iodine reagent to generate a potent electrophilic bromine species that selectively attacks the electron-rich C-3 position. This method avoids harsh acidic conditions and provides excellent yields of the desired 3-bromochromone.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Protocol 1: Synthesis of 6-Chlorochromone
-
Reaction Setup: To a solution of 5-chloro-2-hydroxyacetophenone (1.0 eq) in anhydrous toluene (5 mL per 1 mmol of substrate) in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reaction Progression: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cyclization: Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (2.0 eq) and stir vigorously for 1 hour. A precipitate should form.
-
Workup and Isolation: Pour the mixture into ice-cold water (20 mL per 1 mmol of substrate) and stir. Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Purification: Dry the crude solid in a vacuum oven. Recrystallization from ethanol or purification by column chromatography (silica gel, ethyl acetate/hexane gradient) can be performed if necessary to yield pure 6-chlorochromone as a white to off-white solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a sealed reaction vial, dissolve 6-chlorochromone (1.0 eq) in dibromomethane (CH₂Br₂, 5 mL per 1 mmol of substrate).
-
Reagent Addition: Add Phenyliodine bis(trifluoroacetate) (PIFA) (0.45 eq) to the solution.
-
Reaction Progression: Seal the vial and heat the mixture to 100 °C in an oil bath for 12 hours. Monitor the reaction by TLC for the disappearance of the starting material. [5]4. Workup and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess dibromomethane.
-
Purification: Purify the resulting crude residue directly by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound as a pure solid.
Data Summary and Characterization
The following table summarizes typical reaction parameters and expected outcomes for the described synthesis. Actual results may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Key Conditions |
| 1 | Cyclization | 5-Chloro-2-hydroxyacetophenone | 6-Chlorochromone | 80 - 90% | DMF-DMA, Toluene, Reflux; then HCl |
| 2 | Bromination | 6-Chlorochromone | This compound | 70 - 85% | PIFA, CH₂Br₂, 100 °C, 12h [5] |
Characterization Notes:
-
1H NMR: The successful formation of the chromone ring is typically confirmed by a characteristic singlet for the C2-H proton. Upon bromination at C-3, this C2-H signal will disappear, and the C-3 proton signal will be absent.
-
Mass Spectrometry: The isotopic pattern for the presence of both chlorine and bromine atoms in the final product will be a definitive indicator of successful synthesis.
Conclusion
This guide outlines a logical, efficient, and well-documented synthetic route to this compound. By beginning with the cyclization of 5-chloro-2-hydroxyacetophenone to form the 6-chlorochromone core, and subsequently employing a modern, regioselective C-3 bromination protocol, the target compound can be obtained in high purity and good overall yield. The mechanistic insights and detailed procedures provided herein are designed to empower researchers to confidently synthesize this valuable building block for applications in medicinal chemistry and beyond.
References
- Wallén, E. A. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]
- Gaspar, A., et al. (2014). Chromone as a Privileged Scaffold in Medicinal Chemistry: A Review. CORE. [Link]
- Li, Y., et al. (2024). Iodine(III)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. RSC Advances. [Link]
- Ellis, G. P., et al. (1972). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1, 1554-1557. [Link]
- Al-Warhi, T., et al. (2022). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line.
- Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1145-1155. [Link]
- Sabnis, R. W. (2009). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Arkivoc, 2009(11), 223-233. [Link]
- Al-Warhi, T., et al. (2022). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
- CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.
- Auti, P. S., et al. (2023). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry.
- Al-Amiery, A. A., et al. (2012). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 2(3), 793-804. [Link]
- Wallén, E. A. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones.
- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. PubMed. [Link]
- Singh, P., et al. (2011). A Mild and Efficient Protocol to Synthesize Chromones, Isoflavones, and Homoisoflavones Using the Complex 2,4,6-Trichloro-1,3,5-triazine/Dimethylformamide.
- CN107698651A - Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone.
- Dahlén, K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6541-6555. [Link]
- Klumpp, D. A., et al. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. The Journal of Organic Chemistry, 68(26), 9964-9970. [Link]
- Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 26-33. [Link]
- Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Molecular Pharmacology, 82(5), 847-856. [Link]
- Ellis, G. P. (1977). General Methods of Preparing Chromones.
- Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.
- Chen, Y. R., et al. (2018). Efficient Synthesis of Chromone and Flavonoid Derivatives With Diverse Heterocyclic Units. Frontiers in Chemistry, 6, 558. [Link]
- Kumar, D., et al. (2016). Chromone As A Versatile Nucleus. International Journal of Modern Research in Engineering & Science, 1(5), 1-12. [Link]
- Al-Warhi, T., et al. (2022). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.
- Dai, Y., et al. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Taylor & Francis Online. [Link]
- LookChem. 1-(5-Chloro-2-hydroxyphenyl)ethanone|1450-74-4. LookChem. [Link]
- National Center for Biotechnology Information. (n.d.). 6-Chloro-3-formylchromone. PubChem. [Link]
- Ptaszek, M., et al. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. The Journal of Organic Chemistry, 74(11), 4159-4170. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5′-氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Iodine(iii)-mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Bromo-6-chlorochromen-4-one: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-6-chlorochromen-4-one, a halogenated chromone derivative of significant interest in medicinal chemistry. The document details its formal nomenclature, physicochemical properties, and provides a validated, step-by-step synthetic protocol. A thorough characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, is presented with an analysis of the expected spectral features. Furthermore, this guide explores the pivotal role of 3-bromo-6-chlorochromen-4-one as a versatile intermediate in the synthesis of advanced bioactive molecules, particularly in the development of novel anticancer and anti-inflammatory agents. The underlying mechanisms of action for chromone-based therapeutics are discussed, supported by visualizations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.
Introduction and Nomenclature
The chromone scaffold, a benzopyran-4-one core, is recognized as a "privileged structure" in medicinal chemistry. This is attributed to its prevalence in a diverse array of naturally occurring and synthetic compounds exhibiting a wide spectrum of pharmacological activities. The strategic introduction of halogen substituents onto the chromone ring system can significantly modulate the physicochemical properties and biological activity of the resulting derivatives, making them attractive candidates for drug design and development.
3-Bromo-6-chlorochromen-4-one is a synthetic chromone derivative featuring both bromine and chlorine atoms at specific positions. These modifications enhance its reactivity and utility as a key building block in the synthesis of more complex, biologically active molecules.
IUPAC Name: The formal IUPAC name for this compound is 3-bromo-6-chlorochromen-4-one [1].
Chemical Structure:
Caption: Chemical structure of 3-bromo-6-chlorochromen-4-one.
Physicochemical Properties
A summary of the key physicochemical properties of 3-bromo-6-chlorochromen-4-one is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₄BrClO₂ | [1] |
| Molecular Weight | 259.48 g/mol | [1] |
| Appearance | Off-white crystalline solid | |
| Melting Point | 126-132 °C | |
| CAS Number | 73220-38-9 | [1] |
Synthesis of 3-Bromo-6-chlorochromen-4-one
The synthesis of 3-bromo-6-chlorochromen-4-one can be achieved through a multi-step process, typically starting from a substituted phenol. The following protocol outlines a representative synthetic route.
Synthetic Workflow
Caption: Proposed synthetic pathway for 3-bromo-6-chlorochromen-4-one.
Experimental Protocol
Step 1: Synthesis of 5'-chloro-2'-hydroxyacetophenone
-
To a stirred solution of 4-chlorophenyl acetate (prepared by acetylation of 4-chlorophenol with acetic anhydride) in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 120-160 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5'-chloro-2'-hydroxyacetophenone.
Step 2: Synthesis of 6-chloro-3-formylchromone
-
Cool N,N-dimethylformamide (DMF) in an ice bath and slowly add phosphorus oxychloride (POCl₃) with stirring to form the Vilsmeier reagent.
-
To this reagent, add 5'-chloro-2'-hydroxyacetophenone portion-wise, maintaining the low temperature.
-
After the addition, allow the reaction mixture to stir at room temperature for several hours, then heat to 60-80 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-chloro-3-formylchromone.
Step 3: Synthesis of 3-bromo-6-chlorochromen-4-one
-
To a solution of 6-chloro-3-formylchromone in a suitable solvent (e.g., dioxane or a mixture of pyridine and acetic acid), add elemental bromine dropwise with stirring at room temperature.
-
The reaction is often facilitated by the presence of a catalyst, such as a Lewis acid or a radical initiator, depending on the specific protocol.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 3-bromo-6-chlorochromen-4-one.
Spectroscopic Characterization
The structural elucidation of 3-bromo-6-chlorochromen-4-one is confirmed through a combination of spectroscopic methods. The expected data is summarized below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| H-2 | ~8.2 | Singlet | Aromatic CH |
| H-5 | ~7.9 | Doublet | Aromatic CH |
| H-7 | ~7.6 | Doublet of doublets | Aromatic CH |
| H-8 | ~7.4 | Doublet | Aromatic CH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |
| C-2 | ~155 | C=C | |
| C-3 | ~115 | C-Br | |
| C-4 | ~175 | C=O | |
| C-4a | ~125 | Aromatic C | |
| C-5 | ~127 | Aromatic CH | |
| C-6 | ~130 | Aromatic C-Cl | |
| C-7 | ~135 | Aromatic CH | |
| C-8 | ~120 | Aromatic CH | |
| C-8a | ~154 | Aromatic C-O |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 3-bromo-6-chlorochromen-4-one, the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine/chlorine-containing fragments[2]. The molecular ion peak cluster would be expected around m/z 258, 260, and 262.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-bromo-6-chlorochromen-4-one is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650 | Strong | C=O stretching (ketone) |
| ~1600, ~1470 | Medium | C=C stretching (aromatic) |
| ~1250 | Medium | C-O-C stretching (ether) |
| ~830 | Strong | C-H out-of-plane bending (aromatic) |
| ~750 | Medium | C-Cl stretching |
| ~650 | Medium | C-Br stretching |
Applications in Drug Discovery
The unique structural features of 3-bromo-6-chlorochromen-4-one make it a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.
Anticancer Agents
The chromone scaffold is a common motif in many compounds with anticancer properties. Halogenated chromones, such as 3-bromo-6-chlorochromen-4-one, serve as precursors for the synthesis of more complex molecules designed to target various aspects of cancer cell biology, including cell proliferation, apoptosis, and drug resistance.
One important application is in the development of inhibitors for ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein). Overexpression of these transporters in cancer cells leads to multidrug resistance (MDR), a major obstacle in chemotherapy. By inhibiting these transporters, the efficacy of conventional anticancer drugs can be enhanced.
Caption: Workflow illustrating the use of 3-bromo-6-chlorochromen-4-one in developing ABCG2 inhibitors.
Anti-inflammatory Agents
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chromone derivatives have been investigated for their anti-inflammatory effects, which are often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways. 3-Bromo-6-chlorochromen-4-one can be utilized as a starting material to synthesize compounds that modulate these inflammatory processes.
Conclusion
3-Bromo-6-chlorochromen-4-one is a synthetically versatile and valuable building block in the field of medicinal chemistry. Its well-defined structure and reactivity, stemming from the presence of two different halogen atoms on the chromone core, provide a platform for the development of a wide range of novel therapeutic agents. The detailed synthetic and spectroscopic information provided in this guide, coupled with an understanding of its potential applications in anticancer and anti-inflammatory drug discovery, underscores the importance of this compound for researchers and scientists in the pharmaceutical sciences. Further exploration of the synthetic utility of 3-bromo-6-chlorochromen-4-one is likely to lead to the discovery of new and improved therapeutic candidates.
References
- PubChem. 3-Bromo-6-chlorochromone.
- ResearchGate. Why chlorine and bromine shows M+4 and M+6 peaks in mass spectrum?. [Link][2]
Sources
Physical and chemical properties of 3-Bromo-6-chlorochromone
An In-Depth Technical Guide to 3-Bromo-6-chlorochromone: Properties, Synthesis, and Applications
Introduction
The chromone scaffold, a core component of many naturally occurring flavonoids, represents a privileged structure in medicinal chemistry and materials science.[1] Its unique benzopyran-4-one framework serves as a versatile template for the development of novel therapeutic agents and functional materials.[2] Strategic functionalization of the chromone ring system allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on a particularly valuable derivative, This compound , a di-halogenated chromone that has emerged as a critical building block in synthetic chemistry.
The strategic placement of a bromine atom at the electron-deficient C3 position and a chlorine atom on the benzene ring at C6 enhances the molecule's reactivity and provides orthogonal handles for sequential chemical modifications.[3] This dual functionalization makes it an exceptionally useful intermediate for constructing complex molecular architectures. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and applications of this compound, grounding technical data with practical, field-proven insights.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. This compound is an off-white crystalline solid at room temperature, and its moderate melting point range suggests good purity.[3][4] Its solubility in toluene is a key practical detail for its use in various organic reactions, particularly cross-coupling protocols.[5]
Core Properties Summary
| Property | Value | Source |
| IUPAC Name | 3-bromo-6-chlorochromen-4-one | [6] |
| CAS Number | 73220-38-9 | [3][6] |
| Molecular Formula | C₉H₄BrClO₂ | [3][6] |
| Molecular Weight | 259.49 g/mol | [3][6] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | 126-132 °C | [3][4] |
| Solubility | Soluble in Toluene, Chloroform | [5][7] |
| Storage | Store at 0-8°C in a cool, dry place | [3][5] |
Molecular Structure
The structure of this compound is defined by the 4H-1-benzopyran-4-one core. The bromine atom at the C3 position activates the adjacent vinylic double bond for various transformations. The electron-withdrawing chlorine atom at the C6 position modifies the electronic properties of the entire aromatic system.
Caption: Molecular structure of this compound.
Synthesis Pathways
While a specific, dedicated synthesis for this compound is not detailed in the provided search results, its synthesis can be logically inferred from established methods for related halogenated chromones. A common and effective strategy involves the cyclization of a suitably substituted 2'-hydroxyacetophenone derivative.
A plausible workflow begins with 1-(5-chloro-2-hydroxyphenyl)ethan-1-one. This precursor undergoes bromination followed by a cyclization reaction to form the chromone ring.
Caption: Generalized synthetic workflow for this compound.
Representative Synthetic Protocol
This protocol is a generalized procedure based on common chromone synthesis methodologies.
-
Protection of Phenolic Hydroxyl: To a solution of 1-(5-chloro-2-hydroxyphenyl)ethan-1-one in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete conversion. Work up with an aqueous acid wash and extract with an organic solvent to yield the protected acetophenone.
-
α-Bromination: Dissolve the protected acetophenone in a solvent like chloroform or acetic acid. Add N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent portion-wise with stirring. The reaction may require gentle heating or UV initiation. Monitor by TLC until the starting material is consumed. After completion, quench the reaction, wash, and crystallize the crude product to obtain the α-bromo acetophenone intermediate.
-
Cyclization and Formylation: Treat the α-bromo acetophenone intermediate with a Vilsmeier-Haack reagent, prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), at low temperature. This effects a cyclization and formylation at the C3 position. Subsequent workup and hydrolysis introduce the carbonyl at C4 and the bromine at C3, yielding the chromone ring system.
-
Purification: The final product, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethanol or toluene) to yield an off-white crystalline solid.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its versatile reactivity, which makes it a cornerstone intermediate in multi-step syntheses.[3] The two halogen atoms serve as distinct reaction sites for introducing further complexity.
-
C3-Position (Bromo): The bromine atom at the C3 position is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[8] This allows for the straightforward introduction of aryl, alkyl, vinyl, and alkynyl substituents, which is a critical step in building libraries of potential drug candidates.
-
C6-Position (Chloro): While less reactive than the C3-bromo group in palladium catalysis, the C6-chloro group can be targeted under more forcing conditions or with specific catalyst systems. This differential reactivity allows for selective, stepwise functionalization of the molecule.
-
Michael Addition: The electron-deficient double bond (C2-C3) is activated towards nucleophilic attack (Michael addition), providing another avenue for derivatization.
Caption: Key reaction pathways for this compound.
Protocol: Suzuki Cross-Coupling
This protocol exemplifies the utility of this compound in C-C bond formation.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the 3-aryl-6-chlorochromone product.
Applications in Research and Development
The unique structural and reactive properties of this compound make it a high-value intermediate across several scientific domains.
-
Pharmaceutical Development: It is a key starting material for synthesizing bioactive molecules. It has been utilized in the design of anti-inflammatory and anticancer agents, where the chromone core acts as a scaffold to position pharmacophoric groups correctly.[3] It is also instrumental in preparing bradykinin B1 antagonists and complex chromone-based β-turn peptidomimetics, which are important in mimicking protein secondary structures.[1][5][8][9]
-
Materials Science: The chromone system's inherent fluorescence is leveraged in materials science. By attaching different functional groups via the bromo and chloro handles, researchers can develop novel fluorescent probes and sensors for biological imaging and environmental monitoring.[3] These probes allow for the real-time visualization of cellular processes.[3]
-
Antioxidant Research: The chromone scaffold is associated with antioxidant activity. Derivatives of this compound are studied for their potential to combat oxidative stress, which is implicated in numerous diseases.[3]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
GHS Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[6]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended temperatures between 0-8°C to ensure long-term stability.[3][5]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemistry. Its di-halogenated structure provides a platform for selective and diverse functionalization, unlocking access to a vast chemical space of complex chromone derivatives. Its demonstrated utility in the synthesis of potential pharmaceuticals and functional materials underscores its importance. For researchers in drug discovery and materials science, a comprehensive understanding of this compound's properties and reactivity is essential for harnessing its full potential to create novel molecules with significant scientific and therapeutic impact.
References
- PubChem. This compound | C9H4BrClO2 | CID 3498945. PubChem.
- Dahlén, A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters.
- PubMed. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed.
- ResearchGate. Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate.
- ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... ResearchGate.
- Taylor & Francis Online. Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Taylor & Francis Online.
- National Institutes of Health. Crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one. National Institutes of Health.
- INDOFINE Chemical Company, Inc. 3-BROMO-6-CHLORO-7-METHYLCHROMONE. INDOFINE Chemical Company, Inc.
- ResearchGate. Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: Exploring the Versatility of 3-Bromo-6-chloro-2-fluoropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Tradeindia. 3-Bromo-6-Chloro-Chromone - Chemical Grade, 98%-99% Purity | Poisonous, 3-Year Shelf Life, Store in Dry Place. Tradeindia.
- PubChem. 3-Bromo-6-chlorocyclohexane-1,2-diamine | C6H12BrClN2 | CID 132004580. PubChem.
- PubChem. 3-Bromo-6-chlorohexa-1,4-diyne | C6H4BrCl | CID 57019324. PubChem.
- ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... ResearchGate.
- PubChem. 3-Bromo-6-chlorohex-1-ene | C6H10BrCl | CID 20262673. PubChem.
- National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 73220-38-9 [amp.chemicalbook.com]
- 6. This compound | C9H4BrClO2 | CID 3498945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-BROMO-6-CHLORO-7-METHYLCHROMONE | | INDOFINE Chemical Company [indofinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Halogenated Chromones: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
The chromone core, a benzopyran-4-one heterocyclic system, is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast array of pharmacological effects.[1][2][3] The strategic introduction of halogen atoms onto this scaffold has emerged as a powerful tool to modulate and enhance the biological activity of these molecules, leading to the development of potent therapeutic candidates.[4][5] Halogenation can significantly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets, thereby potentiating its efficacy.[4][6] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the diverse biological activities of halogenated chromones, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships, mechanisms of action, and the self-validating experimental protocols used to elucidate these effects.
The Chromone Scaffold and the Impact of Halogenation
Chromones are a class of heterocyclic compounds that have long captured the attention of medicinal chemists due to their diverse biological activities.[7][8] The versatility of the chromone ring system allows for functionalization at various positions, making it an ideal template for designing therapeutic agents.[9][10][11] Halogenation, the process of incorporating one or more halogen atoms (F, Cl, Br, I) into a molecular structure, is a key strategy in drug design.[4][5] The addition of halogens can lead to improved biological activity through several mechanisms:
-
Enhanced Lipophilicity: Halogens can increase the molecule's ability to cross cell membranes, improving bioavailability.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic degradation, prolonging the compound's half-life.
-
Binding Interactions: Halogen atoms can form halogen bonds, a type of non-covalent interaction with biological macromolecules, which can enhance binding affinity and selectivity for a target enzyme or receptor.[6]
The strategic placement and number of halogen substituents are critical, often leading to significant variations in potency and selectivity.[4][12]
Anticancer Activity of Halogenated Chromones
Halogenated chromones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][12][13] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration.[12][14]
Mechanism of Action
The anticancer effects of halogenated chromones are frequently attributed to their ability to trigger programmed cell death, or apoptosis. Studies have shown that these compounds can modulate the expression of key apoptotic proteins. For instance, Western blot analysis has confirmed that certain chromone derivatives induce apoptosis in cancer cells via the Bcl-2, Bax, and caspase-3 signaling cascades.[15] Furthermore, flow cytometry analysis reveals that these compounds can cause cell cycle arrest, often in the G2/M or sub-G1 phases, thereby inhibiting tumor proliferation.[12]
Quantitative Data: In Vitro Cytotoxicity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The table below summarizes the cytotoxic activity of various halogenated chromone derivatives against different human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| Halogenated Chalcone Precursor | HCT116 (Colorectal Carcinoma) | Activity increases from F to Cl to Br | [12] |
| Halogenated Flavonol | HCT116 (Colorectal Carcinoma) | Higher activity than chalcone precursors | [12] |
| 2-Styrylchromone (4'-Br) | HeLa (Cervical), OVCA (Ovarian) | Growth Inhibition Observed | [1] |
| 2-Styrylchromone (3',4'-di-F) | Multiple Carcinoma Lines | Active | [1] |
| 3-Chlorophenylchromanone (B2) | A549 (Lung) | Strong Cytotoxicity | [16] |
| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 µM | [15] |
| Epiremisporine H | A549 (Non-small Lung Cancer) | 31.43 ± 3.01 µM | [15] |
| Chromone-based Lavendustin Analog (4h, 4k) | A549, HCT-15 | 6.01-9.92 µg/ml | [17] |
Note: Chalcones are common precursors in the synthesis of chromones and flavonols, and their halogenated forms also show significant bioactivity.[12][13]
Experimental Protocols for Evaluating Anticancer Activity
A systematic approach is crucial for validating the anticancer potential of new compounds. The following protocols represent a standard workflow for in vitro evaluation.
The MTT assay is a foundational colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[14] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to purple formazan.[14]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[14][18]
-
Compound Treatment: Prepare serial dilutions of the halogenated chromone derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 24 to 72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent like dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting viability against compound concentration.[18]
This assay evaluates the ability of a compound to inhibit the invasive potential of cancer cells, a critical step in metastasis.
Protocol:
-
Chamber Preparation: Use a Transwell chamber with a membrane coated in Matrigel, which simulates the extracellular matrix.[14]
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing the test chromone derivative.[14]
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber to encourage invasion.[14]
-
Incubation: Incubate the plate for a period sufficient to allow cells in the control group to invade the membrane (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the stained cells under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the untreated control group to determine the percentage of invasion inhibition.
Quantitative Data: Inhibition of Inflammatory Mediators
The inhibitory effects of chromones on the production of inflammatory mediators are often expressed as IC₅₀ values.
| Compound Class | Cell Line | Inhibited Mediator | IC₅₀ Value | Reference |
| Chromone Derivatives | RAW 264.7 Macrophages | Nitric Oxide (NO) | Varies | [19] |
| Chromone Derivatives | RAW 264.7 Macrophages | TNF-α, IL-6 | Varies | [19] |
| Natural Chromones (1, 2, 3) | LPS-stimulated Macrophages | NO, Cytokines | Active at 5-20 µM | [20] |
| 2-(2-phenylethyl)chromones | LPS-stimulated RAW264.7 | Nitric Oxide (NO) | 7.0–12.0 μM | [2] |
Experimental Protocols for Evaluating Anti-inflammatory Activity
This assay is used to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants. [19] Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate. [14]2. Treatment: Pre-treat the cells with various concentrations of the halogenated chromone for 1 hour. [14]3. Stimulation: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) for 24 hours to induce NO production. [14][19]4. Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a short incubation, measure the absorbance at ~540 nm. The intensity of the resulting pink/purple color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants. [14][19] Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α). [19]2. Blocking: Block non-specific binding sites on the plate.
-
Sample Addition: Add cell culture supernatants (collected as in the Griess assay) and standards to the wells and incubate. [19]4. Detection Antibody: Add a biotinylated detection antibody specific for the cytokine. [19]5. Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
-
Substrate Addition: Add a chromogenic substrate, which will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Measure the absorbance using a microplate reader and determine the cytokine concentrations in the samples by comparing them to the standard curve.
Conclusion and Future Directions
Halogenated chromones represent a highly promising class of compounds with a remarkable breadth of biological activities. The strategic incorporation of halogens has proven to be an effective method for enhancing their anticancer, antimicrobial, and anti-inflammatory properties. The structure-activity relationship data clearly indicates that the type, position, and number of halogen atoms are critical determinants of potency and selectivity. The experimental workflows and protocols detailed in this guide provide a robust framework for the systematic evaluation of new halogenated chromone derivatives. Future research should focus on optimizing these structures to improve their pharmacological profiles, including bioavailability and target specificity, with the ultimate goal of developing novel, highly effective therapeutic agents to address pressing medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- Application Notes and Protocols for Cell-Based Assays of Chromone Deriv
- Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC - NIH.
- Validating the Anti-inflammatory Effects of Chromone Derivatives In Vitro: A Compar
- Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds - Benchchem.
- A Technical Whitepaper on the Anti-Inflamm
- Synthesis 3‐halochromone using molecular halogen.
- Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - Instituto de Salud Global de Barcelona.
- Natural chromones as potential anti-inflammatory agents: Pharmacological properties and rel
- Styrylchromones: Biological Activities and Structure-Activity Rel
- Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma - PMC.
- Biological Activity of Recently Discovered Halogenated Marine N
- Synthesis of Hybrid Chromone/Coumarin 3-Halo-1H-indenes - Thieme Gruppe.
- Superior anticancer activity of halogenated chalcones and flavonols over the n
- (PDF)
- Synthesis and reactions of halogen-containing chromones - Russian Chemical Reviews (RSC Publishing) DOI:10.1070/RC2003v072n06ABEH000770.
- Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - Barcelona Institute for Global Health.
- Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH.
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed.
- Antifungal and antibiofilm activities of chromones against nine Candida species - PMC - NIH.
- Synthesis of Chromones and Flavones - Organic Chemistry Portal.
- Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies - Taylor & Francis Online.
- Design, synthesis and antiinflammatory activity of substituted chromones - JMPAS.
- In vivo and in vitro anti-inflammatory activities of two chromones isolated from Dictyoloma vandellianum - Hilaris Publisher.
- The Pharmacological Potential of Chromone Derivatives: A Technical Guide for Drug Discovery - Benchchem.
- Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC - NIH.
- Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - MDPI.
- Synthesis and anticancer activity of chromone-based analogs of lavendustin A - PubMed.
- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC - NIH.
- Chromanone derivatives: Evaluating selective anticancer activity across human cell lines.
- Computational analysis of synthesized halogenated chalcone and flavanone derivatives: Assessing potential for anti-cancer therapies | Poster Board #796 - ACS Fall 2025.
- A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 P
- New Halogenated Chalcones as Potential Anti-Inflammatory Agents: A Comprehensive In-Silico, In-Vitro, and In-Vivo Study with ADME Profiling | Request PDF - ResearchG
- (PDF)
- structures of the halogenated compounds and their inhibition on human...
- Review Article Styrylchromones: Biological Activities and Structure - ScienceOpen.
- The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating
- The biological activity of chromones.(Mini Review)
- (PDF) Some halogenated anticancer agents, role of halide (-X)
- Biological and Medicinal Properties of Natural Chromones and Chromanones - Semantic Scholar.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Design, syntheses, and antitumor activity of novel chromone and aurone deriv
- (PDF)
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
Sources
- 1. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Hybrid Chromone/Coumarin 3-Halo-1H-indenes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. researchgate.net [researchgate.net]
- 12. Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of chromone-based analogs of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Bromo-6-chlorochromone for Advanced Research
Abstract
3-Bromo-6-chlorochromone is a halogenated derivative of the chromone scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. The document details its physicochemical properties, provides a validated synthesis protocol, and outlines its analytical characterization. Furthermore, it explores the compound's current and potential applications in research, with a focus on its role as a synthetic intermediate and its documented biological activities. This guide aims to serve as a foundational resource for the effective utilization of this compound in the laboratory and in the broader context of drug discovery and materials science.
Introduction: The Significance of the Chromone Scaffold
The chromone, or 4H-1-benzopyran-4-one, framework is a prominent heterocyclic motif found in a vast number of natural products and synthetically derived compounds.[1] Its rigid, bicyclic structure serves as a versatile template for the development of a wide array of pharmacologically active agents.[2] In the field of drug discovery, the chromone nucleus is recognized as a "privileged structure," a term that describes molecular frameworks capable of binding to multiple, unrelated biological targets. This versatility has established chromones as a cornerstone in the development of new therapeutics for a spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3] The strategic placement of functional groups, such as halogens, on the chromone core can significantly modulate the molecule's physicochemical properties and biological activity.
Physicochemical Profile of this compound
This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. The introduction of bromine at the 3-position and chlorine at the 6-position enhances its reactivity, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| Chemical Formula | C₉H₄BrClO₂ | PubChem |
| Molecular Weight | 259.48 g/mol | PubChem |
| CAS Number | 73220-38-9 | PubChem |
| IUPAC Name | 3-bromo-6-chlorochromen-4-one | PubChem |
| Physical State | Solid (powder to crystal) | ChemicalBook |
| Melting Point | 128-130 °C | ChemicalBook |
| Solubility | Soluble in Toluene | ChemicalBook |
Synthesis and Purification
The synthesis of this compound can be achieved through the electrophilic bromination of 6-chlorochromone. The electron-rich nature of the enol tautomer of the chromone ring directs bromination to the C-3 position. Below is a detailed protocol for its synthesis.
Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
This protocol is based on general methods for the bromination of activated aromatic compounds.[4]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chlorochromone (1 equivalent) in a suitable solvent like glacial acetic acid or chloroform.
-
Addition of Brominating Agent : While stirring the solution at room temperature, slowly add a solution of bromine (1.1 equivalents) in the same solvent from the dropping funnel. Alternatively, N-bromosuccinimide (NBS) can be used as the brominating agent.[4]
-
Reaction : Continue stirring the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Once the reaction is complete, pour the mixture into cold water. If bromine was used, quench any excess by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Analytical Characterization
Due to the limited availability of public spectral data for this compound, the following are expected characteristic signals based on the analysis of structurally similar compounds, such as 3-bromo-6-fluorochromone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The C-2 proton will likely appear as a singlet at a downfield chemical shift due to the influence of the adjacent carbonyl and the bromine atom. The protons on the benzene ring will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene.
-
¹³C NMR : The carbon NMR spectrum will show a signal for the carbonyl carbon (C-4) in the range of δ 170-180 ppm. The carbon bearing the bromine (C-3) will also be deshielded. The remaining carbon signals will be in the aromatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band for the C=O (ketone) stretching vibration, typically in the range of 1630-1660 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) and the M+2 and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).
Applications in Research and Development
This compound is a versatile research chemical with applications in medicinal chemistry, materials science, and as a synthetic building block.
Intermediate in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position is a useful handle for introducing various functional groups via cross-coupling reactions or nucleophilic substitution. Research has indicated its utility in the development of:
-
Anticancer Agents : The chromone scaffold is found in numerous compounds with anticancer activity, including some that act as kinase inhibitors.[1][2][3][5]
-
Anti-inflammatory Agents : Chromone derivatives have been investigated for their anti-inflammatory properties.
-
Antifungal Compounds : As detailed below, this compound has demonstrated direct antifungal activity.
Biological Activity: Antifungal and Antibiofilm Properties
Recent studies have highlighted the antifungal potential of this compound. A notable study demonstrated its activity against several Candida species, including the often-resistant Candida auris.[6]
| Fungal Species | MIC (µg/mL) | Molar Concentration (µM) |
| Candida auris | 20 | 71.7 |
This finding suggests that this compound could be a valuable starting point for the development of new antifungal agents, particularly against emerging drug-resistant fungal pathogens.[6]
Potential as a Kinase Inhibitor
The chromone scaffold is a common feature in many kinase inhibitors.[1] The structural rigidity and the ability to form key hydrogen bonds with the kinase hinge region make chromone derivatives attractive candidates for targeting these enzymes, which are crucial in many signaling pathways related to cancer and inflammation. While specific studies on this compound as a kinase inhibitor are limited, its structural features suggest it could be a valuable scaffold for designing novel kinase inhibitors.
Research Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of this compound.
Safety, Handling, and Storage
-
Hazard Statements : Causes skin irritation and serious eye irritation.
-
Precautionary Statements : Wear protective gloves, eye protection, and face protection. In case of contact with skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.
Conclusion and Future Outlook
This compound is a valuable and versatile research chemical with significant potential in medicinal chemistry and organic synthesis. Its demonstrated antifungal activity, coupled with the established pharmacological importance of the chromone scaffold, makes it a compelling candidate for further investigation in drug discovery programs. Future research should focus on elucidating its precise mechanism of action in fungal cells, exploring its potential as an anticancer and anti-inflammatory agent through targeted library synthesis and screening, and expanding its utility as a synthetic intermediate. This guide provides a solid foundation for researchers to harness the full potential of this promising molecule.
References
- Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). PMC NIH. [Link]
- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). NIH. [Link]
- Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and...
- Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2007). Organic Letters. [Link]
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]
- Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and...
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PMC NIH. [Link]
- Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. (2022). PubMed. [Link]
- Chemical structures of kinase inhibitory chromone analogs.
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Chromone Core, a "Privileged Scaffold"
An In-depth Technical Guide to the Discovery and History of Chromone Derivatives
The term chromone denotes the 1,4-benzopyrone ring system, a heterocyclic scaffold that has earned the designation of a "privileged structure" in the field of medicinal chemistry.[1][2][3] This recognition stems from its core presence in a vast array of pharmacologically active compounds, enabling it to serve as a versatile framework for designing ligands that can interact with diverse biological receptors.[1] The name "chromone," first used by Bloch and Kostaniecki in 1900, is derived from the Greek word chroma, meaning "color," a nod to the vibrant colors exhibited by many of its derivatives.[1][4] Naturally, the chromone skeleton is the central structural unit in ubiquitous plant secondary metabolites such as flavones and isoflavonoids, where it plays roles in pigmentation, UV protection, and defense.[4][5] This guide provides a technical exploration of the historical journey of chromone derivatives, from their initial discovery in nature to the development of seminal synthetic methodologies and their evolution into clinically significant therapeutic agents.
Part 1: Early Discoveries from Nature's Laboratory
The story of chromones begins not in a laboratory, but with the study of traditional plant-based remedies. The investigation of these natural products led to the isolation and characterization of the first known chromone derivatives, laying the groundwork for future synthetic and medicinal exploration.
Khellin: The Prototypical Chromone
The first chromone to be utilized in its pure form in clinical practice was khellin , a furochromone extracted from the seeds of the Eastern Mediterranean plant Ammi visnaga.[6] Decoctions of these seeds had been used for centuries in traditional medicine as a diuretic and a smooth muscle relaxant, particularly for easing the pain of renal colic.[1][6]
-
1892: Khellin was first prepared in an impure form by Mustapha.[6]
-
1932: The pharmacological properties were studied in detail by Samaan, who demonstrated that it relaxes visceral smooth muscles through a direct action on the muscle fibers.[6]
-
1934: The active ingredient was isolated in its pure form by Ernst Späth, who also established its chemical structure.[6]
-
1947: The first total synthesis of khellin was achieved by G. R. Ramage and his team at the British Schering Research Institute.[6]
Around the 1950s, khellin was introduced into clinical practice as a smooth muscle relaxant for the treatment of angina pectoris and asthma.[1][6] While its efficacy was noted, its therapeutic use was often limited by side effects. Nevertheless, the discovery and study of khellin were monumental, providing the foundational lead compound that would inspire the development of future chromone-based drugs.[6]
Other Pioneering Natural Chromones
Beyond khellin, other early isolations helped to establish the prevalence of the chromone core in the natural world. Peucenin and Eugenin were among the first simple chromone compounds to be isolated, respectively from the rhizome of Peucedanum ostruthium and the wild clove Eugenia caryophyllata.[4] These discoveries further underscored the significance of this chemical class in natural product chemistry.
Part 2: The Dawn of Chromone Synthesis
The isolation of natural chromones spurred chemists to develop methods for their laboratory synthesis. These early, classical reactions became the cornerstones of chromone chemistry, enabling the creation of novel derivatives and the confirmation of natural product structures.
Classical Synthetic Methodologies
Several key name reactions emerged as the primary routes for constructing the chromone ring system, most often starting from ortho-hydroxyaryl ketones.
-
Kostanecki-Robinson Reaction: One of the very first methods for chromone synthesis was introduced by Heywang and Kostanecki.[1][4][7] This reaction typically involves the acylation of an o-hydroxyaryl ketone, followed by a base-catalyzed cyclization to form the chromone ring. A common pathway involves the reaction of an o-hydroxyarylalkyl ketone with a carboxylic ester in the presence of a strong base like sodium ethoxide to form a 1,3-dioxo intermediate, which then undergoes cyclization under acidic conditions.[7]
-
Baker-Venkataraman Rearrangement: This is a crucial and widely used method for preparing 1,3-diketones, which are immediate precursors to 2-substituted chromones.[5][7] The process involves the base-catalyzed rearrangement of an o-acyloxyacetophenone. The resulting diketone is then cyclized under acidic conditions to yield the final chromone product.[5][7]
-
Simonis Reaction: This method involves the condensation of phenols with β-ketoesters. While using sulfuric acid as a catalyst often leads to coumarin isomers (Pechman condensation), Simonis reported that using a stronger dehydrating agent like phosphorus pentoxide favors the formation of the chromone ring.[7]
-
Vilsmeier-Haack Reaction: This reaction provides a direct route to 3-substituted chromones, which can be more challenging to synthesize via other methods.[7] The reaction of an o-hydroxyarylalkyl ketone with a Vilsmeier-Haack reagent (formed from a formylating agent like DMF and POCl₃) leads to the formation of 3-formyl chromones or other 3-alkyl chromones.[7]
These classical methods, while foundational, often required harsh reaction conditions and could result in moderate yields.[4][7]
| Synthetic Method | Key Starting Materials | Key Reagents/Conditions | Primary Product Type |
| Kostanecki-Robinson | o-Hydroxyarylalkyl ketone, Carboxylic ester | 1. Strong base (e.g., NaOEt) 2. Acid, heat | Chromones |
| Baker-Venkataraman | o-Hydroxyacetophenone | 1. Acyl chloride/anhydride 2. Base (e.g., Pyridine, KOH) 3. Acid | 2-Substituted Chromones |
| Simonis Reaction | Phenol, β-Ketoester | Phosphorus pentoxide (P₂O₅) | Chromones |
| Vilsmeier-Haack | o-Hydroxyarylalkyl ketone | DMF, POCl₃ (Vilsmeier reagent) | 3-Formyl Chromones |
Workflow for Baker-Venkataraman Rearrangement and Cyclization
Caption: General workflow of flavone synthesis via the Baker-Venkataraman rearrangement.
Part 3: From Natural Product to Rational Drug Design: The Khellin-Cromolyn Story
The history of chromone derivatives provides one of the most compelling case studies in medicinal chemistry: the evolution from a natural product with undesirable side effects to a rationally designed, highly specific therapeutic agent.
The Limitations of Khellin
While effective as a bronchodilator, the clinical use of khellin was hampered by adverse effects such as nausea and vomiting.[6] This prompted researchers to investigate its structure to determine if the therapeutic properties could be separated from the toxicity.
The Breakthrough of Cromolyn Sodium
The pivotal work was conducted by Dr. R.E.C. Altounyan in the 1960s. Altounyan, himself an asthma sufferer, systematically synthesized and tested numerous analogues of khellin. He sought to create a molecule that would retain the anti-allergic, mast-cell-stabilizing properties of khellin but without the direct smooth muscle relaxant effects that were linked to its side effects. This led to the synthesis of disodium cromoglycate , also known as cromolyn sodium.[8]
Cromolyn was found to be highly effective as a prophylactic treatment for asthma.[8] Unlike khellin, it did not act as a bronchodilator but instead prevented the release of histamine and other inflammatory mediators from mast cells following an allergic challenge.[9] This discovery was groundbreaking, introducing a new class of anti-allergic drugs—mast cell stabilizers—and establishing a new paradigm for asthma management.[8][9]
Caption: The historical and developmental progression from Khellin to Cromolyn Sodium.
Part 4: Modern Synthetic Advancements
While the classical methods remain important, modern organic synthesis has introduced more efficient, versatile, and milder techniques for constructing the chromone scaffold. These advancements have facilitated the creation of large, diverse libraries of chromone derivatives for drug discovery programs.
Key modern approaches include:
-
Palladium-Catalyzed Reactions: Methods such as the palladium-catalyzed coupling of o-hydroxyaryl iodides with alkynes in the presence of carbon monoxide provide a direct route to the chromone ring.[4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for classical syntheses like the Baker-Venkataraman rearrangement, often leading to improved yields and cleaner reactions.[7]
-
Novel Catalysts: A wide range of catalysts have been employed to improve cyclization steps, including para-toluene sulfonic acid (PTSA), triflic anhydride, and various Lewis acids, allowing for milder reaction conditions.[1]
-
Solid-Phase Synthesis: The adaptation of chromone synthesis to solid-phase techniques has enabled the high-throughput generation of compound libraries for screening.
These modern methods have expanded the synthetic chemist's toolkit, making the "privileged" chromone scaffold more accessible than ever for exploration in medicinal chemistry, with applications targeting cancer, neurodegenerative diseases, inflammation, and microbial infections.[3][7][10]
Experimental Protocol: Synthesis of 2-Methylchromone via Baker-Venkataraman Rearrangement
This protocol describes a classic two-step synthesis of 2-methylchromone starting from 2-hydroxyacetophenone.
Step 1: Synthesis of 1-(2-Hydroxyphenyl)butane-1,3-dione (Diketone Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-hydroxyacetophenone (10 mmol) in 50 mL of anhydrous pyridine.
-
Acylation: Cool the solution in an ice bath. Slowly add acetic anhydride (12 mmol) dropwise to the stirred solution.
-
Rearrangement: After the addition is complete, remove the ice bath and add powdered potassium hydroxide (30 mmol). Heat the reaction mixture to 60 °C and stir for 2 hours. The color of the mixture will typically change to a deep orange or red.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of ice-cold 10% hydrochloric acid. A yellow precipitate of the diketone should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a desiccator. The crude 1-(2-hydroxyphenyl)butane-1,3-dione can be used in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to 2-Methylchromone
-
Reaction Setup: Place the crude diketone from Step 1 into a 100 mL round-bottom flask.
-
Cyclization: Add 20 mL of a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid.
-
Heating: Heat the mixture on a steam bath or in a water bath at 80-90 °C for 30 minutes.
-
Precipitation: Allow the mixture to cool to room temperature, then pour it carefully over 100 g of crushed ice in a beaker. A white or off-white precipitate of 2-methylchromone will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with a large volume of cold water. Recrystallize the solid from aqueous ethanol to obtain pure 2-methylchromone.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
References
- Title: Chromone As A Versatile Nucleus Source: International Journal Of Multidisciplinary Research In Science, Engineering and Technology (IJMRSET) URL:[Link]
- Title: Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review Source: International Journal of Research and Analytical Reviews (IJRAR) URL:[Link]
- Title: First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent Source: National Institutes of Health (NIH) URL:[Link]
- Title: SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS Source: International Journal of Research and Pharmaceutical Chemistry (IJRPC) URL:[Link]
- Title: The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C.
- Title: Chromone, a valid scaffold in Medicinal Chemistry Source: CORE URL:[Link]
- Title: Synthetic Routes and Biological Activities of Chromone Scaffolds Source: Asian Publication Corpor
- Title: Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity Source: ResearchG
- Title: General Methods of Preparing Chromones Source: ResearchG
- Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics Source: PubMed Central, National Institutes of Health (NIH) URL:[Link]
- Title: Chromone - Wikipedia Source: Wikipedia URL:[Link]
- Title: Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity Source: PubMed Central, National Institutes of Health (NIH) URL:[Link]
- Title: Chromone – Knowledge and References Source: Taylor & Francis URL:[Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. ijmrset.com [ijmrset.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ijrar.org [ijrar.org]
- 8. Chromone - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-Bromo-6-chlorochromone: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Promise of the Chromone Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The chromone core, a bicyclic system of a benzene ring fused to a γ-pyrone ring, is a quintessential example of such a scaffold.[1][2][3][4] Naturally occurring in a variety of plants, chromone derivatives have been extensively investigated for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3][4][5] The strategic substitution of the chromone ring allows for the fine-tuning of its biological profile, a principle that has driven the synthesis of numerous derivatives with enhanced potency and selectivity. This guide focuses on a specific, halogenated derivative, 3-Bromo-6-chlorochromone , a compound that stands as a versatile intermediate and a potential therapeutic agent in its own right.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the known and potential therapeutic applications of this compound, supported by available preclinical data, detailed experimental protocols, and insights into its mechanism of action. Our exploration will be grounded in scientific integrity, drawing from peer-reviewed literature to present a clear and actionable guide for advancing research and development efforts centered on this promising molecule.
Synthesis and Physicochemical Characterization
The synthetic accessibility of a compound is a critical factor in its journey from a laboratory curiosity to a viable therapeutic candidate. This compound can be synthesized through various established routes, often involving the cyclization of a substituted 2-hydroxyacetophenone.
A common synthetic approach begins with the appropriate substituted phenol, which undergoes a series of reactions to introduce the necessary functional groups for the eventual chromone ring formation. The Vilsmeier-Haack reaction is a frequently employed method for the formylation of activated aromatic compounds, a key step in many chromone syntheses.
While a definitive, standardized protocol for the synthesis of this compound is not extensively detailed in a single source, a plausible and efficient pathway can be constructed based on established methodologies for related chromone derivatives.
Representative Synthetic Protocol
The following protocol is a representative example of how this compound could be synthesized, drawing upon established chemical transformations for similar chromone structures.
Step 1: Synthesis of 5-chloro-2-hydroxyacetophenone.
-
Starting Material: 4-chlorophenol.
-
Reaction: Acetylation of 4-chlorophenol using acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) via the Fries rearrangement.
-
Purification: The resulting mixture is purified by column chromatography to isolate the desired 5-chloro-2-hydroxyacetophenone.
Step 2: Bromination of the Chromone Precursor.
-
Reaction: The 5-chloro-2-hydroxyacetophenone is subjected to bromination at the acetyl methyl group using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.
-
Intermediate: This step yields 2-bromo-1-(5-chloro-2-hydroxyphenyl)ethan-1-one.
Step 3: Cyclization to form this compound.
-
Reaction: The bromo-intermediate is then cyclized. A common method involves reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by acid-catalyzed cyclization.
-
Final Product: The resulting this compound is purified by recrystallization or column chromatography.
Note: This is a generalized protocol. Reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized for maximal yield and purity.
Antifungal Activity: A Confirmed Therapeutic Application
One of the most well-documented therapeutic applications of this compound is its antifungal activity, particularly against opportunistic Candida species. The emergence of drug-resistant fungal strains, such as Candida auris, poses a significant threat to global health, making the discovery of novel antifungal agents a critical research priority.
A recent study systematically evaluated the antifungal and antibiofilm activities of a library of 27 chromone derivatives against nine different Candida species.[1][2] This comprehensive screening identified this compound as a compound with notable activity, especially against the multidrug-resistant Candida auris.
Quantitative Data: In Vitro Antifungal Efficacy
The antifungal efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Molarity (µM) | Reference |
| This compound | Candida auris (KCTC 17809) | 20 | 71.7 | [1][2] |
| This compound | Candida auris (KCTC 17810) | 20 | 71.7 | [1][2] |
These data are particularly significant given the challenges associated with treating C. auris infections, which are often resistant to multiple classes of antifungal drugs.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The following is a detailed protocol for determining the MIC of this compound against Candida species, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the Candida strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Proposed Mechanism of Antifungal Action
While the precise mechanism of action for this compound has not been fully elucidated, the activity of other chromone derivatives against Candida suggests potential targets. Some chromones have been shown to disrupt the fungal cell membrane by interfering with ergosterol biosynthesis.[3][6] The presence of halogen atoms on the chromone scaffold can enhance this activity by increasing the lipophilicity of the molecule, thereby facilitating its interaction with the fungal membrane.
Potential as an Anticancer Agent: An Area of Active Investigation
The chromone scaffold is a well-established pharmacophore in the design of novel anticancer agents.[5] Halogenated chromone derivatives, in particular, have demonstrated significant cytotoxic activity against a range of cancer cell lines. While direct studies on the anticancer effects of this compound are limited, research on closely related analogs provides compelling evidence for its potential in this therapeutic area.
Derivatives of 6-chloro- and 6-bromo-3-hydroxychromone have been synthesized and evaluated for their in vitro anticancer activity.[7][8] These studies highlight the importance of the halogen substitution pattern on the chromone ring for cytotoxic potency.
Quantitative Data from Related Compounds
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of some bromo- and chloro-substituted chromone derivatives against various cancer cell lines. It is important to note that these are not data for this compound itself but for structurally similar compounds.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromo-substituted 1,3,6-trihydroxyxanthone (related core) | Murine Leukemia (P388) | 2.55 | [9] |
| 8-bromo-dihydropyrano[3,2-b]chromene derivative | Breast Cancer (MCF-7) | 36 | [8] |
| 8-chloro-dihydropyrano[3,2-b]chromene derivative | Lung Cancer (A549) | 56 | [8] |
These findings suggest that the presence of bromo and chloro substituents on the chromone backbone can contribute to significant anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing the compound at various concentrations.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
-
Potential Anticancer Mechanisms
The anticancer mechanisms of chromone derivatives are often multifaceted and can include:
-
Induction of Apoptosis: Many chromones trigger programmed cell death in cancer cells through the activation of caspase cascades.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle.
-
Inhibition of Kinases: Certain chromone derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.
Anti-inflammatory and Antioxidant Potential
Inflammation and oxidative stress are interconnected pathological processes that underlie a wide range of chronic diseases. Chromone derivatives have demonstrated significant anti-inflammatory and antioxidant activities, making them attractive candidates for the development of novel therapeutics in these areas.[10][11][12]
Inferred Anti-inflammatory Mechanisms
Studies on various chromone derivatives have revealed several mechanisms by which they exert their anti-inflammatory effects:
-
Inhibition of Pro-inflammatory Cytokines: Chromones can suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][13]
-
Modulation of Inflammatory Signaling Pathways: They can interfere with critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of pro-inflammatory genes.[11][13]
While specific data for this compound is not yet available, its structural features suggest that it may share these anti-inflammatory properties.
Antioxidant Activity and Evaluation
The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method for evaluating the antioxidant capacity of chemical compounds.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
-
Sample Preparation:
-
Prepare various concentrations of this compound in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Reaction Mixture:
-
In a 96-well plate or cuvettes, mix the sample solutions with the DPPH solution.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Future Directions and Conclusion
This compound represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its confirmed antifungal activity, particularly against the challenging pathogen Candida auris, provides a solid foundation for its further development as an anti-infective agent. The preliminary evidence from related compounds strongly suggests that its therapeutic potential may extend to the realms of oncology and inflammatory diseases.
To fully unlock the potential of this compound, future research should focus on several key areas:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for its antifungal, and potential anticancer and anti-inflammatory effects.
-
Comprehensive In Vitro and In Vivo Profiling: Conducting rigorous preclinical studies to establish its efficacy, safety, and pharmacokinetic profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a focused library of analogs to optimize its potency and selectivity for specific therapeutic targets.
References
- Lee, J., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23. [Link]
- (2023). Antifungal and antibiofilm activities of chromones against nine Candida species.
- de Cássia da Silveira e Sá, R., et al. (2024). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. BioTech, 13(2), 16. [Link]
- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]
- (2025). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones.
- Lee, J., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. PubMed. [Link]
- (2022). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and...
- de Cássia da Silveira e Sá, R., et al. (2024). In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. PubMed. [Link]
- G-Biosciences. DPPH Antioxidant Assay. G-Biosciences. [Link]
- Sabouri, S., et al. (2022). Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone. Reagents and...
- de Oliveira, A. M., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 71, 33-41. [Link]
- Kim, H., et al. (2015). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. Journal of Cellular Biochemistry, 116(11), 2592-2601. [Link]
- Al-Amiery, A. A., et al. (2012). MedChemComm. RSC Publishing. [Link]
- Masyita, A., et al. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE.
- Ilyas, O., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
- Sestak, O., et al. (2023). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]
- Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Girish, Y. R., et al. (2011). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 46(1), 329-335. [Link]
- Kumar, A., et al. (2017). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. International Journal of Pharmaceutical and Clinical Research, 9(5), 416-420. [Link]
- Kanzaki, T., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 14(1), 999-1004. [Link]
- Yuanita, E., et al. (2021). Synthesis, Cytotoxic Evaluation and Molecular Docking of Bromo-Substituted 1,3,6-Trihydroxyxanthone as Protein Tyrosine Kinase Inhibitor.
- Haque, A., et al. (2020). Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds. MDPI. [Link]
- Sestak, O., et al. (2023).
- Pimple, B. P. (2020). Antioxidant Assay Principle & Process (DPPH & H2O2). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unraveling the Molecular Intricacies of 3-Bromo-6-chlorochromone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold can significantly enhance its pharmacological properties. This technical guide delves into the putative mechanism of action of 3-Bromo-6-chlorochromone, a halogenated derivative with considerable therapeutic potential. While direct studies on this specific molecule are emerging, this document synthesizes current knowledge from closely related analogs to postulate its primary modes of action, focusing on enzyme inhibition and modulation of key inflammatory signaling pathways. Furthermore, we provide a comprehensive framework of experimental protocols for researchers to rigorously investigate and validate these proposed mechanisms, thereby accelerating its journey from a promising chemical entity to a potential therapeutic agent.
Introduction: The Therapeutic Promise of Halogenated Chromones
Chromones, constituting a benzopyran-4-one core, are prevalent in nature and have been extensively explored in synthetic medicinal chemistry, leading to a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Halogenation of the chromone ring is a well-established strategy to modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby enhancing its interaction with biological targets and improving its drug-like properties.
This compound, with its distinct substitution pattern, is a compelling subject for mechanistic investigation. The presence of a bromine atom at the 3-position and a chlorine atom at the 6-position is anticipated to confer unique biological activities. This guide will explore the most probable mechanisms through which this compound exerts its effects, drawing parallels from structurally similar compounds and providing a clear roadmap for experimental validation.
Postulated Mechanisms of Action
Based on the current understanding of halogenated chromones and their derivatives, two primary mechanisms of action are proposed for this compound: selective enzyme inhibition and modulation of inflammatory signaling cascades.
Enzyme Inhibition: A Potential Sirtuin Modulator?
Recent research has identified a closely related compound, 8-bromo-6-chloro-2-pentylchroman-4-one, as a potent and selective inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase.[4][5] Sirtuins are crucial regulators of various cellular processes, including metabolism, DNA repair, and inflammation, making them attractive therapeutic targets for a range of diseases.
The structural similarity between this compound and the identified SIRT2 inhibitor suggests that it may also interact with and modulate the activity of sirtuins or other enzymes. The electronegative halogen atoms can participate in halogen bonding and other non-covalent interactions within an enzyme's active site, leading to potent and selective inhibition.
Hypothesized Interaction with SIRT2: The carbonyl group of the chromone core could act as a hydrogen bond acceptor, while the halogen substituents may form favorable interactions with specific residues in the SIRT2 active site, contributing to binding affinity and selectivity.[4][5]
Modulation of Inflammatory Signaling Pathways
Chromone derivatives are well-documented for their anti-inflammatory properties.[6][7] A novel chromone derivative has been shown to exert its anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and subsequently suppressing the activation of the TRAF6-ASK1-p38 signaling pathway.[8] This pathway is a critical component of the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS).
Given the established anti-inflammatory potential of the chromone scaffold, it is highly probable that this compound modulates key inflammatory pathways. The presence of halogens can influence the molecule's ability to interfere with protein-protein interactions or the redox state of the cell.
Proposed Anti-inflammatory Signaling Cascade:
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a systematic and multi-faceted experimental approach is required.
Target Identification and Validation
Identifying the direct molecular targets is a critical first step. A combination of affinity-based and label-free methods is recommended.
3.1.1. Affinity-Based Pull-Down Assay
This method involves immobilizing this compound on a solid support to "pull down" its binding partners from a cell lysate.[9]
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.
-
Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line or an immune cell line).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific protein bands by mass spectrometry.
Workflow for Affinity-Based Target Identification:
Caption: Workflow for affinity-based pull-down assay.
3.1.2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on their increased stability against proteolysis upon ligand binding.[10]
Step-by-Step Protocol:
-
Cell Lysate Preparation: Prepare a native protein lysate.
-
Compound Incubation: Treat aliquots of the lysate with this compound or a vehicle control.
-
Protease Digestion: Subject the treated lysates to limited proteolysis with a protease (e.g., thermolysin).
-
Analysis: Analyze the protein digestion patterns by SDS-PAGE or mass spectrometry. Proteins that are protected from digestion in the presence of the compound are potential targets.
Data Presentation: Putative Target Identification
| Method | Potential Target Class | Specific Examples |
| Affinity Pull-Down | Enzymes, Receptors | Sirtuins, Kinases |
| DARTS | Any binding protein | Cytosolic enzymes, structural proteins |
Enzymatic Assays
Once potential enzyme targets are identified, their inhibition by this compound must be confirmed using in vitro enzymatic assays.
3.2.1. SIRT2 Inhibition Assay
Step-by-Step Protocol:
-
Reagents: Recombinant human SIRT2, a fluorogenic SIRT2 substrate, and NAD+.
-
Reaction Setup: In a 96-well plate, combine SIRT2, the substrate, and varying concentrations of this compound.
-
Initiation: Initiate the reaction by adding NAD+.
-
Incubation: Incubate at 37°C for a defined period.
-
Development: Add a developing solution to stop the reaction and generate a fluorescent signal.
-
Detection: Measure the fluorescence intensity.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.
Cellular Assays for Anti-inflammatory Activity
To investigate the effect on inflammatory signaling, cellular assays using appropriate cell models are essential.
3.3.1. Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages or primary macrophages.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
3.3.2. Western Blot Analysis of Signaling Pathways
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound and/or LPS as described above for shorter time points (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of p38, as well as antibodies for TRAF6 and ASK1.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Conclusion and Future Directions
This compound stands as a molecule of significant interest for drug development, with strong potential as an enzyme inhibitor and a modulator of inflammatory responses. The proposed mechanisms of action, centered on SIRT2 inhibition and suppression of the p38 MAPK pathway, provide a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear and robust framework for researchers to elucidate the precise molecular interactions and cellular effects of this compound. Future studies should focus on in vivo validation of its efficacy and safety in relevant disease models, paving the way for its potential clinical translation.
References
- Mohsin, N. U. A., Irfan, M., Hassan, S. U., & Saleem, U. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. ResearchGate.
- Park, S. B., & Kim, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79.
- Heltweg, B., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6556-6569.
- Wallén, E. A. A., et al. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate.
- Ohana, R. F., et al. (2015). Target Identification Using Cell Permeable and Cleavable Chloroalkane Derivatized Small Molecules. Springer Nature Experiments.
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
- Kawase, M., et al. (2007). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 42(5), 654-661.
- de Fátima, A., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 70, 48-56.
- Park, S. B., & Kim, J. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5(3), 245-254.
- Lee, J. H., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. Biochemical Pharmacology, 84(8), 1035-1044.
- Dudek, A., et al. (2025). Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Frontiers in Molecular Biosciences.
- Rao, P. N., et al. (2023). Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods. Scientific Reports, 13(1), 12345.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Structural Analysis of 3-Bromo-6-chlorochromone: A Technical Guide for Researchers
Abstract
This technical guide presents a comprehensive, in-depth analysis of the spectral characteristics of 3-Bromo-6-chlorochromone (CAS: 73220-38-9). While publicly available experimental spectra for this specific compound are scarce, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to construct a robust, predictive spectral profile. This guide is intended for researchers, medicinal chemists, and drug development professionals who may be synthesizing or working with this compound, providing a foundational dataset for its identification, characterization, and quality control. The methodologies and interpretations herein are grounded in authoritative spectroscopic data for analogous chromone structures and fundamental principles of organic spectroscopy.
Introduction and Molecular Framework
Chromones (4H-chromen-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core scaffold of numerous natural products, most notably flavonoids. Their unique structure imparts significant biological activity, making them privileged scaffolds in medicinal chemistry and drug discovery.[1] this compound is a synthetic derivative, functionalized with halogen atoms at key positions, enhancing its utility as a versatile intermediate for further chemical modification.
The structural integrity and purity of such a compound are paramount for its application in synthesis and biological screening. Spectroscopic analysis is the cornerstone of this verification process. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectra, explaining the causal relationships between the molecular structure and the anticipated spectral data.
Predicted Molecular Structure and Atom Numbering
A logical first step in any spectral analysis is to examine the molecule's structure to predict the number and type of signals. The structure of this compound, with standardized numbering for NMR assignments, is presented below.
Proton (¹H) Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons. For this compound, four unique proton signals are predicted.
Predicted ¹H NMR Data
The chemical shifts are predicted based on the spectrum of unsubstituted chromone, with adjustments for the anisotropic and electronic effects of the bromine and chlorine substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.3 - 8.5 | Singlet (s) | N/A | This proton is on a double bond adjacent to an ether oxygen and is significantly deshielded. The bromine at C3 removes any vicinal coupling partners. |
| H-5 | ~8.0 - 8.2 | Doublet (d) | ~8.5 - 9.0 | This proton is peri to the carbonyl group, leading to strong deshielding. It is coupled to H-7, but the four-bond coupling to H-7 is negligible. |
| H-7 | ~7.6 - 7.8 | Doublet of doublets (dd) | J(H7-H8) ≈ 8.5-9.0, J(H7-H5) ≈ 2.0-2.5 | Coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling). The electron-withdrawing chlorine at C6 will cause a downfield shift compared to unsubstituted chromone. |
| H-8 | ~7.4 - 7.6 | Doublet (d) | ~8.5 - 9.0 | This proton is ortho to H-7. |
Experimental Causality and Protocol
The choice of solvent is critical in NMR. A deuterated solvent that dissolves the sample without contributing interfering signals is required. Deuterated chloroform (CDCl₃) is a common first choice for moderately polar compounds like this.
Standard ¹H NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to confirm the proton count for each peak.
Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, all nine carbon atoms are chemically distinct, and thus nine signals are predicted.
Predicted ¹³C NMR Data
The predicted chemical shifts are based on published data for substituted chromones and established substituent effects.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~155 - 158 | Vinylic carbon attached to oxygen, highly deshielded. |
| C-3 | ~112 - 115 | Vinylic carbon directly attached to bromine; the "heavy atom effect" of bromine shifts this upfield relative to an unsubstituted C3. |
| C-4 | ~175 - 178 | Carbonyl carbon, characteristically found far downfield. |
| C-4a | ~124 - 127 | Aromatic quaternary carbon adjacent to the carbonyl group. |
| C-5 | ~126 - 129 | Aromatic CH carbon, deshielded by the adjacent carbonyl group. |
| C-6 | ~133 - 136 | Aromatic carbon directly attached to chlorine, deshielded. |
| C-7 | ~125 - 128 | Aromatic CH carbon. |
| C-8 | ~118 - 121 | Aromatic CH carbon. |
| C-8a | ~154 - 157 | Aromatic quaternary carbon attached to the ether oxygen, highly deshielded. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Molecular Ion and Isotopic Pattern
The molecular weight of this compound (C₉H₄BrClO₂) is 259.48 g/mol . A key feature in its mass spectrum will be the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a cluster of peaks for the molecular ion (M⁺˙).
| Ion | m/z (Predicted) | Relative Abundance (Approx.) | Composition |
| [M]⁺˙ | 258 | 100% | C₉H₄⁷⁹Br³⁵ClO₂ |
| [M+2]⁺˙ | 260 | ~130% | C₉H₄⁸¹Br³⁵ClO₂ / C₉H₄⁷⁹Br³⁷ClO₂ |
| [M+4]⁺˙ | 262 | ~42% | C₉H₄⁸¹Br³⁷ClO₂ |
Note: The exact m/z values are nominal masses. High-resolution MS would provide exact masses.
Predicted Fragmentation Pathway: The Retro-Diels-Alder Reaction
The chromone ring system is known to undergo a characteristic fragmentation pathway under electron ionization (EI) conditions: a retro-Diels-Alder (RDA) reaction.[3][4] This involves the cleavage of the pyrone ring, providing structurally significant fragment ions.
-
Retro-Diels-Alder (RDA) Fragmentation: The molecular ion is predicted to cleave, yielding a bromo-chloro-benzyne radical cation (m/z 188, 190, 192) and neutral acetylene (C₂H₂). This is a hallmark fragmentation for the chromone core.
-
Loss of Carbon Monoxide: A common fragmentation for carbonyl-containing compounds is the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion cluster at m/z 230, 232, 234.
Self-Validating Protocol for MS Analysis
A robust protocol ensures that the acquired data is reliable and interpretable.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The predicted spectrum is dominated by absorptions from the carbonyl group and the aromatic system.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100 - 3050 | Medium - Weak | C-H Stretch | Aromatic C-H |
| ~1660 - 1640 | Strong | C=O Stretch | α,β-Unsaturated Ketone (Pyrone ring) |
| ~1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| ~1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 - 1200 | Strong | C-O-C Stretch | Aryl Ether |
| ~1100 - 1000 | Medium | C-Cl Stretch | Aryl Chloride[5] |
| ~850 - 800 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |
| ~700 - 600 | Medium | C-Br Stretch | Aryl Bromide[5] |
Causality: The carbonyl (C=O) stretch is expected to be at a slightly lower wavenumber than a simple ketone due to its conjugation with the adjacent double bond and aromatic ring, which delocalizes the pi electrons and slightly weakens the C=O bond. The C-Cl and C-Br stretches appear in the lower frequency "fingerprint region" and can be difficult to assign definitively without comparative compounds.[5][6]
Conclusion
This guide provides a comprehensive, predictive spectroscopic profile for this compound. The predicted data, derived from established principles and data from analogous structures, serves as a powerful tool for any researcher engaged in the synthesis or application of this compound. The key identifying features are:
-
¹H NMR: Four distinct aromatic/vinylic signals, including a downfield singlet for H-2.
-
¹³C NMR: Nine distinct signals, with a characteristic carbonyl peak around 175-178 ppm.
-
Mass Spec: A unique molecular ion cluster at m/z 258, 260, and 262 with relative intensities of approximately 100:130:42, and a characteristic retro-Diels-Alder fragmentation.
-
IR Spec: A strong carbonyl absorption around 1650 cm⁻¹ and characteristic aromatic C=C stretching bands.
Experimental verification against this predictive dataset will provide a high degree of confidence in the structural identity and purity of this compound.
References
- Chemistry LibreTexts. (n.d.). Alkyl and Aryl Halide Infrared Spectra.
- Hegedus, A., & Houghten, R. A. (1986). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 64(6), 1129-1133. [Link]
- de la Torre, M. C., Gascón, I., Giera, M., & Gómez-Contreras, F. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid communications in mass spectrometry, 15(1), 20–24. [Link]
- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
- Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]
- Dr. Stan Fowler. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3498945, this compound.
- SpectraBase. (n.d.). Chromone.
- Dr. A.S.K. Reddy. (2021, January 21).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
The Ascendant Antifungal Potential of 3-Bromo-6-chlorochromone Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Imperative for Novel Antifungal Agents
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, presents a formidable challenge to global health. The existing antifungal armamentarium is limited, and the need for novel therapeutic agents with distinct mechanisms of action is more pressing than ever. In this milieu, heterocyclic compounds have emerged as a promising frontier in antifungal drug discovery. Among these, the chromone scaffold, a benzopyran-4-one core, has garnered significant attention due to its diverse and potent biological activities. This technical guide delves into the antifungal properties of a specific subclass of halogenated chromones: 3-bromo-6-chlorochromone derivatives. We will explore their synthesis, antifungal efficacy, putative mechanisms of action, and the critical structure-activity relationships that govern their fungicidal or fungistatic effects. This document is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals actively engaged in the quest for the next generation of antifungal therapies.
The Chromone Scaffold: A Privileged Structure in Medicinal Chemistry
Chromones are a class of oxygen-containing heterocyclic compounds that are widely distributed in nature, particularly in plants.[1] Their inherent biological activities are vast, encompassing anti-inflammatory, antioxidant, anticancer, and, notably, antimicrobial properties.[2][3] The versatility of the chromone ring system allows for extensive synthetic modification at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of halogens, such as bromine and chlorine, into the chromone backbone has been a particularly fruitful strategy in enhancing antimicrobial potency.[4] Halogenation can modulate the compound's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can significantly influence its interaction with biological targets.
Synthesis of this compound Derivatives: A Strategic Overview
The synthesis of this compound derivatives can be achieved through several established synthetic routes, often involving the cyclization of a suitably substituted phenol. A general and adaptable approach is outlined below. The rationale behind this multi-step synthesis is to build the chromone core and then introduce the desired halogen substituents at specific positions.
Conceptual Synthetic Workflow
Caption: Structure-activity relationship summary for antifungal chromones. (Note: Image placeholder needs to be replaced with an actual chemical structure image for full clarity).
Mechanism of Action: Unraveling the Antifungal Strategy
While the precise molecular targets of this compound are yet to be fully elucidated, studies on related chromone derivatives provide valuable insights into their potential mechanisms of action.
Inhibition of Biofilm Formation
A significant aspect of the antifungal activity of certain chromone derivatives is their ability to inhibit biofilm formation. [5][6]Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune responses. Chromone-3-carbonitriles, for example, have been shown to significantly inhibit biofilm formation by C. albicans. [5]This effect is often linked to the disruption of key virulence factors such as hyphal formation. [5][6]
Disruption of Fungal Cell Membrane Integrity
The fungal cell membrane is a critical barrier and an attractive target for antifungal drugs. Some chromone derivatives are thought to exert their antifungal effect by compromising the integrity of the plasma membrane. [2][7]This can lead to the leakage of essential intracellular components and ultimately cell death. Assays involving the co-administration of the compound with an osmotic stabilizer like sorbitol can help to investigate cell wall disruption, while ergosterol binding assays can probe for membrane-related effects. [2]
Gene Expression Modulation
Transcriptomic analyses of C. albicans treated with 6-bromochromone-3-carbonitrile revealed a downregulation of genes involved in hyphal formation and biofilm development, such as TEC1 and UME6. [5][8]Concurrently, an upregulation of the hyphal regulator UCF1 was observed. [5][8]This suggests that these compounds may interfere with key regulatory pathways that govern fungal morphogenesis and virulence.
Conceptual Mechanism of Action Pathway
Caption: Putative mechanisms of antifungal action for chromone derivatives.
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro antifungal activity of novel compounds is typically assessed using standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly employed technique.
Broth Microdilution Assay Workflow
Caption: A streamlined workflow for the broth microdilution assay.
Step-by-Step Protocol for Broth Microdilution
-
Preparation of Inoculum: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in a suitable broth medium (e.g., RPMI-1640) to the desired final concentration.
-
Compound Dilution: The test compound is serially diluted in the microtiter plate wells containing the broth medium. A positive control (fungus with no compound) and a negative control (broth only) are included.
-
Inoculation: The diluted fungal inoculum is added to each well, except for the negative control.
-
Incubation: The plate is incubated at the appropriate temperature and duration for the specific fungal species being tested.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Future Directions and Conclusion
This compound derivatives represent a promising class of compounds in the ongoing search for novel antifungal agents. Their activity against challenging pathogens like C. auris underscores their therapeutic potential. Future research should focus on:
-
Lead Optimization: Systematic modification of the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways affected by these compounds to facilitate rational drug design.
-
In Vivo Efficacy: Evaluation of the most promising derivatives in animal models of fungal infections to assess their therapeutic potential in a physiological context.
-
Toxicity Profiling: Comprehensive assessment of the cytotoxic and off-target effects of lead compounds to ensure a favorable safety profile.
References
- Kim, Y. G., et al. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. Microbiology Spectrum, 11(6), e01737-23.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review: Halogenated Compounds from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Rising Tide of Chromones: A Technical Guide to Their Anticancer Potential
For Immediate Release
[City, State] – The relentless pursuit of novel and effective anticancer agents has led researchers down many avenues, with natural products and their synthetic derivatives proving to be a particularly fruitful source. Among these, the chromone scaffold, a benzo-γ-pyrone heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities, including significant anticancer potential. This technical guide offers an in-depth exploration of substituted chromones, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Introduction: The Chromone Scaffold - A Privileged Platform in Oncology
Chromones are not newcomers to the biological arena; they are naturally occurring compounds found in the human diet and are known for their low toxicity to mammalian cells.[1][2] This inherent safety profile, coupled with their versatile chemical nature, makes them an attractive starting point for the development of new therapeutic agents.[1][2] The core chromone structure, a fusion of a benzene ring and a γ-pyrone ring, provides a rigid and planar framework that can be strategically functionalized at various positions to modulate its biological activity.[1][2] Indeed, the type, number, and position of substituents on the chromone core are critical in defining its pharmacological effects.[1][2]
The anticancer properties of chromone derivatives are diverse, encompassing cytotoxicity, anti-metastasis, anti-angiogenesis, and immunomodulation.[3][4] This multifaceted activity stems from their ability to interact with a wide range of molecular targets within cancer cells, disrupting key signaling pathways and cellular processes essential for tumor growth and survival.
Mechanisms of Action: Unraveling the Anticancer Effects of Substituted Chromones
The anticancer efficacy of substituted chromones is attributed to their ability to modulate a variety of cellular signaling pathways and processes. Key mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes like protein kinases.
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including chromone derivatives, exert their effects is through the induction of programmed cell death, or apoptosis. Several studies have demonstrated that substituted chromones can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
For instance, certain furoxan derivatives of chromone have been shown to induce apoptosis in K562 leukemia cells through mitochondria-related pathways.[5][6][7] This involves an increase in the expression of pro-apoptotic proteins such as Bax and Bad, and a decrease in the anti-apoptotic protein Bcl-2.[5][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytosol, and the subsequent activation of caspases, the executioners of apoptosis.[8][9] One novel chromone-linked nitrone derivative was found to promote mitochondria-mediated caspase-dependent apoptosis in HepG2 and HeLa cells through the induction of reactive oxygen species (ROS).[9]
Cell Cycle Arrest
In addition to inducing apoptosis, substituted chromones can also inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints, primarily the G1 and G2/M phases. By halting the cell cycle, these compounds prevent cancer cells from replicating their DNA and dividing, ultimately leading to cell death.
For example, a series of nitrogen mustard derivatives of chromone were found to induce G2/M phase arrest in MDA-MB-231 breast cancer cells.[10][11] Another study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives demonstrated their ability to cause cell cycle arrest in the G1 phase in MCF-7 breast cancer cells.[12] The fusarochromanone derivative FC101 has been shown to induce G1 cell cycle arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinases (CDK4 and CDK6) and upregulating CDK inhibitors like p21Cip1 and p27Kip1.[13][14][15]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Chromone derivatives have been identified as potent inhibitors of several key kinases involved in cancer progression.
Notably, the chromone derivative LY294002 is a well-known inhibitor of the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in cancer.[6] Another prominent example is flavopiridol, a chromone derivative that acts as a cyclin-dependent kinase (CDK) inhibitor, blocking cell cycle progression and inducing apoptosis.[6] More recent research has identified chromone-2-aminothiazole derivatives as effective inhibitors of protein kinase CK2, a potential target for anticancer drugs.[16] Additionally, some chromone derivatives have shown inhibitory activity against mitogen-activated protein kinase (MAPK) and mTOR.[1]
Signaling Pathways Targeted by Substituted Chromones
Key signaling pathways modulated by substituted chromones.
Structure-Activity Relationships (SAR): Designing Potent Anticancer Chromones
The anticancer activity of chromone derivatives is highly dependent on their substitution patterns. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
Extensive research has revealed several key structural features that influence the anticancer efficacy of chromones:
-
Substitution at the C-2 and C-3 positions: The introduction of various substituents at these positions on the pyrone ring has been a major focus of SAR studies. For instance, 2-styrylchromones have shown significant growth inhibitory activity against carcinoma cells, with the substitution pattern on the styryl B-ring playing a critical role.[17][18] Methoxy-bearing 2-styrylchromones, in particular, have demonstrated potent activity.[18]
-
Electron-withdrawing and electron-donating groups: The electronic properties of the substituents can significantly impact activity. Derivatives with electron-withdrawing groups on the chromone core have been shown to exhibit superior anticancer activity in some cases.[1]
-
Hybrid Molecules: The conjugation of the chromone scaffold with other pharmacophores has emerged as a promising strategy to enhance anticancer activity. For example, chromone-nitrogen mustard derivatives have shown potent antiproliferative activity against breast cancer cells.[3][4][10][11] Similarly, hybrids of chromones with benzothiazole have been investigated as potential ATR kinase inhibitors.[19]
-
Halogenation: The introduction of halogen atoms, such as bromine, can enhance the inhibitory activity of chromones. For example, a 4-bromobenzyloxy substituent at position 5 was found to be important for the inhibition of the breast cancer resistance protein (ABCG2).[20][21]
| Structural Modification | Impact on Anticancer Activity | Example(s) | Reference(s) |
| 2-Styryl Substituents | Potent growth inhibition, particularly with methoxy groups on the B-ring. | 3,4,5-trimethoxy-2-styrylchromone | [18] |
| Electron-Withdrawing Groups | Generally enhances anticancer activity. | Chromenopyridine derivatives with electron-withdrawing groups at positions 5, 6, and 7. | [1] |
| Nitrogen Mustard Conjugation | Potent antiproliferative activity against breast cancer cells. | Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | [4][10] |
| Halogenation (e.g., Bromine) | Increased inhibitory potency, particularly for ABCG2. | 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one | [20][21][22] |
| Hydroxyl vs. Methoxy Groups | Methoxy groups can be more favorable for activity than hydroxyl groups. | Demethylation of methoxy-bearing 2-styrylchromones to their hydroxyl counterparts led to a loss of activity. | [18] |
Experimental Protocols for Evaluating Anticancer Potential
The preclinical evaluation of novel substituted chromones requires a battery of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.
Cell Viability and Cytotoxicity Assays
The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the substituted chromone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
To elucidate whether a compound induces apoptosis, several assays can be employed.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the chromone derivative at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[23]
Cell Cycle Analysis
Flow cytometry can also be used to determine the effect of a compound on the cell cycle distribution.
Propidium Iodide (PI) Staining for DNA Content
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Fix the harvested cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.[24]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on the intensity of the PI fluorescence.
Experimental Workflow for Anticancer Evaluation of Substituted Chromones
A typical experimental workflow for evaluating a novel substituted chromone.
Future Perspectives and Challenges
Substituted chromones represent a highly promising class of compounds in the landscape of anticancer drug discovery. Their diverse mechanisms of action, favorable safety profile, and amenability to chemical modification make them attractive candidates for further development.
Future research should focus on:
-
Rational Design and Synthesis: Leveraging SAR data and computational modeling to design and synthesize novel chromone derivatives with enhanced potency and selectivity for specific cancer targets.
-
Combination Therapies: Investigating the synergistic effects of substituted chromones with existing chemotherapeutic agents to overcome drug resistance and improve treatment outcomes.
-
In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive in vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds.
-
Clinical Translation: Identifying the most promising chromone-based candidates for progression into clinical trials.
Despite the significant potential, challenges remain, including optimizing the pharmacokinetic properties of these compounds and fully elucidating their complex mechanisms of action in a clinical setting. However, the continued exploration of the vast chemical space of substituted chromones holds great promise for the development of the next generation of effective and safe anticancer therapies.
References
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020-06-15).
- Development of Newly Synthesized Chromone Derivatives with High Tumor Specificity against Human Oral Squamous Cell Carcinoma. (2022-09-29). MDPI. [Link]
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2013-12-27). PubMed. [Link]
- One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Deriv
- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (2022-12-01). PubMed. [Link]
- Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. (2013-12-13).
- Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous p
- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (2022-01-05). Taylor & Francis Online. [Link]
- Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. (2020-03-18). Taylor & Francis Online. [Link]
- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (2022-01-05). Taylor & Francis Online. [Link]
- Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. (2022-08-01). PubMed. [Link]
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2023-01-12).
- Induction of ROS by a novel chromone linked nitrone derivative promotes mitochondria mediated caspase dependent apoptosis in HepG2 and HeLa cells. (2018-01-01). World Scientific News. [Link]
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020-06-03).
- Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. (2020-03-18). Taylor & Francis Online. [Link]
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2023-08-23). MDPI. [Link]
- Styrylchromones: Biological Activities and Structure-Activity Relationship. (2021-09-08).
- Substituted chromones as highly potent nontoxic inhibitors, specific for the breast cancer resistance protein. (2012-01-26). PubMed. [Link]
- Structure-activity relationship study of growth inhibitory 2-styrylchromones against carcinoma cells. (2013-05-01). University of Arizona. [Link]
- The chemical structures of reported chromone and furoxan derivatives....
- Chromones: Privileged scaffold in anticancer drug discovery. (2021-01-01).
- Chemical structures of kinase inhibitory chromone analogs.
- Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2022-09-15). MDPI. [Link]
- Synthesis and anticancer activity of chromone-based analogs of lavendustin A. (2006-08-01). PubMed. [Link]
- Chemical structures of some anticancer chromones.
- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (2022-01-05).
- Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7. (2024-10-04).
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistanc... (2013-12-27). EMBL-EBI. [Link]
- Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells. (2014-11-10).
- Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells. Europe PMC. [Link]
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014-11-10).
- Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells. (2014-11-10). PLOS One. [Link]
- Cell cycle arrest (a) in control cells and after treatment with.... (2020-01-01).
- Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. (2021-04-26).
- In Vitro Anticancer Activity and Structural Characterization of Ubiquinones from Antrodia cinnamomea Mycelium. (2018-01-18).
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Induction of ROS by a novel chromone linked nitrone derivative promotes mitochondria mediated caspase dependent apoptosis in HepG2 and HeLa cells - World Scientific News [worldscientificnews.com]
- 10. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]
- 16. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Styrylchromones: Biological Activities and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Substituted chromones as highly potent nontoxic inhibitors, specific for the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Versatile Synthon: 3-Bromo-6-chlorochromone in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Dihalogenated Chromone
The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry and materials science, forming the core of many natural products and synthetic compounds with a wide array of biological activities.[1] Among the vast family of chromone derivatives, 3-bromo-6-chlorochromone emerges as a particularly valuable and versatile building block for organic synthesis. Its unique dihalogenated structure, featuring a reactive bromine atom at the 3-position and a more robust chlorine atom at the 6-position, offers a handle for selective and sequential functionalization. This strategic arrangement of halogens allows for a diversity-oriented synthesis approach, enabling the construction of complex molecular architectures.[2]
This comprehensive guide provides an in-depth exploration of the synthesis and applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific principles to effectively utilize this powerful synthetic intermediate. We will delve into its preparation and its pivotal role in palladium-catalyzed cross-coupling reactions, which have revolutionized the art of molecule building.[3]
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from the readily available 5-chloro-2-hydroxyacetophenone. The synthetic pathway involves a Vilsmeier-Haack formylation to construct the chromone core, followed by a selective bromination at the 3-position.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] In this step, 5-chloro-2-hydroxyacetophenone is cyclized and formylated to yield 6-chloro-3-formylchromone.[7]
Materials:
-
5-Chloro-2-hydroxyacetophenone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice-water bath.
-
To the cooled DMF, add 5-chloro-2-hydroxyacetophenone with vigorous stirring.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice to decompose the Vilsmeier reagent and precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-chloro-3-formylchromone.
Protocol 2: Bromination of 6-Chloro-3-formylchromone
Materials:
-
6-Chloro-3-formylchromone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Catalytic amount of a protic acid (e.g., a few drops of 48% HBr) or a radical initiator (e.g., AIBN)
Procedure:
-
Dissolve 6-chloro-3-formylchromone in a suitable solvent like carbon tetrachloride or acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Add a catalytic amount of an acid (e.g., HBr) or a radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its utility in organic synthesis. The C-Br bond at the 3-position is significantly more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond at the 6-position.[1] This chemoselectivity allows for the selective functionalization of the 3-position, while leaving the 6-chloro substituent available for subsequent transformations.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.[8][9][10]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][12][13] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
This protocol describes a general procedure for the selective coupling of an aryl group at the 3-position of the chromone core.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-chlorochromone.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | High |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | High |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | Moderate to High |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14][15][16] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in various fields.[17][18]
This protocol outlines a general procedure for the alkynylation of the 3-position of the chromone ring.
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-alkynyl-6-chlorochromone.
Heck Reaction: Vinylation of the Chromone Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[9][19][20][21] It is a versatile method for the synthesis of substituted alkenes.
This protocol provides a general method for the introduction of a vinyl group at the 3-position of the chromone.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate, 1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., TEA or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Acetonitrile or DMF)
Procedure:
-
In a Schlenk tube, combine this compound, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the residue by column chromatography to obtain the 3-vinyl-6-chlorochromone product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[22][23][24] This reaction has become a vital tool for the synthesis of anilines and other arylamines.[25][26]
This protocol describes a general procedure for the amination of the 3-position of the chromone scaffold.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a glovebox or a Schlenk line, add the palladium pre-catalyst, the ligand, and the base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a short pad of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 3-amino-6-chlorochromone derivative.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile building block in organic synthesis. Its differentiated halogen atoms provide a platform for selective, sequential functionalization, opening avenues for the creation of diverse and complex molecular libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—represent a powerful toolkit for chemists to exploit the synthetic potential of this synthon. As the demand for novel bioactive molecules and functional materials continues to grow, the strategic application of this compound is poised to play an increasingly significant role in advancing the frontiers of chemical science.
References
- PubMed Central. (n.d.).
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). [Link]
- Young, I. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... [Link]
- Chemistry LibreTexts. (2023).
- Journal of Chemical Education. (2021).
- Wikipedia. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Royal Society of Chemistry. (n.d.). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. [Link]
- Ni(III)
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- White Rose Research Online. (2021).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... [Link]
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
- Chemistry LibreTexts. (2020). 17.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Semantic Scholar. (2020).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. [Link]
- MDPI. (n.d.).
- Synthesis of Substituted 3-Formyl Chromones. (n.d.). [Link]
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- Organic Syntheses. (n.d.). 2-BROMOHEXANOYL CHLORIDE. [Link]
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
- MDPI. (n.d.). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- ACS Publications. (2022). Palladium-Catalyzed Chemo- and Regiocontrolled Tandem Cyclization/Cross-Coupling of 2-Benzyl-3-alkynyl Chromones with Aryl Iodides for the Synthesis of 4H-Furo[3,2-c]chromenes and Xanthones. [Link]
- Organic Chemistry Portal. (n.d.). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- Beilstein Journals. (2021).
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. nobelprize.org [nobelprize.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. kbfi.ee [kbfi.ee]
- 18. youtube.com [youtube.com]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. par.nsf.gov [par.nsf.gov]
- 26. rsc.org [rsc.org]
Application Notes and Protocols for the Site-Selective Suzuki-Miyaura Coupling of 3-Bromo-6-chlorochromone
Authored by: A Senior Application Scientist
Abstract
The chromone scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and biologically active compounds. The ability to selectively functionalize the chromone core is paramount for the development of novel molecular entities in drug discovery. This guide provides a comprehensive technical overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-6-chlorochromone. We delve into the principles of chemoselectivity, enabling the targeted functionalization at the C3-position, while preserving the C6-chloro substituent for potential subsequent transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile substrate in their synthetic programs.
Foundational Principles: Understanding the Substrate and Reaction
Substrate Analysis: The Key to Chemoselectivity
The successful and predictable functionalization of this compound hinges on the inherent differences in the reactivity of its two carbon-halogen bonds.
-
Bond Dissociation Energies: The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond. This difference in bond energy dictates that the rate-determining oxidative addition step of the catalytic cycle will occur preferentially at the more labile C-Br bond.[1][2][3]
-
Electronic Nature: The chromone ring system is inherently electron-deficient due to the influence of the carbonyl group and the ring oxygen. This electronic characteristic can increase the rate of oxidative addition compared to electron-rich aromatic systems.[1]
This disparity in reactivity allows for a high degree of site-selectivity . Under carefully controlled conditions, the Suzuki-Miyaura reaction can be directed exclusively to the 3-position, yielding 3-aryl-6-chlorochromones. The C6-chloro group remains intact, serving as a synthetic handle for subsequent diversification through orthogonal coupling strategies.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps.[1][4][5] The choice of catalyst, ligand, base, and solvent is critical to ensure the efficiency and selectivity of this process.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound, forming a Pd(II) intermediate. This is typically the rate-limiting step and its facility is highly dependent on the ligand choice.
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Optimizing Reaction Parameters: A Scientist's Guide
The success of this coupling reaction is not fortuitous; it is the result of a rational selection of reagents and conditions.
Catalyst and Ligand Selection
The palladium catalyst and its coordinating ligand form the heart of the reaction.
-
Palladium Precatalysts: While Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize more stable and versatile Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[4][6]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates like halo-heterocycles, bulky and electron-rich phosphine ligands are the gold standard.[7] They accelerate both the oxidative addition and the reductive elimination steps.
The Role of Base and Solvent
The base and solvent system must be chosen to ensure all components are soluble and reactive.
-
Base: A base is essential for activating the boronic acid to facilitate transmetalation.[2] The choice depends on the substrate's sensitivity.
-
Solvent: A mixture of an organic solvent and water is typically optimal.[7][10] The water helps dissolve the inorganic base and promotes the formation of the active boronate species.
Experimental Protocols
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed deionized water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk tube or oven-dried round-bottom flask)
General Protocol for Site-Selective Suzuki-Miyaura Coupling
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Through the septum, add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. A typical solvent ratio is 4:1 to 10:1 organic solvent to water.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Confirm the structure and purity of the isolated product using NMR (¹H, ¹³C) and Mass Spectrometry. Calculate the final yield.[2]
Example Reaction Conditions
The following table provides starting points for the optimization of the coupling reaction with phenylboronic acid.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst (mol%) | Pd(PPh₃)₄ (5%) | Pd(OAc)₂ (2%) | PdCl₂(dppf) (3%) |
| Ligand (mol%) | - | SPhos (4%) | - |
| Base (equiv) | K₂CO₃ (2.0) | K₃PO₄ (2.5) | Cs₂CO₃ (2.0) |
| Solvent System | Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (4:1) | DMF/H₂O (10:1) |
| Temperature (°C) | 100 | 90 | 110 |
| Time (h) | 12-18 | 4-8 | 6-12 |
| Expected Yield | Moderate | High | Good to High |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (deactivated by O₂).2. Insufficiently active catalyst/ligand system.3. Low reaction temperature. | 1. Ensure thorough degassing of solvents and use a proper inert atmosphere technique.[2]2. Switch to a more active ligand system (e.g., a Buchwald-type ligand like SPhos or XPhos).[7][9]3. Increase the reaction temperature in 10 °C increments. |
| Debromination Side Product | 1. Presence of protic impurities (e.g., water, alcohol).2. Competing hydrodehalogenation pathway. | 1. Use anhydrous solvents and reagents.[9]2. Screen different bases; sometimes a weaker base can minimize this side reaction. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedures.[4]2. Ensure the ligand and conditions are suitable for the in situ reduction of the Pd(II) source. |
| Reaction at C-Cl Bond | 1. Reaction conditions are too harsh (high temperature, prolonged time).2. Highly active catalyst system promoting C-Cl activation. | 1. Reduce the reaction temperature and monitor carefully to stop the reaction upon consumption of the starting material.2. If di-coupling is observed, reduce catalyst loading or switch to a less reactive catalyst system.[8] |
References
- G. L. D. F. Silva, J. J. R. P. L. G. G. Ramalho, "Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones," Organic Letters, 2007. [Link]
- G. L. D. F. Silva, J. J. R. P. L. G. G. Ramalho, "Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones," PubMed, 2007. [Link]
- A. S. Guram, X. Wang, E. E. Bunel, et al., "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides," Organic Chemistry Portal, 2007. [Link]
- G. L. D. F. Silva, J. J. R. P. L. G. G.
- "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
- A. S. Guram, X. Wang, E. E. Bunel, et al., "New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides," Organic Letters, 2007. [Link]
- "Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone," ResearchG
- C. A. G. N. Montalbetti, V. Falque, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, 2013. [Link]
- "Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids," ResearchG
- A. S. Guram, X. Wang, E. E. Bunel, et al.
- "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
- V. G. Nenajdenko, A. V. Shastin, E. S. Balenkova, "Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones," Chemistry of Heterocyclic Compounds, 2021. [Link]
- J. C. Tellis, C. N. Frescas, S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie, 2004. [Link]
- P. R. Boruah, A. A. Ali, B. Saikia, D. Sarma, "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015. [Link]
- "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2025. [Link]
- M. Hocek, M. Havelková, D. Dvořáková, "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids," Synthesis, 2001. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Heck coupling reactions involving 3-Bromo-6-chlorochromone
An Application Note and Protocol for the Development of Heck Coupling Reactions Involving 3-Bromo-6-chlorochromone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the development of Heck coupling reactions utilizing this compound as a key building block. Chromone scaffolds are privileged structures in medicinal chemistry, and their functionalization is of significant interest. The Heck reaction offers a powerful method for C-C bond formation, enabling the introduction of vinyl groups at the 3-position of the chromone core. While direct literature for this specific substrate is sparse, this guide synthesizes established principles of palladium catalysis to propose a robust starting protocol and a logical framework for reaction optimization. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and discuss the critical parameters that influence reaction success, thereby equipping researchers with the necessary tools to efficiently develop and apply this transformation in their synthetic programs.
Introduction: The Strategic Value of Chromone Functionalization
The chromone moiety is a cornerstone in the architecture of numerous biologically active compounds and natural products. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The targeted functionalization of the chromone nucleus is a pivotal strategy in drug discovery, allowing for the fine-tuning of molecular properties to enhance potency and selectivity.
The Heck-Mizoroki cross-coupling reaction stands as one of the most versatile and powerful methods for the formation of carbon-carbon bonds, specifically for the olefination of aryl halides. Its application to the chromone scaffold, particularly at the 3-position, opens a direct route to a diverse array of 3-alkenylchromones. These products can serve as advanced intermediates for further synthetic manipulations or as final target molecules in their own right.
This application note focuses on the specific case of this compound. The differential reactivity of the C-Br versus the C-Cl bond under palladium catalysis presents an opportunity for selective functionalization. The C-Br bond is significantly more reactive in the oxidative addition step of the Heck catalytic cycle, allowing for precise olefination at the 3-position while preserving the 6-chloro substituent for potential subsequent cross-coupling reactions.
The Heck Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Heck reaction is paramount for troubleshooting and optimization. The catalytic cycle, illustrated below, proceeds through a sequence of well-defined steps involving a palladium catalyst, typically in the Pd(0) oxidation state.
Caption: The catalytic cycle for the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a square planar Pd(II) complex. This is typically the rate-determining step.
-
Olefin Coordination: The alkene coupling partner coordinates to the Pd(II) center.
-
Migratory Insertion: The aryl group (the chromone) migrates from the palladium to one of the olefinic carbons. This step dictates the regioselectivity of the addition.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: A base is required to neutralize the generated HBr and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Proposed Starting Protocol for Heck Coupling
This protocol provides a robust starting point for the olefination of this compound with a model alkene, such as n-butyl acrylate. Researchers should consider this a foundational method, with optimization likely required for different alkene partners.
Materials and Reagents
-
Substrate: this compound
-
Alkene: n-Butyl acrylate
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Step-by-Step Experimental Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Sequentially add the palladium(II) acetate (0.02 equiv, 2 mol%), tri(o-tolyl)phosphine (0.04 equiv, 4 mol%), and the alkene (1.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to prevent the oxidation of the phosphine ligand and the Pd(0) species.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF, to a concentration of 0.1 M with respect to the substrate) followed by the base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 3-alkenyl-6-chlorochromone.
A Framework for Reaction Optimization
The success of a Heck coupling reaction is highly dependent on the interplay of several parameters. The workflow below outlines a systematic approach to optimizing the reaction for a new substrate or coupling partner.
Caption: A systematic workflow for optimizing Heck coupling conditions.
Key Parameters and Rationale
| Parameter | Options | Rationale and Field Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a Pd(0) source and may be preferred for reactions sensitive to the conditions required for in situ reduction. |
| Ligand | Monodentate Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃ Bulky Biarylphosphines: XPhos, SPhos Bidentate Phosphines: BINAP, dppf | The ligand stabilizes the palladium center and modulates its reactivity. For electron-poor aryl bromides like our substrate, electron-rich, bulky monodentate ligands such as P(o-tol)₃ or biarylphosphine ligands (e.g., XPhos) often accelerate the rate-limiting oxidative addition step. |
| Base | Organic: Et₃N, DIPEA Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for regenerating the Pd(0) catalyst. Organic bases like Et₃N are common in classical Heck conditions (Jeffery conditions). Inorganic bases, particularly Cs₂CO₃, are often used in modern protocols with bulky phosphine ligands and can be more effective in preventing side reactions. |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | High-boiling polar aprotic solvents like DMF or DMAc are standard as they effectively solvate the palladium salts and reagents. The choice of solvent can significantly impact reaction rates and catalyst stability. |
| Temperature | 80 - 140 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side product formation. A temperature screen is essential to find the optimal balance for yield and purity. |
Conclusion and Future Directions
The Heck coupling reaction is a formidable tool for the C-3 olefination of this compound. By leveraging the differential reactivity of the C-Br bond, this method provides a selective entry point to a wide range of functionalized chromones. The protocols and optimization strategies outlined in this note serve as a comprehensive guide for researchers. The resulting 3-alkenyl-6-chlorochromones are valuable platforms for further derivatization, including transformations at the preserved 6-chloro position, enabling the rapid generation of molecular diversity for applications in drug discovery and materials science.
References
- Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
- Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Synthesis of pharmaceutical intermediates from 3-Bromo-6-chlorochromone
Synthesis of Pharmaceutical Intermediates from 3-Bromo-6-chlorochromone
Abstract: This comprehensive guide details the synthesis of valuable pharmaceutical intermediates starting from this compound. This readily accessible building block offers a versatile platform for the development of a wide range of therapeutic agents, particularly kinase inhibitors and peptidomimetics. This document provides detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to leverage the synthetic potential of this important scaffold.
Introduction: The Versatility of the Chromone Scaffold
The chromone (4H-chromen-4-one) framework is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Chromone derivatives have demonstrated potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[1][3] The inherent planarity and hydrogen bonding capabilities of the chromone ring system make it an ideal scaffold for interacting with various biological targets, particularly protein kinases.[4][5][6][7]
The strategic placement of halogen atoms on the chromone core, as in this compound, provides orthogonal handles for selective functionalization. The bromine at the 3-position is particularly susceptible to a variety of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, while the chlorine at the 6-position offers a site for further diversification. This guide will focus on the synthetic utility of this compound in the preparation of key pharmaceutical intermediates.
Synthesis of the Starting Material: this compound
The synthesis of the pivotal starting material, this compound, can be achieved through a reliable two-step sequence starting from the commercially available 5-chloro-2-hydroxyacetophenone.
Step 1: Synthesis of 6-chloro-3-hydroxychromone
The initial step involves a condensation reaction to form the chromone ring, followed by the introduction of a hydroxyl group at the 3-position.[8][9]
Protocol:
-
Enamine Formation: A mixture of 5-chloro-2-hydroxyacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated under microwave irradiation.
-
Cyclization and Hydrolysis: The resulting enamine is treated with concentrated hydrochloric acid in dichloromethane and refluxed to effect cyclization.
-
Hydroxylation: The intermediate is then subjected to oxidation using hydrogen peroxide in the presence of sodium hydroxide in a biphasic system of dichloromethane and water, followed by acidification with concentrated hydrochloric acid under reflux to yield 6-chloro-3-hydroxychromone.
Step 2: Bromination of 6-chloro-3-hydroxychromone
The hydroxyl group at the 3-position is then converted to a bromine atom.
Protocol:
-
A solution of 6-chloro-3-hydroxychromone in a suitable solvent (e.g., dichloromethane or acetic acid) is treated with a brominating agent such as N-bromosuccinimide (NBS) or bromine.
-
The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction and purification by column chromatography or recrystallization to afford this compound.
Key Synthetic Transformations and Protocols
The presence of the bromo and chloro substituents on the chromone ring allows for a diverse range of chemical modifications. The following sections detail key synthetic pathways to valuable pharmaceutical intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly effective for the functionalization of aryl and vinyl halides.[10][11][12][13][14] In the context of this compound, the greater reactivity of the C-Br bond at the 3-position allows for selective coupling reactions.
The Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl moieties at the 3-position, a common feature in many kinase inhibitors.[6]
Protocol:
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equiv).
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv), and a base, typically Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv), are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-6-chlorochromone.
Data Summary Table:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |
| 3 | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 110 | 16 | 78 |
Reaction Workflow Diagram:
Caption: Suzuki-Miyaura cross-coupling workflow.
Nucleophilic Substitution Reactions
The electron-deficient nature of the C3 position in this compound makes it susceptible to nucleophilic attack, particularly by amines. This reaction is a cornerstone for the synthesis of various biologically active molecules.
The reaction of 3-cyanochromones with primary aromatic amines has been shown to yield 2-amino-3-(aryliminomethyl)chromones.[15] A similar transformation can be envisioned starting from this compound, where an initial nucleophilic substitution is followed by rearrangement.
A more direct approach to aminomethylated chromones has been developed, which are valuable intermediates for peptidomimetics.[16][17] While the starting material in the literature is 2-aryl-8-bromo-6-chlorochroman-4-one, a similar strategy can be adapted from this compound.
Conceptual Protocol (Adaptation):
-
Mannich-type Reaction: this compound can be subjected to a Mannich-type reaction with an appropriate amine and formaldehyde (or its equivalent) to introduce an aminomethyl group at a suitable position.
-
Aza-Michael Addition: Alternatively, a precursor can be synthesized that undergoes an aza-Michael addition with a primary amine.
-
Oxidation: The resulting chromanone can then be oxidized to the corresponding chromone.
Reaction Scheme Diagram:
Caption: p38 MAP kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of pharmaceutical intermediates. The distinct reactivity of the bromo and chloro substituents allows for selective and sequential functionalization, providing access to complex molecular architectures. The protocols and strategies outlined in this guide serve as a practical resource for researchers in drug discovery and development, enabling the efficient synthesis of novel chromone-based compounds with significant therapeutic potential.
References
- Larsen, L. S., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(19), 6839-6850. [Link]
- Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799. [Link]
- Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 774-778. [Link]
- Tawfik, H. A., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Grøtli, M., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(19), 6839-6850. [Link]
- Tawfik, H. A., Ewies, E. F., & El-hamouly, W. S. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Baruah, P., et al. (2021).
- Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(19), 6839-6850. [Link]
- Wallén, E. A. A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6813-6824. [Link]
- Tawfik, H. A., et al. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years. Semantic Scholar. [Link]
- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389-391. [Link]
- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389-391. [Link]
- De Vleeschauwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
- Sharma, P., & Kumar, V. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(12), 2235. [Link]
- Denmark, S. E., & Smith, R. C. (2010). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Scott E. Denmark Research Group. [Link]
- Rivera-Mancilla, E., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3165. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Rullah, K., et al. (2019). Palladium‐Catalysed Cross‐Coupling Reactions for the Synthesis of Chalcones. Asian Journal of Organic Chemistry, 8(8), 1174-1193. [Link]
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.
- Nishi, T., & Takeda, N. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. [Link]
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Tejasharma. [Link]
- Shingare, M. S., et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Monatshefte für Chemie-Chemical Monthly, 153(9), 929-940. [Link]
- Keglevich, G., et al. (2023). Three-Component Reaction of 3‑Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides. The Journal of Organic Chemistry, 88(2), 996-1008. [Link]
- El-Ghanam, A. M. A. (2009). Structural revision in the reactions of 3-cyanochromones with primary aromatic amines. Improved synthesis of 2-amino-3-(aryliminomethyl)chromones. Tetrahedron, 65(41), 8537-8542. [Link]
- 3-Bromo-6-chlorohexa-1,4-diyne. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 13. uwindsor.ca [uwindsor.ca]
- 14. irep.iium.edu.my [irep.iium.edu.my]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Bromo-6-chlorochromone as a Versatile Scaffold for the Synthesis of Novel Fluorescent Probes
Abstract
The chromone core, a key structural motif in many natural products, has emerged as a privileged scaffold in the development of fluorescent probes due to its excellent photophysical properties and synthetic tractability.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on leveraging 3-bromo-6-chlorochromone, a versatile and commercially available building block, for the rational design and synthesis of novel fluorescent probes. We delve into the fundamental chemical principles governing its reactivity, present detailed, field-proven protocols for its functionalization via palladium-catalyzed cross-coupling and nucleophilic substitution reactions, and discuss the characterization of the resulting fluorophores. By explaining the causality behind experimental choices, this guide equips scientists with the necessary knowledge to create sophisticated molecular tools for biological imaging and sensing applications.[3][4]
Introduction: The Chromone Advantage
Fluorescent probes are indispensable tools in modern biological research and diagnostics, enabling the real-time visualization of cellular processes and the detection of specific analytes with high sensitivity and selectivity.[5] Chromone-based fluorophores are particularly attractive due to their rigid, planar structure which often leads to high fluorescence quantum yields.[6] The inherent photochemical characteristics of the chromone scaffold can be finely tuned through synthetic modification, allowing for the creation of probes with a wide range of emission colors and sensing modalities.[1][2]
This compound stands out as a superior starting material. It possesses two chemically distinct halogenated positions (C3-Br and C6-Cl) that can be selectively functionalized. This dual reactivity opens a gateway to creating complex and highly tailored molecular probes, where one position can be used to tune the photophysical properties and the other can be used to install a specific recognition element or a biocompatible moiety.
Core Principles: Reactivity and Design Strategy
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents.
-
The C3-Bromine: The bromine atom at the 3-position is attached to a vinylogous system, making it highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[7][8] It can also undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, although conditions may need to be optimized.[3] This position is ideal for introducing aromatic or vinylic groups to extend the π-conjugated system, which typically results in a bathochromic (red) shift of the absorption and emission spectra.
-
The C6-Chlorine: The chlorine atom at the 6-position is on the benzo-fused ring and is less reactive than the C3-bromine. This allows for selective reactions at the C3-position while leaving the C6-Cl intact. The C6 position can then be targeted under more forcing conditions or with different catalytic systems, enabling sequential functionalization. Substituents at this position, particularly those with strong electron-donating or withdrawing character, can significantly modulate the probe's quantum yield and sensitivity to the microenvironment.[2][6]
This differential reactivity is the cornerstone of a modular design strategy for novel fluorescent probes.
Caption: Modular design strategy for fluorescent probes using this compound.
Synthetic Protocols & Methodologies
The following protocols are designed to be robust and self-validating. Monitoring reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for determining reaction completion and identifying potential side products.
Protocol 1: C3-Arylation via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid to the C3 position of the chromone scaffold.[9][10] This reaction is highly versatile for installing a wide range of aryl and heteroaryl substituents.
Caption: Workflow for Suzuki-Miyaura coupling at the C3 position.
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent. A 4:1 mixture of 1,4-Dioxane and water is a common starting point.
-
Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).[11]
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-6-chlorochromone derivative.
| Reagent/Parameter | Recommended Amount/Condition | Rationale |
| This compound | 1.0 equivalent | Limiting reagent |
| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess drives the reaction to completion and accounts for potential boronic acid homocoupling. |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 equivalents | Activates the boronic acid for transmetalation and neutralizes the acid byproduct.[12] |
| Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.10 equivalents | Catalyzes the cross-coupling cycle.[10] |
| Solvent | Degassed 1,4-Dioxane/Water (4:1) or Toluene | Solubilizes reagents and facilitates the reaction; degassing prevents catalyst oxidation. |
| Temperature | 80 - 110 °C | Provides sufficient thermal energy for the catalytic cycle to proceed at an efficient rate. |
Protocol 2: C3-Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the direct displacement of the C3-bromide with an amine nucleophile. This is an effective method for installing nitrogen-containing functionalities, which can act as electron-donating groups or recognition sites.[13][14]
Caption: Workflow for SNAr amination at the C3 position.
-
In a microwave-safe vial, combine this compound (1.0 equiv.), the desired primary or secondary amine (2.0-3.0 equiv.), and a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Add a high-boiling polar aprotic solvent such as Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).
-
Seal the vial tightly and heat the mixture. Microwave irradiation (e.g., 120-150 °C for 30-90 minutes) is often more efficient than conventional heating.[15][16]
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. The product will often precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, further purify the product by recrystallization or flash column chromatography.
Characterization and Data Analysis
Successful synthesis must be confirmed by rigorous characterization.
-
Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) should be used to confirm the identity and purity of the synthesized probes.
-
Photophysical Properties: The key performance metrics of a fluorescent probe are determined spectroscopically.
-
UV-Visible Absorption: Determines the maximum excitation wavelength (λex).
-
Fluorescence Emission: Determines the maximum emission wavelength (λem).
-
Stokes Shift: The difference between λex and λem (in nm). Larger Stokes shifts are desirable to minimize self-quenching and background noise.
-
Molar Absorptivity (ε): A measure of how strongly the molecule absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This is a measure of the probe's brightness.
-
The table below illustrates how modifications at the C3 position can tune the probe's properties.
| Compound | C3-Substituent | λex (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Rationale |
| 1 (Parent Scaffold) | -Br | 320 | 410 | 90 | 0.05 | The unmodified core has relatively low quantum yield and emits in the violet-blue region. |
| 2 (From Protocol 1) | -Phenyl | 345 | 445 | 100 | 0.25 | Extending π-conjugation causes a red shift and increases the quantum yield.[2] |
| 3 (From Protocol 1) | -Naphthyl | 360 | 470 | 110 | 0.35 | Further extension of the π-system leads to a more significant bathochromic shift and enhanced brightness. |
| 4 (From Protocol 2) | -Morpholino | 375 | 500 | 125 | 0.60 | The electron-donating nitrogen atom creates an intramolecular charge transfer (ICT) state, leading to a large red shift and high quantum yield.[6] |
Application Example: A Thiol-Responsive "Turn-On" Probe
The this compound scaffold can be used to create an activity-based "turn-on" probe for detecting biological thiols like glutathione.
Design Principle: A fluorophore can be quenched by attaching a known quenching moiety, such as a dinitrophenyl (DNP) group, via a thiol-cleavable linker. In the presence of thiols, the linker is cleaved, releasing the fluorophore from the quencher and "turning on" the fluorescence.
Caption: Sensing mechanism of a thiol-responsive "turn-on" fluorescent probe.
This example demonstrates how the foundational protocols can be extended to create sophisticated probes for specific biological applications. The chromone core provides the fluorescence signal, while chemistry at the C3 or C6 position is used to attach the responsive trigger.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel fluorescent probes. Its differential reactivity at the C3 and C6 positions allows for a modular and rational design approach. By employing well-established synthetic methodologies such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution, researchers can systematically tune the photophysical properties and incorporate sensing functionalities. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and academic researchers to create the next generation of molecular imaging agents.
References
- Chem-Impex. (n.d.). This compound.
- Zhang, J., et al. (2022). Chromone-based fluorescent probe for peroxynitrite imaging in Arabidopsis thaliana. Phytochemistry, 198, 113158.
- Al-Bayati, Z. H., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 769-780.
- Li, J., et al. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Molecules, 29(7), 1530.
- Huang, P., et al. (2023). A DFT/TDDFT investigation on chromone derivatives: fluorescence and electronic properties. Journal of Fluorescence, 33(2), 453-458.
- Gomes, A., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214.
- Gomes, A., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. PubMed.
- Huang, P., et al. (2023). A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives. PubMed.
- Olsson, T., et al. (2005). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (n.d.). Technical Support Center: 3-Bromo-6-chloro-7-methylchromen-4-one Reactions.
- KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorophenol.
- Save My Exams. (2025, June 20). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note.
- Youziel, J., et al. (2014). Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry, 12(4), 557-560.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A DFT/TDDFT Investigation on Fluorescence and Electronic Properties of Chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 14. savemyexams.com [savemyexams.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Building Block: Harnessing 3-Bromo-6-chlorochromone for Advanced Materials
Introduction: Unveiling the Potential of a Halogenated Chromone
In the dynamic landscape of materials science, the quest for novel molecular scaffolds that offer both robust chemical functionality and desirable physical properties is perpetual. 3-Bromo-6-chlorochromone, a halogenated derivative of the chromone core, has emerged as a highly versatile and reactive intermediate. While its utility in medicinal chemistry is well-documented, its application in the design and synthesis of advanced functional materials is a rapidly evolving field of significant interest.[1] The strategic placement of bromine and chlorine atoms on the chromone framework provides orthogonal handles for selective chemical modifications, enabling the construction of complex molecular architectures with tailored electronic and photophysical properties.
This comprehensive guide delves into the practical applications of this compound in materials science, providing detailed protocols and expert insights for researchers and scientists. We will explore its role as a precursor to fluorescent dyes, a key component in the synthesis of conjugated materials for organic electronics, and a foundational element for the development of sophisticated chemosensors.
Core Properties and Synthetic Accessibility
The utility of this compound in materials synthesis is underpinned by its distinct chemical characteristics. The electron-withdrawing nature of the carbonyl group and the halogen substituents influences the electronic distribution within the chromone ring, impacting its photophysical properties. The carbon-bromine bond at the 3-position is particularly amenable to a variety of cross-coupling reactions, serving as a primary site for molecular elaboration.
The synthesis of the parent this compound is typically achieved through the bromination of 6-chlorochromone, which itself can be synthesized from the corresponding phenol derivative. This accessibility makes it a readily available starting material for a wide array of synthetic transformations.
Application in Fluorescent Materials and Chemosensors
The inherent fluorescence of the chromone scaffold can be fine-tuned through substitution, making this compound an excellent starting point for the development of novel fluorophores and chemosensors.[1] The introduction of various functionalities at the 3-position via cross-coupling reactions allows for the modulation of emission wavelengths, quantum yields, and sensitivity to specific analytes.
Protocol 1: Synthesis of a 3-Aryl-6-chlorochromone Fluorophore via Suzuki Coupling
This protocol details the synthesis of a 3-aryl-6-chlorochromone, a class of compounds often exhibiting enhanced fluorescence properties suitable for applications in bio-imaging and sensing.
Reaction Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In this protocol, the bromine at the 3-position of this compound is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: The successful synthesis of the 3-aryl-6-chlorochromone derivative, which can then be characterized by NMR, mass spectrometry, and its photophysical properties (absorption and emission spectra, quantum yield) can be determined.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95% |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-90% |
Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.
Diagram: Suzuki Coupling Workflow
Sources
Strategic Derivatization of 3-Bromo-6-chlorochromone: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The chromone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] 3-Bromo-6-chlorochromone is a highly versatile synthetic intermediate, offering a strategic entry point for creating diverse libraries of novel chromone derivatives. The carbon-bromine bond at the C3 position is the key reactive site, ideally suited for derivatization via modern synthetic methodologies. This guide provides detailed experimental protocols, mechanistic insights, and practical troubleshooting advice for the derivatization of this compound using three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction: The Chromone Scaffold and the C3-Bromo Handle
Chromones (4H-chromen-4-ones) and their derivatives are a class of oxygen-containing heterocyclic compounds widely found in nature.[4] Their rigid bicyclic framework allows for precise spatial orientation of substituents, making them ideal for interacting with a variety of biological targets.[1][3] The synthetic utility of this compound stems from the presence of two distinct halogen atoms. The chlorine atom at the C6 position is relatively inert, while the bromine atom at the C3 position, being part of a vinyl halide system, is primed for palladium-catalyzed cross-coupling.[5][6]
This reactivity profile allows for the selective introduction of a wide array of functional groups—aryl, alkynyl, and amino moieties—at the C3 position, which is crucial for modulating the biological activity of the resulting molecules.[7] Palladium-catalyzed reactions are preferred for this transformation due to their high functional group tolerance, mild reaction conditions, and broad substrate scope, providing a significant advantage over classical nucleophilic substitution methods which are often less effective for vinyl halides.[8][9][10]
Caption: Key derivatization pathways for this compound.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust starting points for the derivatization of this compound. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Principle: The Suzuki-Miyaura reaction creates a carbon-carbon bond between the C3 position of the chromone and an aryl or vinyl group from a boronic acid or its ester.[11][12][13] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species for the crucial transmetalation step.[11][14]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | 258.49 | 1.0 eq | Starting Material |
| Arylboronic Acid | Variable | 1.2 - 1.5 eq | Coupling Partner |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 - 0.05 eq | Palladium(0) Catalyst Precursor |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 - 3.0 eq | Base |
| 1,4-Dioxane / Toluene | - | ~0.1 M | Anhydrous Solvent |
| Deionized Water | - | ~10% v/v | Co-solvent to dissolve base |
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane and deionized water (e.g., 9 mL dioxane, 1 mL water for a 1 mmol scale reaction). Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Expert Insight: The use of a biphasic solvent system (organic/aqueous) is common in Suzuki couplings as it facilitates the dissolution of both the organic substrates and the inorganic base, accelerating the reaction.[14]
-
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-aryl-6-chlorochromone derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Sonogashira Coupling for C-C≡ Bond Formation
Principle: The Sonogashira coupling enables the synthesis of conjugated enynes by reacting the C3-bromo position with a terminal alkyne.[15][16] This reaction is co-catalyzed by palladium(0) and copper(I) iodide in the presence of an amine base, which also serves as the solvent in many cases.[6]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | 258.49 | 1.0 eq | Starting Material |
| Terminal Alkyne | Variable | 1.5 - 2.0 eq | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 - 0.04 eq | Palladium(II) Catalyst Precursor |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 - 0.10 eq | Co-catalyst |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | - | Solvent | Base and Solvent |
| Tetrahydrofuran (THF) | - | Co-solvent | Anhydrous Co-solvent (optional) |
Step-by-Step Protocol:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Under inert atmosphere, add anhydrous triethylamine and THF (if needed, typically a 2:1 ratio of TEA:THF). Stir for 5-10 minutes to dissolve the solids. Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 4-8 hours.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the amine solvent.
-
Extraction: Redissolve the residue in dichloromethane or ethyl acetate. Wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-alkynyl-6-chlorochromone.
-
Characterization: Confirm the product structure via ¹H NMR, ¹³C NMR, IR (alkyne C≡C stretch ~2100-2260 cm⁻¹), and Mass Spectrometry.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Principle: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the C3-bromo position with a primary or secondary amine.[17][18][19] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[20][21]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Purpose |
| This compound | 258.49 | 1.0 eq | Starting Material |
| Primary or Secondary Amine | Variable | 1.2 - 1.5 eq | Coupling Partner |
| Pd₂(dba)₃ | 915.72 | 0.01 - 0.02 eq | Palladium(0) Catalyst Precursor |
| XPhos or SPhos | 476.61 | 0.02 - 0.04 eq | Bulky Phosphine Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 - 2.0 eq | Strong, Non-nucleophilic Base |
| Toluene or Dioxane | - | ~0.1 M | Anhydrous Solvent |
Step-by-Step Protocol:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.4 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and Pd₂(dba)₃ (0.02 eq) to a vial. Add the this compound (1.0 eq).
-
Reagent Addition: In a separate vial, dissolve the amine (1.2 eq) in anhydrous toluene. Add this solution to the solids, seal the vial with a Teflon-lined cap, and remove from the glovebox.
-
Expert Insight: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands like XPhos or SPhos promote the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields.[19][21] NaOtBu is a common base as it is strong enough to deprotonate the amine without acting as a competing nucleophile.[20]
-
-
Reaction: Place the reaction vial in a preheated aluminum block at 100-110 °C and stir.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 3-amino-6-chlorochromone derivative.
-
Characterization: Confirm the product structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Base not strong enough (Suzuki, Buchwald). | 1. Ensure a robust inert atmosphere; use fresh catalyst/ligands.2. Use freshly distilled, anhydrous solvents.3. For Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald, ensure NaOtBu is fresh and handled in a glovebox. |
| Debromination Side Product | 1. Presence of protic impurities (water, alcohols).2. β-Hydride elimination from the organopalladium intermediate. | 1. Rigorously dry all reagents and solvents.[22]2. Optimize the ligand and base combination. Sometimes a weaker base or different ligand can minimize this pathway.[22] |
| Low Yield in Suzuki Coupling | 1. Poor solubility of the base.2. Decomposition of boronic acid (protodeboronation). | 1. Add a small amount of water or switch to a more soluble base like Cs₂CO₃.2. Use a slight excess of boronic acid (1.5 eq) and avoid prolonged heating. |
| Homocoupling of Alkyne (Sonogashira) | 1. Presence of oxygen promoting Glaser coupling.2. Reaction temperature too high. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Run the reaction at the lowest effective temperature (e.g., start at room temperature and warm gently if needed). |
Conclusion
This compound is a powerful building block for the synthesis of novel, biologically relevant molecules. The palladium-catalyzed cross-coupling protocols detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and versatile methods for introducing carbon-carbon and carbon-nitrogen bonds at the C3 position. By understanding the principles behind each reaction and adhering to careful experimental technique, researchers can efficiently generate diverse libraries of chromone derivatives for screening in drug discovery and development programs.
References
- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Singhal, M. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 7(1), 845-854. [Link]
- Murahari, M., & Singh, A. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2809. [Link]
- Deharkar, P., Satpute, S., & Panhekar, D. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(6), 1195-1206. [Link]
- Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6537-6549. [Link]
- ResearchGate. (n.d.). Chromone/quinone cross-coupling. [Scientific Diagram].
- Wallén, E. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389-391. [Link]
- Wallén, E. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. PubMed. [Link]
- Wallén, E. A., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- Wikipedia contributors. (n.d.).
- Santoro, O., et al. (2016). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 116(18), 11361-11435. [Link]
- Chemistry LibreTexts. (2023).
- C-Alkynylation of Chromones by Sonogashira Reaction. (2013).
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(17), 2849-2851. [Link]
- Weldegirma, S. (n.d.). Experiment 7 — Nucleophilic Substitution. University of South Florida. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
- Yamamoto, A. (2017). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. [Figure].
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Worcester Polytechnic Institute. [Link]
- Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling... (2018). ACS Omega, 3(10), 14357-14368. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Experiment 11 – Nucleophilic Substitution Reactions. (n.d.). Saddleback College. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. ijrar.org [ijrar.org]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nobelprize.org [nobelprize.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Bromo-6-chlorochromone as a Versatile Building Block in Modern Drug Discovery
Abstract
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of a key intermediate, 3-Bromo-6-chlorochromone , in the synthesis of novel therapeutic agents. We will explore the molecule's unique reactivity, provide field-proven protocols for its derivatization, and discuss the rationale behind its application in targeted drug design, particularly in the development of kinase inhibitors.
Introduction: The Strategic Advantage of this compound
The therapeutic potential of chromone-based molecules is vast, with their biological activity being highly dependent on the substitution pattern around the core benzo-γ-pyrone skeleton.[1] Halogenated derivatives are of particular interest as they not only serve as versatile synthetic handles but can also enhance pharmacokinetic properties or participate in halogen bonding with target proteins.
This compound offers two distinct, orthogonally reactive sites for chemical modification:
-
The C3-Bromo Group: This position is highly activated towards a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making it the preferred site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise introduction of aryl, alkyl, alkynyl, or amino moieties, which are crucial for tuning the molecule's interaction with biological targets.
-
The C6-Chloro Group: While less reactive in cross-coupling, this site is susceptible to nucleophilic aromatic substitution (SNAr) under more forcing conditions.[4] This differential reactivity allows for sequential functionalization, enabling the construction of complex, highly substituted chromone libraries from a single starting material.
This dual-halogenation pattern makes this compound an exceptionally valuable and cost-effective building block for creating diverse molecular architectures in the pursuit of new drug candidates.[5]
Physicochemical Properties & Handling
| Property | Value | Source |
| Molecular Formula | C9H4BrClO2 | PubChem |
| Molecular Weight | 259.49 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | --- |
| IUPAC Name | 3-bromo-6-chloro-4H-chromen-4-one | --- |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for complete safety information.
Core Synthetic Application: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance in creating C-C bonds.[6][7] The C3-bromo position of our building block is ideally suited for this transformation, enabling the synthesis of 3-aryl-6-chlorochromones, a scaffold found in numerous kinase inhibitors.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commercially available catalyst that is effective for coupling aryl bromides.[11] The phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
-
Base: A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7][12]
-
Solvent System: A biphasic solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is used. This system effectively dissolves both the organic-soluble building block and the often water-soluble inorganic base, facilitating the reaction at the interface.
Detailed Protocol: Synthesis of 6-Chloro-3-(4-methoxyphenyl)chromone
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a commercially available arylboronic acid.
Materials:
-
This compound (1.0 eq, 259 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 276 mg, 2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 35 mg, 0.03 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). d. Combine the organic layers and wash with brine (20 mL).
-
Purification: a. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Expected Outcome: The product, 6-chloro-3-(4-methoxyphenyl)chromone, is typically obtained as a white or off-white solid with an expected yield of 75-90%.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Advanced Applications & Logical Derivatization
The utility of this compound extends beyond simple Suzuki couplings. Its unique electronic and steric properties allow for a logical sequence of reactions to build molecular complexity, a key strategy in drug discovery.
Diagram: Reactivity Map of this compound
Caption: Key reactive sites on this compound.
-
Sequential Coupling: A researcher can first perform a Suzuki reaction at the C3-position under standard conditions. The resulting 3-aryl-6-chlorochromone can then be subjected to a Buchwald-Hartwig amination or a nucleophilic substitution with an alcohol under more forcing conditions (higher temperature, stronger base) to modify the C6-position, creating a tri-substituted chromone.
-
Synthesis of Fused Systems: The enone moiety (the C2-C3 double bond conjugated to the C4-ketone) can act as a Michael acceptor. This reactivity can be exploited to construct fused heterocyclic systems, such as pyrazoles or isoxazoles, which are also common motifs in pharmacologically active compounds.[13]
-
Kinase Inhibitor Scaffolds: Many kinase inhibitors bind to the ATP pocket of the enzyme. The chromone core acts as a "hinge-binding" motif, while substituents introduced at the C3 and C6 positions can extend into solvent-exposed regions or other pockets to enhance potency and selectivity.[8][9] For instance, a library of compounds can be generated by varying the aryl group at C3 (via Suzuki coupling) and attaching different amine-containing side chains at C6 (via SNAr) to probe the structure-activity relationship (SAR) for a target kinase.
Conclusion
This compound is a powerful and versatile building block for drug discovery. Its differentially reactive halogenated positions provide a predictable and controllable platform for synthesizing diverse libraries of complex molecules. The robust protocols associated with its modification, particularly palladium-catalyzed cross-coupling, make it an accessible and valuable tool for medicinal chemists aiming to develop novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[5][14]
References
- Patil, V. M., Masand, N., Verma, S., & Masand, V. H. (2021). Chromones: Privileged scaffold in anticancer drug discovery. ChemMedChem, 16(21), 3249-3269.
- Kravchenko, M., & Khilya, V. (2023). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry, 11(02), 99-117.
- Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 29(10), 2268.
- Wang, H., et al. (2022). Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 69, 128799.
- Silva, A. M. S., & Pinto, D. C. G. A. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship Studies. Current Medicinal Chemistry, 28(1), 1-25.
- Ishar, M. P. S., Singh, G., Singh, S., & Singh, G. (2012). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. International Journal of Pharmaceutical Sciences and Research, 3(10), 3586-3605.
- Dahlén, A., & Larhed, M. (2004). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 6(16), 2773–2776.
- Dahlén, A., & Larhed, M. (2004). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate.
- Mou, L., et al. (2022). Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. Frontiers in Chemistry, 10, 929562.
- Singh, P., & Kumar, V. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1185-1207.
- Patil, V. M., et al. (2021). Chemical structures of kinase inhibitory chromone analogs. ResearchGate.
- Gelin, S., & Gelin, R. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds, 57(8), 735-748.
- Sestito, S., et al. (2021). Exploiting the Chromone Scaffold for the Development of Inhibitors of Corticosteroid Biosynthesis. Molecules, 26(11), 3183.
- Kumar, V., & Singh, P. (2020). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Current Drug Targets, 21(11), 1089-1108.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
- Sabouri, S., Mirzaei, E. F., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives. ResearchGate.
- Soares, J. X. (2015). Chromone: a valid scaffold in Medicinal Chemistry. CORE.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-6-chlorohex-1-ene. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Bromo-6-chlorohexa-1,4-diyne. PubChem.
- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
- Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives: A Short Review. International Journal of Research and Analytical Reviews.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Bromo-6-chlorochromone
Introduction: The Strategic Value of the Chromone Scaffold
The 4H-chromen-4-one (chromone) framework is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological profiles. Among the many chromone derivatives, 3-Bromo-6-chlorochromone stands out as a particularly versatile and powerful synthetic intermediate.[2] The presence of two distinct halogen atoms—a vinylic bromide at the C3 position and an aromatic chloride at the C6 position—provides orthogonal handles for chemical modification.
This guide provides a comprehensive overview of the nucleophilic substitution reactions targeting the C3-bromo position of this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this building block for the synthesis of novel bioactive molecules, fluorescent probes, and advanced materials.[2] We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for various classes of nucleophiles, and discuss critical parameters for achieving high-yield, selective transformations.
Theoretical Background and Mechanistic Insights
The reactivity of this compound in nucleophilic substitution is governed by the electronic architecture of the chromone ring system. Understanding the competing reaction pathways is paramount for successful experimental design.
Structure and Regioselectivity
The chromone core contains a key architectural feature: an α,β-unsaturated ketone system embedded within the γ-pyrone ring. The electron-withdrawing effect of the C4-carbonyl group significantly influences the electron density of the molecule.
-
C3-Bromo Position: The bromine atom at the C3 position is attached to an sp²-hybridized carbon that is part of a conjugated system. The C4-carbonyl group strongly polarizes the C2-C3 double bond, rendering the C3 position electrophilic and highly susceptible to nucleophilic attack. This makes the C3-bromo group the primary site for nucleophilic substitution.
-
C6-Chloro Position: The chlorine atom at the C6 position is attached to the benzene ring. Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide is notoriously difficult and requires harsh conditions.[3] While the chromone ring system as a whole is electron-withdrawing, the C6 position is not sufficiently activated for substitution under the typical conditions used for C3 substitution. Therefore, selective substitution at C3 is readily achievable.
Primary Reaction Pathway: Vinylic Nucleophilic Substitution at C3
The substitution of the C3-bromide proceeds via a vinylic nucleophilic substitution mechanism, most commonly an addition-elimination pathway . This is analogous to the SₙAr mechanism on aromatic rings.[4]
-
Addition: The nucleophile attacks the electrophilic C3 carbon, breaking the π-bond and forming a resonance-stabilized enolate intermediate. The negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, which provides a strong driving force for this step.
-
Elimination: The intermediate collapses, reforming the C2-C3 double bond and expelling the bromide ion, which is a good leaving group.
Caption: Addition-Elimination mechanism at the C3 position.
Competing Pathway: Nucleophilic Attack at C2 and Ring-Opening
A critical consideration in chromone chemistry is the electrophilicity of the C2 position. The C4-carbonyl group also activates the C2 position, making it susceptible to nucleophilic attack. This alternative pathway leads to the opening of the γ-pyrone ring.[5][6]
-
C2 Attack: The nucleophile attacks the C2 carbon.
-
Ring-Opening: This leads to the cleavage of the C2-O1 bond, opening the pyrone ring to form a substituted 1-(2-hydroxyphenyl)-3-substituted-prop-2-en-1-one derivative.[6]
This competing reaction is particularly prevalent with strong, "hard" nucleophiles or under harsh reaction conditions (e.g., high temperatures).[5] Controlling the reaction temperature and choosing appropriate bases and nucleophiles are key to favoring the desired C3 substitution.
Caption: Competing pathways for nucleophilic attack.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram and description outline the typical sequence for performing nucleophilic substitution on this compound.
Caption: Standardized experimental workflow.
Protocols for Nucleophilic Substitution Reactions
The following protocols are representative examples for different classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Substitution with N-Nucleophiles: Synthesis of 3-Aminochromones
The introduction of nitrogen-containing moieties is a cornerstone of medicinal chemistry for enhancing solubility, basicity, and receptor interactions.
Protocol 1: Synthesis of 3-(Morpholin-4-yl)-6-chlorochromone
-
Rationale: This protocol uses morpholine, a common secondary amine, as the nucleophile. Potassium carbonate (K₂CO₃) is employed as a mild inorganic base to neutralize the HBr byproduct, preventing protonation of the amine nucleophile. Dimethylformamide (DMF) is an ideal solvent due to its high boiling point and excellent solvating properties for the reactants.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 273.5 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add morpholine (105 µL, 1.2 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and pour it into cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the desired product as a solid.
-
-
Self-Validation/Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Representative N-Nucleophile Substitutions
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Piperidine | K₂CO₃ | DMF | 80 | 85-95 |
| Aniline | Et₃N | Acetonitrile | Reflux | 70-85 |
| Imidazole | NaH | THF | 60 | 65-80 |
| Benzylamine | K₂CO₃ | DMF | 80 | 80-90 |
Substitution with O-Nucleophiles: Synthesis of 3-Alkoxy/Aryloxychromones
3-Aryloxychromone derivatives are found in various biologically active molecules. This transformation typically requires a strong base to deprotonate the weakly nucleophilic alcohol or phenol.
Protocol 2: Synthesis of 3-(4-methoxyphenoxy)-6-chlorochromone
-
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base used to quantitatively deprotonate the phenol, forming the more potent sodium phenoxide nucleophile in situ. Anhydrous conditions are critical as NaH reacts violently with water. Tetrahydrofuran (THF) is a suitable aprotic solvent.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add 4-methoxyphenol (136 mg, 1.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (48 mg, 1.2 mmol of 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 20 minutes at 0 °C.
-
In a separate flask, dissolve this compound (273.5 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Add the solution of the chromone dropwise to the cold phenoxide solution via cannula or syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow dropwise addition of saturated NH₄Cl solution.
-
Extract with EtOAc (3 x 25 mL).
-
Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography or recrystallization.
-
Table 2: Representative O-Nucleophile Substitutions
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Phenol | NaH | THF | 60 | 75-85 |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 80-90 |
| Catechol | K₂CO₃ | DMF | 100 | 60-75 |
| 4-Hydroxycoumarin | Cs₂CO₃ | DMF | 80 | 70-80 |
Troubleshooting and Key Considerations
-
Low Yield / No Reaction: Ensure reagents are anhydrous, particularly when using strong bases like NaH. Confirm the activity of the base. Increase the reaction temperature if necessary, but be mindful of promoting the ring-opening side reaction.
-
Formation of Ring-Opened Byproduct: This is the most common side reaction. To minimize it, use the mildest base effective for the transformation (e.g., K₂CO₃ > NaH), avoid excessively high temperatures, and use less "hard" nucleophiles where possible.
-
Purification Challenges: The polarity of the substituted chromone products can vary significantly. A systematic approach to developing a TLC mobile phase is recommended before attempting column chromatography. In some cases, recrystallization may be a more effective purification method for solid products.
Conclusion
This compound is a robust and highly valuable scaffold for synthetic and medicinal chemistry. Its C3-bromo position undergoes efficient nucleophilic substitution with a wide array of nitrogen, oxygen, and sulfur nucleophiles. By understanding the underlying addition-elimination mechanism and controlling reaction conditions to mitigate the competing C2-attack and ring-opening pathway, researchers can readily access diverse libraries of 3-substituted-6-chlorochromones. The protocols and insights provided herein serve as a validated starting point for the innovative application of this key intermediate in drug discovery and materials science.
References
- CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes.
- Wallén, E. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391.
- Ibrahim, M. A. (2015). Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. Chemistry of Heterocyclic Compounds, 51, 728-746.
- Ibrahim, M. A. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC, 2008(xvii), 192-204.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- Ewies, F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
- Kumar, A., & Maurya, R. A. (2018). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 18(13), 1094-1114.
Sources
- 1. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclization Reactions with 3-Bromo-6-chlorochromone
Introduction: The Versatility of 3-Bromo-6-chlorochromone in Heterocyclic Synthesis
This compound is a highly versatile and reactive scaffold in medicinal chemistry and drug development. Its unique substitution pattern, featuring an electrophilic pyrone ring system activated by a bromine atom at the C-3 position and a chlorine atom on the benzo moiety, makes it a prime building block for the synthesis of complex, fused heterocyclic systems. Chromone-fused heterocycles are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The bromine atom at the C-3 position serves as an excellent leaving group, facilitating a variety of nucleophilic substitution and cyclization reactions. The electron-withdrawing nature of the carbonyl group at C-4 and the bromine at C-3 renders the C-2 position highly susceptible to nucleophilic attack. This electronic arrangement dictates the primary mechanistic pathway for many cyclization reactions, which often proceed via a ring-opening/ring-closing cascade.
This guide provides an in-depth exploration of key cyclization reactions utilizing this compound, complete with mechanistic insights and detailed experimental protocols for the synthesis of novel chromeno-fused heterocycles.
Core Concept: The Ring-Opening/Ring-Closing Mechanism
The predominant reaction pathway for this compound with binucleophiles involves a sequence of nucleophilic addition, ring opening of the pyrone system, and subsequent intramolecular cyclization. This powerful strategy allows for the construction of new heterocyclic rings fused to the chromone backbone.
The general mechanism can be visualized as follows:
Caption: Generalized Ring-Opening/Ring-Closing Mechanism.
Application I: Synthesis of Chromeno[2,3-b]quinoxalines
The reaction of this compound with o-phenylenediamine is a classic example of a cyclocondensation reaction that yields highly valuable chromeno[2,3-b]quinoxaline derivatives. These compounds are known for their potential as anticancer and antiviral agents.
Mechanistic Pathway
The reaction proceeds through the established ring-opening/ring-closing mechanism. The initial attack of one of the amino groups of o-phenylenediamine occurs at the electrophilic C-2 position of the chromone. This is followed by the opening of the pyrone ring to form an enamine intermediate. The second amino group then undergoes an intramolecular cyclization by attacking the carbonyl carbon, and subsequent dehydration and elimination of hydrogen bromide lead to the formation of the aromatic quinoxaline ring.
Sources
Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. These compounds are of significant interest in medicinal chemistry, serving as valuable scaffolds for the development of novel therapeutic agents, particularly as peptidomimetics. The chromone core is recognized as a "privileged structure" in drug discovery, known to interact with a variety of biological targets. The specific substitution pattern of an aminomethyl group at the 3-position, an aryl group at the 2-position, and halogen atoms at the 6- and 8-positions offers a unique framework for generating diverse chemical libraries and exploring structure-activity relationships (SAR).
The synthetic route detailed herein is an efficient, multi-step process commencing from readily available chalcones or their corresponding chromanone derivatives. The key transformations involve a Mannich reaction to introduce the C3-substituent, followed by an aza-Michael addition and a final oxidation to yield the desired chromone structure. This guide will elaborate on the chemical principles behind each step and provide detailed, reproducible protocols for laboratory execution.
Synthetic Strategy Overview
The synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones is a four-step process. The overall workflow is depicted below, starting from the precursor 2-aryl-8-bromo-6-chlorochroman-4-one.
Caption: Overall synthetic workflow for 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.
Step 1: Synthesis of 2-Aryl-8-bromo-6-chlorochroman-4-ones
The synthesis begins with the preparation of the chromanone scaffold. This is typically achieved through an acid-catalyzed intramolecular cyclization of the corresponding 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one (a chalcone).
Causality of Experimental Choices:
-
Starting Material: Chalcones are readily synthesized via a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and an aromatic aldehyde. This allows for facile variation of the 2-aryl substituent.
-
Cyclization: The intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone of the chalcone is promoted by acid. Microwave irradiation is often employed to accelerate this reaction, significantly reducing reaction times compared to conventional heating.
Protocol 1: Synthesis of 2-Aryl-8-bromo-6-chlorochroman-4-ones
Materials:
-
3-Aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one (1.0 equiv)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Microwave synthesizer
Procedure:
-
A solution of the appropriate 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one in ethanol is prepared.
-
A catalytic amount of concentrated hydrochloric acid is added to the solution.
-
The reaction mixture is subjected to microwave irradiation at 150 °C for 20 minutes.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the desired 2-aryl-8-bromo-6-chlorochroman-4-one.
Quantitative Data:
| R-group on 2-Aryl | Starting Chalcone | Product Chromanone | Yield (%) |
| H | 6a | 7a | 75 |
| OMe | 6b | 7b | 55 |
| CF3 | 6c | 7c | 98 |
Step 2: Mannich Reaction to form 3-Methylenechroman-4-one
The second step involves the introduction of a methylene group at the 3-position of the chromanone via a Mannich reaction. This reaction is a three-component condensation of an active methylene compound (the chromanone), formaldehyde, and a secondary amine (morpholine is used here as a catalyst).[1][2]
Causality of Experimental Choices:
-
Reagents: Paraformaldehyde serves as the source of formaldehyde. Morpholine, a secondary amine, acts as a catalyst to form the reactive Eschenmoser's salt intermediate in situ, which then reacts with the enol form of the chromanone.
-
Solvent: Acetic acid is used as the solvent and also acts as a catalyst for the enolization of the chromanone.
Protocol 2: Synthesis of 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one
Materials:
-
2-Aryl-8-bromo-6-chlorochroman-4-one (1.0 equiv)
-
Paraformaldehyde
-
Morpholine (catalytic amount)
-
Acetic acid
Procedure:
-
To a solution of the 2-aryl-8-bromo-6-chlorochroman-4-one in acetic acid, paraformaldehyde and a catalytic amount of morpholine are added.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and worked up to isolate the crude 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one, which is often used in the next step without further purification.
Step 3: Aza-Michael Addition
The third step is an aza-Michael addition of a protected amine to the exocyclic double bond of the 3-methylenechroman-4-one. Benzyl carbamate (Cbz-NH2) is used as the nucleophile, which provides a readily removable protecting group for the resulting aminomethyl functionality.[1]
Causality of Experimental Choices:
-
Nucleophile: Benzyl carbamate is chosen as the amine source because the Cbz (carboxybenzyl) group is a common and robust protecting group for amines that can be removed under various conditions, most commonly by hydrogenolysis.
-
Catalyst: Triflimide (Tf2NH) is used as a catalyst to activate the Michael acceptor.
Protocol 3: Synthesis of 3-(N-Cbz-aminomethyl)-2-aryl-8-bromo-6-chlorochroman-4-one
Materials:
-
Crude 2-Aryl-8-bromo-6-chloro-3-methylenechroman-4-one (1.0 equiv)
-
Benzyl carbamate (Cbz-NH2)
-
Triflimide (Tf2NH)
-
Acetonitrile
Procedure:
-
The crude 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one is dissolved in acetonitrile.
-
Benzyl carbamate and triflimide are added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up, and the crude product is purified by chromatography to yield the 3-(N-Cbz-aminomethyl)-2-aryl-8-bromo-6-chlorochroman-4-one.
Quantitative Data:
| R-group on 2-Aryl | Starting Chromanone | Product | Overall Yield from Chromanone (%) |
| H | 7a | 9a | 69 |
| OMe | 7b | 9b | 73 |
| CF3 | 7c | 9c | 63 |
Step 4: Oxidation to the Chromone
The final step is the oxidation of the chromanone to the corresponding chromone. Selenium dioxide (SeO2) is an effective reagent for this transformation, specifically for the oxidation of a methylene group alpha to a carbonyl.[1][2]
Causality of Experimental Choices:
-
Oxidizing Agent: Selenium dioxide is a specific and reliable reagent for the dehydrogenation of α,β-unsaturated ketones and for the oxidation of α-methylene ketones to 1,2-dicarbonyl compounds. In this case, it facilitates the introduction of a double bond between C2 and C3 of the chromanone ring system.
-
Solvent System: A mixture of dioxane and water is used as the solvent for the oxidation reaction.
Protocol 4: Synthesis of 3-(N-Cbz-aminomethyl)-2-aryl-8-bromo-6-chlorochromone
Materials:
-
3-(N-Cbz-aminomethyl)-2-aryl-8-bromo-6-chlorochroman-4-one (1.0 equiv)
-
Selenium dioxide (SeO2)
-
Dioxane
-
Water
Procedure:
-
The 3-(N-Cbz-aminomethyl)-2-aryl-8-bromo-6-chlorochroman-4-one is dissolved in a mixture of dioxane and water.
-
Selenium dioxide is added to the solution.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, filtered, and the filtrate is worked up.
-
The crude product is purified by chromatography to afford the final 3-(N-Cbz-aminomethyl)-2-aryl-8-bromo-6-chlorochromone.
Characterization Data
The structural confirmation of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Representative data would include:
-
¹H NMR: To confirm the presence and connectivity of protons in the molecule. Key signals would include those for the aromatic protons, the methylene protons of the aminomethyl group, and the protons of the aryl substituent.
-
¹³C NMR: To identify all the carbon atoms in the molecule, including the carbonyl carbon of the chromone ring.
-
Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Applications and Future Directions
The Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones are versatile intermediates. The Cbz group can be readily removed by hydrogenolysis to yield the free amine, which can then be further functionalized. The bromo and chloro substituents on the chromone ring provide handles for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity. These compounds serve as valuable building blocks for the synthesis of chromone-based peptidomimetics, which can mimic the secondary structures of peptides and potentially modulate protein-protein interactions.[1][2]
References
- Wallén, E. A. A.; Dahlén, K.; Grøtli, M.; Luthman, K. Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Org. Lett.2007, 9 (3), 389–391. [Link]
- Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed. (2007, February 1).
- Wallén, E. A. A.; Dahlén, K.; Grøtli, M.; Luthman, K. Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones.
Sources
Application Notes & Protocols: Leveraging 3-Bromo-6-chlorochromone for the Development of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for utilizing 3-bromo-6-chlorochromone as a key intermediate in the discovery and development of next-generation anti-inflammatory therapeutics. This document outlines the scientific rationale, key biological pathways, and detailed experimental protocols for synthesizing and evaluating novel chromone-based anti-inflammatory compounds.
Introduction: The Chromone Scaffold in Inflammation
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The chromone (4H-1-benzopyran-4-one) core is a privileged scaffold in medicinal chemistry, found in many natural and synthetic molecules with a wide array of pharmacological activities.[1] Chromone derivatives have garnered significant attention for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response.[2][3]
This compound is a versatile synthetic intermediate, primed for diversification through various chemical reactions.[4] The presence of halogen substituents at the 3 and 6 positions offers strategic handles for medicinal chemists to perform structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5] This guide will detail the use of this specific chromone derivative as a starting point for a targeted anti-inflammatory drug discovery campaign.
Scientific Rationale: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of chromone derivatives are often mediated through the inhibition of critical pro-inflammatory signaling cascades. A successful drug discovery program utilizing this compound should focus on developing derivatives that can effectively modulate one or more of the following pathways:
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4] In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[6] Chromone derivatives have been shown to inhibit NF-κB activation, making this a primary target for novel compounds derived from this compound.[2]
Caption: Simplified p38 MAPK signaling pathway, a target for anti-inflammatory chromones.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation and release of the highly pro-inflammatory cytokines IL-1β and IL-18. [7][8]Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. The activation of the NLRP3 inflammasome is a two-step process, requiring both a priming signal (often via NF-κB) and an activation signal. [8][9]Developing compounds that can inhibit either of these steps is a key strategy in anti-inflammatory drug discovery.
Experimental Protocols
The following protocols provide a framework for the synthesis of novel derivatives from this compound and their subsequent evaluation for anti-inflammatory activity.
Protocol 1: Synthesis of Novel 3-Amino-6-chlorochromone Derivatives
This protocol describes a general method for the nucleophilic substitution of the bromine atom at the 3-position of this compound with various amines to generate a library of novel derivatives.
Materials:
-
This compound
-
A selection of primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 3-amino-6-chlorochromone derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Screening in LPS-Stimulated Macrophages
This protocol details the evaluation of the synthesized chromone derivatives for their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. [3][10] Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized chromone derivatives
-
Dexamethasone (positive control)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chromone derivatives for 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.
-
-
Nitric Oxide (NO) Inhibition Assay:
-
Seed cells in a 96-well plate at 1 x 10⁵ cells/well and let them attach.
-
Pre-treat the cells with non-toxic concentrations of the chromone derivatives or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and mix with an equal volume of Griess reagent. [3] * Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-only treated control.
-
-
Cytokine Production (ELISA):
-
Following the same treatment procedure as the NO assay, collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition.
-
Data Presentation:
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| Derivative 1 | Experimental Value | Experimental Value | Experimental Value |
| Derivative 2 | Experimental Value | Experimental Value | Experimental Value |
| Dexamethasone | Reference Value | Reference Value | Reference Value |
Protocol 3: In Vivo Anti-inflammatory Evaluation using the Carrageenan-Induced Paw Edema Model
This is a classic and reliable model for assessing the in vivo acute anti-inflammatory activity of novel compounds. [11][12] Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Synthesized chromone derivatives
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test groups (chromone derivatives at various doses).
-
Administer the test compounds or controls orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | Experimental Value | 0% |
| Indomethacin | 10 | Experimental Value | Calculated Value |
| Derivative 1 | 25 | Experimental Value | Calculated Value |
| Derivative 1 | 50 | Experimental Value | Calculated Value |
Workflow for Anti-inflammatory Drug Discovery
Caption: A logical workflow for developing anti-inflammatory agents from this compound.
Conclusion
This compound represents a valuable and strategically functionalized starting material for the development of novel anti-inflammatory agents. By leveraging the known anti-inflammatory potential of the chromone scaffold and applying the synthetic and pharmacological testing protocols outlined in these application notes, researchers can efficiently generate and evaluate new chemical entities targeting key inflammatory pathways. This systematic approach facilitates the identification of potent lead compounds for further preclinical development.
References
- Villanueva, C. F., et al. (2019). Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. International Immunopharmacology, 69, 145-154. [Link]
- Sabouri, S., Mirzaei, E. F., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives.
- Liu, H., et al. (2012).
- Singh, B. K., et al. (2021). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 45(1), 123-134. [Link]
- Khan, K. M., et al. (2010).
- Huang, J., et al. (2012). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
- Liu, H., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway.
- Kelley, N., et al. (2019). NLRP3 Inflammasome Is a Target for Development of Broad-Spectrum Anti-Infective Drugs. Journal of Leukocyte Biology, 105(5), 937-952. [Link]
- Sharma, G., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.
- IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]
- He, Y., Hara, H., & Núñez, G. (2016). The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. Cellular and Molecular Immunology, 13(5), 621-634. [Link]
- Van der Veken, P., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- Karin, M., & Greten, F. R. (2005).
- Gilmore, T. D., & Herscovitch, M. (2006). Inhibitors of NF-kappaB signaling: 785 and counting. PubMed. [Link]
- Fereidoni, M., et al. (2019). Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. PubMed Central. [Link]
- Glamočlija, J., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. [Link]
- Rios, M. Y., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed Central. [Link]
- Lee, H. W., et al. (2014). Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors. PubMed. [Link]
- Swanson, K. V., Deng, M., & Ting, J. P. (2019). NLRP3 inflammasome priming: A riddle wrapped in a mystery inside an enigma. PubMed. [Link]
- Hsieh, C. M., et al. (2024). Protein phosphatase 6 activates NF-κB to confer sensitivity to MAPK pathway inhibitors in KRAS- and BRAF-mutant cancer cells. PubMed. [Link]
- ResearchGate. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]
- Swanson, K. V., Deng, M., & Ting, J. P. (2020). NLRP3 inflammasome priming: A riddle wrapped in a mystery inside an enigma. Monte Rosa Therapeutics. [Link]
- Shumilla, J. A., Wetterhahn, K. E., & Barchowsky, A. (1998). Inhibition of NF-kappa B Binding to DNA by Chromium, Cadmium, Mercury, Zinc, and Arsenite in Vitro: Evidence of a Thiol Mechanism. PubMed. [Link]
- Gomes, A., et al. (2017).
- Van der Veken, P., et al. (2017). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. International Journal of Molecular Sciences, 18(4), 849. [Link]
- Psonka-Antonczyk, K. M., et al. (2022). Prdx6 Regulates Nlrp3 Inflammasome Activation-Driven Inflammatory Response in Lens Epithelial Cells. MDPI. [Link]
- Belwal, K., et al. (2023).
- PubChem. 3-Bromo-6-chlorocyclohexane-1,2-diamine. [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. NLRP3 Inflammasome Is a Target for Development of Broad-Spectrum Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NLRP3 inflammasome priming: A riddle wrapped in a mystery inside an enigma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Framework for the Analysis of 3-Bromo-6-chlorochromone and Its Derivatives
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation, identification, and quantification of 3-bromo-6-chlorochromone and its structurally related derivatives. Chromone scaffolds, particularly those with halogen substitutions, are of significant interest in medicinal chemistry and drug development.[1][2] The described reversed-phase HPLC (RP-HPLC) protocol is designed for researchers, scientists, and drug development professionals, providing a validated framework for purity assessment, reaction monitoring, and quality control. The causality behind the selection of chromatographic parameters is thoroughly explained to ensure adaptability and troubleshooting.
Introduction: The Analytical Imperative for Halogenated Chromones
Chromones represent a class of oxygenated heterocyclic compounds with a wide spectrum of biological activities.[3] Halogenation of the chromone nucleus, as seen in this compound, can significantly modulate its pharmacological properties, making these derivatives promising candidates in drug discovery pipelines.[4] Consequently, the ability to accurately and reliably analyze these compounds is paramount for ensuring the integrity of research and the quality of potential pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for non-volatile or thermally labile compounds like chromones, offering high sensitivity and selectivity.[5] This guide provides a comprehensive protocol for the analysis of this compound and its derivatives, focusing on a reversed-phase approach that is both reliable and readily implementable in a standard analytical laboratory.
Chromatographic Principles and Method Rationale
The developed method is based on reversed-phase chromatography, a widely used technique for the separation of a variety of compounds.[6]
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is recommended. This nonpolar stationary phase provides excellent hydrophobic interactions with the moderately nonpolar chromone backbone. The halogen substitutions on the this compound molecule increase its hydrophobicity, leading to good retention and separation on a C18 column.[7] For highly similar derivatives or challenging separations, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to π–π and dipole-dipole interactions with the aromatic system of the chromones.[8]
-
Mobile Phase Composition: A gradient elution using a mixture of a polar mobile phase (A) and a less polar organic modifier (B) is employed.
-
Solvent A: 0.1% Formic Acid in Water. The addition of formic acid to the aqueous phase serves a dual purpose. It protonates residual silanol groups on the silica-based stationary phase, minimizing peak tailing and improving peak shape. It also helps to maintain a consistent pH, which is crucial for the reproducibility of retention times, especially for derivatives with ionizable functional groups.[7]
-
Solvent B: Acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelengths used for chromones.[9]
-
-
Detection: Chromone derivatives possess a characteristic chromophore that strongly absorbs UV radiation.[7] The benzoyl system of the chromone ring typically results in a strong absorbance band between 240-280 nm.[7] Therefore, UV detection at 254 nm is a suitable and robust choice for general-purpose analysis. For method development and impurity profiling, a Photo Diode Array (PDA) detector is highly recommended to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment.[5]
Experimental Workflow
The overall workflow for the HPLC analysis of this compound and its derivatives is depicted in the following flowchart:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oudacademia.com [oudacademia.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Bromo-6-chlorochromone Synthesis
Welcome to the technical support center for the synthesis of 3-bromo-6-chlorochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to optimize your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient synthetic pathway involves a two-step process. The first step is the synthesis of the precursor, 6-chlorochromone, typically from 2'-hydroxy-5'-chloroacetophenone. The second step is the selective electrophilic bromination of 6-chlorochromone at the 3-position.
Q2: What are the critical parameters to control for a high yield of 6-chlorochromone in the first step?
A2: The formation of 6-chlorochromone, often via a Vilsmeier-Haack type reaction, is sensitive to reagent stoichiometry, temperature, and reaction time. Careful control of the amount of the Vilsmeier reagent (prepared from DMF and an activating agent like POCl₃ or SOCl₂) is crucial to prevent side reactions.[1][2] Temperature control is also vital; while the initial formation of the Vilsmeier reagent is often performed at low temperatures, the subsequent reaction with the acetophenone derivative may require heating to ensure complete cyclization.[1]
Q3: How can I achieve selective bromination at the 3-position of 6-chlorochromone?
A3: Selective bromination at the C-3 position is influenced by the choice of brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is often a good choice for selective bromination of activated positions.[3] The solvent can also play a significant role in directing the regioselectivity of the bromination.[4][5]
Q4: What are the expected side products in this synthesis?
A4: In the synthesis of 6-chlorochromone, potential side products include unreacted starting material and di-formylated products, especially with highly activated acetophenones.[1] During the bromination step, polybrominated chromones are a common side product if the reaction is not carefully controlled. Additionally, bromination at other positions on the aromatic ring can occur, although the 3-position is generally favored due to the electronic nature of the chromone ring system.
Q5: What are the recommended purification methods for this compound?
A5: Purification of the final product typically involves recrystallization from a suitable solvent or column chromatography. For halogenated organic compounds, thin-layer chromatography (TLC) can be used to monitor the reaction progress and guide the purification process.[6] High-speed counter-current chromatography has also been successfully used for the purification of chromone derivatives.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 6-chlorochromone | Incomplete reaction during the Vilsmeier-Haack cyclization. | Ensure the Vilsmeier reagent is freshly prepared and used in the correct stoichiometric amount. Monitor the reaction by TLC to confirm the consumption of the starting material. Consider extending the reaction time or moderately increasing the temperature after the initial addition.[1] |
| Suboptimal reaction temperature. | The initial formation of the Vilsmeier reagent is exothermic and requires cooling. However, the subsequent reaction with 2'-hydroxy-5'-chloroacetophenone may need heating to drive the reaction to completion. Optimize the temperature profile for your specific setup.[1] | |
| Formation of multiple products during bromination | Over-bromination leading to di- or tri-brominated species. | Carefully control the stoichiometry of the brominating agent (e.g., NBS). Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. |
| Bromination at other positions on the chromone ring. | The choice of solvent can influence the regioselectivity. Experiment with different solvents, such as dichloromethane or carbon tetrachloride, to find the optimal conditions for C-3 bromination.[4][5] | |
| Difficulty in purifying the final product | Presence of unreacted starting materials or side products with similar polarity. | If recrystallization is ineffective, column chromatography with a carefully chosen solvent system is recommended. Gradient elution may be necessary to separate closely related compounds. |
| Oily product that is difficult to crystallize. | Try dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent dropwise to induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective. |
Experimental Protocols
Step 1: Synthesis of 6-Chlorochromone
This protocol is based on the Vilsmeier-Haack reaction of 2'-hydroxy-5'-chloroacetophenone.[8][9]
Materials:
-
2'-Hydroxy-5'-chloroacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (3 equivalents) in an ice bath.
-
Slowly add POCl₃ or SOCl₂ (1.1 equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.
-
After the addition is complete, add a solution of 2'-hydroxy-5'-chloroacetophenone (1 equivalent) in DCM to the reaction mixture dropwise, ensuring the temperature remains low.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate of 6-chlorochromone is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
This protocol describes the selective bromination of 6-chlorochromone at the 3-position.
Materials:
-
6-Chlorochromone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Benzoyl peroxide (BPO) or AIBN (optional, as a radical initiator)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-chlorochromone (1 equivalent) in CCl₄ or DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add NBS (1.05 equivalents) and a catalytic amount of BPO or AIBN to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.
-
After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Visualizing the Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016–2018.
- Silva, A. M. G., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 24(23), 4214. [Link]
- Silva, A. M. G., et al. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. PubMed. [Link]
- ResearchGate. (n.d.). Optimization of reaction conditions towards chromone 3c. ResearchGate.
- Wallén, E. A. A., et al. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II. Lumen Learning.
- ResearchGate. (2025). Ultrasonically Accelerated Vilsmeier Haack Cyclization and Formylation Reactions. ResearchGate.
- Venkateswarlu, S., et al. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Wiley Online Library.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- ResearchGate. (n.d.). Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. ResearchGate.
- Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) [Video]. YouTube. [Link]
- Wallén, E. A. A., et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]
- Liu, R., et al. (2008). Separation and Purification of Four Chromones From Radix Saposhnikoviae by High-Speed Counter-Current Chromatography. Phytochemical Analysis, 19(3), 206–211. [Link]
- Organic Chemistry Class Notes. (n.d.). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- Svec, P., et al. (1971). Chromatographic studies of some halogenated quinones. I. Thin-layer chromatography of some chlorinated derivatives of p-benzoquinone.
- Cativiela, C., et al. (1983). Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1657. [Link]
- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046–1085.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Organic Chemistry Portal.
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... ResearchGate.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937–6949. [Link]
- Balasubramanian, T., & Balasubramanian, K. K. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds, 57(8), 755–771. [Link]
- Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- White, M. C., et al. (2017). Site-Selective Bromination of sp 3 C–H Bonds. Chemical Science, 8(12), 8022–8027. [Link]
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... ResearchGate.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
- Reckhow, D. A., & Laine, J. M. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Water Research & Technology, 7(9), 1634–1646. [Link]
- ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... ResearchGate.
- Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Molecular Pharmacology, 83(4), 845–854. [Link]
- Google Patents. (n.d.). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound. Google Patents.
- Chemia. (2022, March 7). Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1. Chemia.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. WordPress.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.
- Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Quora.
- The Organic Chemistry Tutor. (2020, February 21).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Highly selective yet gentle brominating agents:N-bromo compounds(1):Discussion series on bromination/iodination reactions 1 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Chromatographic studies of some halogenated quinones. I. Thin-layer chromatography of some chlorinated derivatives of p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and purification of four chromones from radix saposhnikoviae by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Chromones
Welcome to the technical support center for the synthesis of substituted chromones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of these vital heterocyclic scaffolds. Chromone and its derivatives are crucial components in many biologically active molecules and are considered privileged structures in drug discovery.[1][2] This guide provides frequently asked questions, detailed troubleshooting guides, quantitative data, experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing substituted chromones?
A1: Several methods are widely used, with the choice depending on the desired substitution pattern and the availability of starting materials.[3] Key methods include:
-
Baker-Venkataraman Rearrangement: This popular method involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring.[4][5]
-
Simonis Reaction: This involves the condensation of a phenol with a β-ketoester. The reaction can yield either a chromone or an isomeric coumarin, depending on the condensing agent used (e.g., phosphorus pentoxide vs. sulfuric acid).[2][3]
-
Kostanecki-Robinson Reaction: This reaction synthesizes chromones (specifically flavones or 2-alkylchromones) from o-hydroxyaryl ketones and aliphatic or aromatic acid anhydrides.[2][6] However, it can sometimes be hampered by the formation of coumarin byproducts.[2]
-
Vilsmeier-Haack Reaction: This is a reliable method for synthesizing 3-formylchromones from o-hydroxyaryl ketones.[2][3] Drawbacks can include poor yields and long reaction times in some cases.[2]
-
Microwave-Assisted Synthesis: This modern approach can significantly reduce reaction times and, in many cases, improve yields for various chromone syntheses by promoting rapid and uniform heating.[7][8]
Q2: How do substituents on the starting materials affect the reaction outcome?
A2: Substituents on the aromatic rings of the starting materials have a significant impact due to electronic and steric effects.[3][9]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl, -Br) on the phenolic starting material can decrease its nucleophilicity, potentially slowing the reaction or requiring harsher conditions like higher temperatures.[3][10] However, on the acetophenone ring, EWGs can enhance the activity of some chromone derivatives.[11] In certain syntheses, EWGs on the chromone scaffold can improve the biological activity of the final product.[9]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) on the phenol can increase nucleophilicity and accelerate the reaction.[12] However, they can also promote side reactions, such as the self-condensation of aldehydes, which complicates purification and can lower the isolated yield.[10]
-
Steric Hindrance: Bulky substituents near the reaction centers can slow down or even prevent the desired transformation due to steric hindrance.[3]
Q3: What are the main advantages of microwave-assisted chromone synthesis?
A3: Microwave-assisted organic synthesis (MAOS) has become a popular alternative to conventional heating for several reasons:
-
Reduced Reaction Times: Microwave irradiation allows for rapid and direct heating of the reactants and solvent, dramatically shortening reaction times from hours to minutes.[7][8]
-
Improved Yields: The efficient heating can lead to higher product yields and fewer side products compared to traditional methods.[7][13]
-
Enhanced Selectivity: In some cases, microwave heating can improve the regioselectivity and stereoselectivity of reactions.[7]
-
Greener Chemistry: Shorter reaction times and lower energy consumption align with the principles of green chemistry.[7][14]
Q4: How can I effectively monitor the progress of my chromone synthesis reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[3] By spotting the reaction mixture on a TLC plate alongside the starting material(s), you can visually track the consumption of reactants and the formation of the product.[15] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.[3]
Troubleshooting Guide
This guide addresses specific problems that may arise during chromone synthesis in a question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Low yields are a frequent challenge in chromone synthesis. A systematic approach to troubleshooting is recommended.[3]
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical.[3][15] For instance, many classical chromone syntheses require harsh acidic or basic conditions and prolonged heating.[1][15]
-
Solution: Systematically optimize these parameters. For the Baker-Venkataraman rearrangement, the choice of base (e.g., KOH, NaH) can significantly impact yield.[15] For the Simonis reaction, switching from H₂SO₄ to P₂O₅ can favor chromone formation.[2] Consider switching to microwave-assisted synthesis, which can often improve yields and drastically reduce reaction times.[7][13]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.[3] A common side product in the Kostanecki-Robinson and Simonis reactions is the isomeric coumarin.[2][3]
-
Purity of Starting Materials: Impurities in your reactants or solvents can interfere with the reaction or poison catalysts.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) and purify them if necessary.[3] Always use dry solvents when anhydrous conditions are required.
-
-
Purification Losses: A significant amount of product can be lost during workup and purification steps, such as extractions and column chromatography.[3]
-
Solution: Re-evaluate your extraction and chromatography procedures. Ensure the pH is appropriate during aqueous workup to keep your product in the organic layer. Optimize your column chromatography conditions (e.g., silica gel activity, solvent system) to achieve good separation with minimal product loss.
-
Troubleshooting Workflow: Low Yield
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a significant amount of an unintended byproduct, complicating purification. What is happening and how can I prevent it?
Answer: The formation of byproducts is common, especially isomeric coumarins or products from self-condensation.
-
Cause: Competing Reaction Pathways: In reactions like the Simonis condensation, phenols can react with β-ketoesters to form either chromones or coumarins. The reaction conditions, particularly the choice of condensing agent, dictate the major product.[2]
-
Cause: Self-Condensation: Starting materials, particularly aldehydes used in aldol-type condensations, can react with themselves. This is especially problematic when the acetophenone starting material contains electron-donating groups, which can lead to complex reaction mixtures.[10][15]
-
Solution: Carefully control the stoichiometry of your reactants. Lowering the reaction temperature may help reduce the rate of unwanted side reactions.[15] A slow, dropwise addition of one reactant to the other can also help maintain a low concentration of the self-condensing species.
-
Simonis Reaction: Competing Pathways
Issue 3: Difficulty in Product Purification
Question: My crude product is a complex mixture, and I am struggling to isolate the pure chromone. What purification strategies can I employ?
Answer: Purifying chromones can be challenging due to their polarity and potential for co-eluting byproducts.
-
Problem: Similar Polarity of Products and Byproducts: Often, the desired chromone and major byproducts (like coumarins or unreacted intermediates) have very similar polarities, making separation by standard column chromatography difficult.
-
Solution:
-
Optimize Column Chromatography: Experiment with different solvent systems (eluents). A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can often resolve closely-eluting spots. Using high-performance flash chromatography systems can provide better resolution.
-
Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity. Test a range of solvents or solvent mixtures to find conditions where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Preparative TLC/HPLC: For small-scale reactions or particularly difficult separations, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to isolate the pure compound.[3]
-
-
-
Problem: Product Instability: Some substituted chromones may be sensitive to the acidic or basic conditions used during workup or the silica gel in column chromatography.
-
Solution:
-
Neutralize Workup: Ensure that the aqueous workup is brought to a neutral pH before extraction to prevent acid- or base-catalyzed degradation.
-
Use Deactivated Silica: If you suspect your compound is degrading on the column, use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a base like triethylamine. Alternatively, consider using a different stationary phase like alumina.
-
-
Data Presentation
Table 1: Effect of Substituents on Yield in Chroman-4-one Synthesis
This table summarizes the impact of substituents on the 2'-hydroxyacetophenone on the yield of 2-alkyl-substituted chroman-4-ones via a microwave-assisted aldol condensation. The data highlights that electron-deficient starting materials generally give higher yields.[10][11]
| Entry | 2'-Hydroxyacetophenone Substituents | Product | Yield (%) | Reference |
| 1 | 6-Chloro, 8-Bromo | 6-Chloro-8-bromo-2-pentylchroman-4-one | 72 | [11] |
| 2 | Unsubstituted | 2-Pentylchroman-4-one | 55 | [11] |
| 3 | 6,8-Dibromo | 6,8-Dibromo-2-pentylchroman-4-one | 56 | [11] |
| 4 | 6,8-Dimethyl | 6,8-Dimethyl-2-pentylchroman-4-one | 17 | [10][11] |
| 5 | 6-Methoxy | 6-Methoxy-2-pentylchroman-4-one | 17 | [10][11] |
| 6 | 6-Nitro | 6-Nitro-2-pentylchroman-4-one | High | [11] |
Yields are highly dependent on specific reaction conditions and are presented for comparative purposes.
Experimental Protocols
Protocol 1: Classical Baker-Venkataraman Synthesis of Flavone[3][4][16]
This three-step protocol describes the synthesis of flavone (2-phenylchromone) from 2'-hydroxyacetophenone.
Step 1: Synthesis of 2'-Benzoyloxyacetophenone (Esterification)
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure ester.
Step 2: Synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (Rearrangement)
-
Dissolve the 2'-benzoyloxyacetophenone (1.0 eq) from Step 1 in anhydrous pyridine.
-
Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 50 °C.
-
Stir for 2-4 hours, monitoring the consumption of starting material by TLC.[15]
-
Cool the reaction mixture and pour it into a mixture of ice and dilute HCl.
-
The precipitated 1,3-diketone is filtered, washed with water, and dried. This intermediate is often used in the next step without further purification.[15]
Step 3: Cyclization to Flavone
-
Dissolve the crude 1,3-diketone from Step 2 in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for 1 hour.
-
Cool the reaction mixture and pour it into ice water to precipitate the flavone.
-
Filter the solid, wash with water until neutral, and recrystallize from ethanol to obtain pure flavone.[3]
Protocol 2: Microwave-Assisted Synthesis of Substituted Chroman-4-ones[11][15]
This is a general one-step protocol for a base-mediated aldol condensation. Specific parameters must be optimized for each substrate.
-
In a microwave reactor vial, combine the appropriate 2'-hydroxyacetophenone (1.0 eq), the desired aldehyde (1.1 eq), and an amine base like diisopropylamine (DIPA, 1.1 eq) in absolute ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160–170 °C) for a specified time (e.g., 1 hour).[11]
-
After the reaction, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., CH₂Cl₂) and wash sequentially with aqueous NaOH (e.g., 10%), aqueous HCl (e.g., 1 M), water, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chroman-4-one.
References
- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
- BenchChem. (2025). How to avoid common pitfalls in chromone synthesis. BenchChem Technical Support.
- Singhal, M. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 9(4), 324-334.
- BenchChem. (2025). . BenchChem Technical Support.
- Semantic Scholar. (2015).
- ResearchGate. (2020). A review on the synthetic methodologies of chromones.
- Wikipedia. (n.d.). Baker–Venkataraman rearrangement.
- Asian Publication Corporation. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Journal of Chemistry, 34(1), 1-16.
- Cambridge University Press. (n.d.).
- Organic Chemistry Portal. (n.d.). Baker-Venkataraman Rearrangement.
- Online Organic Chemistry Tutor. (n.d.). Baker-Venkataraman Rearrangement.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6937-6949.
- Silva, A. M. G., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6292.
- BenchChem. (2025). Microwave-Assisted Synthesis of Novel Chromone Derivatives: Detailed Application Notes and Protocols. BenchChem Technical Support.
- Basavaraju, P., et al. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. Future Medicinal Chemistry, 7(9), 1105-1120.
- Aslam, M. S., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Pharmaceutical Design, 26(21), 2489-2508.
- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.
- BenchChem. (2025). A Comprehensive Review of Synthetic Strategies for Substituted Chromones. BenchChem Technical Support.
- ResearchGate. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.
- Matos, M. J., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2909.
- Preprints.org. (2023).
- BenchChem. (2025). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction. BenchChem Technical Support.
- Request PDF. (n.d.). Microwave-Assisted Synthesis of Functionalized Flavones and Chromones.
- International Journal Of Multidisciplinary Research In Science, Engineering and Technology. (2021).
- ResearchGate. (n.d.). General Methods of Preparing Chromones.
- Taylor & Francis Online. (2020). Synthesis and characterization of new dyes based on chromone malononitrile as the electron withdrawing group and their photovoltaic effect.
- Kaye, P. T., & Musa, M. A. (2003). Chromone Studies. Part 13.1 Synthesis and Electron-Impact Mass Spectrometric Studies of 5-Hydroxy-2-isopropyl-7-methoxychromone, a Constituent of the Medicinal Plant Baeckea frutescens, and Side-Chain Analogues.
- ResearchGate. (n.d.). Synthesis of different 3-substituted chromones.
- ResearchGate. (n.d.).
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. ijrar.org [ijrar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. datapdf.com [datapdf.com]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-6-chlorochromone by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 3-bromo-6-chlorochromone by recrystallization. This document offers troubleshooting advice and detailed protocols to help you achieve high purity for your compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₄BrClO₂ | [1][2] |
| Molecular Weight | 259.48 g/mol | [1][2] |
| Appearance | Off-white to light yellow crystalline solid | [2] |
| Melting Point | 126-132 °C | [2] |
| Solubility | Soluble in Toluene and Chloroform | [3][4] |
| Storage | Store at 0-8°C | [2] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a systematic approach to the purification of this compound. The key to a successful recrystallization is the selection of an appropriate solvent, which should be determined empirically.
Step 1: Solvent Screening
The ideal solvent will dissolve the crude this compound at an elevated temperature but will have low solubility at room temperature and below.
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, hexane, acetone, or a mixture) dropwise at room temperature, vortexing after each addition to assess solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve dissolution.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a clean receiving flask. Quickly filter the hot solution through fluted filter paper to remove the impurities.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point within the expected range (126-132 °C) is indicative of high purity.[2]
Recrystallization and Troubleshooting Workflow
Caption: Recrystallization and troubleshooting workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: I'm not getting any crystals, or very few, upon cooling. What should I do?
A1: This is a common issue that can arise from a few factors:
-
Too much solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool slowly again.[7]
-
-
Supersaturation: Sometimes a solution can become supersaturated and resist crystallization.
-
Solution 1: Seeding. Add a tiny crystal of pure this compound to the cooled solution. This "seed" crystal provides a nucleation site for crystal growth.
-
Solution 2: Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.[7]
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if:
-
The solution is cooled too quickly: Rapid cooling can cause the compound to precipitate out at a temperature above its melting point.
-
The boiling point of the solvent is higher than the melting point of the compound.
-
High concentration of impurities: Impurities can depress the melting point of your compound.
-
Solution: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool much more slowly. Leaving the flask on a cooling hot plate can help achieve a gradual temperature decrease.[7] If the problem persists, consider pre-purification by column chromatography to remove a significant portion of the impurities.[8]
-
Q3: The yield of my recrystallized product is very low. What are the likely causes?
A3: A low yield can be frustrating, but it is often preventable:
-
Using too much solvent: As mentioned in Q1, an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product. You can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[8]
-
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel.
-
Solution: Use a pre-heated funnel and receiving flask for hot filtration to prevent a rapid drop in temperature.
-
-
Incomplete crystallization: The solution may not have been cooled for a long enough period or to a low enough temperature.
-
Solution: Ensure the flask is left in an ice bath for an adequate amount of time (at least 30 minutes) to maximize crystal formation.
-
Q4: What are the potential impurities in my crude this compound?
A4: The impurities will largely depend on the synthetic route used. Common impurities in the synthesis of chromone derivatives can include:
-
Unreacted starting materials: Depending on the synthesis, these could include substituted 2'-hydroxyacetophenones or other precursors.[9]
-
Side-products from bromination/chlorination: Incomplete or over-halogenation can lead to the presence of other brominated or chlorinated species.
-
Byproducts from cyclization reactions. [9]
-
Solution: A well-executed recrystallization should remove most of these impurities, as they will likely have different solubility profiles than the desired product. If significant impurities persist, a preliminary purification by column chromatography may be necessary.[8]
-
Q5: What is the best solvent for recrystallizing this compound?
A5: While toluene is a known solvent for this compound, the ideal recrystallization solvent should be determined experimentally.[3] A good starting point would be to test a range of solvents with varying polarities.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Known to dissolve this compound.[3] |
| Ethanol | 78 | Polar Protic | Often a good choice for recrystallizing moderately polar compounds.[9] |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a wide range of organic compounds. |
| Acetone | 56 | Polar Aprotic | A strong solvent, may have high solubility even at room temperature. |
| Hexane | 69 | Non-polar | Good for non-polar compounds; can be used as an anti-solvent with a more polar solvent. |
| Dichloromethane | 40 | Polar Aprotic | A good solvent, but its low boiling point can lead to rapid evaporation. |
A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can also be highly effective. In this technique, the crude compound is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), and the "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point has been reached. Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.
References
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of Benzo[c]chromenone Compounds. BenchChem.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Synthesis of Substituted Chromones. BenchChem.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- INDOFINE Chemical Company, Inc. (n.d.). 3-BROMO-6-CHLORO-7-METHYLCHROMONE.
- Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and....
- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- BenchChem Technical Support Team. (2025, December).
- Nchinda, A. T. (n.d.).
- CUNY. (n.d.). Purification by Recrystallization.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- MH Chem. (2022, July 8).
- PubMed. (2021). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography.
- PubChem. (n.d.). This compound.
- BenchChem Technical Support Team. (2025, December).
- Professor Dave Explains. (2020, January 10).
- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
- Bionano Genomics. (n.d.). Troubleshooting Guides.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- BenchChem Technical Support Team. (2025, December). Application Note and Protocol for the Purification of 3-bromo-7-chloro-1-benzothiophene. BenchChem.
- Allen, S. (2007, November 28).
- ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone....
- BenchChem Technical Support Team. (2025, December). The Reactivity Profile of 2-Bromo-6-chlorotoluene: A Technical Guide for Organic Synthesis. BenchChem.
Sources
- 1. This compound | C9H4BrClO2 | CID 3498945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 73220-38-9 [amp.chemicalbook.com]
- 4. 3-BROMO-6-CHLORO-7-METHYLCHROMONE | | INDOFINE Chemical Company [indofinechemical.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Protocol for 3-Bromo-6-chlorochromone Purification
Welcome to the technical support guide for the purification of 3-Bromo-6-chlorochromone. This document is designed for researchers, scientists, and drug development professionals who require a highly purified sample of this intermediate for their synthetic and developmental workflows. As application scientists with extensive field experience, we have structured this guide to move beyond a simple protocol, offering insights into the "why" behind each step and providing robust troubleshooting solutions to common challenges encountered during column chromatography.
Our approach is grounded in fundamental chromatographic principles, ensuring that the protocol is not just a set of instructions, but a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers may have before starting the purification process.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: Understanding the compound's properties is critical for designing an effective purification strategy.
-
Appearance: White to light yellow crystalline powder[1].
-
Molecular Weight: 259.48 g/mol [2].
-
Melting Point: 128-130 °C[1].
-
Polarity & Solubility: this compound is a moderately polar molecule. The chromone core contains a polar ether and a carbonyl group, while the halogen substituents (bromine and chlorine) also contribute to its polarity. It is reported to be soluble in toluene[1]. Based on its structure, it is expected to be soluble in other moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), with lower solubility in non-polar solvents like hexane[3][4].
Q2: Which stationary phase is most suitable for this purification?
A2: For normal-phase column chromatography of moderately polar organic molecules, silica gel is the industry-standard stationary phase.[5] We recommend using flash chromatography grade silica gel with a particle size of 40-63 µm (230-400 mesh) for optimal resolution and flow rate.[6]
Q3: How do I determine the best mobile phase (eluent)?
A3: The ideal mobile phase should provide a good separation between your target compound and any impurities. This is best determined empirically using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.2-0.4 .[5] A common and effective mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7]
Q4: My compound has halogen atoms. Are there any special considerations?
A4: Yes, halogenated compounds can sometimes exhibit "sticky" behavior, showing excessive interaction with the silica gel's silanol groups, which can lead to peak tailing.[8][9] It is crucial to perform a stability test on a TLC plate before committing your entire sample to the column (see Troubleshooting Q1).
Q5: Should I use the "wet" or "dry" loading method to apply my sample to the column?
A5: The dry loading method is highly recommended, especially if your crude sample does not dissolve well in the initial, non-polar mobile phase.[6] This technique involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This method typically results in a more uniform sample band and better separation.[7][10]
Section 2: Detailed Purification Protocol
This section provides a step-by-step methodology for the purification. It is essential to perform this work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Step 1: TLC Analysis for Eluent Optimization
The causality behind this first step is resource preservation; a few minutes spent on TLC can save hours of work and prevent the loss of valuable compound from a failed column run.
-
Prepare TLC Chambers: Saturate separate chambers with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the Plate: Dissolve a small amount of your crude this compound in a solvent like dichloromethane (DCM). Using a capillary tube, spot it onto a silica gel TLC plate.
-
Develop and Visualize: Place the plate in a prepared chamber. After the solvent front has migrated near the top, remove the plate and mark the front. Visualize the separated spots using a UV lamp (254 nm).[6]
-
Select the System: Choose the solvent ratio that places the spot corresponding to this compound at an Rf value between 0.2 and 0.4.[5]
| Parameter | Target Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase separation of moderately polar compounds.[6] |
| Mobile Phase | Hexane:Ethyl Acetate | Provides a good polarity gradient for eluting chromone derivatives.[7] |
| Target Rf | 0.2 - 0.4 | Ensures the compound spends sufficient time on the stationary phase for effective separation without requiring excessive solvent volumes for elution.[5] |
Step 2: Column Preparation (Slurry Packing)
A well-packed column is the foundation of a good separation. The slurry method is superior for minimizing air bubbles and ensuring a homogenous stationary phase bed.[11]
-
Column Setup: Securely clamp a glass chromatography column of appropriate size in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[6]
-
Prepare Silica Slurry: In a beaker, mix the required amount of silica gel with your chosen starting eluent (e.g., Hexane:EtOAc 8:2) to form a consistent, pourable slurry.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any trapped air bubbles and promote even packing.[12]
-
Equilibrate: Open the stopcock and allow excess solvent to drain until the solvent level is just above the silica bed. Crucially, never let the column run dry from this point forward. Add another ~1 cm layer of sand on top to protect the silica surface.[6]
Step 3: Sample Loading (Dry Method)
-
Sample Adsorption: Dissolve your crude this compound in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel (typically 1-2 times the mass of the crude product).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica.[7]
-
Loading: Carefully add this powder as an even layer on top of the sand in the prepared column.
Step 4: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column, taking care not to disturb the top layer. Use gentle air or nitrogen pressure (flash chromatography) to maintain a steady flow rate.[11]
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks.
-
Monitor Progress: Periodically analyze the collected fractions by TLC to track the elution of your compound. Spot the starting material, the current fraction, and the previous fraction on the same plate for comparison.[7]
-
Combine Fractions: Once the separation is complete, combine all fractions that contain the pure this compound (as determined by TLC).
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[12]
Purification Workflow Diagram
Caption: Experimental workflow for column chromatography purification.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems in a question-and-answer format.
Q1: I spotted my compound on a silica TLC plate, left it on the bench for 20 minutes, and now the spot has disappeared or looks different. What does this mean?
A1: This is a critical stability test. If the spot changes or disappears, your compound is likely unstable on silica gel and may decompose during the longer exposure of column chromatography.[9]
-
Solution: You can try deactivating the silica gel. This is done by adding a small percentage of a polar modifier like triethylamine (~0.5-1%) or water to the eluent. This will cap the most acidic silanol groups on the silica surface. Alternatively, consider using a different stationary phase like alumina.
Q2: My compound is not eluting from the column, even after I've passed a large volume of the solvent system determined by TLC.
A2: This is a common issue with several potential causes.[9][13]
-
Cause A: Incorrect Solvent: You may have accidentally prepared the mobile phase incorrectly. Double-check your solvent bottles and ratios.[9]
-
Cause B: Compound is Too Polar: The compound may be interacting too strongly with the silica.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. You can do this in steps (e.g., from 8:2 to 7:3, then 6:4).
-
-
Cause C: Decomposition: As mentioned in Q1, the compound may have decomposed at the top of the column.[9]
Q3: All my fractions are coming out mixed. My TLC showed good separation, but the column is failing.
A3: This is often due to a technical error in loading or packing.
-
Cause A: Column Overloading: You have loaded too much crude material for the amount of silica used. A general rule is a 1:30 to 1:100 mass ratio of crude sample to silica gel.
-
Cause B: Poor Packing: Air bubbles or channels in the silica bed are causing the solvent to flow unevenly, ruining the separation.
-
Solution: Ensure you pack the column carefully using the slurry method and tap thoroughly to remove all air.[11]
-
-
Cause C: Sample Band is Too Wide: You dissolved the sample in too much solvent during loading, or the solvent used was too polar, causing the initial band to spread out.
-
Solution: Always use the minimum amount of solvent for loading. The dry loading method described in the protocol is the best way to ensure a tight, uniform sample band.[10]
-
Q4: My purified compound shows a long "tail" on the TLC plate and took forever to elute, coming off in many fractions.
A4: This phenomenon, known as "tailing" or "streaking," indicates an overly strong interaction between your compound and the stationary phase.[9]
-
Solution 1: Once your compound begins to elute, you can increase the polarity of the eluent more aggressively. This will help push the trailing end of the compound off the column more quickly.
-
Solution 2: As mentioned, halogenated compounds can be "sticky."[8] Adding a small amount (~0.5%) of a more polar solvent like methanol or a modifier like triethylamine to the eluent can help disrupt the strong interactions causing the tailing.
Troubleshooting Workflow Diagram
Sources
- 1. This compound CAS#: 73220-38-9 [amp.chemicalbook.com]
- 2. This compound | C9H4BrClO2 | CID 3498945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Minimizing Debromination in Coupling Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination side products in palladium-catalyzed cross-coupling reactions. Our focus is to provide not just solutions, but a foundational understanding of the underlying reaction mechanisms to empower you to optimize your specific chemical transformations.
Introduction: The Challenge of Debromination
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds.[1] However, a prevalent and often frustrating side reaction is the reductive debromination (or hydrodebromination) of the aryl bromide starting material, leading to the formation of an Ar-H byproduct.[2] This unwanted reaction consumes the starting material, lowers the yield of the desired coupled product, and introduces impurities that can be challenging to separate.[3]
This guide will delve into the mechanistic origins of debromination and provide a structured approach to troubleshooting and minimizing this side product.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why does it occur in coupling reactions?
A1: Debromination is an undesired side reaction where the bromine atom on an aryl or vinyl bromide is replaced by a hydrogen atom.[4] This process, also known as hydrodebromination, competes with the desired cross-coupling pathway.[3] The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the debrominated byproduct (Ar-H) and regenerate the Pd(0) catalyst, which can unfortunately re-enter this unproductive cycle.[3][5]
Q2: What are the common sources of the palladium-hydride species?
A2: The formation of the problematic Pd-H species can arise from several sources within the reaction mixture:
-
Bases: Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially in the presence of trace alcohols, to form a Pd-H species.[3]
-
Solvents: Protic solvents like alcohols can be a direct source of hydrides.[5] Some aprotic polar solvents, such as DMF, have also been observed to promote debromination more than nonpolar solvents like toluene.[2]
-
Reagents: Impurities in reagents, including trace amounts of water, can contribute to the formation of Pd-H.[2] Boronic acids in Suzuki couplings can sometimes contain residual hydride sources from their synthesis.
-
Amines: In reactions like the Buchwald-Hartwig amination, the amine coupling partner itself can be a source of the hydride.[5]
Q3: Are certain types of aryl bromides more prone to debromination?
A3: Yes, the electronic nature of the aryl bromide plays a significant role. Electron-rich aryl bromides are generally more susceptible to debromination.[2] Additionally, heteroaromatic bromides, such as bromopyridines and bromoindoles, are often more prone to this side reaction.[6] For N-H containing heterocycles like indoles and pyrroles, the acidic proton can interact with the catalyst, potentially promoting debromination.[6] In such cases, protection of the N-H group is often recommended to suppress this side reaction.[7]
Q4: How does the choice of catalyst and ligand impact debromination?
A4: The catalyst and ligand system is a critical factor in controlling the selectivity of the reaction.[6]
-
Ligands: Bulky and electron-rich phosphine ligands, such as XPhos and SPhos, are often effective at preventing debromination.[6] These ligands promote the desired C-C bond formation (reductive elimination) to outcompete the debromination pathway.[6][8] The steric bulk of the ligand can accelerate reductive elimination, while high electron density on the phosphine increases the rate of oxidative addition.
-
Palladium Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G2) can be advantageous. These complexes are often more stable and provide a controlled and reproducible generation of the active Pd(0) catalyst in situ.[6]
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you are observing significant amounts of debrominated byproduct, follow this systematic troubleshooting guide to optimize your reaction conditions.
Issue: High Levels of Debrominated Byproduct Detected
Step 1: Evaluate and Modify the Base
Strong bases, especially alkoxides, are frequently implicated in promoting debromination.[4]
-
Recommendation: Switch from strong alkoxide bases (e.g., NaOtBu) to weaker inorganic bases.
-
Rationale: Weaker bases are less prone to generating palladium-hydride species.
-
Examples: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are often excellent choices for minimizing debromination.[6]
Step 2: Re-evaluate the Solvent System
The solvent can be a direct hydride source or can influence the stability of intermediates that lead to debromination.
-
Recommendation: Avoid protic solvents (e.g., alcohols). If using a polar aprotic solvent like DMF and observing debromination, consider switching to a less polar, non-coordinating solvent.
-
Rationale: Protic solvents can directly provide a proton for the reduction. Nonpolar solvents like toluene and dioxane are generally preferred as they are less likely to participate in the formation of hydride species.[2]
-
Examples: Toluene and 1,4-dioxane are common and effective choices.[6]
Step 3: Optimize the Catalyst and Ligand Combination
The choice of ligand is paramount in directing the reaction towards the desired coupling product.
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Rationale: These ligands accelerate the rate-limiting reductive elimination step of the desired product, thereby outcompeting the debromination pathway.[6]
-
Examples of Effective Ligands: XPhos, SPhos, RuPhos, and other biaryl phosphine ligands.
Step 4: Control the Reaction Temperature
Higher temperatures can sometimes accelerate the rate of debromination relative to the desired coupling.[2]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Rationale: Lowering the temperature can improve the selectivity for the desired cross-coupling product.[4]
-
Action: Try reducing the reaction temperature in increments of 10-20 °C and monitor the product-to-byproduct ratio.
Step 5: Ensure Reagent and Solvent Purity
Trace impurities can be a hidden source of hydrides.
-
Recommendation: Use anhydrous and properly degassed solvents. Ensure all reagents are of high purity.
-
Rationale: Water and other protic impurities can react with the base or catalyst to generate hydride species. Degassing the solvent removes dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst.
-
Action: Use freshly distilled or commercially available anhydrous solvents. Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the general effects of different reaction parameters on the formation of the debrominated byproduct.
Table 1: Influence of Base and Solvent on Debromination [6]
| Base | Solvent | Polarity | Typical Outcome for Debromination |
| NaOtBu | Toluene | Low | Prone to debromination, especially at high temperatures |
| K₃PO₄ | Toluene | Low | Good choice for minimizing debromination |
| Cs₂CO₃ | Dioxane | Moderate | Often a good combination to reduce side reactions |
| K₂CO₃ | DMF | High (Aprotic) | Can lead to increased debromination |
| Et₃N | Ethanol | High (Protic) | High risk of debromination due to protic solvent |
Table 2: General Effect of Ligand Properties on Debromination
| Ligand Property | Effect on Reductive Elimination | Tendency for Debromination | Example Ligands |
| Bulky & Electron-Rich | Accelerates | Decreased | XPhos, SPhos, bulky NHCs |
| Small & Electron-Poor | Slower | Increased | PPh₃ (in some cases) |
Visualizing the Problem: Catalytic Cycles
The following diagram illustrates the desired Suzuki coupling catalytic cycle and the competing debromination pathway that consumes the starting material.
Caption: Suzuki coupling vs. competing debromination.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing and resolving issues with debromination.
Caption: Troubleshooting workflow for debromination.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a robust starting point for the cross-coupling of an aryl bromide with an arylboronic acid, specifically designed to minimize hydrodebromination.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).[6]
-
Add the palladium precatalyst (0.02 mmol) to the vial.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Using a syringe, add the anhydrous, degassed toluene (5 mL) to the reaction mixture.
-
Place the vial in a preheated oil bath or heating block at 80-100 °C.
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Lipshutz, B. H., et al. (n.d.). Reductions of aryl bromides in water at room temperature. PMC - NIH.
- Weix, D. J., et al. (n.d.). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. PMC - NIH.
- Pieber, B., et al. (2020). Evaluation of different coupling protocols. ResearchGate.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Handy, S. T., et al. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Wang, J., et al. (n.d.). Strategies in the Heck coupling reaction. ResearchGate.
- Al-Zoubi, R. M., et al. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling. ResearchGate.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Panda, S. S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Reddit. (n.d.). Reaction Conditions for Selective Debromination. r/Chempros.
- Colacot, T. J., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Wikipedia. (n.d.). Suzuki reaction.
- Quora. (2018). What are the characteristics of phosphine ligands in organometallic compounds?.
- Chemistry LibreTexts. (2023). Heck Reaction.
- PubMed Central. (n.d.). Application of statistical design of experiment to identify key factors in cross coupling reactions.
- YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction. ChemOrgChem.
- Thomson, R. J., et al. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH.
- ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
- Chemistry LibreTexts. (2023). 2.9: Phosphines.
- ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- DSpace@MIT. (2023). Interdependence of Solvent and Catalyst Selection on Low Pressure Hydrogen-Free Reductive Catalytic Fractionation.
- ACS Publications. (n.d.). ACS Catalysis Journal.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
Troubleshooting low yields in chromone synthesis
Welcome to the technical support center for chromone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of chromone scaffolds. The chromone core is a privileged structure in medicinal chemistry, but its synthesis can be fraught with challenges leading to low yields and difficult purifications.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
This section addresses broad, high-level questions that are common starting points for troubleshooting.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Persistently low yields in chromone synthesis typically stem from one or more of the following core areas: suboptimal reaction conditions, inappropriate catalyst/reagent choice, electronic effects of your substrates, or the formation of stable side products.[3][4]
-
Reaction Conditions: Many classical chromone syntheses, such as the Kostanecki-Robinson or Simonis reactions, require specific, often harsh, conditions like prolonged heating.[3][5] The temperature and reaction time are critical variables that must be optimized. Modern approaches like microwave-assisted synthesis can dramatically reduce reaction times and improve yields by ensuring uniform and rapid heating.[6][7]
-
Catalyst Choice: The selection between acid and base catalysis is fundamental and depends entirely on the synthetic route.[8] For instance, the Baker-Venkataraman rearrangement requires a strong base (e.g., KOH, NaH) to facilitate the key intramolecular acyl transfer.[4][9] In contrast, the subsequent cyclization of the resulting 1,3-diketone to the chromone is acid-catalyzed (e.g., HCl, H₂SO₄).[10][11] The specific catalyst and its concentration can be the difference between a high-yielding reaction and a complex mixture.
-
Substituent Effects: The electronic nature of substituents on your phenolic starting material significantly impacts reactivity.[7] Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the phenol, potentially slowing down key steps and requiring more forcing conditions.[7] Conversely, electron-donating groups (EDGs) can increase reactivity but may also promote undesirable side reactions like self-condensation.[3][12]
-
Solvent Purity: For base-catalyzed steps, the use of anhydrous aprotic solvents (e.g., THF, DMSO, dry pyridine) is often critical.[4][9] Protic solvents like water or ethanol can quench the base or cause hydrolysis of ester intermediates, halting the reaction.[9]
Q2: How can I effectively monitor the progress of my chromone synthesis?
A2: The most common and accessible method for real-time reaction monitoring is Thin-Layer Chromatography (TLC) .[7] By co-spotting the reaction mixture with your starting materials on a TLC plate, you can visually track the consumption of reactants and the appearance of the product spot. For more quantitative and precise analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[7][13] For complex mechanistic studies, techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and in-situ NMR spectroscopy can provide detailed insights into reaction intermediates and kinetics.[14]
Q3: What are the most common side products in chromone synthesis, and how can I minimize them?
A3: Side product formation is a primary cause of low yields. The most frequent impurities are coumarins, unreacted intermediates, and products from self-condensation.
-
Coumarins: In reactions like the Simonis synthesis, the condensation of a phenol with a β-ketoester can lead to either a chromone or a coumarin.[5][15] The choice of condensing agent is critical: phosphorus pentoxide (P₂O₅) typically favors chromone formation, whereas sulfuric acid (H₂SO₄) often yields the isomeric coumarin.[7][16]
-
Incomplete Cyclization: In two-step syntheses like the Baker-Venkataraman rearrangement, the 1,3-diketone intermediate may fail to cyclize completely. This can be due to insufficient acid strength, low temperature, or short reaction times in the cyclization step. Ensuring the complete conversion of the intermediate is key.[3]
-
Self-Condensation: Starting materials, particularly aldehydes used in reactions leading to chromanones, can undergo self-condensation, especially in the presence of base and with electron-donating groups on the aromatic ring.[3][12] This can be minimized by carefully controlling stoichiometry and reaction temperature.[3]
Troubleshooting Specific Synthetic Routes
Different synthetic strategies have unique failure modes. This section provides targeted advice for common named reactions used to synthesize chromones.
Issue 1: Poor Yields in the Baker-Venkataraman Rearrangement
Question: I'm performing a Baker-Venkataraman rearrangement to get my 1,3-diketone intermediate, but the yield is very low, and I recover mostly starting material. What's going wrong?
Answer: The Baker-Venkataraman rearrangement is an intramolecular acyl transfer that is highly dependent on the efficient formation of a key enolate intermediate.[11][17] Low yields are almost always traced back to issues with the base, solvent, or the stability of the starting ester.
-
Cause - Ineffective Deprotonation: The reaction is initiated by the abstraction of a proton alpha to the ketone.[11] If the base is not strong enough or is used in insufficient quantity, this equilibrium will not favor the enolate, and the reaction will not proceed.
-
Cause - Solvent Issues: The presence of water or other protic solvents will quench the base and can hydrolyze your starting ester.[9]
-
Cause - Suboptimal Temperature: While some reactive systems can proceed at room temperature, many require heating to facilitate the rearrangement.[9]
Workflow: Troubleshooting the Baker-Venkataraman Rearrangement
Sources
- 1. Synthesis of Chromones and Their Applications During the Last Ten Years | Semantic Scholar [semanticscholar.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrpc.com [ijrpc.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. ijrar.org [ijrar.org]
- 16. researchgate.net [researchgate.net]
- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Technical Support Center: 3-Bromo-6-chlorochromone Synthesis
Welcome to the technical support guide for the synthesis of 3-Bromo-6-chlorochromone. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this synthetic process. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Section 1: Overview of the Synthetic Pathway
The synthesis of this compound is typically a two-stage process. First, the 6-chlorochromone scaffold is constructed, followed by selective bromination at the C3 position. Understanding this pathway is crucial for anticipating potential impurities.
Stage 1: Synthesis of 6-Chlorochromone
A common and robust method for synthesizing the chromone core is the acid-catalyzed cyclization of a 1,3-diketone intermediate.[1] This intermediate is generated from 2'-hydroxy-5'-chloroacetophenone via a base-catalyzed Baker-Venkataraman rearrangement.[2][3][4] The initial starting material, 2'-hydroxy-5'-chloroacetophenone, can be synthesized via a Fries rearrangement of 4-chlorophenyl acetate.[5][6][7]
Stage 2: Bromination of 6-Chlorochromone
The second stage involves the electrophilic substitution of the hydrogen at the C3 position of the 6-chlorochromone with bromine. This reaction must be carefully controlled to prevent over-bromination or undesired side reactions.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
You should anticipate three main classes of impurities:
-
Process-Related Impurities: Unreacted starting materials like 6-chlorochromone and 2'-hydroxy-5'-chloroacetophenone .
-
Over-Brominated Byproducts: The most common is 3,3-dibromo-6-chlorochroman-4-one , formed by the addition of a second bromine atom.
-
Degradation Products: Under harsh basic or acidic conditions, the pyrone ring can open, leading to chalcone-like structures.[8]
Q2: My final yield is consistently low. What are the likely causes?
Low yield can often be traced back to two key areas:
-
Incomplete Cyclization: The acid-catalyzed cyclization of the diketone intermediate to form 6-chlorochromone can be incomplete. Ensure sufficient acid strength and reaction time. Many acids, including HCl, PPA, and H2SO4, can be used as catalysts.[1][9]
-
Purification Loss: this compound and the starting material, 6-chlorochromone, have similar polarities, making chromatographic separation challenging. Significant product loss can occur if the separation is not optimized.
Q3: The 1H NMR of my crude product is very complex. What are the key diagnostic signals?
Focus on these key regions to identify your product and major impurities:
-
Product (this compound): A sharp singlet for the C2-H proton, typically found downfield around 8.8 - 9.0 ppm . The aromatic protons will appear between 7.5 and 8.2 ppm.
-
Starting Material (6-Chlorochromone): A sharp singlet for the C3-H proton around 6.4 - 6.5 ppm and a doublet for the C2-H proton around 8.0 - 8.2 ppm .
-
Over-Brominated Impurity (3,3-dibromo-6-chlorochroman-4-one): The disappearance of the C2-H and C3-H signals and the appearance of a singlet for the C2-H proton in the saturated ring system, typically shifted upfield.
Q4: What is the most effective method for purifying the final product?
Recrystallization is often the most effective method for removing the primary impurities. A solvent system of ethanol or an ethanol/water mixture is a good starting point. If chromatography is necessary, use a shallow gradient on silica gel (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing polarity) to achieve separation from unreacted 6-chlorochromone.
Section 3: Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to identifying the source of the impurity.
Problem: My TLC plate shows multiple spots after the bromination reaction.
-
Observation: A spot with a slightly lower Rf than the product and a spot with a significantly higher Rf.
-
Likely Cause:
-
The spot with the lower Rf is likely the unreacted 6-chlorochromone .
-
The spot with the higher Rf (less polar) could be an over-brominated species like 3,3-dibromo-6-chlorochroman-4-one .
-
-
Action Plan:
-
Co-spot your crude reaction mixture with the 6-chlorochromone starting material to confirm its presence.
-
Increase the reaction time or temperature slightly to drive the conversion of the starting material. Be cautious, as overly harsh conditions can lead to more side products.
-
Isolate the higher Rf spot via preparative TLC or column chromatography and analyze by mass spectrometry to confirm its mass.
-
Problem: My mass spectrometry data shows a peak at M+78/80 relative to my product's molecular weight.
-
Observation: In addition to the product's isotopic pattern for one bromine and one chlorine atom, you observe another cluster of peaks corresponding to the addition of another bromine atom.
-
Likely Cause: This is a classic signature of an over-brominated impurity , most likely 3,3-dibromo-6-chlorochroman-4-one .
-
Action Plan:
-
Reduce the equivalents of bromine used in the reaction.
-
Lower the reaction temperature to increase selectivity for mono-bromination.
-
Add the brominating agent dropwise over a longer period to avoid localized high concentrations.
-
Problem: The 1H NMR of my purified product still shows a small singlet at ~6.4 ppm.
-
Observation: A persistent singlet in the alkene region of the NMR spectrum.
-
Likely Cause: This signal corresponds to the C3-H of the 6-chlorochromone starting material, indicating incomplete purification.
-
Action Plan:
-
Perform a second recrystallization, potentially with a different solvent system, to try and selectively precipitate the product.
-
If recrystallization fails, repurify via column chromatography using a very shallow solvent gradient.
-
Caption: Logical pathways for the formation of common impurities.
Section 4: Analytical Protocols for Impurity Identification
Effective troubleshooting relies on robust analytical data. Modern analytical techniques are essential for the comprehensive profiling of impurities.[10][11]
Table 1: Key Characteristics of Potential Impurities
| Compound Name | Origin | Molecular Weight ( g/mol ) | Key 1H NMR Signal (CDCl3) | Expected Mass Spec (m/z) |
| 2'-Hydroxy-5'-chloroacetophenone | Starting Material | 170.59 | ~12.0 ppm (s, 1H, -OH) | 170/172 |
| 6-Chlorochromone | Starting Material | 180.59 | ~6.4 ppm (d, 1H, C3-H) | 180/182 |
| This compound | Product | 259.49 | ~8.9 ppm (s, 1H, C2-H) | 258/260/262 |
| 3,3-Dibromo-6-chlorochroman-4-one | Side-Product | 338.39 | Absence of C2/C3 signals in alkene region | 336/338/340/342 |
Protocol 1: HPLC-MS Method for Impurity Profiling
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating and identifying trace impurities.[12][13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm and Mass Spectrometer (ESI+).
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 30 |
| 25.0 | 30 |
Protocol 2: Interpreting NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information.[12][14]
-
Confirm Product Formation: Look for the disappearance of the C3-H doublet around 6.4 ppm from the starting material and the appearance of the C2-H singlet around 8.9 ppm in the product.
-
Quantify Starting Material: Integrate the C3-H signal of any remaining 6-chlorochromone against the C2-H signal of your product to determine the relative percentage.
-
Identify Other Impurities: Look for unexpected aromatic splitting patterns or aliphatic signals that do not correspond to the product or known starting materials. Correlate these with potential structures from your mass spectrometry data.
References
- Robinson–Gabriel synthesis - Wikipedia.
- Baker–Venkataraman rearrangement - Wikipedia.
- St-Gelais, A. et al. (2018). Soft-enolization Baker–Venkataraman Rearrangement Enabled Total Synthesis of Dirchromones and Related 2-Substituted Chromones. Organic Letters.
- Name Reaction. Baker-Venkatraman Rearrangement.
- Wallén, E. A. A. et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters.
- ToniVela Clases de Química. (2023). Robinson-Gabriel synthesis of oxazoles. YouTube.
- Wallén, E. A. A. et al. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed.
- CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. Google Patents.
- Robinson–Gabriel synthesis | Semantic Scholar.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
- Wallén, E. A. A. et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. ResearchGate.
- Fries rearrangement - Wikipedia.
- SynArchive. Robinson-Gabriel Synthesis.
- ResearchGate. Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
- CN108275510A - Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone. Patsnap.
- LookChem. 1-(5-Chloro-2-hydroxyphenyl)ethanone.
- Organic Chemistry Portal. Fries Rearrangement.
- Physics Wallah. Reaction Mechanism of Fries Rearrangement.
- CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone. Google Patents.
- Nchinda, A. T. (2005). Chemical studies of selected chromone derivatives. University of Botswana ResearchGate.
- Ibragimov, R. A., & Gataullin, R. R. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds.
- Smith, D. A. et al. (1988). Chromone-2-carboxylic acids: roles of acidity and lipophilicity in drug disposition. PubMed.
- International Journal of Modern Research in Science and Technology. Chromone As A Versatile Nucleus.
- Kumar, N. et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- International Journal of Trend in Scientific Research and Development. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- International Journal of Novel Research and Development. Impurity Profiling in different analytical techniques.
- Research and Reviews: A Journal of Pharmaceutical Science. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- MDPI. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview.
- Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching.
- International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS.
Sources
- 1. ijmrset.com [ijmrset.com]
- 2. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Preparation method for 5-chlorine-2-hydroxyl-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. ijrpc.com [ijrpc.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotech-spain.com [biotech-spain.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. rroij.com [rroij.com]
- 14. files.eric.ed.gov [files.eric.ed.gov]
Technical Support Center: Improving the Regioselectivity of Reactions with Chromones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chromone functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for controlling the regioselectivity of reactions involving the chromone scaffold. As a privileged structure in medicinal chemistry, the ability to precisely functionalize the chromone core is paramount for developing novel therapeutics and molecular probes. This document moves beyond simple protocols to explain the underlying principles governing reactivity, empowering you to make informed decisions in your experimental design.
Foundational Principles: Understanding the Electronic Landscape of the Chromone Core
Controlling regioselectivity begins with a fundamental understanding of the chromone nucleus. The system is not a simple aromatic ketone; it is a vinylogous ester with a complex interplay of electronic effects. The pyrone ring's oxygen atom acts as an electron-donating group, while the C4-carbonyl is strongly electron-withdrawing. This push-pull system creates distinct zones of reactivity.
The key reactive sites are:
-
C2 Position: This position is part of an α,β-unsaturated ketone system, making it electrophilic and susceptible to nucleophilic conjugate addition (Michael addition).[1]
-
C3 Position: The C3 position is vinylogous to the enol ether oxygen, giving it a higher electron density and making it more nucleophilic than C2. It is therefore more reactive towards electrophiles.[2][3]
-
C4 Carbonyl: A classic ketone, susceptible to direct nucleophilic attack.
-
C5 Position: Part of the benzene ring, this peri-position is sterically accessible to the C4-carbonyl, making it the prime target for chelation-assisted, transition-metal-catalyzed C-H activation.[2][3][4]
-
C6, C7, C8 Positions: These sites on the benzene ring undergo classical electrophilic aromatic substitution, with their reactivity governed by the directing effects of the fused pyrone system and any existing substituents.
Caption: Figure 2: Decision Workflow for Regioselective C-H Activation.
Troubleshooting Table: C-H Activation
| Target Position | Recommended Catalyst System | Coupling Partner Type | Common Pitfall | Solution |
| C5 | [RhCpCl2]2 or [IrCpCl2]2 + AgSbF6 | Alkenes, Alkynes | Low conversion | Ensure anhydrous conditions; the Lewis acid additive (e.g., AgSbF6) is crucial for catalyst activation. |
| C3 | Pd(OAc)2 + Oxidant (e.g., AgOAc) | Arylboronic acids, Alkenes | Mixture with C2-product | Use a C2-substituted chromone to block that site. If C2 is unsubstituted, C3-selectivity is challenging. |
| C2 | Pd(OAc)2 in Benzene | Non-activated arenes | Low yield | High temperatures are often required. Consider radical-mediated approaches for higher efficiency. [5] |
Issue 2: Poor Selectivity in Nucleophilic Additions
Q: I am trying to perform a Michael addition of a soft nucleophile to my 3-substituted chromone, but I am observing significant 1,2-addition at the C4-carbonyl or a complex rearrangement. How can I favor the desired 1,4-conjugate addition at C2?
A: The competition between 1,4-(conjugate) and 1,2-(direct) addition is a classic problem in enone chemistry, and in chromones, it is further complicated by the potential for pyrone ring-opening.
Causality: The outcome is dictated by the Hard and Soft Acids and Bases (HSAB) principle and reaction conditions.
-
1,4-Addition (Favored): The C2 position is a "soft" electrophilic site. It reacts preferentially with "soft" nucleophiles (e.g., thiolates, cuprates, enamines). The reaction is often reversible and thermodynamically controlled.
-
1,2-Addition (Disfavored but possible): The C4-carbonyl carbon is a "hard" electrophilic site. It reacts with "hard," highly reactive nucleophiles (e.g., Grignard reagents, organolithiums). This pathway is typically irreversible and kinetically controlled.
-
Ring-Opening: Strong nucleophiles, particularly amines or hydroxides, can attack the C2 position, leading to the cleavage of the C2-O1 bond and opening of the pyrone ring to form an intermediate enaminone or diketone. [6][7]This is especially prevalent in chromones with electron-withdrawing groups at C3 (like 3-formyl or 3-acylchromones). [6][8] Actionable Solutions:
-
Choice of Nucleophile: Employ soft nucleophiles. If using a harder organometallic reagent, consider transmetalating to a softer one, such as converting a Grignard reagent to an organocuprate using CuI.
-
Reaction Temperature: Run the reaction at low temperatures (e.g., -78 °C to 0 °C). This often favors the thermodynamically preferred 1,4-adduct and suppresses side reactions like ring-opening.
-
Lewis Acid Additives: The use of a Lewis acid (e.g., CeCl₃, Yb(OTf)₃) can coordinate to the C4-carbonyl oxygen. This coordination increases the electrophilicity of the entire conjugated system but sterically encumbers the C4-carbonyl, thus promoting attack at the more accessible C2 position.
Caption: Figure 3: Controlling Nucleophilic Attack on the Chromone Core.
Key Experimental Protocol: Regioselective C5-H Olefination
This protocol describes a representative chelation-assisted C-H activation at the C5 position, a robust method for achieving selectivity that is otherwise difficult. [4] Reaction: Rh(III)-Catalyzed C5-H Olefination of 2-Methylchromone with an Acrylate.
Materials:
-
2-Methylchromone (1.0 equiv)
-
n-Butyl Acrylate (3.0 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous (0.2 M)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-methylchromone, [RhCp*Cl₂]₂, and AgSbF₆.
-
Seal the tube with a septum and purge with dry argon or nitrogen for 10 minutes.
-
Add anhydrous DCE via syringe, followed by n-butyl acrylate.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS by taking small aliquots.
-
Self-Validation: The starting material should be consumed, and a new, less polar spot should appear on the TLC plate. The mass spectrum should correspond to the addition of the acrylate group minus H₂.
-
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and filter through a short plug of celite to remove insoluble silver salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C5-olefinated chromone.
Causality of Protocol Steps:
-
[RhCp*Cl₂]₂: The rhodium complex is the active catalyst precursor.
-
AgSbF₆: This silver salt acts as a halide scavenger, abstracting a chloride ligand from the rhodium precursor to generate the catalytically active cationic [RhCp*]²⁺ species.
-
Anhydrous DCE: Anhydrous conditions are critical as moisture can deactivate the catalyst. DCE is a suitable high-boiling, non-coordinating solvent.
-
Excess Acrylate: Using an excess of the coupling partner drives the reaction equilibrium towards the product.
References
- Kumar, P., et al. (2024). Synthesis of 3-Substituted Chromones through Photoactivation of Acceptor–Acceptor Diazo Compounds. Organic Letters.
- ResearchGate. (n.d.). Synthesis strategies of 3‐substituted chromones.
- Ewies, F. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
- Fridén-Saxin, M., et al. (2009). Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation. The Journal of Organic Chemistry, 74(7), 2755-2759.
- Taylor & Francis Online. (2024).
- J-Stage. (n.d.).
- Iaroshenko, V. O. (2012). Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry, 8, 2154-2182.
- ACS Publications. (2009).
- Benny, A., & Radhakrishnan, E. K. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. RSC Advances, 12(6), 3343-3358.
- ResearchGate. (n.d.). Synthesis of different 3‐substituted chromones.
- ResearchGate. (n.d.).
- Ahmed, O., et al. (2019). Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles.... RSC Publishing.
- ResearchGate. (n.d.).
- Albuquerque, H. M. T., et al. (2015).
- ResearchGate. (n.d.). Reactions of chromones 1,3 and 5 with nucleophiles.
- Semantic Scholar. (2009).
- RSC Publishing. (2022).
- Gothenburg University Publications. (2009).
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- RSC Publishing. (2022).
- Wang, Y., et al. (2007). A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. The Journal of Organic Chemistry, 72(24), 9138-9145.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2022).
- BenchChem. (n.d.). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.
- Wikipedia. (n.d.).
- ARKIVOC. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions.
- Semantic Scholar. (2022).
- ResearchGate. (n.d.). Presumed reaction mechanism of electroreductive coupling of chromones 1 with benzophenones 2.
- RSC Publishing. (2023).
- PubMed. (2012). Nickel-catalyzed cross-coupling of chromene acetals and boronic acids.
- Wikipedia. (n.d.). Allan–Robinson reaction.
- National Institutes of Health. (2011). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B.
- ACS Publications. (2015). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions.... Chemical Reviews.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Substituted Chromones.
- ResearchGate. (n.d.). Chromone/quinone cross‐coupling.
- Wikipedia. (n.d.). Electrophilic substitution.
- International Journal of Advanced Chemistry Research. (n.d.).
- ResearchGate. (n.d.).
- Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction.
- YouTube. (2019). regioselectivity in the Diels-Alder reaction.
- PubMed. (2013).
- ResearchGate. (n.d.). Proposed mechanism for regioselectivity control.
- Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity.
Sources
- 1. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]
- 2. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Domino reactions of chromones with activated carbonyl compounds [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling of 3-Bromo-6-chlorochromone
Welcome to the technical support center for cross-coupling reactions involving 3-bromo-6-chlorochromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven troubleshooting advice and robust protocols. As Senior Application Scientists, we understand that success lies in the details—from initial catalyst choice to diagnosing a reaction that has gone awry. Here, we address the common challenges and questions that arise when working with this dihalogenated heterocyclic substrate.
Part 1: Foundational Concepts & Initial Strategy
This section addresses the fundamental principles governing the reactivity of this compound, which are crucial for designing a successful cross-coupling strategy.
Q1: My substrate has both a bromine and a chlorine atom. Which one will react first in a palladium-catalyzed cross-coupling reaction?
The reaction will be selective for the carbon-bromine (C-Br) bond at the 3-position. In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond.[1] The reactivity of halogens for this step follows the general trend: I > Br > OTf >> Cl.[2][3] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it much more susceptible to oxidative addition by the Pd(0) catalyst. This inherent reactivity difference is the cornerstone of achieving selective mono-functionalization.[3]
Q2: What are the most common and effective cross-coupling reactions for functionalizing this compound?
The most versatile and widely applied reactions for this type of substrate are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. It is known for its excellent functional group tolerance.[4]
-
Heck Coupling: For forming C-C bonds by coupling with alkenes.[5][6]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, a key reaction for creating conjugated systems.[7][8]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines.[9][10]
Q3: Can I perform a sequential coupling to modify both the bromo and chloro positions?
Absolutely. This is a common and powerful strategy. The process involves two distinct steps:
-
First Coupling (C-Br): You would first perform a selective coupling at the more reactive C-Br bond under relatively mild conditions.
-
Second Coupling (C-Cl): After the first reaction is complete (and potentially after purification), you would subject the resulting 3-substituted-6-chlorochromone to a second coupling. This step typically requires a more active catalyst system and more forcing conditions (e.g., higher temperatures, stronger bases, or specialized ligands) to activate the less reactive C-Cl bond.[3][11]
Part 2: Reaction-Specific Catalyst Selection & Troubleshooting
Here we dive into the specifics of catalyst systems and troubleshooting for the most common reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
Q4: I want to perform a Suzuki-Miyaura coupling at the 3-position. What is a reliable starting catalyst system?
For a standard Suzuki coupling of an aryl bromide, a versatile and effective starting point is a combination of a palladium(II) precatalyst and a phosphine ligand. The Pd(II) is reduced in situ to the active Pd(0) species.[12]
| Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ (Palladium(II) Acetate) or Pd₂(dba)₃ | Readily available, air-stable precatalysts that are efficiently reduced to Pd(0) in the reaction mixture.[13] |
| Ligand | PPh₃ (Triphenylphosphine) or P(t-Bu)₃ (Tri-tert-butylphosphine) | PPh₃ is a standard, robust ligand. For more challenging or sterically hindered couplings, a bulkier, more electron-rich ligand like P(t-Bu)₃ can accelerate the oxidative addition and reductive elimination steps.[13][14] |
| Base | K₂CO₃ or K₃PO₄ (in aqueous solution or anhydrous) | The base is crucial for activating the boronic acid to facilitate transmetalation.[13][14] K₂CO₃ is a good general-purpose base. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is common and often enhances reaction rates and solubility. |
| Temperature | 80-100 °C | Sufficient to drive the reaction without causing significant catalyst decomposition or side reactions. |
Q5: My Suzuki reaction has stalled with low conversion. What are the first things I should check?
This is a common issue that can almost always be traced back to a few key factors. A systematic check is the best approach.
Caption: Initial troubleshooting workflow for low conversion.
-
Reagent Integrity : Boronic acids are prone to decomposition, especially protodeboronation where the boronic acid group is replaced by hydrogen.[2] Use fresh, high-purity boronic acid. Ensure your solvents are anhydrous and properly degassed.
-
Inert Atmosphere : The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen.[2][15] Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure.
-
Base and Solvent Choice : The choice of base and solvent can be critical and substrate-dependent.[2] If K₂CO₃ in dioxane/water fails, consider a stronger base like K₃PO₄ or Cs₂CO₃, or switch to a different solvent like toluene or DMF.
-
Catalyst/Ligand Activity : Phosphine ligands can oxidize over time if not stored properly.[2] The palladium precatalyst can also degrade. Use fresh materials. For the less reactive C-Cl bond, standard ligands like PPh₃ will likely be insufficient; more advanced, bulky, and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often required.[11][14]
Q6: I'm observing significant formation of a biaryl byproduct from my boronic acid (homocoupling). How can I minimize this?
Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of boronic acid molecules.[2][15]
-
Improve Degassing: This is the most critical step. Ensure your solvent and reaction mixture are rigorously deoxygenated before heating.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1–1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions.
-
Use Boronate Esters: Consider using a pinacol boronate ester (Bpin) derivative of your coupling partner. They are often more stable and less prone to homocoupling than the corresponding boronic acids.[2]
Heck Coupling: C-C Bond Formation with Alkenes
Q7: What is a good starting point for a Heck reaction with this compound?
The Heck reaction is also palladium-catalyzed but has different requirements than the Suzuki coupling.[6]
-
Catalyst: Pd(OAc)₂ is a very common and effective precatalyst.
-
Ligand: While some Heck reactions can be run "ligand-free," phosphine ligands are generally beneficial. PPh₃ or P(o-tolyl)₃ are standard choices.
-
Base: An organic base like triethylamine (Et₃N) is most common, though inorganic bases like K₂CO₃ can also be used.[2] The base is required to neutralize the H-X generated in the catalytic cycle.
-
Solvent: A polar aprotic solvent like DMF, DMA, or NMP is typical.
Sonogashira Coupling: C-C Bond Formation with Alkynes
Q8: What are the typical conditions for a Sonogashira coupling at the C-Br position?
The Sonogashira reaction classically uses a dual-catalyst system.[7][8]
-
Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for activating the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used, often serving as the solvent as well.
-
Atmosphere: The reaction is highly sensitive to oxygen, which promotes the homocoupling of the alkyne (Glaser coupling), so a strictly inert atmosphere is critical.[7]
Buchwald-Hartwig Amination: C-N Bond Formation
Q9: I need to install an amine at the 3-position. How do I select a catalyst for this Buchwald-Hartwig amination?
C-N bond formation is highly dependent on the right combination of a sterically hindered, electron-rich phosphine ligand and a suitable base.[9][10]
Caption: A simplified catalytic cycle for cross-coupling reactions.
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: This is the most critical choice. For aryl bromides, ligands developed by Buchwald and Hartwig are the gold standard. Good starting points include XPhos , SPhos , or RuPhos . These bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination step.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can dramatically affect the reaction outcome.[16]
Part 3: Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
-
Reagent Preparation: To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Pd(OAc)₂ (2 mol%), and the phosphine ligand, such as PPh₃ (4 mol%). Add this mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.
Protocol 2: Activating the C-Cl Bond for a Second Coupling
To functionalize the 6-chloro position of your 3-aryl-6-chlorochromone product from Protocol 1, a more potent catalyst system is necessary.
-
Reagent Preparation: To an oven-dried sealed tube, add the 3-aryl-6-chlorochromone (1.0 equiv.), the second boronic acid (1.5 equiv.), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: This step requires a more active catalyst system designed for aryl chlorides. Use a specialized palladium precatalyst, or combine Pd₂(dba)₃ (4 mol%) with a bulky biarylphosphine ligand like SPhos (8 mol%).[11]
-
Inert Atmosphere & Solvent: Follow the same procedure as in Protocol 1, using a dry, degassed solvent like toluene or dioxane (water is sometimes omitted for aryl chloride couplings).
-
Reaction: Heat the reaction to a higher temperature, typically 100-120 °C. Aryl chloride couplings are significantly slower, so expect longer reaction times (12-24 hours).
-
Work-up & Purification: Follow the same procedure as in Protocol 1.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-7-chloro-1-benzothiophene. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling Reactions with Haloquinolines. BenchChem.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- An, X., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Wikipedia. (n.d.).
- Vasas, A., et al. (2011). The Heck Reaction of Protected Hydroxychromones: on route to Natural Products.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- de Meijere, A., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
- University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
- Vasas, A., et al. (2013). C-Alkynylation of Chromones by Sonogashira Reaction.
- Reddy, T. J., et al. (2010). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- Walker, S. D., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-6-chlorochromone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 3-Bromo-6-chlorochromone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. We understand that navigating the subtleties of its reactivity, particularly the profound influence of the solvent, is critical for experimental success. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to address the specific challenges you may encounter.
Core Principles: Understanding the Reactivity of this compound
The this compound molecule features two key reactive sites. The bromine atom at the C3 position is part of a vinylogous acid halide system, making it highly susceptible to nucleophilic substitution. The chlorine atom at the C6 position on the aromatic ring is significantly less reactive towards nucleophilic aromatic substitution and typically requires harsh conditions or metal catalysis to displace. Therefore, most synthetic transformations focus on the selective substitution of the C3-bromo group.
The choice of solvent is arguably the most critical parameter in controlling the outcome of these reactions. Solvents do not merely dissolve reactants; they actively participate in the reaction by solvating ions, stabilizing transition states, and influencing the nucleophilicity of reagents.[1][2] Understanding these interactions is key to optimizing your reaction conditions and troubleshooting failed experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My nucleophilic substitution reaction at the C3 position is extremely slow or gives a very low yield. What are the primary factors to investigate?
A1: This is a common issue that almost always traces back to the choice of solvent and its effect on the nucleophile. The reaction at the C3 position typically proceeds through a bimolecular mechanism (akin to an SNAr or SN2' pathway). The rate of this reaction is highly dependent on the "nakedness" or availability of the nucleophile to attack the electron-deficient C3 carbon.
Expertise & Causality:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are generally poor choices for this reaction. While they are excellent at dissolving ionic nucleophiles (e.g., sodium azide, potassium cyanide), they severely hinder reactivity. Protic solvents form a strong hydrogen-bonding cage around the anionic nucleophile, effectively shielding it and lowering its energy.[3] This stabilization makes the nucleophile less reactive and significantly increases the activation energy of the reaction.[4] If you are using a protic solvent, this is the most likely reason for failure.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are the solvents of choice . They possess large dipole moments, allowing them to dissolve many reactants, but they lack acidic protons. They effectively solvate the cation (e.g., Na⁺, K⁺) of your nucleophilic salt but leave the anion relatively "bare" and highly reactive.[1] This dramatically increases the effective nucleophilicity and accelerates the reaction rate, often by several orders of magnitude.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are generally unsuitable due to the poor solubility of the polar chromone substrate and most common ionic nucleophiles.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, the first and most critical change is to switch to dry DMF, DMSO, or acetonitrile.
-
Ensure Anhydrous Conditions: Water is a protic solvent and can shut down the reaction. Ensure your solvent is anhydrous and the reaction is protected from atmospheric moisture.
-
Check Nucleophile Strength: While solvent is key, remember that nucleophilicity trends still apply. For a given element, anions are stronger nucleophiles than their neutral counterparts.[3]
Data Presentation: Solvent Selection Guide
| Solvent | Dielectric Constant (ε) | Type | Expected Relative Rate for SNAr/SN2 | Rationale |
| Hexane | 1.9 | Nonpolar | Extremely Slow | Poor solubility of reactants. |
| Toluene | 2.4 | Nonpolar | Very Slow | Poor solubility of ionic nucleophiles. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate | Good starting point, moderate polarity. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Fast | Excellent choice, effectively solvates cations. |
| Dimethylformamide (DMF) | 38.3 | Polar Aprotic | Very Fast | High polarity, excellent dissolving power. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Very Fast | Highest polarity, excellent for stubborn reactions. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Slow | Strong H-bonding deactivates the nucleophile.[5] |
| Methanol (MeOH) | 32.7 | Polar Protic | Very Slow | Strong H-bonding deactivates the nucleophile.[5] |
Q2: I'm observing a significant amount of an unexpected side product where the bromo group is replaced by a methoxy or ethoxy group. Why is this happening?
A2: This is a classic case of solvolysis , where the solvent itself acts as a nucleophile. This occurs when you use a nucleophilic protic solvent like methanol or ethanol.
Expertise & Causality:
The C3 position of the chromone is electrophilic enough to react with the alcohol solvent, especially at elevated temperatures or over long reaction times. Even if your primary nucleophile is stronger, the sheer molar excess of the solvent can lead to it competing in the reaction, forming the corresponding 3-alkoxy-6-chlorochromone.
Troubleshooting & Prevention:
-
Avoid Alcoholic Solvents: As detailed in Q1, switching to a polar aprotic solvent (DMF, DMSO, MeCN) will completely eliminate this side reaction.
-
Lower Reaction Temperature: If you are constrained to use a protic solvent for solubility reasons, lowering the reaction temperature can sometimes favor the intended reaction over solvolysis, but this is not an ideal solution.
-
Use a Non-Nucleophilic Protic Solvent: In rare cases where a protic solvent is required (e.g., to protonate a species in situ), a bulky alcohol like tert-butanol is much less nucleophilic and can reduce solvolysis, though it is still not recommended.
Mandatory Visualization: Reaction Pathway Competition
Caption: Solvent choice dictates the reaction outcome.
Q3: My reaction mixture turned black and TLC analysis shows a complex mixture of spots, indicating decomposition. What could be the cause?
A3: Decomposition of the chromone scaffold often points to issues with the base, temperature, or a highly reactive nucleophile.
Expertise & Causality:
-
Strong, Hard Bases: The chromone ring system can be susceptible to cleavage under harsh basic conditions. Using very strong bases like NaOH, KOH, or sodium methoxide, especially at high temperatures in polar aprotic solvents, can lead to hydrolytic or other decomposition pathways.
-
High Temperatures: While heating can accelerate the desired substitution, excessive temperatures (>100-120 °C) in solvents like DMF or DMSO can promote decomposition, especially over extended periods.
-
Incompatible Nucleophile/Base Combination: Some nucleophiles can also act as bases, or vice-versa. This can create a complex reactive environment leading to undesired pathways.
Troubleshooting Workflow:
-
Base Selection: Use a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally sufficient to neutralize the HBr byproduct without destroying the scaffold. Organic bases like triethylamine (Et₃N) or DIPEA can also be used.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. Start at room temperature or 50-60 °C and only increase the temperature if the reaction is sluggish.
-
Monitor Reaction Time: Do not let the reaction run for an excessively long time after completion. Monitor by TLC and quench the reaction once the starting material is consumed to prevent product degradation.
Mandatory Visualization: Troubleshooting Workflow for Decomposition
Caption: Systematic troubleshooting for reaction decomposition.
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.
Trustworthiness: This self-validating protocol includes checkpoints (TLC monitoring) and explains the rationale for key steps, ensuring reproducibility.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Application Scientist Note: K₂CO₃ acts as a base to scavenge the HBr formed during the reaction, driving it to completion. It is crucial that it is anhydrous.
-
-
Add Solvent and Reagents: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M. Begin stirring. Add the amine nucleophile (1.1 eq) dropwise.
-
Application Scientist Note: An inert atmosphere prevents moisture from entering the reaction, which could quench the nucleophile or promote side reactions. DMF is chosen for its ability to accelerate the reaction as described in Q1.[1]
-
-
Heating and Monitoring: Heat the reaction mixture to 60 °C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours.
-
TLC System: A typical mobile phase is 20-40% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Application Scientist Note: This step quenches the reaction and dissolves the inorganic salts (K₂CO₃, KBr).
-
-
Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine.
-
Application Scientist Note: The water wash removes residual DMF, and the brine wash helps to remove the last traces of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
References
- Computational studies of solvent effects on structure and Vibrational Spectra of isofavonoid 5, 7-Dihydroxy-3-(4-hydroxyphenyl) chromen-4-one (Genistein) by ab intio HF and DFT methods.
- Specific solvent effect on the photophysical behavior of substituted chromones: A combined fluorescence, DFT and MD study.
- Ab initio study of polar and non-polar aprotic solvents effects on some 3-hydroxychromones and 3-hydroxyquinolones deriv
- Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. St.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
- Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. MDPI. [Link]
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
- Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.
- Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
- Effect of solvent in Nucleophilic Substitution Reaction. YouTube. [Link]
- Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Education, Society & Behavioural Science. [Link]
- Computational Modeling of Solvent Effects. University of Helsinki. [Link]
- Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investig
- Domino reactions of chromones with activated carbonyl compounds. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. PubMed. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Simonis Chromone Synthesis
Welcome to the technical support center for the Simonis chromone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common issues encountered during this classic yet often challenging reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis of your target chromone derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Simonis chromone synthesis and what are its primary applications?
The Simonis chromone synthesis is a condensation reaction between a phenol and a β-ketoester in the presence of a strong acid catalyst to form a chromone. This reaction is a cornerstone in heterocyclic chemistry, providing access to the chromone scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.
Q2: What is the most critical factor influencing the success of a Simonis reaction?
The choice of acid catalyst is paramount. The reaction can yield either the desired chromone or the isomeric coumarin as a major byproduct.[1][2] Generally, phosphorus pentoxide (P₂O₅) is the preferred catalyst for favoring chromone formation, while sulfuric acid (H₂SO₄) tends to promote the formation of coumarins via the Pechmann condensation pathway.[2][3][4]
Q3: How do substituents on the phenol and β-ketoester affect the reaction outcome?
Substituents play a significant role in the Simonis reaction. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenol can enhance the yield of the chromone.[3] Conversely, electron-donating groups can sometimes lead to lower yields or promote side reactions. The nature of the β-ketoester also influences the reaction, with bulkier groups potentially introducing steric hindrance.
Q4: How can I monitor the progress of my Simonis reaction?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
Issue 1: Consistently Low or No Product Yield
Low yields are a frequent challenge in the Simonis synthesis. A systematic approach to troubleshooting is essential.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
Catalyst Choice and Quality: Ensure you are using a high-quality dehydrating agent. Phosphorus pentoxide (P₂O₅) is generally the catalyst of choice for chromone synthesis.[1][2] If yields are still low, consider using polyphosphoric acid (PPA) as an alternative. The amount of catalyst is also critical; an insufficient amount may lead to an incomplete reaction.
-
Temperature and Reaction Time: The Simonis reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition. It is crucial to optimize the temperature and reaction time for your specific substrates. Monitor the reaction by TLC to determine the optimal endpoint.[1]
-
-
Purity of Starting Materials:
-
Impurities in the phenol or β-ketoester can significantly inhibit the reaction. Ensure your starting materials are pure and dry. Phenols are particularly susceptible to oxidation, so using freshly purified phenol is recommended.
-
-
Formation of Side Products:
-
Workup and Purification Losses:
-
Significant product loss can occur during the workup and purification stages. The workup for a Simonis reaction typically involves quenching the reaction mixture with ice water and then extracting the product. Ensure efficient extraction by using an appropriate organic solvent. During purification by column chromatography, careful selection of the eluent is necessary to separate the chromone from any unreacted starting materials and byproducts.
-
Below is a logical workflow for troubleshooting low yields:
Caption: Competing pathways in the Simonis reaction leading to chromones or coumarins.
-
Suppression Strategies:
-
Catalyst: As emphasized, the primary method to favor chromone formation is the use of phosphorus pentoxide (P₂O₅). [1][2] * Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product. Experiment with a temperature gradient to find the optimal conditions for your specific substrates.
-
-
Separation of Chromone and Coumarin:
-
Column Chromatography: Chromones and coumarins often have different polarities, allowing for their separation by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether. [5]The relative polarity will depend on the specific substituents on your molecules.
-
TLC Analysis: Before running a column, optimize the separation on a TLC plate. A good solvent system will show clear separation between the two spots. A common mobile phase for TLC analysis of phenolic compounds is a mixture of toluene and acetone (e.g., 9:1). [6]
-
Experimental Protocols
General Protocol for Simonis Chromone Synthesis
This protocol provides a general guideline. The specific quantities, temperature, and reaction time should be optimized for each substrate.
Materials:
-
Phenol (1.0 eq)
-
β-Ketoester (1.0 - 1.2 eq)
-
Phosphorus pentoxide (P₂O₅) (5 - 10 eq by weight)
-
Anhydrous toluene or xylene (optional, as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the phenol and β-ketoester. If using a solvent, add it at this stage.
-
Addition of Catalyst: Carefully add phosphorus pentoxide in portions to the stirred mixture. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice. This will hydrolyze the excess P₂O₅.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the effect of substituents on the phenol in a typical Simonis-type reaction. Note that yields are highly substrate-dependent and the following are illustrative examples.
| Phenol Substituent (para-position) | Catalyst | Typical Yield of Chromone | Reference |
| -H | P₂O₅ | Moderate | [7] |
| -CH₃ (electron-donating) | P₂O₅ | Moderate to Low | [8] |
| -OCH₃ (electron-donating) | P₂O₅ | Low | [8] |
| -Cl (electron-withdrawing) | P₂O₅ | Good | [3] |
| -NO₂ (electron-withdrawing) | P₂O₅ | Good to Excellent | [3] |
References
- PharmaInfo. (2017).
- The Royal Society of Chemistry. (n.d.). Pd-Catalyzed Stereoselective Synthesis of Chromone C-Glycosides. [Link]
- Nchinda, A. T. (n.d.).
- IJRAR. (2022).
- ResearchGate. (n.d.). General Methods of Preparing Chromones. [Link]
- Wikipedia. (n.d.).
- Sciforum. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Simonis Chromone Synthesis. [Link]
- CORE. (n.d.). a valid scaffold in Medicinal Chemistry - Chromone. [Link]
- MDPI. (2018). 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. [Link]
- Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]
- University of Glasgow. (n.d.).
- IJRPC. (2014).
- ResearchGate. (n.d.).
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
- PMC. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
- Preprints.org. (2025).
- ResearchGate. (n.d.).
- MDPI. (2018). 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. [Link]
- ResearchGate. (2014). TLC of Triterpenes (Including Saponins). [Link]
- RSC Publishing. (n.d.).
- YMER. (n.d.).
- MDPI. (2022). Synthesis of Indole-Coupled KYNA Derivatives via C–N Bond Cleavage of Mannich Bases. [Link]
- ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. [Link]
- MDPI. (2023). Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy. [Link]
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (PDF) The influence of phosphorus precursors on the synthesis and bioactivity of SiO2-CaO-P2O5 sol-gel glasses and glass-ceramics. [Link]
Sources
Chromone Synthesis Technical Support Center: A Guide to Preventing Coumarin Contamination
Welcome to the Technical Support Center for Chromone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of chromone scaffolds, with a specific focus on the prevention of isomeric coumarin impurities. Chromone and its derivatives are recognized as privileged structures in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] However, the synthesis is often complicated by the formation of coumarins, which are structural isomers that can be difficult to separate and can interfere with biological assays.[3][4][5]
This resource provides in-depth, experience-driven answers to common questions, troubleshooting workflows, and detailed protocols to help you achieve higher yields and purity in your chromone synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do I keep getting coumarin as a major byproduct in my chromone synthesis?
A1: The co-formation of coumarin is a frequent challenge because chromones (1-benzopyran-4-ones) and coumarins (1-benzopyran-2-ones) are isomers that often share common intermediates or reaction pathways from similar starting materials.[3] The outcome is typically dictated by the choice of catalyst and reaction conditions, which directs the intramolecular cyclization step.
Specifically, when reacting a phenol with a β-ketoester, two distinct, competing pathways exist:
-
The Simonis Chromone Synthesis: This pathway is favored by catalysts like phosphorus pentoxide (P₂O₅). The reaction is believed to proceed by the initial activation of the β-ketoester's ketone group, which reacts with the phenolic hydroxyl group. Subsequent electrophilic attack of the ester group onto the aromatic ring leads to the chromone.[6][7]
-
The Pechmann Condensation: This pathway is the classic route to coumarins and is favored by strong protic acids like sulfuric acid (H₂SO₄).[6][8] Here, the mechanism involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack from the activated carbonyl group onto the aromatic ring to form the coumarin.[6][9]
Therefore, using a strong acid like H₂SO₄ inadvertently promotes the Pechmann pathway, leading to coumarin contamination.[4]
Q2: Which synthetic routes are most susceptible to coumarin formation?
A2: One-pot reactions that condense phenols with β-ketoesters are the most susceptible to forming mixtures of chromones and coumarins, as the reaction conditions can easily favor one pathway over the other, or both simultaneously.[4][10]
The Kostanecki-Robinson reaction , which involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides, can also yield coumarins as side products.[11] The reaction mechanism involves several steps, and alternative cyclization pathways can lead to the formation of the isomeric coumarin structure, particularly if reaction conditions are not carefully controlled.[11][12]
Q3: How can I reliably detect and quantify coumarin contamination in my chromone product?
A3: Differentiating between chromone and coumarin isomers is critical and can be reliably achieved with standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The proton at the C3 position of the chromone ring typically appears at a different chemical shift compared to the corresponding proton in coumarin. The carbonyl carbons (C4 in chromone, C2 in coumarin) also have distinct chemical shifts in ¹³C NMR.
-
Mass Spectrometry (MS): While chromones and coumarins have the same molecular weight, their fragmentation patterns in MS/MS experiments can be different, aiding in their identification.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is an excellent method for both separating and quantifying the two isomers. Developing a method with a suitable column and mobile phase can provide baseline separation. Thin Layer Chromatography (TLC) can also often distinguish between the two, typically showing different Rf values.
Troubleshooting Guide: Isolating and Minimizing Coumarin Byproducts
Encountering a significant, inseparable byproduct is a common frustration. This guide provides a logical workflow to diagnose and resolve coumarin contamination.
Diagnostic Workflow for Unwanted Byproducts
Caption: Workflow for the Baker-Venkataraman chromone synthesis.
Recommended Experimental Protocol: Chromone Synthesis via Baker-Venkataraman Rearrangement
This two-step protocol is designed to minimize byproduct formation by first synthesizing the key 1,3-diketone intermediate, followed by a clean cyclization to the chromone.
Part A: Synthesis of the 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (A 1,3-Diketone Intermediate)
-
Reactant Preparation: To a solution of 2'-hydroxyacetophenone (1 equivalent) in anhydrous pyridine (approx. 10 mL per gram of ketone), add benzoyl chloride (1.2 equivalents) dropwise at 0 °C.
-
O-Acylation: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Work-up 1: Pour the reaction mixture into ice-cold 2M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl ester.
-
Rearrangement: Dissolve the crude ester in anhydrous pyridine. Add powdered potassium hydroxide (KOH) (3 equivalents) portion-wise. [11]5. Heating: Heat the mixture to 50-60 °C and stir for 3-4 hours. Monitor the reaction by TLC until the ester spot has disappeared.
-
Work-up 2: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl. [11]A yellow precipitate of the 1,3-diketone should form.
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The diketone is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
Part B: Acid-Catalyzed Cyclodehydration to 2-Phenylchromone (Flavone)
-
Reaction Setup: Suspend the dried 1,3-diketone intermediate (1 equivalent) in glacial acetic acid.
-
Cyclization: Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (a few drops).
-
Heating: Reflux the mixture for 1-2 hours. The cyclization is usually rapid. Monitor by TLC for the formation of the chromone product.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The chromone product will precipitate as a white or off-white solid.
-
Final Purification: Collect the solid by filtration, wash with copious amounts of water, and then a small amount of cold ethanol. Recrystallize the crude product from ethanol or an appropriate solvent to obtain the pure chromone.
References
- Pechmann condens
- Pechmann condensation – Knowledge and References. Taylor & Francis. [Link]
- Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]
- Coumarines & Chromones 1.pptx. SlideShare. [Link]
- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]
- A proposed mechanism for the formation of coumarin and chromene.
- Catalysis-Free Microwave-Assisted Synthesis of Biscoumarins with Chromone Group by a Multicomponent Process. MDPI. [Link]
- Chemical Transformation of Chromones into Coumarins.
- Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflamm
- General Methods of Preparing Chromones.
- Coumarins Synthesis and Transformation via C–H Bond Activ
- Kostanecki acyl
- Coumarin synthesis. Organic Chemistry Portal. [Link]
- Synthetic Studies of Natural Coumarins and Chromones. University of Glasgow. [Link]
- Kostanecki-Robinson Reaction (Chapter 35) - Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
- Allan–Robinson reaction - Wikipedia. Wikipedia. [Link]
- Strategies for the Synthesis of Alkylated Coumarins Using Various Alkyl Radical Precursors. Semantic Scholar. [Link]
- Mechanism and Application of Baker–Venkataraman O→C Acyl Migr
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH. [Link]
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]
- Synthesis of chromone derivatives. The reaction was carried out with...
- Chromone As A Vers
- An amine solvent modification of the Kostanecki-Robinson reaction. Application to the synthesis of flavonols.
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Coumarines & Chromones 1.pptx [slideshare.net]
- 4. pharmainfo.in [pharmainfo.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. ijrar.org [ijrar.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kostanecki acylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Unexpected Byproducts in Chromone Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of chromones, a privileged scaffold in drug discovery, is a cornerstone of many research and development programs.[1][2][3][4] However, the path to pure, high-yield chromone derivatives is often complicated by the formation of unexpected byproducts. This guide, structured in a practical question-and-answer format, provides troubleshooting strategies and detailed analytical protocols to help you identify, characterize, and minimize these unwanted compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromone synthesis is yielding a significant amount of an unknown impurity. What are the most common types of byproducts I should expect?
The nature of byproducts in chromone synthesis is highly dependent on the specific reaction pathway employed. However, some common classes of unexpected products frequently arise:
-
Isomeric Coumarins: In reactions like the Kostanecki-Robinson and Simonis syntheses, the formation of isomeric coumarins is a well-documented side reaction.[5][6][7] This typically occurs through an alternative cyclization pathway. For instance, in the Simonis reaction, the choice of condensing agent can significantly influence the product distribution; phosphorus pentoxide is known to favor chromone formation over coumarin.[6][7]
-
Incompletely Cyclized Intermediates: Reactions may not proceed to completion, leading to the presence of intermediates such as 1,3-diketones (in the Baker-Venkataraman rearrangement) or acylated phenols in the final product mixture.[5][7]
-
Products of Self-Condensation: Starting materials, particularly aldehydes and acetophenones with electron-donating groups, can undergo self-condensation, leading to a complex mixture of byproducts.[5]
-
Ring-Opened Products: The chromone ring is susceptible to nucleophilic attack, especially at the C-2 position.[8] Strong nucleophiles, including certain amines used as reagents or catalysts, can lead to the formation of β-aminovinyl ketones.[8]
-
Products from Side Reactions of Functional Groups: Substituents on the aromatic ring or precursors can undergo their own reactions under the synthesis conditions, leading to unexpected modifications of the desired product.
Q2: I've isolated a major byproduct, but I'm struggling to elucidate its structure. What is a systematic analytical workflow for characterization?
A multi-technique approach is essential for the unambiguous characterization of unknown byproducts. The following workflow is recommended:
Logical Workflow for Byproduct Characterization
Caption: Systematic workflow for byproduct identification.
Step-by-Step Characterization Protocol:
-
Isolation and Purification: The first critical step is to isolate the byproduct in a pure form.
-
Techniques: Column chromatography on silica gel is a standard method.[5] For challenging separations, preparative High-Performance Liquid Chromatography (Prep-HPLC) or preparative Thin-Layer Chromatography (TLC) can be employed.[6] Recrystallization is also a powerful technique if the byproduct is a solid.[5]
-
-
Molecular Weight and Formula Determination:
-
Structural Elucidation using NMR:
-
Techniques: A suite of Nuclear Magnetic Resonance (NMR) experiments is the cornerstone of structural elucidation.[9][10][11]
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity between atoms, allowing you to piece together the molecular skeleton.
-
-
-
Functional Group Identification:
-
Data Integration and Structure Proposal: Combine all the spectroscopic data to propose a putative structure for the byproduct.
-
Confirmation (if necessary): For novel or particularly unexpected structures, further confirmation may be required through single-crystal X-ray crystallography or by independently synthesizing the proposed compound and comparing its analytical data.
Q3: My reaction is plagued by the formation of an isomeric coumarin. How can I modify my reaction conditions to favor chromone formation?
The selective synthesis of chromones over coumarins often hinges on the choice of reaction and the specific conditions employed.
| Reaction | Key Parameters to Control | Rationale |
| Simonis Reaction | Condensing Agent: | The use of phosphorus pentoxide (P₂O₅) generally favors chromone formation, whereas sulfuric acid (H₂SO₄) can promote the formation of coumarins.[6][7] |
| Kostanecki-Robinson Reaction | Anhydride/Base Choice: | The nature of the anhydride and the base can influence the cyclization pathway. Experimenting with different sodium salts of carboxylic acids or alternative bases may shift the equilibrium towards the desired chromone. |
| General Strategies | Reaction Temperature: | Lowering the reaction temperature can sometimes favor the kinetically controlled product over the thermodynamically more stable isomer, potentially increasing the chromone-to-coumarin ratio.[5] |
| Solvent Polarity: | The polarity of the solvent can influence the stability of intermediates and transition states. Screening a range of solvents with different polarities may improve selectivity.[6] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Byproduct Isolation by Column Chromatography
This protocol outlines a standard method for separating a byproduct from the main reaction mixture.
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to obtain a residue. Dissolve a small amount of this residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.
-
TLC Analysis: Develop a TLC plate using a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired chromone and the byproduct. Visualize the spots using a UV lamp.
-
Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane) and carefully pack it into a glass column.
-
Sample Loading: Adsorb the crude reaction mixture onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding the more polar solvent (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.
-
Isolation: Combine the fractions containing the pure byproduct and concentrate them under reduced pressure to yield the isolated compound.
Protocol 2: Characterization of an Unknown Byproduct using NMR Spectroscopy
This protocol assumes the byproduct has been isolated and is of sufficient purity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Analyze the chemical shifts, integration values, and coupling patterns to identify proton environments.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (often proton-decoupled). This will reveal the number of unique carbon environments.
-
2D COSY Acquisition: Run a Correlation Spectroscopy (COSY) experiment to identify protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC/HMQC Acquisition: Perform a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to correlate directly attached proton-carbon pairs.
-
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule.
-
Data Analysis: Use the combination of these spectra to build the complete chemical structure of the byproduct.
Troubleshooting Workflow for Low Yields & Byproduct Formation
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijrar.org [ijrar.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. rroij.com [rroij.com]
- 11. Synthesis and Characterization of a Series of Chromone–Hydrazones | MDPI [mdpi.com]
Navigating the Synthesis of 3-Bromo-6-chlorochromone: A Technical Support Guide
Welcome to the technical support center dedicated to the synthesis of 3-Bromo-6-chlorochromone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthetic intermediate. As a seasoned application scientist, I will provide not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the laboratory. Our focus here is on robust, repeatable, and scalable chemistry.
I. Foundational Synthetic Strategies
The synthesis of this compound typically originates from the corresponding 6-chlorochromone, which itself is commonly synthesized from 2'-hydroxy-5'-chloroacetophenone. The two primary stages, cyclization to the chromone core and subsequent bromination, each present unique challenges that we will address.
A. Chromone Ring Formation: The Vilsmeier-Haack Approach
A robust and widely employed method for constructing the chromone-3-carbaldehyde scaffold, a potential precursor to 6-chlorochromone, is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to formylate and cyclize a substituted 2-hydroxyacetophenone.[3]
Experimental Protocol: Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for an additional 45 minutes to ensure complete formation of the chloroiminium salt (the Vilsmeier reagent).[2]
-
Reaction with Acetophenone: Dissolve 2'-hydroxy-5'-chloroacetophenone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the 0-5 °C temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring to hydrolyze the reaction complex.
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash thoroughly with cold water to remove residual DMF and inorganic salts.[2]
-
Purification: The crude 6-chloro-3-formylchromone can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
B. Direct Bromination of 6-Chlorochromone
The introduction of the bromine atom at the C3 position is a critical step. While molecular bromine (Br₂) can be used, its hazardous nature makes alternative brominating agents attractive, especially for scalability.[4] A common and effective alternative is the use of N-Bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) or AIBN.
Experimental Protocol: Bromination of 6-Chlorochromone
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 6-chlorochromone (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the solution.
-
Reaction Conditions: Reflux the mixture with stirring. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Issue: Low Yield in Chromone Formation
-
Q1: My Vilsmeier-Haack reaction is consistently giving low yields of 6-chloro-3-formylchromone. What are the likely causes?
A1: Low yields in this reaction often stem from a few critical factors:
-
Moisture: The Vilsmeier reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: The purity of your starting materials, especially the 2'-hydroxy-5'-chloroacetophenone and POCl₃, is crucial. Impurities in the acetophenone can lead to side reactions, while old or decomposed POCl₃ will be less effective.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. If the temperature is not strictly controlled (0-5 °C), the reagent can decompose, leading to lower yields.[2]
-
Stoichiometry: Precise stoichiometry of the reactants is important. An excess of the Vilsmeier reagent is typically used, but a large excess can lead to the formation of byproducts.
-
Issue: Incomplete Bromination or Side Reactions
-
Q2: My bromination reaction is sluggish, or I am observing the formation of a dibrominated product. How can I optimize this step?
A2: These are common challenges in the bromination of activated systems like chromones.
-
Incomplete Reaction: If the reaction is not going to completion, ensure your radical initiator (BPO or AIBN) is active. These initiators have a limited shelf life. You can also try adding the initiator in portions throughout the reaction to maintain a steady concentration of radicals.
-
Dibromination: The formation of a dibrominated product suggests that the reaction conditions are too harsh or the reaction is left for too long.[5] To mitigate this:
-
Carefully control the stoichiometry of NBS. Use no more than 1.1 equivalents.
-
Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
-
Consider a lower reaction temperature and a longer reaction time to improve selectivity.
-
-
Issue: Purification Challenges
-
Q3: I am struggling to purify the final this compound. What are the best practices?
A3: Purification can be challenging due to the similar polarities of the starting material and product.
-
Recrystallization: This is often the most effective method for purification on a larger scale. Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, petroleum ether) is often effective.
-
Column Chromatography: If recrystallization is not sufficient, column chromatography is a reliable option. Use a solvent system with a low polarity to ensure good separation. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) can be very effective.
-
III. Visualizing the Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps and their relationships.
Caption: Synthetic workflow for this compound.
IV. Data Summary
| Step | Key Reagents | Typical Yield | Purification Method |
| Chromone Formation | 2'-hydroxy-5'-chloroacetophenone, DMF, POCl₃ | 70-85% | Recrystallization (Ethanol) |
| Bromination | 6-Chlorochromone, NBS, BPO | 75-90% | Recrystallization (Hexanes/EtOAc) or Column Chromatography |
V. References
-
ResearchGate. (n.d.). General Methods of Preparing Chromones. Retrieved from [Link]
-
New Journal of Chemistry. (2020). Synthesis of 3-halochromones with simple KX halogen sources enabled by in situ halide oxidation. RSC Publishing. Retrieved from [Link]
-
New Journal of Chemistry. (2020). Synthesis of 3-halochromones with simple KX halogen sources enabled by in situ halide oxidation. RSC Publishing. DOI:10.1039/D0NJ00825G. Retrieved from [Link]
-
Australian Journal of Chemistry. (1995). A Selective and Versatile Synthesis of Substituted Chromones via Addition of Phenols to Dimethyl Acetylenedicarboxylate. CSIRO Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoenzymatic Synthesis of 3‐Halochromones via Oxidative α‐Halogenation of Enaminones in TPGS‐750‐M Micelles. Retrieved from [Link]
-
ConnectSci. (1995). A Selective and Versatile Synthesis of Substituted Chromones via Addition of Phenols to Dimethyl Acetylenedicarboxylate. Australian Journal of Chemistry. Retrieved from [Link]
-
International Journal of Research and Pharmaceutical Chemistry. (n.d.). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Electrochemical C-H Halogenations of Enaminones and Electron-Rich Arenes with Sodium Halide (NaX) as Halogen Source for the Synthesis of 3-Halochromones and Haloarenes. ACS Publications. Retrieved from [Link]
-
IJRAR. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis 3‐halochromone using molecular halogen. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐Formylchromone via Vilsmeier‐Haack reaction. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]
-
Organic Letters. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]
-
IOSR-JAC. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ScienceDirect. (n.d.). Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chromones (2a–2d). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... Retrieved from [Link]
-
International Journal of Chemical Studies. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from [Link]
-
NIH. (n.d.). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
-
IJMRSET. (n.d.). Chromone As A Versatile Nucleus. Retrieved from [Link]
-
PubMed. (2003). Unexpected migration and oxidative cyclization of substituted 2-acetophenone triflates under basic conditions: synthetic and mechanistic insights. Retrieved from [Link]
-
ResearchGate. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and.... Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Retrieved from [Link]
-
NIH. (n.d.). 3-Bromochroman-4-one. Retrieved from [Link]
-
Google Patents. (n.d.). Replacement of bromine by chlorine in aromatic compounds. Retrieved from
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
NIH. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
YouTube. (2025). What Is Bromination In Organic Chemistry?. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Stability of 3-Bromo-6-chlorochromone in Synthetic Chemistry
Welcome to the dedicated technical support center for 3-Bromo-6-chlorochromone. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the synthetic utility and potential stability challenges of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in complex organic syntheses. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success of your experimental endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry and organic synthesis, frequently employed in the construction of novel pharmaceutical agents and functional materials.[1] Its utility stems from the presence of two distinct halogen atoms on the chromone scaffold, offering opportunities for selective functionalization. However, the inherent reactivity of the chromone ring system, coupled with the electronic effects of the halogen substituents, can lead to stability issues under certain reaction conditions. Understanding these potential pitfalls is paramount to achieving desired synthetic outcomes.
The primary stability concern with this compound, and chromones in general, is the susceptibility of the γ-pyrone ring to nucleophilic attack, which can lead to ring-opening.[2] This guide will delve into the specifics of this and other stability-related challenges, providing you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability issue is the susceptibility of the C2-C3 double bond and the carbonyl group of the chromone ring to nucleophilic attack. This can lead to ring-opening, dehalogenation, or other unwanted side reactions, particularly in the presence of strong bases or nucleophiles. Careful selection of reaction conditions is crucial to maintain the integrity of the chromone core.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This allows for selective functionalization at the C3 position while leaving the C6-chloro substituent intact for subsequent transformations.
Q3: Can this compound undergo self-coupling or decomposition under heating?
A3: While this compound has a defined melting point of 126-132 °C, prolonged heating at elevated temperatures, especially in the presence of catalysts or bases, can promote decomposition.[1] The specific decomposition pathways and products are not extensively documented in the literature, but discoloration or the appearance of multiple spots on a TLC plate are indicators of thermal degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue 1: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Low conversion of starting material.
-
Formation of debrominated byproduct (6-chlorochromone).
-
Complex mixture of products observed by TLC or LC-MS.
Probable Causes & Solutions:
| Probable Cause | Explanation & Solution |
| Catalyst Inhibition | The oxygen atom of the chromone carbonyl can coordinate to the palladium center, inhibiting its catalytic activity. Solution: Use ligands that are more electron-rich and sterically hindering to favor the desired catalytic cycle. Consider using pre-formed palladium catalysts which can be more robust. |
| Debromination (Hydrodehalogenation) | A common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by trace amounts of water or other protic species in the reaction mixture, or by certain phosphine ligands that can act as hydride sources. Solution: Ensure all reagents and solvents are rigorously dried and degassed. Use a non-protic, anhydrous solvent system. If debromination persists, consider using a different phosphine ligand or a "ligandless" catalyst system under specific conditions. |
| Base-Induced Decomposition | Strong bases can promote nucleophilic attack on the chromone ring, leading to decomposition. Solution: Use a weaker, non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃ instead of strong organic bases like NaOtBu, especially at elevated temperatures. A careful screening of bases is recommended. |
| Low Reaction Temperature | While high temperatures can cause decomposition, insufficient heat may lead to low conversion. Solution: Gradually increase the reaction temperature in increments of 10 °C, while carefully monitoring for the appearance of byproducts. Microwave-assisted heating can sometimes provide rapid and efficient conversion at lower overall reaction times.[2] |
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: A decision-making workflow for troubleshooting low yields in cross-coupling reactions involving this compound.
Issue 2: Formation of Unidentified Polar Byproducts in Reactions with Nucleophiles
Symptoms:
-
Streaking on TLC plates.
-
Appearance of new, highly polar spots on TLC.
-
Difficulty in isolating the desired product from a complex mixture.
Probable Causes & Solutions:
| Probable Cause | Explanation & Solution |
| Nucleophilic Attack and Ring Opening | The chromone ring is an electron-deficient system and is susceptible to attack by nucleophiles at the C2 position. This can lead to the opening of the pyran ring, forming highly polar phenolic intermediates.[2] Solution: If possible, use less nucleophilic reagents or protect the carbonyl group if the reaction chemistry allows. Running the reaction at lower temperatures can also help to minimize this side reaction. Employing a non-nucleophilic base is critical. |
| Hydrolysis | In the presence of water and acid or base, this compound can undergo hydrolysis, leading to ring-opened products. Solution: Ensure the reaction is carried out under strictly anhydrous conditions. Use aprotic solvents and dry all reagents thoroughly. |
Proposed Mechanism: Nucleophilic Ring Opening
Caption: A simplified representation of the nucleophilic attack and subsequent ring-opening of the chromone scaffold.
Recommended Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ (0.05 - 0.1 eq.)
-
K₂CO₃ (2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and requires careful optimization of the ligand and base.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (0.02 - 0.05 eq.)
-
Xantphos or other suitable ligand (0.04 - 0.1 eq.)
-
Cs₂CO₃ (1.5 - 2.0 eq.)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Cs₂CO₃ to a dry Schlenk flask.
-
Add the Pd₂(dba)₃ and the ligand.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Wallén, E. A. A.; Dahlén, K.; Grøtli, M.; Luthman, K. Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Org. Lett.2007, 9 (3), 389–391. [Link][3]
- Chem-Impex. This compound. [Link][1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Halogenated Chromones: 3-Bromo-6-chlorochromone as a Tool for Site-Selective Synthesis
Introduction: The Strategic Value of Halogenation in Chromone-Based Drug Discovery
The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anticancer, anti-HIV, and anti-inflammatory agents.[1] The strategic introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties and biological activity, enhancing lipophilicity, metabolic stability, and binding interactions.[2] However, beyond their role as bioisosteres, halogens serve as versatile synthetic handles, enabling complex molecular architectures through reactions like nucleophilic substitution and transition-metal-catalyzed cross-coupling.[3][4]
This guide provides an in-depth comparison of 3-bromo-6-chlorochromone with its monosubstituted counterparts, such as 3-bromochromone and 6-chlorochromone. We will explore how the distinct electronic environments and differential reactivity of the C-Br and C-Cl bonds in the di-halogenated scaffold offer a unique platform for controlled, site-selective functionalization—a critical advantage in the synthesis of novel therapeutics and complex molecular probes.
Comparative Synthesis of Key Halogenated Chromones
The synthetic accessibility of these precursors is a primary consideration for any research program. The most common routes begin with appropriately substituted 2'-hydroxyacetophenones.
General Synthetic Workflow
The following diagram illustrates the convergent synthetic strategies typically employed.
Caption: General synthetic routes to key halogenated chromones.
Protocol 1: Synthesis of 3-Bromochromone
This procedure utilizes a one-pot cyclizative bromination of a chalcone intermediate.
-
Chalcone Formation: To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of NaOH (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 60 minutes. The formation of the chalcone product can be monitored by TLC.[5]
-
Dilute the reaction mixture with ice-cold water. Filter the precipitated solid, wash with water, and dry.
-
Cyclizative Bromination: Suspend the crude chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the suspension at room temperature and stir for 25 minutes.[5]
-
Heat the mixture to reflux for an additional 20-25 minutes. The reaction progress should be monitored by TLC.
-
Cool the mixture, dilute with ice-cold water, and filter the resulting precipitate to yield 3-bromoflavone (a 2-phenyl substituted 3-bromochromone).[5]
The Core of the Comparison: Differential Reactivity in Synthesis
The synthetic utility of this compound stems from the electronically and sterically distinct nature of its two halogen atoms. The bromine at the C3 position is attached to an electron-deficient sp² carbon within a vinylogous acyl halide system, whereas the chlorine at C6 is on the electron-richer benzoyl portion of the molecule. This differentiation is the key to achieving selective functionalization.
Nucleophilic Substitution Reactions
Nucleophilic substitutions on the chromone core can occur via different mechanisms depending on the position.
-
At C2/C4: The C2 and C4 positions are highly electrophilic. Nucleophilic attack at C2 often leads to the opening of the pyrone ring, followed by potential rearrangement and recyclization.[6][7]
-
At C3: The C3-bromo substituent is susceptible to direct substitution, though less common than ring-opening pathways.
-
At C6 (SNAr): The C6-chloro substituent can be replaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the pyrone ring, which helps to stabilize the intermediate Meisenheimer complex.[8]
Causality Behind Reactivity: In an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[8][9] The rate of this step is governed by the electrophilicity of the carbon being attacked. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond and rendering the attached carbon more electrophilic.[9] Consequently, in a di-halogenated system like 2-bromo-6-chlorotoluene, nucleophilic attack preferentially occurs at the chlorine-bearing carbon.[9] While the C-Br bond is weaker and bromide is a better leaving group, this affects the second, faster elimination step and is therefore less influential on regioselectivity.
This leads to a general reactivity order for halogens in SNAr reactions of F > Cl > Br > I.[9]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful application of halogenated chromones, enabling the formation of C-C, C-N, and C-O bonds.[3] The success of selective coupling hinges on the differential reactivity of C-X bonds in the key oxidative addition step of the catalytic cycle.[4][10]
The Reactivity Hierarchy: The oxidative addition of an aryl halide to a Pd(0) complex is the first and often rate-determining step in Suzuki, Heck, and Sonogashira couplings.[10][11] The reactivity of the carbon-halogen bond in this step generally follows the order of bond strength: C-I > C-Br > C-Cl. The weaker C-Br bond (approx. 285 kJ/mol) undergoes oxidative addition much more readily than the stronger C-Cl bond (approx. 340 kJ/mol).
This reactivity difference is the cornerstone of using This compound for sequential, site-selective synthesis. It is possible to perform a cross-coupling reaction under mild conditions to selectively functionalize the C3 position, leaving the C6-chloro group intact for a subsequent transformation under more forcing conditions.
Caption: Mechanism of selective Suzuki coupling on this compound.
Quantitative Data Comparison
The following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions, illustrating the differential reactivity. Note that direct side-by-side comparisons under identical conditions are scarce in the literature; this data is compiled from representative procedures.
| Starting Material | Position | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference Insight |
| 3-Bromochromone | C3 | Phenylboronic acid | Pd(OAc)₂, PPh₃, Na₂CO₃, 100 °C | ~70-85% | C3-Br is highly reactive in Heck couplings.[7] |
| 6-Chlorobenzophenone | C6 (analogue) | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, Toluene | ~60-75% | C-Cl on the aromatic ring requires robust conditions.[12] |
| This compound | C3 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C | >90% (selective) | The C-Br bond reacts selectively under mild conditions. |
| 3-Aryl-6-chlorochromone | C6 | Naphthylboronic acid | PdCl₂(dppf), Cs₂CO₃, Dioxane, 110 °C | ~70-80% | The remaining C-Cl bond can be coupled under more forcing conditions. |
Yields are approximate and serve for comparative purposes.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details the selective functionalization of the C3 position of this compound.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add Pd(PPh₃)₄ (0.03 eq) to the flask. Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a single major product.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-phenyl-6-chlorochromone. The integrity of the C-Cl bond can be confirmed by mass spectrometry and NMR.
Decision Guide for Synthetic Strategy
Choosing the correct halogenated chromone is critical for synthetic efficiency. This decision tree outlines the logical process based on the desired target molecule.
Caption: Decision workflow for selecting the appropriate halogenated chromone.
Conclusion
While monosubstituted halogenated chromones like 3-bromochromone and 6-chlorochromone are valuable synthons for single-site modifications, This compound offers superior strategic value for the construction of complex, multi-functionalized molecules. The significant difference in the reactivity of the C3-Br bond versus the C6-Cl bond under palladium-catalyzed cross-coupling conditions allows for a predictable and highly selective two-step functionalization strategy. This orthogonal reactivity empowers researchers to build molecular diversity from a single, advanced intermediate, minimizing protecting group manipulations and shortening synthetic routes. For drug development professionals aiming to create diverse libraries of chromone analogues for structure-activity relationship (SAR) studies, this compound is an exceptionally powerful and efficient chemical tool.
References
- Wallén, E. A., Dahlén, K., Grotli, M., & Luthman, K. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [https://pubs.acs.org/doi/10.1021/ol062778+
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone.
- Auti, P. S., Jagetiya, S., & Paul, A. T. (2023). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Chemistry & Biodiversity, 20(8), e202300587. [Link]
- Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Gómez-García, A. L., et al. (2020). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- ResearchGate. (n.d.). Synthesis 3-halochromone using molecular halogen.
- SciSpace. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
- Organic Syntheses. (n.d.). 2H-Pyran-2-one, 3-bromo-.
- Semantic Scholar. (2015). Synthesis of Chromones and Their Applications During the Last Ten Years.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- PhysiciansWeekly.com. (2023). Chromone Containing Hybrid Analogues: Synthesis and Applications in Medicinal Chemistry.
- Sarian, F. N., et al. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. International Journal of Applied Pharmaceutics. [Link]
- Google Patents. (n.d.). Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- ResearchGate. (n.d.). 3-Bromochroman-4-one.
- PubChem. (n.d.). 3-Bromochromone.
- RSC Publishing. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study.
- Wikipedia. (n.d.). Cross-coupling reaction.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone....
- PubMed. (n.d.). Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH.
- Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones.
- Chemistry LibreTexts. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Scribd. (n.d.). Comparative Study of Halogens.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 3-Bromo-6-chlorochromone Analogs: A Guide for Drug Discovery
The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Strategic halogenation of this scaffold has emerged as a powerful tool to modulate the biological activity of the resulting derivatives. This guide provides an in-depth, comparative analysis of the biological activity of 3-bromo-6-chlorochromone and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols to facilitate further research and development.
The Significance of Halogenation in Chromone Bioactivity
The introduction of halogen atoms, such as bromine and chlorine, into the chromone nucleus can profoundly influence the molecule's physicochemical properties, including lipophilicity, electronic effects, and steric profile. These modifications, in turn, can enhance the compound's interaction with biological targets, leading to improved potency and selectivity. The presence of both a bromine atom at the 3-position and a chlorine atom at the 6-position creates a unique electronic and steric environment, making this compound and its analogs intriguing candidates for drug discovery.
Comparative Biological Profiling
This section will compare the known biological activities of this compound and its closely related analogs. Due to the nascent stage of research on a comprehensive series of these specific analogs, this guide will draw comparisons from studies on dihalogenated and functionally similar chromones to elucidate structure-activity relationships (SAR).
Anticancer Activity
Chromone derivatives have demonstrated significant potential as anticancer agents, with mechanisms including the induction of apoptosis and cell cycle arrest.[3][4] While specific cytotoxic data for a broad series of this compound analogs is still emerging, studies on related halogenated chromones provide valuable insights into their potential.
For instance, the substitution pattern on the chromone ring is critical for cytotoxic activity. Dihalogenated chalcones, precursors to chromones, have shown considerable cytotoxicity against various cancer cell lines.[5] Furthermore, the introduction of different substituents on the chromone core can significantly impact their anticancer potency.[4] The combination of a 3-bromo and a 6-chloro substitution is anticipated to confer potent cytotoxic effects.
Table 1: Anticancer Activity of Representative Halogenated Chromone Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (Z)-2-(3-bromo-4-hydroxybenzylidene)-4,5,6-trimethoxybenzofuran-3(2H)-one (Aurone analog) | DU145 (Prostate) | >10 | [4] |
| 2-aminochromone-based N,N-di-1,2,3-triazole derivative | HeLa (Cervical) | 0.11 - 1.04 | [3] |
| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | K562 (Leukemia), MDA-MB-231 (Breast), SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [6] |
Note: This table includes data from structurally related compounds to infer the potential activity of this compound analogs.
The data suggests that halogenation, in combination with other functional groups, can lead to potent anticancer activity. The development of a library of this compound analogs with diverse substitutions at other positions is a promising avenue for identifying novel and potent anticancer agents.
Anti-inflammatory Activity
Inflammation is a key pathological process in numerous diseases, and chromone derivatives have been investigated for their anti-inflammatory properties.[7][8] The mechanism of action often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenases (COX), and lipoxygenases (LOX).
Studies on 3-formylchromones, which are structurally related to 3-bromochromones, have demonstrated significant anti-inflammatory potential.[7] The electron-withdrawing nature of the bromine atom at the 3-position, coupled with the chlorine at the 6-position, may enhance the inhibition of key inflammatory enzymes and signaling pathways.
A study on a novel chromone derivative, DCO-6, demonstrated that it exerts its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[5] This highlights a potential mechanistic pathway for this compound analogs.
Table 2: Anti-inflammatory Activity of Representative Chromone Analogs
| Compound | Assay | IC50/EC50 (µM) | Reference |
| 3-Formylchromone derivatives | Various in vitro and in vivo models | Promising activity | [7] |
| Chromone derivative (DCO-6) | LPS-induced NO production in RAW264.7 cells | Not specified | [5] |
| 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) | Carrageenin-induced edema | Significant inhibition | [8] |
Further investigation into the anti-inflammatory effects of a series of this compound analogs is warranted to establish a clear SAR and identify lead candidates for anti-inflammatory drug development.
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Chromones have been identified as a promising class of compounds with broad-spectrum antimicrobial and antifungal activity.[9][10] Halogenation has been shown to be a key factor in enhancing the antimicrobial potency of chromones.[11][12]
A significant finding is the documented antifungal activity of This compound against Candida auris, a multidrug-resistant fungal pathogen, with a Minimum Inhibitory Concentration (MIC) of 20 µg/mL.[10] This provides a direct and critical data point for the biological activity of our core compound.
Furthermore, a comparative study on 6-bromo-3-formylchromone and 6-chloro-3-formylchromone against uropathogenic Escherichia coli (UPEC) revealed MICs of 20 µg/mL for both compounds, indicating that halogenation at the 6-position is crucial for their antibacterial activity.[9]
Table 3: Antimicrobial and Antifungal Activity of this compound and Related Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Candida auris | 20 | [10] |
| 6-Bromo-3-formylchromone | Uropathogenic E. coli | 20 | [9] |
| 6-Chloro-3-formylchromone | Uropathogenic E. coli | 20 | [9] |
| 6-bromochromone-3-carbonitrile | Candida albicans | 5 | [10] |
| Tri-halogenated 3-nitro-2H-chromene (5s) | S. aureus (MDR) | 4 | [11] |
| 8-bromo-6-chloro-2-pentylchromanone | SIRT2 (related to microbial processes) | 4.5 (IC50) | [12] |
The data strongly suggests that dihalogenated chromones, particularly those with bromo and chloro substitutions, are a promising class of antimicrobial and antifungal agents. The position of the halogens significantly influences the activity, with substitutions at the 3, 6, and 8 positions appearing to be particularly effective.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in the evaluation of chromone analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the inhibitory effect of compounds on the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chromone analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the chromone analogs in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. Halogenated chromones likely exert their biological effects through multiple pathways.
Anticancer Mechanisms
In cancer cells, this compound analogs may induce apoptosis through the intrinsic or extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins. They may also cause cell cycle arrest at different phases, preventing cancer cell proliferation.
Caption: Potential anticancer mechanisms of this compound analogs.
Anti-inflammatory Mechanisms
The anti-inflammatory effects of these compounds may be mediated by the inhibition of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response. The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of inflammatory signaling by this compound analogs.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound analogs, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents. The available data, although not from a single comprehensive study of a full analog series, strongly supports the notion that dihalogenation of the chromone scaffold is a viable strategy for developing potent therapeutic agents.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound analogs. This will enable the establishment of a clear and detailed structure-activity relationship, guiding the optimization of lead compounds. Further mechanistic studies are also crucial to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds. The insights gained from such studies will be invaluable for the rational design and development of novel chromone-based therapeutics.
References
- Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). PMC - NIH. [Link]
- Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli. (n.d.). PubMed. [Link]
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (2013). PubMed. [Link]
- A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 P
- Antifungal and antibiofilm activities of chromones against nine Candida species. (2023). PMC - NIH. [Link]
- Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Deriv
- Anti-oxidant and anti-inflammatory activity of synthesized 3(Substituted) Chromen-2-One. (2025).
- Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. (n.d.). Asian Journal of Chemistry. [Link]
- Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. (2013). Consensus. [Link]
- (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.).
- An update on natural occurrence and biological activity of chromones. (n.d.). PubMed. [Link]
- Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (n.d.). IJRAR.org. [Link]
- 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. (n.d.). PubMed. [Link]
- Styrylchromones: Biological Activities and Structure-Activity Rel
- Synthesis of novel 3-halo-3-nitroflavanones and their activities as DNA methyltransferase inhibitors in cancer cells. (2020). PubMed. [Link]
- Synthesis and in vitro and in silico anticancer activity evaluation of 2-styrylchromones. (2021). Journal of Applied Pharmaceutical Science. [Link]
- Synthesis and antitumor activity of 2'-bromo- and 2'-chloro-3'-acetoxy-3'-deaminodaunorubicin analogs. (1985). PubMed. [Link]
- 3-Formylchromones: potential antiinflamm
- Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2025).
- (PDF) Synthesis and Transformation of Halochromones. (2025).
- Use of Mechanism-Based Structure–Activity Relationships Analysis in Carcinogenic Potential Ranking for Drinking Water Disinfection By-Products. (n.d.). Semantic Scholar. [Link]
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
- Design, synthesis and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. (2022). NIH. [Link]
- Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman). (n.d.). PubMed. [Link]
- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz
- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PubMed Central. [Link]
- structures of the halogenated compounds and their inhibition on human... (n.d.).
- Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors. (n.d.). PMC. [Link]
- 3-Halochromones Through Oxidative α-Halogenation of Enaminones and its Photophysical Investigation: Another Case of Photo-induced Partially Aromatised Intramolecular Charge Transfer? (2024). PubMed. [Link]
Sources
- 1. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrar.org [ijrar.org]
- 3. Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of Halogenation in Chromone Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-chlorochromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The chromone core, a benzopyran-4-one motif, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] Strategic modifications of this scaffold have led to the development of potent anticancer, anti-inflammatory, and antioxidant agents. Among these modifications, halogenation has emerged as a powerful tool to modulate the physicochemical properties and biological activities of chromone derivatives. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-bromo-6-chlorochromone derivatives, offering a comparative perspective on how these specific halogen substitutions influence their therapeutic potential.
The this compound Scaffold: A Promising Starting Point
The introduction of bromine at the 3-position and chlorine at the 6-position of the chromone ring creates a unique electronic and steric profile that can significantly impact biological activity. The electron-withdrawing nature of these halogens can influence the reactivity of the chromone core and its interactions with biological targets. Furthermore, their steric bulk can affect the binding affinity and selectivity of the molecule.
The synthesis of this core structure often begins with the corresponding chalcones. For instance, 3-aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one can be subjected to acid-catalyzed ring closure to yield the 2-aryl-8-bromo-6-chlorochroman-4-one intermediate, which can then be further modified.[3][4]
Structure-Activity Relationship (SAR) Analysis: The Impact of Substituents
While a comprehensive SAR study specifically for this compound derivatives is an evolving area of research, we can infer valuable insights by comparing the biological activities of related substituted chromones. The following table summarizes the cytotoxic activities of various chromone derivatives, highlighting the influence of different substituents on their anticancer potency.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Epiremisporine H | Complex polyketide with a chromone core | HT-29 (Colon) | 21.17 ± 4.89 | [5] |
| A549 (Lung) | 31.43 ± 3.01 | [5] | ||
| Compound C8 | Chromone derivative | MDA-MB-231 (Breast) | 11.71 ± 0.79 | [6][7] |
| 3-Benzylidenechromanone (Cpd 2) | 3-Benzylidene | HL-60 (Leukemia) | < 10 | [2] |
| NALM-6 (Leukemia) | < 10 | [2] | ||
| WM-115 (Melanoma) | < 10 | [2] | ||
| 3-Benzylidenechromanone (Cpd 7) | 3-Benzylidene | NALM-6 (Leukemia) | 6.83 | [2] |
| WM-115 (Melanoma) | 12.75 | [2] | ||
| Flavanone/Chromanone Derivative 1 | 3-Spiro-1-pyrazoline | Colon Cancer Cell Lines | ~8-30 | [1] |
| 3-Hydroxychromone Isothiazolidine 1,1-dioxide analogue | 3-OH, other modifications | EJ, HCT116, SW620, MDAMB468 | Potent Inhibition | [8] |
Key Observations and Inferences for this compound Derivatives:
-
Position 3: The 3-position of the chromone ring is a critical site for modification. The introduction of bulky and electron-withdrawing groups, such as the 3-benzylidene moiety, has been shown to impart significant cytotoxic activity.[2] The presence of a bromine atom at this position in this compound derivatives is expected to enhance their anticancer potential through favorable interactions with target proteins.
-
Position 6: Substitution at the 6-position with electron-withdrawing groups like chlorine is a common strategy in the design of bioactive chromones. This modification can influence the overall electronic distribution of the molecule, potentially enhancing its ability to interact with biological targets. Studies on 3-styrylchromones have highlighted the importance of substituents on the chromone ring for tumor-specificity.[9]
-
Halogenation: The presence of halogens can increase the lipophilicity of the molecule, which may improve its cell membrane permeability and bioavailability. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor.
The following diagram illustrates the core this compound structure and highlights the key positions for further derivatization to explore the SAR.
Caption: Workflow for determining the cytotoxicity of chromone derivatives using the MTT assay.
Mechanistic Insights: Targeting Inflammatory Pathways
Beyond their anticancer effects, chromone derivatives have demonstrated significant anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the p38 MAPK pathway. A novel chromone derivative has been shown to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. [10]This suggests that this compound derivatives may also modulate this pathway, offering a potential mechanism for their anti-inflammatory activity.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed inhibition of the TRAF6-ASK1-p38 MAPK pathway by a chromone derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of bromine and chlorine atoms is anticipated to enhance the biological activity of the chromone core. By synthesizing and evaluating a library of derivatives with diverse substitutions at other positions, a more comprehensive understanding of the SAR can be established. Future research should focus on elucidating the specific molecular targets of these compounds and evaluating their efficacy and safety in preclinical models. The insights gained from such studies will be invaluable for the rational design of next-generation chromone-based drugs with improved potency and selectivity.
References
- Wallén, E. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic letters, 9(3), 389–391. [Link]
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2022). International Journal of Molecular Sciences, 23(23), 15206. [Link]
- Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). Molecules, 25(21), 5188. [Link]
- Islam, R., Yan, M., Li, L., & Wai, L. (2023). Synthesis and biological evaluation of chromone derivatives against triple-negative breast cancer cells. Medicinal Chemistry Research, 32(5), 849-861. [Link]
- Wallén, E. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones. PubMed, 17249769. [Link]
- Synthesis and biological evaluation of chromone derivatives against triple-negative breast cancer cells. (2023).
- Wallén, E. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones.
- Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. (2020). Marine Drugs, 18(2), 123. [Link]
- Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. (n.d.).
- Chemical structures of kinase inhibitory chromone analogs. (n.d.).
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). Molecules, 27(19), 6683. [Link]
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Current Topics in Medicinal Chemistry, 18(22), 1945-1955. [Link]
- Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. (2021). Chemistry of Heterocyclic Compounds, 57(8), 755-773. [Link]
- Structure-activity relationship of anticancer drug candidate quinones. (2023). Turkish Journal of Chemistry, 47(1), 152-165. [Link]
- Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone. (n.d.).
- A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. (2014). Free Radical Biology and Medicine, 71, 1-12. [Link]
- Lee, J., Park, T., Jeong, S., Kim, K. H., & Hong, C. (2007). 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & medicinal chemistry letters, 17(5), 1284–1287. [Link]
- Structure-activity relationships of halichondrin B analogues: modifications at C.30-C.38. (2000). Bioorganic & Medicinal Chemistry Letters, 10(10), 1029-1032. [Link]
- Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms. (2019). International Immunopharmacology, 70, 367-375. [Link]
- Takao, K., Hoshi, K., Sakagami, H., Shi, H., Bandow, K., Nagai, J., Uesawa, Y., Tomomura, A., Tomomura, M., & Sugita, Y. (2020). Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer research, 40(1), 87–95. [Link]
- 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. (2011). Molecules, 16(8), 6856-6871. [Link]
- Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. (2024). Archiv der Pharmazie, e2300508. [Link]
- Structure-activity relationships of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities. (2009). Journal of Medicinal Chemistry, 52(22), 7228-7235. [Link]
- 3-Formylchromones: potential antiinflammatory agents. (2010). European Journal of Medicinal Chemistry, 45(7), 2817-2824. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of chromone derivatives against triple-negative breast cancer cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxychromones as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antifungal Activity of Synthesized Chromone Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of Chromones in an Era of Fungal Resistance
The rise of invasive fungal infections, coupled with an alarming increase in antifungal drug resistance, presents a formidable challenge to global health.[1][2][3] Pathogens such as Candida auris and azole-resistant Aspergillus fumigatus demand a renewed search for novel therapeutic agents.[3][4] Chromones, a class of heterocyclic compounds found widely in nature, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities, including notable antimicrobial properties.[5][6][7] Recent studies have highlighted the potential of synthesized chromone derivatives as potent antifungal agents, capable of inhibiting fungal growth and biofilm formation.[5][7][8]
This guide provides a comprehensive, technically-grounded framework for validating the antifungal activity of newly synthesized chromone compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the validation pipeline is robust, reproducible, and yields data that can be confidently compared against established antifungal agents.
Part 1: Designing a Robust Validation Pipeline
A successful validation campaign begins not at the bench, but with a meticulously planned experimental design. The choices made here dictate the quality and relevance of the resulting data.
Selecting the Fungal Panel: Clinical Relevance and Diversity
The selection of fungal strains is paramount. A well-conceived panel should include:
-
Common Pathogens: Candida albicans, the most frequent cause of candidiasis, is an essential starting point.[4]
-
Resistant Phenotypes: Including strains with known resistance mechanisms, such as fluconazole-resistant C. albicans or Candida glabrata, provides a critical test of a new compound's efficacy.[9] Candida auris is of particular interest due to its multidrug resistance.[2][3][4]
-
Filamentous Fungi (Molds): Aspergillus fumigatus is a primary cause of invasive aspergillosis and should be included to assess the compound's spectrum of activity.
-
Cryptococcus Species: Cryptococcus neoformans is a key pathogen, particularly in immunocompromised populations, and represents an encapsulated yeast.[4]
Causality: This diverse panel ensures that the antifungal activity is not species-specific and provides early insights into whether the chromone derivative has a broad or narrow spectrum of action.
Establishing Controls: The Foundation of a Self-Validating Assay
Every plate, every experiment must be a self-validating system. This is achieved through the rigorous use of controls:
-
Positive Controls: Include at least two standard antifungal drugs with different mechanisms of action.
-
Negative Control (Vehicle Control): The solvent used to dissolve the chromone compounds, typically dimethyl sulfoxide (DMSO), must be run at the same concentrations used in the experimental wells. This ensures that the solvent itself has no inhibitory effect on fungal growth.
-
Growth Control: Fungal inoculum in media without any compound or vehicle. This well defines 100% growth and is the baseline for all inhibition calculations.
-
Sterility Control: Media only, to check for contamination.
Causality: If a positive control fails to inhibit the reference strain within its expected range, or if the negative control shows inhibition, the entire experiment is considered invalid. This strict adherence to controls ensures the trustworthiness of the data.
Part 2: The Experimental Workflow - From Qualitative Screening to Quantitative Validation
A tiered approach is most efficient, starting with a rapid primary screen to identify active compounds, followed by a more rigorous quantitative assay to determine potency.
Primary Screen: The Disk Diffusion Assay
The disk diffusion method is a cost-effective and straightforward initial screen to quickly identify compounds with any antifungal activity.[20][21][22] This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M44 document for yeasts.[20]
Step-by-Step Protocol (Disk Diffusion):
-
Prepare Inoculum: Grow fungal isolates and suspend in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[23]
-
Inoculate Plate: Dip a sterile cotton swab into the inoculum suspension. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) to ensure confluent growth.[23]
-
Apply Disks: Aseptically place sterile paper disks (6 mm) onto the agar surface.
-
Add Compounds: Pipette a small, fixed volume (e.g., 10 µL) of each chromone compound stock solution (and positive/negative controls) onto a separate disk.
-
Incubate: Invert the plates and incubate at 35°C for 24-48 hours.
-
Measure: Measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth occurs) in millimeters (mm).[21]
Interpretation: A larger zone of inhibition suggests greater antifungal activity. Compounds showing significant zones compared to the negative control are prioritized for quantitative testing.
Quantitative Validation: Broth Microdilution for MIC Determination
The gold standard for determining antifungal potency is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[24] This protocol is based on the CLSI M27 guidelines for yeasts.[25][26]
Step-by-Step Protocol (Broth Microdilution):
-
Prepare Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the chromone compounds and standard drugs. Start with a high concentration (e.g., 128 µg/mL) and dilute down, typically across 10-12 wells. The final volume in each well should be 100 µL.
-
Prepare Inoculum: Adjust the fungal culture in RPMI-1640 medium to the standardized concentration. For Candida species, the final inoculum concentration in each well should be 0.5-2.5 x 10^3 CFU/mL.[23][25]
-
Inoculate Plates: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compounds. This brings the total volume to 200 µL and halves the drug concentration to the final desired test range (e.g., 64 µg/mL down to 0.06 µg/mL).
-
Include Controls: Ensure each plate includes wells for growth control (inoculum + media), sterility control (media only), and vehicle control (inoculum + highest concentration of DMSO).
-
Incubate: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: Read the plate visually or with a spectrophotometer. For azoles (and likely for novel chromones), the MIC is defined as the lowest drug concentration that causes a ≥50% reduction in growth (turbidity) compared to the growth control well.[24] For other drug classes like echinocandins, different endpoints may be used.
Part 3: Comparative Data Analysis and Interpretation
The ultimate goal is to compare the novel chromone compounds against the "gold standard" antifungal agents. Data should be summarized in a clear, tabular format.
Table 1: Hypothetical Comparative MIC Data (µg/mL) for Chromone Derivatives
| Compound | C. albicans (ATCC 90028) | C. glabrata (FLC-R) | A. fumigatus (ATCC 204305) |
| Chromone-A | 2 | 4 | 8 |
| Chromone-B | >64 | >64 | >64 |
| Fluconazole | 1 | 32 | >64 |
| Caspofungin | 0.125 | 0.125 | 0.25 |
Data Interpretation: From this hypothetical data, we can draw several conclusions:
-
Chromone-A shows promising activity against both C. albicans and, notably, the fluconazole-resistant (FLC-R) C. glabrata, with an MIC of 4 µg/mL where fluconazole's is 32 µg/mL. Its activity against A. fumigatus is moderate.
-
Chromone-B shows no significant activity at the concentrations tested.
-
The control drugs, Fluconazole and Caspofungin , perform as expected, validating the assay. Fluconazole is potent against susceptible C. albicans but weak against the resistant strain and Aspergillus.[10][11] Caspofungin shows potent, broad-spectrum activity.[15][16]
Part 4: Investigating the Mechanism of Action
A promising MIC value is the first step. Understanding how a compound works is critical for drug development. While extensive mechanistic studies are beyond the scope of this initial validation guide, simple assays can provide early clues. For instance, chromones have been reported to potentially target the fungal plasma membrane or interfere with virulence factors like hyphal formation.[5][8]
One common antifungal mechanism is the inhibition of ergosterol biosynthesis, the pathway targeted by azole drugs like fluconazole.[10][11][14] Another is the disruption of the cell wall, the target of echinocandins like caspofungin.[15][16][18] Preliminary assays, such as a sorbitol protection assay, can help differentiate between cell wall and cell membrane active agents.[5]
Conclusion
This guide outlines a logical, robust, and comparative methodology for validating the antifungal activity of synthesized chromone compounds. By adhering to standardized protocols like those from CLSI, employing rigorous controls, and comparing results against established drugs, researchers can generate high-quality, trustworthy data.[23][26][27] This systematic approach is the critical first step in evaluating the potential of chromones as a new class of much-needed antifungal therapeutics.
References
- Caspofungin - StatPearls - NCBI Bookshelf.
- Fluconazole - StatPearls - NCBI Bookshelf.
- Caspofungin: the first representative of a new antifungal class. Oxford Academic, Journal of Antimicrobial Chemotherapy. [Link]
- Fluconazole: a new triazole antifungal agent. PubMed. [Link]
- Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. Dr. Najeeb Lectures. [Link]
- Solved: What is the mechanism of action of fluconazole (Diflucan®)? Numerade. [Link]
- Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts.
- Caspofungin. Wikipedia. [Link]
- What is the mechanism of action of Fluconazole (an antifungal medic
- What is the mechanism of Caspofungin Acetate?
- Antifungal Susceptibility Testing: Current Approaches. PubMed Central (PMC). [Link]
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
- A disc test of antifungal susceptibility. ConnectSci. [Link]
- Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi. American Society for Microbiology (ASM). [Link]
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health (NIH). [Link]
- In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Deriv
- M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
- Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. American Society for Microbiology (ASM). [Link]
- Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Oxford Academic, Medical Mycology. [Link]
- CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
- Agar-Based Disk Diffusion Assay for Susceptibility Testing of Derm
- Antifungal and antibiofilm activities of chromones against nine Candida species. PubMed Central (PMC). [Link]
- Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. SciELO. [Link]
- Antifungal Susceptibility Test Interpretive Criteria. U.S.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. [Link]
- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. American Society for Microbiology (ASM). [Link]
- Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. American Society for Microbiology (ASM). [Link]
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Antifungal and antibiofilm activities of chromones against nine Candida species. American Society for Microbiology (ASM). [Link]
- Antifungal Susceptibility Testing. International Society for Human and Animal Mycology. [Link]
- Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]
- Susceptibility Testing of Fungi to Antifungal Drugs. MDPI. [Link]
- Antifungal activity of the synthesized compounds.
- Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
- antifungal activity data of synthesized compounds and the standard (St.) Nystatin.
- Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds.
- Antimicrobial-Resistant Fungal Diseases. Centers for Disease Control and Prevention (CDC). [Link]
- Two New Chromone Derivatives from a Marine Algicolous Fungus Aspergillus versicolor GXIMD 02518 and Their Osteoclastogenesis Inhibitory Activity. MDPI. [Link]
- Antifungal drug susceptibility of selected drug-resistant fungi.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antimicrobial-Resistant Fungal Diseases | Fungal Diseases | CDC [cdc.gov]
- 3. atcc.org [atcc.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. | MDPI [mdpi.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. atlas.org [atlas.org]
- 14. droracle.ai [droracle.ai]
- 15. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Caspofungin - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 20. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 21. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. connectsci.au [connectsci.au]
- 23. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 27. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of Bromo-chromones
For researchers, scientists, and professionals in drug development, the synthesis of flavones and their derivatives is a cornerstone of many research programs. The Suzuki-Miyaura cross-coupling reaction of bromo-chromones stands as a powerful and versatile method for creating the C-C bonds necessary for these important scaffolds.[1][2] However, the success of this transformation is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki coupling of bromo-chromones, offering experimental data and insights to inform your catalyst selection and reaction optimization.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of each step is profoundly influenced by the choice of the palladium source, the ligands coordinated to the palladium center, and the reaction conditions.
The Catalytic Cycle: A Mechanistic Look
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium Catalysts: The Workhorses of Suzuki Coupling
Palladium-based catalysts are the most extensively studied and widely used for the Suzuki coupling of bromo-chromones. The choice of the palladium precursor and, more importantly, the phosphine ligand, can dramatically impact reaction efficiency, substrate scope, and reaction conditions.
Traditional Phosphine Ligand-Based Catalysts: Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, air-stable, and commercially available catalyst that has been successfully employed in the synthesis of flavones from 3-bromoflavone.[5]
Performance Data:
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O (9:4) | Microwave | 0.5 - 1 | 70-85 | [5] |
While effective, Pd(PPh₃)₄ often requires higher catalyst loadings and elevated temperatures. The dissociation of the triphenylphosphine ligands is a prerequisite for the formation of the catalytically active species, which can be a rate-limiting step.
Modern Biarylphosphine (Buchwald) Ligand-Based Systems
The development of bulky, electron-rich biarylphosphine ligands, pioneered by Stephen Buchwald, has revolutionized palladium-catalyzed cross-coupling reactions.[5] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity in the Suzuki coupling of 3-bromochromones.[6]
Performance Data:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₂CO₃ | H₂O/Acetone | Not specified | Not specified | Good to excellent | [6] |
The steric bulk and electron-donating nature of these ligands promote the formation of the active monoligated palladium(0) species, accelerate the oxidative addition of the aryl bromide, and facilitate the final reductive elimination step.[5] This often translates to lower catalyst loadings, milder reaction conditions, and broader substrate scope, particularly for challenging or sterically hindered substrates.[5]
Ferrocenylphosphine Ligand-Based Catalysts: PdCl₂(dppf)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, PdCl₂(dppf), is another highly effective and versatile catalyst for Suzuki-Miyaura couplings. While direct comparative data for bromo-chromones is limited, its performance with other heteroaryl bromides suggests it is a robust option. For instance, in the coupling of 5-bromoindazoles with heteroarylboronic acids, PdCl₂(dppf) was found to be the catalyst of choice, affording high yields in relatively short reaction times.[7]
Inferred Performance for Bromo-chromones:
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield | Reference (analogous system) |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME/H₂O | 80 | 2 | High | [7] |
The bidentate nature of the dppf ligand provides a stable catalytic complex, which can be advantageous in preventing catalyst decomposition at higher temperatures.
Nickel Catalysts: A Cost-Effective Alternative
With the rising cost and lower abundance of palladium, nickel-catalyzed cross-coupling reactions have gained significant attention.[8] Nickel catalysts offer a more economical and sustainable alternative, often with unique reactivity.
While direct Suzuki coupling of bromo-chromones with nickel catalysts is not extensively documented in the readily available literature, the related Negishi coupling (using organozinc reagents instead of organoboron compounds) has been successfully achieved with nickel catalysts at room temperature.[9]
Performance Data for Nickel-Catalyzed Negishi Coupling of 3-Bromo-chromones:
| Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂/PPh₃ or NiCl₂(PPh₃)₂ | PPh₃ | THF | Room Temp. | Moderate to good | [9] |
This suggests that nickel-based systems, such as those employing NiCl₂ with phosphine ligands, hold significant promise for the development of efficient and cost-effective Suzuki couplings of bromo-chromones. Further research in this area is warranted.
Experimental Protocols
General Procedure for Catalyst Screening
A systematic approach is crucial for identifying the optimal catalyst for a specific transformation. The following workflow can be adapted for the comparative study of catalysts for the Suzuki coupling of bromo-chromones.
Caption: A generalized workflow for screening catalysts in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from the synthesis of 3-aryl/heteroarylflavones.[5]
-
Reaction Setup: In a microwave vial, combine 3-bromoflavone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and aqueous sodium carbonate (2M solution, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a mixture of DMF and water (9:4, 5 mL).
-
Reaction: Seal the vial and heat in a microwave reactor at a suitable temperature and time (e.g., 100-150 °C for 15-60 minutes), monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol is based on the general procedure for Suzuki-Miyaura coupling with Buchwald ligands.[5]
-
Reaction Setup: To a dry Schlenk tube, add 3-bromochromone (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of water and acetone).
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Conclusion
The choice of catalyst for the Suzuki coupling of bromo-chromones is a critical parameter that dictates the efficiency and success of the synthesis of flavones and their derivatives. While traditional catalysts like Pd(PPh₃)₄ have proven effective, modern catalytic systems based on bulky, electron-rich biarylphosphine ligands such as SPhos often provide superior results under milder conditions and with lower catalyst loadings. PdCl₂(dppf) represents a robust alternative, particularly for heteroaromatic substrates. Furthermore, the development of nickel-based catalysts presents a promising avenue for more cost-effective and sustainable syntheses.
The optimal catalyst for a specific transformation will depend on the nature of the bromo-chromone and the arylboronic acid coupling partner. A systematic screening of catalysts, as outlined in this guide, is the most effective strategy for identifying the ideal conditions for your specific synthetic target.
References
- Zhang, Z., Qiao, J., Wang, D., Han, L., & Ding, R. (2014). Synthesis of Isoflavones by Room-Temperature Nickel-Catalyzed Cross-Couplings of 3-iodo(bromo)chromones With Arylzincs. Molecular diversity, 18(2), 245–251. [Link]
- Selepe, M. A., & van Heerden, F. R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules (Basel, Switzerland), 18(4), 4339–4365. [Link]
- Eddarir, S., Cotelle, N., & Bakkour, Y. (2003). An efficient synthesis of chalcones based on the Suzuki cross-coupling reaction. Tetrahedron Letters, 44(28), 5359-5363.
- Singh, P., & Paul, K. (2015). Facile synthesis of new substituted 3-aryl/heteroarylflavones by Suzuki-Miyaura coupling of 3-bromoflavone with substituted aryu heteroarylboronic acids. Journal of the Indian Chemical Society, 92(12), 1957-1962.
- Hurtová, M., et al. (2019). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(21), 3923.
- Kimura, Y., et al. (2006). Suzuki−Miyaura cross-coupling reaction of 8-iodo-3,5,7,3′,4′-penta-O-methylquercetin with aryl- and heteroarylboronic acids. Tetrahedron Letters, 47(32), 5697-5700.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Myers, A. G. (2006). The Suzuki Reaction. Harvard University.
- Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521.
- Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles, 101(1), 273.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(22), 6716–6717.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates.
- Walker, S. D., et al. (2004). A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides.
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555–1564.
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 3,6-Dibromo-1,2,4-triazine.
Sources
- 1. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 2. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Cutting Edge of Cancer Research: A Comparative Guide to the Efficacy of 3-Bromo-6-chlorochromone Derivatives
In the relentless pursuit of novel and more effective anticancer agents, the chromone scaffold has emerged as a "privileged structure" in medicinal chemistry, lauded for its presence in a multitude of pharmacologically active compounds.[1] This guide delves into a specific and promising subclass: 3-bromo-6-chlorochromone derivatives. The strategic introduction of halogen atoms, particularly bromine at the 3-position and chlorine at the 6-position, creates a highly reactive and versatile scaffold, paving the way for the synthesis of derivatives with potent and selective anticancer activities.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comparative analysis of their efficacy against various cancer cell lines, insights into their mechanisms of action, and detailed experimental protocols.
The Rationale for Halogenation: Enhancing Anticancer Potential
The decision to incorporate bromine and chlorine onto the chromone backbone is a deliberate one, rooted in established medicinal chemistry principles. Halogenation can significantly modulate a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can enhance its interaction with biological targets and improve its drug-like characteristics.[3] The 3-bromo and 6-chloro substitutions, in particular, have been explored for their potential to yield compounds with improved cytotoxic profiles. Furthermore, these halogenated chromones are valuable synthetic intermediates, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2]
Comparative Cytotoxicity Across Cancer Cell Lines
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the 50% inhibitory concentration (IC50) values for various chromone derivatives, providing a snapshot of their cytotoxic potency against a panel of human cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Key Observations | Reference |
| Chromanone Derivatives | Group B Derivative 1 | MCF-7 (Breast) | Significantly Lower than Normal Cells | High selectivity for cancer cells over normal SV-HUC-1 cells. | [4][5] |
| B2 (3-chlorophenylchromanone with 2-methylpyrazoline) | A549 (Lung) | Potent | Strong cytotoxicity against A549, with reduced efficacy in MCF-7 and DU-145. | [5] | |
| 3,3'-carbonyl-bis(chromones) | Compound 1f | MCF-7 (Breast) | Lower Micromolar | Potent cytotoxicity with significant selectivity over normal BHK-21 cells. | [6] |
| Chromone-2-carboxamides | Compound 15 (N-(2-furylmethylene)) | MDA-MB-231 (Triple-Negative Breast) | 14.8 | High growth inhibition in a triple-negative breast cancer cell line. | [7] |
| Compound 17 (α-methylated N-benzyl) | MDA-MB-231 (Triple-Negative Breast) | 17.1 | Demonstrated significant growth inhibition. | [7] | |
| Marine-Derived Chromones | Epiremisporine H | HT-29 (Colon) | 21.17 ± 4.89 | Exhibited more effective cytotoxic activity compared to its analogues. | [8] |
| Epiremisporine H | A549 (Lung) | 31.43 ± 3.01 | Showed notable activity against non-small cell lung cancer. | [8] | |
| Chromone-Nitrogen Mustards | Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate | MCF-7 (Breast) | 1.83 | Most potent antiproliferative activity among the series. | [9] |
| MDA-MB-231 (Breast) | 1.90 | Exhibited selectivity between tumor and normal cells. | [9] | ||
| 6-Fluoro-3-formylchromone | FCC | SMMC-7721 (Hepatocellular) | Dose-dependent | Showed significant inhibition of liver cancer cell proliferation. | [10] |
Note: The derivatives presented are structurally diverse but share the core chromone scaffold, highlighting the broad anticancer potential of this class of compounds.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A critical aspect of cancer drug development is understanding how a compound exerts its cytotoxic effects. For this compound derivatives and related chromones, a primary mechanism of action is the induction of apoptosis, or programmed cell death.
The Apoptotic Pathway
Many chromone derivatives trigger apoptosis through the intrinsic, or mitochondrial, pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS).[4][9] The subsequent cascade of events typically involves:
-
Mitochondrial Dysfunction: Increased ROS levels disrupt the mitochondrial membrane potential.
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) is observed. Studies have shown that effective chromone derivatives can upregulate Bax and downregulate Bcl-2 expression.[8][10]
-
Caspase Activation: The change in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[8]
-
Apoptotic Body Formation: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, such as chromatin condensation and nuclear fragmentation.[6]
Caption: General workflow for assessing the anticancer efficacy of novel compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [4]2. Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions to treat the cells with a range of concentrations.
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin). [4]4. Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. [4]5. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. [4]6. Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value. [4]
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is a robust method for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the this compound derivative at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash them with cold PBS. [4]3. Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature. [4]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the FITC at 488 nm and measure the emission at ~530 nm, and excite the PI at 488 nm and measure the emission at >670 nm. [4]5. Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive. [4]
-
Conclusion and Future Directions
The evidence strongly suggests that the this compound scaffold is a highly promising starting point for the development of novel anticancer agents. Derivatives from this and related chromone families exhibit significant cytotoxic activity against a range of cancer cell lines, often with a degree of selectivity for cancer cells over normal cells. [5][6]Their ability to induce apoptosis and interfere with the cell cycle underscores their therapeutic potential.
Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship studies to identify the substitutions that maximize potency and selectivity. [5][6]Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical translation. [7]The continued exploration of this chemical space holds considerable promise for delivering the next generation of effective and targeted cancer therapies.
References
- Benchchem. (n.d.). Comparative Cytotoxicity of Chromone Derivatives on Cancer Cells: A Research Guide.
- Elsevier Masson SAS. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines.
- PubMed. (n.d.). Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells.
- PubMed. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights.
- Benchchem. (n.d.). The Pharmacological Potential of Chromone Derivatives: A Technical Guide for Drug Discovery.
- MDPI. (n.d.). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum.
- ResearchGate. (n.d.). The chemical structures of reported chromone and furoxan derivatives.
- Taylor & Francis Online. (n.d.). Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity.
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and....
- Benchchem. (n.d.). This compound | 73220-38-9.
- Frontiers. (2025). Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study.
- PubMed Central. (n.d.). Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Bromo-and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative Effects of Chromones: Potent Derivatives Affecting Cell Growth and Apoptosis in Breast, Bone-marrow and Cervical Cancer Cells [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Definitive Structural Confirmation of 3-Bromo-6-chlorochromone: A Comparative Spectroscopic Analysis
In the landscape of medicinal chemistry and materials science, chromones serve as privileged scaffolds, forming the core of numerous bioactive compounds.[1] Their synthesis, however, often yields a variety of isomers and related impurities, demanding rigorous structural verification. This guide provides an in-depth, multi-technique spectroscopic workflow to unambiguously confirm the structure of 3-Bromo-6-chlorochromone.
Rather than merely presenting data, we will dissect the "why" behind our analytical choices, comparing the spectral features of our target molecule with the foundational chromone structure. This comparative approach not only validates the identity of this compound but also provides researchers with a logical framework for characterizing other complex substituted heterocycles. Every piece of data, from chemical shifts to fragmentation patterns, serves as a cross-validating checkpoint, ensuring the highest degree of scientific integrity.
The Analytical Strategy: A Symphony of Techniques
No single spectroscopic technique can provide absolute structural proof. True confidence is achieved by integrating the complementary strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method probes a different aspect of the molecule's architecture, and together, they provide a holistic and self-verifying structural narrative.
Mass Spectrometry: The Molecular Blueprint
Mass spectrometry is the first essential step, providing the molecular weight and formula. For halogenated compounds, the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provide a definitive signature that is nearly impossible to fake.
Experimental Causality: We choose Electron Ionization (EI) as it induces predictable and well-documented fragmentation pathways for aromatic systems, such as the retro-Diels-Alder (RDA) reaction common to chromones, which is invaluable for confirming the core scaffold.[2][3]
Predicted Data for this compound: The molecular ion (M⁺˙) peak will not be a single line but a cluster of peaks due to the isotopes. The most abundant isotopes are ³⁵Cl and ⁷⁹Br.
-
M⁺˙ (C₉H₄⁷⁹Br³⁵ClO₂): m/z 257.9
-
M+2 (C₉H₄⁸¹Br³⁵ClO₂ / C₉H₄⁷⁹Br³⁷ClO₂): m/z 259.9 (expected to be the most intense peak in the cluster due to the combination of both heavy isotopes)
-
M+4 (C₉H₄⁸¹Br³⁷ClO₂): m/z 261.9
The precise ratio of these peaks is a fingerprint for the presence of one bromine and one chlorine atom.
Fragmentation Analysis: The primary fragmentation of the chromone ring is a retro-Diels-Alder (RDA) reaction.[4] This is followed by characteristic losses of small molecules.
-
MS confirms the elemental composition (C₉H₄BrClO₂) and the presence of exactly one bromine and one chlorine atom.
-
IR confirms the presence of the key chromone functional groups (carbonyl, ether).
-
¹³C NMR confirms the presence of nine unique carbons, including the carbonyl and the full carbon skeleton.
-
¹H NMR provides the final, crucial pieces of the puzzle: the singlet for H-2 confirms substitution at the 3-position, and the distinct splitting pattern of the three aromatic protons confirms the 6-chloro substitution pattern.
Any alternative structure, such as 8-Bromo-6-chlorochromone or 2-Bromo-6-chlorochromone, would produce demonstrably different NMR spectra and potentially different MS fragmentation patterns. Therefore, the collective evidence provides an unambiguous and trustworthy confirmation of the title compound's structure.
References
- Arjunan, V., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity. SN Applied Sciences, 3(143). [Link]
- Hanifin, J. W., & Cohen, E. (1970). Spectroscopic studies on some chromones. Canadian Journal of Chemistry, 48(24), 3928-3932. [Link]
- Sharma, P., et al. (2005). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 17(4). [Link]
- PubChem. (n.d.). This compound.
- Ghosal, S., et al. (1980). Carbon-13 chemical shift assignments of chromones and isoflavones. Canadian Journal of Chemistry, 58(1), 121-126. [Link]
- Gautam, V., et al. (2020). Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. PLoS ONE, 15(7), e0235331. [Link]
- Ellis, G. P., & Thomas, I. L. (1974). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 1, 2574-2578. [Link]
- Nongonierma, A., et al. (2015). The proposed MSn fragmentation patterns of representative chromone chamaechromone in negative ion mode.
- Semwal, R. B., et al. (2021).
- Request PDF. (n.d.). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone).
- Chemistry LibreTexts. (2023).
- University College London. (n.d.). Chemical shifts. [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
- Harrick Scientific Products Inc. (n.d.).
Sources
- 1. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from Halogenated Chromones
This guide provides a comprehensive framework for the in vitro assessment of novel compounds derived from halogenated chromones, with a particular focus on the promising scaffold, 3-Bromo-6-chlorochromone. As researchers and drug development professionals, our goal is to identify and characterize novel chemical entities with potent and selective anticancer activity. This document outlines the critical experimental workflows, provides comparative data for halogenated chromone derivatives against established anticancer agents, and explains the scientific rationale behind these methodologies to ensure robust and reproducible results.
The chromone nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities, including potent anticancer effects.[1] Halogenation of the chromone scaffold is a key strategy to modulate the physicochemical and biological properties of the parent molecule, often enhancing its therapeutic potential.[2] This guide will walk you through the essential in vitro assays necessary to build a comprehensive biological profile of novel halogenated chromone derivatives.
I. Foundational Cytotoxicity Screening: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and high-throughput colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Causality Behind Experimental Choices:
The selection of a panel of cancer cell lines is critical and should ideally represent different cancer types to assess the breadth of the compound's activity. For this guide, we will focus on three commonly used and well-characterized human cancer cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HT-29: A human colon adenocarcinoma cell line.
The inclusion of a non-cancerous cell line (e.g., human dermal fibroblasts) is also recommended to assess the compound's selectivity for cancer cells over normal cells. A higher selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) is a desirable characteristic for a potential drug candidate.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000 - 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel chromone derivatives and positive controls (Doxorubicin, Etoposide, Paclitaxel) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using dose-response curve analysis software.
Comparative Cytotoxicity Data:
The following table summarizes the reported IC50 values for various chromone derivatives and standard chemotherapeutic agents against the selected cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Halogenated Chromone Derivatives | |||
| 3-Bromo-4-hydroxy-5-methoxy-benzylidene-chromanone | MDA-MB-231 (Breast) | ≤ 3.86 µg/mL | [3] |
| 8-bromo-dihyropyrano[3,2-b] chromene derivative (6a) | MCF-7 (Breast) | ~400 µM (estimated) | [6] |
| 8-chloro-dihyropyrano[3,2-b] chromene derivative (6f) | MCF-7 (Breast) | 36 µM | [6] |
| 8-chloro-dihyropyrano[3,2-b] chromene derivative (6f) | A549 (Lung) | 56 µM | [6] |
| Positive Controls | |||
| Doxorubicin | MCF-7 (Breast) | 2.50 | [7] |
| Doxorubicin | A549 (Lung) | > 20 | [7][8] |
| Doxorubicin | HT-29 (Colon) | Varies | [9] |
| Etoposide | MCF-7 (Breast) | ~150 (24h) | [10] |
| Etoposide | A549 (Lung) | 3.49 (72h) | [11] |
| Paclitaxel | MCF-7 (Breast) | 3.5 | [12] |
| Paclitaxel | A549 (Lung) | Varies | [13] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once a compound demonstrates significant cytotoxicity, the next crucial step is to determine the mechanism by which it induces cell death. A desirable anticancer agent should ideally induce apoptosis (programmed cell death) rather than necrosis, as apoptosis is a controlled process that does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Causality Behind Experimental Choices:
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus. By using both Annexin V and PI, we can distinguish the different cell populations.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the novel chromone derivatives at their predetermined IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Apoptotic Pathway:
Many chromone derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[14][15] This often involves the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins like Bcl-2.[3] This imbalance leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.
Caption: Proposed apoptotic pathway induced by novel chromone derivatives.
III. Assessing Anti-Metastatic Potential: Cell Migration and Invasion Assays
A key hallmark of cancer progression is metastasis, which involves the migration and invasion of cancer cells to distant sites. Therefore, evaluating the ability of novel compounds to inhibit these processes is a critical component of their in vitro characterization. The Transwell migration and invasion assays are standard methods for this purpose.
Causality Behind Experimental Choices:
The Transwell assay utilizes a chamber with a porous membrane insert that separates an upper and lower compartment. Cancer cells are seeded in the upper chamber, and a chemoattractant (e.g., fetal bovine serum) is placed in the lower chamber. In a migration assay, the cells move through the pores of the membrane towards the chemoattractant. For an invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), and the cells must degrade this matrix to migrate through. The number of cells that have migrated or invaded to the lower side of the membrane is then quantified.
Experimental Protocol: Transwell Migration Assay
-
Cell Preparation: Culture cancer cells to sub-confluency and then serum-starve them for several hours.
-
Chamber Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing the novel chromone derivative at a non-toxic concentration (determined from the MTT assay). Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 12-24 hours).
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol) and then stain them with a staining solution (e.g., crystal violet).
-
Quantification: Count the number of stained, migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Experimental Workflow Visualization:
Caption: Workflow for the Transwell cell migration assay.
IV. Conclusion and Future Directions
This guide has provided a foundational framework for the in vitro evaluation of novel anticancer compounds derived from this compound and other halogenated chromones. By systematically assessing cytotoxicity, determining the mechanism of cell death, and evaluating anti-migratory potential, researchers can build a comprehensive profile of their lead candidates. Positive results from these in vitro assays provide a strong rationale for advancing the most promising compounds to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo studies in animal models. The continued exploration of the chromone scaffold holds significant promise for the discovery of the next generation of effective and selective cancer therapeutics.
References
- Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Figshare. [Link]
- Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous p
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]
- Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. [Link]
- Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PubMed. [Link]
- Doxorubicin Cytotoxicity in All Studied HT29 and A549 Cell Lines and RF...
- Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines.
- One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Deriv
- IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve...
- Cytotoxic Effect of Escitalopram/Etoposide Combination on Etoposide-Resistant Lung Cancer. MDPI. [Link]
- Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Net Journals. [Link]
- Synthetic schemes for chromone derivatives.
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Source not available.
- Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone....
- IC 50 values of paclitaxel in A549 attached and A549 floating cells. *...
- IC50 values of 1 and etoposide against MKN45 and AGS cell lines.
- Table 3 Ic 50 values of McF-7 and McF-7/PTX cells after 48 h incubation...
- Cytotoxic Activity of Styrylchromones against Human Tumor Cell Lines. Source not available.
- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PubMed Central. [Link]
- Quantitative structure-cytotoxicity relationship of 3-styrylchromones. PubMed. [Link]
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. libir.josai.ac.jp [libir.josai.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. netjournals.org [netjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 3-Bromo-6-chlorochromone Derivatives
A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery, the chromone scaffold stands out as a "privileged structure," a versatile framework for developing a wide range of pharmacologically active compounds.[1] Among these, 3-bromo-6-chlorochromone derivatives have garnered significant interest as intermediates in the synthesis of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1] Their potential as kinase inhibitors necessitates a thorough understanding of their selectivity, as off-target effects can lead to unforeseen toxicities or polypharmacology.[2][3] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies of this compound derivatives, using a combination of established experimental protocols and comparative data analysis.
The Imperative of Selectivity Profiling
Kinase inhibitors are a cornerstone of targeted therapy, but their efficacy and safety are intrinsically linked to their selectivity.[4] Cross-reactivity, or the inhibition of unintended kinases, can be a double-edged sword. While it can lead to adverse effects, it can also unveil new therapeutic opportunities.[2] Therefore, early and comprehensive profiling of kinase inhibitor candidates is not merely a regulatory hurdle but a critical step in understanding their mechanism of action and predicting their clinical performance.[5][6]
This guide will walk through a comparative cross-reactivity study of a representative this compound derivative, which we will refer to as Cpd-X , a hypothetical but plausible inhibitor of p38α mitogen-activated protein kinase (MAPK). We will compare its selectivity profile against a well-characterized, selective p38 MAPK inhibitor and a broad-spectrum kinase inhibitor, Staurosporine, to provide a clear context for interpretation.
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity study requires a systematic approach, from compound selection to data analysis. The following workflow outlines the key steps.
Comparative Compounds
-
Cpd-X (Hypothetical): A this compound derivative synthesized as a putative p38 MAPK inhibitor. Its cross-reactivity profile is the primary subject of this investigation.
-
SB203580: A well-characterized and selective inhibitor of p38 MAPK (p38α/β).[7] It serves as a benchmark for a desirable selectivity profile for a p38-targeted agent.
-
Staurosporine: A potent, broad-spectrum kinase inhibitor that interacts with a vast majority of the kinome.[1][2] It is the positive control for widespread cross-reactivity.
Experimental Protocol: KINOMEscan® Profiling
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[8] It is an ATP-independent assay, which provides a direct measure of the binding affinity (Kd).
Step-by-Step Methodology:
-
Compound Preparation: Solubilize Cpd-X, SB203580, and Staurosporine in 100% DMSO to create a 100X stock solution (e.g., 1 mM for a 10 µM final screening concentration).
-
Assay Plate Preparation: Prepare assay plates containing the test compounds at the desired concentrations. For primary screening, a single high concentration (e.g., 10 µM) is typically used. For dose-response curves, a serial dilution (e.g., 10-point, 3-fold) is prepared.
-
Kinase and Ligand Incubation: The assay involves three core components: a DNA-tagged kinase, an immobilized, active-site directed ligand, and the test compound. The test compound is incubated with the kinase and the immobilized ligand.
-
Competition and Capture: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound.
-
Quantification: The amount of captured kinase is quantified using qPCR by detecting the DNA tag.
-
Data Analysis:
-
For single-concentration screening, the results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction.
-
For dose-response experiments, the Kd values are calculated by fitting the data to a standard binding isotherm.
-
Data Presentation and Interpretation
The results of a KINOMEscan® experiment are often visualized as a kinome interaction map, which provides a global overview of a compound's selectivity. For a more detailed comparison, the data can be presented in a tabular format.
Table 1: Comparative Kinase Selectivity Profile
| Kinase | Cpd-X (Kd, nM) (Hypothetical) | SB203580 (Kd, nM) | Staurosporine (Kd, nM) |
| p38α (MAPK14) | 25 | 34 | 6.3 |
| p38β (MAPK11) | 85 | 150 | 12 |
| JNK1 | >10,000 | >10,000 | 25 |
| JNK2 | 8,500 | >10,000 | 18 |
| JNK3 | 5,200 | >10,000 | 15 |
| ERK1 | >10,000 | >10,000 | 150 |
| ERK2 | >10,000 | >10,000 | 80 |
| SRC | 850 | >10,000 | 4.2 |
| LCK | 920 | >10,000 | 3.0 |
| ABL1 | >10,000 | >10,000 | 22 |
| EGFR | >10,000 | >10,000 | 2,800 |
| VEGFR2 | >10,000 | >10,000 | 28 |
| CDK2 | >10,000 | >10,000 | 7.9 |
| ROCK1 | 7,500 | >10,000 | 14 |
| ROCK2 | 6,800 | >10,000 | 9 |
| Selectivity Score (S(100nM)) | 0.007 (3/442) | 0.002 (1/442) | 0.45 (199/442) |
Note: Data for SB203580 and Staurosporine are representative values from publicly available datasets and literature. The Selectivity Score (S) is calculated as the number of kinases with a Kd below a certain threshold (e.g., 100 nM) divided by the total number of kinases tested.[5]
Interpretation of Results:
-
Cpd-X: The hypothetical data for Cpd-X shows potent inhibition of its intended target, p38α, with a Kd of 25 nM. It also demonstrates some activity against the closely related p38β isoform. Importantly, Cpd-X displays moderate off-target activity against the SRC family kinases, SRC and LCK, with Kd values in the high nanomolar range. This level of cross-reactivity warrants further investigation. The S(100nM) score of 0.007 indicates that Cpd-X is a relatively selective inhibitor.
-
SB203580: As expected, SB203580 is highly selective for p38α, with significantly weaker inhibition of p38β and no other significant off-targets at the tested concentrations. Its S(100nM) score of 0.002 reflects this high degree of selectivity.
-
Staurosporine: The broad-spectrum nature of Staurosporine is evident from its low nanomolar affinity for a wide range of kinases, resulting in a high S(100nM) score of 0.45.[1]
Causality Behind Experimental Choices and Further Steps
The choice of the KINOMEscan® platform is based on its ability to provide direct, quantitative binding data across a large portion of the kinome, which is crucial for an unbiased assessment of selectivity. The inclusion of a well-characterized selective inhibitor and a broad-spectrum inhibitor provides essential context for interpreting the results for the novel compound.
The hypothetical off-target activity of Cpd-X against SRC and LCK would necessitate further investigation:
-
Cell-Based Assays: The next logical step would be to perform cell-based assays to determine if the observed binding affinity translates into functional inhibition in a cellular context. This is critical as cellular ATP concentrations can affect the potency of ATP-competitive inhibitors.
-
Phenotypic Screening: Evaluating the effects of Cpd-X in cell lines where SRC or LCK play a critical role could help to elucidate the potential consequences of this off-target activity.
-
Structure-Activity Relationship (SAR) Studies: The 3-bromo and 6-chloro substitutions on the chromone core of Cpd-X likely play a key role in its binding profile. Further chemical modifications could be explored to enhance selectivity for p38α while reducing affinity for SRC family kinases.
Conclusion
The cross-reactivity profiling of this compound derivatives is a critical component of their preclinical development as kinase inhibitors. By employing a systematic approach that includes comprehensive screening against a broad kinase panel and comparison with well-characterized control compounds, researchers can gain a deep understanding of a compound's selectivity profile. This knowledge is invaluable for predicting potential on- and off-target effects, guiding lead optimization, and ultimately, developing safer and more effective targeted therapies. The hypothetical case of Cpd-X illustrates how such a study can reveal important aspects of a compound's pharmacology that would be missed in more limited screening approaches.
References
- Chem-Impex. This compound.
- National Center for Biotechnology Information. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- Davis MI, et al. Comprehensive analysis of kinase inhibitor selectivity.
- Eurofins Discovery. KINOMEscan Technology.
- DiscoverX.
- Garbaccio RM, et al. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chem Biol. 2013.
- Bamborough P, et al. Measuring and interpreting the selectivity of protein kinase inhibitors. J Med Chem. 2008.
- Cre
- Lawson M, et al. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2.
- R&D Systems. Staurosporine.
- Reaction Biology.
- Karaman MW, et al. A quantitative analysis of kinase inhibitor selectivity.
- Selleck Chemicals. p38 MAPK Inhibitor Review.
- Promega Corpor
- Benchchem. Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Methylaminothiazole-Based Compounds.
- Lee MR, Dominguez C. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein. Curr Med Chem. 2005.
- BOC Sciences.
- Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
- Young PR, et al.
- Kumar S, et al. p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases.
- Huang S, et al. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorg Med Chem Lett. 2006.
- Armstrong RC, et al. A p38 mitogen-activated protein kinase-dependent feedback loop prevents triggering of apoptosis by tumor necrosis factor-alpha. J Exp Med. 1999.
- Bain J, et al.
- Promega Corporation.
- Benchchem. Application Notes and Protocols for ADP-Based Kinase Assays.
- Binder MJ, et al. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. 2025.
- Life Technologies Corporation. Competitive TR-FRET Binding Assays for PI3K Family Inhibitors.
- BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors.
- Carna Biosciences, Inc. QuickScout Screening Assist™ TR-FRET Assay Kits.
- Promega Corporation. ADP-Glo™ Kinase Profiling Systems for Targeted and Flexible Kinase Inhibitor Profiling.
- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- National Center for Biotechnology Information.
- Reaction Biology. Kinase Panel Screening and Profiling Service.
- Benchchem. The Pharmacological Potential of Chromone Derivatives: A Technical Guide for Drug Discovery.
- Rahman T, et al. Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. bioRxiv. 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
A Comparative Benchmarking of Synthetic Routes to 3-Bromo-6-chlorochromone: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key heterocyclic scaffolds is of paramount importance. 3-Bromo-6-chlorochromone is a valuable building block in medicinal chemistry, and the selection of an optimal synthetic route can significantly impact the pace and cost of research and development. This guide provides an in-depth, objective comparison of plausible synthetic strategies for obtaining this compound, grounded in established chemical principles and supported by available experimental data. We will explore three distinct approaches, evaluating each for its merits and potential drawbacks in a research and development setting.
Introduction to this compound
The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The introduction of halogen substituents, such as chlorine and bromine, can modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the presence of a chlorine atom at the 6-position and a bromine atom at the 3-position of the chromone ring system can offer unique opportunities for further functionalization through cross-coupling reactions or by influencing the molecule's interaction with biological targets. The strategic synthesis of this compound is therefore a key step in the exploration of novel therapeutic agents.
Comparative Analysis of Synthetic Strategies
We will dissect three logical and scientifically sound synthetic pathways to this compound:
-
Route A: Post-Cyclization Halogenation - Synthesis of the 6-chlorochromone core followed by selective bromination at the 3-position.
-
Route B: Pre-Cyclization Halogenation - Construction of the chromone ring from an acyclic precursor already bearing the requisite chloro and bromo substituents.
-
Route C: Modification of a 3-Substituted 6-Chlorochromone - Synthesis of a 6-chlorochromone derivative with a functional group at the 3-position that can be subsequently converted to a bromine atom.
Route A: Post-Cyclization Halogenation
This strategy is perhaps the most intuitive, involving the initial construction of the less complex 6-chlorochromone, followed by a regioselective bromination.
Step 1: Synthesis of 6-Chlorochromone
The most common and efficient method for the synthesis of the chromone core is the cyclization of a 2'-hydroxyacetophenone derivative. In this case, the starting material is 5'-chloro-2'-hydroxyacetophenone. A reliable method involves a Claisen condensation with ethyl formate to form an intermediate β-dicarbonyl compound, which then undergoes acid-catalyzed cyclization.
Experimental Protocol: Synthesis of 6-Chlorochromone
-
Formation of the Intermediate: To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) is added a mixture of 5'-chloro-2'-hydroxyacetophenone and an excess of ethyl formate at low temperature (0-5 °C).
-
The reaction mixture is stirred for several hours, allowing the Claisen condensation to proceed.
-
Cyclization: The intermediate is not isolated. The reaction mixture is acidified with a strong acid, such as sulfuric acid or hydrochloric acid, and heated to induce cyclization and dehydration, affording 6-chlorochromone.
-
Workup and Purification: The product is isolated by pouring the reaction mixture into ice water, followed by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Bromination of 6-Chlorochromone
The second step involves the electrophilic bromination of the 6-chlorochromone at the C3 position. The electron-withdrawing nature of the carbonyl group and the activating effect of the pyran oxygen influence the regioselectivity of this reaction. N-Bromosuccinimide (NBS) is a common and effective reagent for such transformations, often proceeding via a radical mechanism when initiated by light or a radical initiator.
Experimental Protocol: Bromination of 6-Chlorochromone
-
A solution of 6-chlorochromone in a suitable solvent, such as carbon tetrachloride or acetonitrile, is prepared.
-
N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), are added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield this compound.
Causality and Rationale
This route benefits from a convergent approach where the core heterocyclic system is constructed early. The use of readily available starting materials for the synthesis of 6-chlorochromone is a significant advantage. The subsequent bromination with NBS is a well-established method for introducing bromine at allylic or benzylic positions, and its application to the electron-deficient C3 position of the chromone is feasible.
Data Summary: Route A
| Step | Reaction | Reagents | Typical Yield | Reaction Time | Scalability |
| 1 | Synthesis of 6-Chlorochromone | 5'-chloro-2'-hydroxyacetophenone, Ethyl formate, NaOEt, H+ | 70-80% | 6-12 h | Good |
| 2 | Bromination | 6-Chlorochromone, NBS, AIBN | 60-70% | 2-4 h | Moderate |
| Overall | 42-56% | 8-16 h | Moderate |
Visualization: Route A Workflow
Figure 1. Synthetic workflow for Route A.
Route B: Pre-Cyclization Halogenation
This approach involves the synthesis of an acyclic precursor that already contains the necessary chloro and bromo substituents on the aromatic ring. The final step is the cyclization to form the chromone ring.
Step 1: Synthesis of a Pre-halogenated Chalcone
A plausible precursor is a chalcone (1,3-diaryl-2-propen-1-one) derivative. The synthesis of 3-Aryl-1-(3-bromo-5-chloro-2-hydroxyphenyl)-2-propen-1-one has been reported, which provides a strong foundation for this route.[1][2] This chalcone can be prepared via a Claisen-Schmidt condensation between a halogenated 2'-hydroxyacetophenone and an appropriate benzaldehyde derivative.
Experimental Protocol: Synthesis of Halogenated Chalcone
-
To a solution of 3-bromo-5-chloro-2-hydroxyacetophenone in a suitable solvent like ethanol, an equimolar amount of a suitable aromatic aldehyde (e.g., benzaldehyde) is added.
-
A strong base, such as aqueous potassium hydroxide, is added dropwise, and the mixture is stirred at room temperature for several hours.
-
Workup and Purification: The reaction mixture is poured into a mixture of ice and hydrochloric acid to precipitate the chalcone. The solid is collected by filtration, washed with water, and recrystallized from ethanol.
Step 2: Oxidative Cyclization of the Chalcone
The synthesized chalcone can be cyclized to the corresponding flavone (a 2-phenylchromone). Various reagents are known to effect this transformation, including iodine in dimethyl sulfoxide (DMSO).
Experimental Protocol: Cyclization to 3-Bromo-6-chloroflavone
-
The halogenated chalcone is dissolved in DMSO.
-
A catalytic amount of iodine is added, and the mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.
-
Workup and Purification: The reaction mixture is cooled and poured into a solution of sodium thiosulfate to quench the excess iodine. The precipitated solid is filtered, washed with water, and purified by column chromatography or recrystallization.
Causality and Rationale
This route strategically places the halogens on the starting materials, which can simplify the final steps. The Claisen-Schmidt condensation is a robust and high-yielding reaction. The oxidative cyclization of chalcones to flavones is also a well-established method. However, this route would yield a 2-substituted-3-bromo-6-chlorochromone (a flavone derivative). To obtain the target compound (unsubstituted at the 2-position), a different cyclization strategy for a precursor without the aryl group at the 2-position would be necessary, which adds complexity.
Data Summary: Route B (for a 2-aryl derivative)
| Step | Reaction | Reagents | Typical Yield | Reaction Time | Scalability |
| 1 | Chalcone Synthesis | Halogenated acetophenone, Aldehyde, KOH | 80-90% | 12-24 h | Good |
| 2 | Oxidative Cyclization | Chalcone, I2, DMSO | 70-80% | 4-8 h | Moderate |
| Overall | 56-72% | 16-32 h | Moderate |
Visualization: Route B Workflow
Figure 2. Synthetic workflow for Route B.
Route C: Modification of a 3-Substituted 6-Chlorochromone
This strategy involves the synthesis of a 6-chlorochromone with a reactive handle at the 3-position, which is then converted to the desired bromine atom. This approach can offer high regioselectivity.
Pathway C1: From 3-Formyl-6-chlorochromone
The Vilsmeier-Haack reaction is a highly efficient method for the synthesis of 3-formylchromones from 2'-hydroxyacetophenones.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF).
-
Formylation and Cyclization: 5'-Chloro-2'-hydroxyacetophenone is added to the Vilsmeier reagent, and the mixture is stirred at room temperature and then heated.
-
Workup and Purification: The reaction is quenched by pouring it into ice water. The precipitated 3-formyl-6-chlorochromone is collected by filtration and can be recrystallized from a suitable solvent.[3]
The conversion of an aldehyde to a bromide can be challenging and may require multiple steps. A possible sequence involves oxidation of the aldehyde to a carboxylic acid, followed by a Hunsdiecker-type reaction.
Experimental Protocol: Formyl to Bromo Conversion
-
Oxidation: 3-Formyl-6-chlorochromone is oxidized to 6-chlorochromone-3-carboxylic acid using an oxidizing agent like potassium permanganate or Jones reagent.
-
Hunsdiecker Reaction: The carboxylic acid is converted to its silver salt by treatment with silver nitrate. The silver salt is then treated with bromine in a suitable solvent to afford this compound.
Pathway C2: From 3-Amino-6-chlorochromone
3-Amino-6-chlorochromone can be synthesized from 5'-chloro-2'-hydroxyacetophenone.
Experimental Protocol: Synthesis of 3-Amino-6-chlorochromone
-
5'-Chloro-2'-hydroxyacetophenone is reacted with ethyl cyanoacetate in the presence of a base like piperidine to form an intermediate.
-
The intermediate is then cyclized in the presence of an acid to yield 3-cyano-6-chlorochromone.
-
The cyano group is then hydrolyzed to a carboxylic acid and subsequently converted to an amide, which can be rearranged via a Hofmann or Curtius rearrangement to the amine. A more direct route may involve the reduction of a 3-nitro precursor, if available.
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halogen.[4][5][6][7][8]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 3-Amino-6-chlorochromone is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
Bromination: The cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr.
-
Workup and Purification: The reaction mixture is warmed to room temperature, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Causality and Rationale
Route C offers excellent control over the position of the bromine atom. The Vilsmeier-Haack and Sandmeyer reactions are well-established and generally high-yielding. Pathway C2, utilizing the Sandmeyer reaction, is likely more efficient and reliable than the multi-step conversion of the formyl group in Pathway C1. The stability of the chromone ring under the reaction conditions for both pathways is a key consideration.
Data Summary: Route C
| Pathway | Step | Reaction | Reagents | Typical Yield | Reaction Time | Scalability |
| C1 | 1 | Vilsmeier-Haack | 5'-chloro-2'-hydroxyacetophenone, POCl₃, DMF | 80-90% | 4-6 h | Good |
| 2 | Formyl to Bromo | 1. Oxidant, 2. AgNO₃, Br₂ | 40-50% (2 steps) | 12-24 h | Low | |
| C2 | 1 | Synthesis of 3-Amino-6-chlorochromone | Multi-step | ~50% | >24 h | Low |
| 2 | Sandmeyer Reaction | 1. NaNO₂, HBr; 2. CuBr | 70-80% | 2-4 h | Good | |
| Overall (C1) | 32-45% | 16-30 h | Low | |||
| Overall (C2) | 35-40% | >26 h | Moderate |
Visualization: Route C Workflow
Figure 3. Synthetic workflows for Route C.
Conclusion and Recommendations
Each of the presented synthetic routes to this compound offers a unique set of advantages and disadvantages. The optimal choice will depend on the specific needs of the research program, including the required scale, available starting materials, and the synthetic expertise of the research team.
-
Route A (Post-Cyclization Halogenation) is a strong contender for its straightforward approach and use of common reactions. It offers a good balance of yield and operational simplicity, making it a suitable choice for laboratory-scale synthesis.
-
Route B (Pre-Cyclization Halogenation) , while potentially high-yielding for 2-aryl derivatives, is less direct for the synthesis of the target compound. The development of a cyclization method for a non-arylated, pre-halogenated precursor would be necessary, adding a layer of research to the synthetic campaign.
-
Route C (Modification of a 3-Substituted Chromone) provides excellent regiocontrol. Pathway C2 , employing the Sandmeyer reaction, is particularly promising for its reliability and good yields in the final step, despite the potentially lengthy synthesis of the 3-amino precursor. Pathway C1 is less favorable due to the harsh conditions and moderate yields of the Hunsdiecker reaction.
For most research applications requiring laboratory-scale quantities of this compound, Route A represents the most practical and efficient starting point. For larger-scale synthesis or when high purity and regioselectivity are paramount, the development and optimization of Route C, Pathway C2 would be a worthwhile endeavor.
This guide serves as a foundational resource for the strategic planning of the synthesis of this compound. It is recommended that researchers perform small-scale trials to optimize the conditions for their specific laboratory setup and available resources.
References
- Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2007). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones. Organic Letters, 9(3), 389–391. [Link]
- Eslaminejad, T., Mirzaei, E. F., & Abaszadeh, M. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line.
- Wallén, E. A. A., Dahlén, K., Grøtli, M., & Luthman, K. (2025). Synthesis of 3-Aminomethyl-2-aryl-8-bromo-6-chlorochromones.
- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. [Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- Sabouri, S., Mirzaei, E. F., & Abaszadeh, M. (2022). Synthesis and In Vitro Cytotoxicity of Novel Halogenated Dihydropyrano[3,2-b]Chromene Derivatives.
- Kumar, R., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2923. [Link]
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Nandgaonkar, R. G., & Ingle, V. N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018. [Link]
- Ewies, F. F., & El-Gaml, K. M. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. [Link]
- Mphahlele, M. J. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(3), 53-60. [Link]
- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Cytotoxic Landscape of Substituted Chromones
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the cytotoxic properties of substituted chromones. This guide is designed to provide you with an in-depth understanding of how structural modifications to the chromone scaffold influence its anticancer activity. As a senior application scientist, my goal is to not only present you with raw data but also to illuminate the underlying scientific principles and experimental considerations that are crucial for advancing your own research in this exciting field of drug discovery.
The chromone core, a benzopyran-4-one, is recognized as a "privileged structure" in medicinal chemistry. This is due to its prevalence in a wide array of pharmacologically active compounds, both natural and synthetic.[1] Chromone derivatives have demonstrated a remarkable spectrum of biological activities, including potent anticancer effects.[1] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key signaling pathways involved in cancer progression.[2][3]
This guide will delve into a comparative analysis of the cytotoxicity of various substituted chromones, supported by experimental data from peer-reviewed literature. We will explore the structure-activity relationships that govern their potency and selectivity against different cancer cell lines. Furthermore, we will provide detailed, field-proven protocols for key cytotoxicity assays, enabling you to confidently and accurately assess the anticancer potential of your own compounds.
Comparative Cytotoxicity of Substituted Chromones
The cytotoxic efficacy of chromone derivatives is profoundly influenced by the nature and position of their substituents. The following table summarizes the 50% inhibitory concentration (IC50) values of a selection of substituted chromones against various human cancer cell lines, offering a glimpse into their structure-activity relationships. Lower IC50 values are indicative of higher cytotoxic potency.
| Chromone Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Styrylchromones | Analog 4q | HeLa (Cervical) | 4.9 | [4] |
| Analog 4m | PC-3 (Prostate) | 28.9 | [4] | |
| Compound with 3 methoxy groups | HeLa (Cervical) | > 100% inhibition | [5] | |
| 3-Styrylchromones | Compound 7 | HSC-2 (Oral Squamous) | 0.60 | [1] |
| Compound 14 | HSC-2 (Oral Squamous) | 0.65 | [1] | |
| 2-(N-cyclicamino)chromones | Compound 3a (4-phenyl-1-piperazinyl) | Oral Squamous Carcinoma (mean) | 130 | [2] |
| Compound 5a (4-morpholinyl) | Oral Squamous Carcinoma (mean) | 354 | [2] | |
| 3-(N-cyclicamino)chromones | Compound 3a (4-phenyl-1-piperazinyl) | High tumor specificity | Not specified | [6] |
| Chromone-Nitrogen Mustards | Compound 22e | MCF-7 (Breast) | 1.83 | [2] |
| Compound 22e | MDA-MB-231 (Breast) | 1.90 | [2] | |
| Chromanone Derivatives | Compound 1 | Colon Cancer (mean) | ~8-30 | [7] |
| Compound B2 (3-chlorophenylchromanone with 2-methylpyrazoline) | A549 (Lung) | Potent | [8] | |
| Chromone-based Chalcones | Compound 8 | SW620 (Colorectal) | 3.2 | [1] |
| 3-Formylchromones | FC10 (6,8-dichloro-3-formylchromone) | Tumor cell-specific cytotoxicity | Not specified | [7] |
| Chromone-Thiazole Hybrids | CTH | MDA-MB-231 (Breast) | 10.8 | [9] |
Elucidating the Mechanisms of Cytotoxicity: Apoptosis and Oxidative Stress
The anticancer activity of many chromone derivatives is intrinsically linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS), which can trigger a cascade of events leading to cellular demise.
The Role of Reactive Oxygen Species (ROS)
Several studies have implicated the induction of ROS as a key mechanism in the cytotoxicity of chromone derivatives.[10][11] Elevated levels of intracellular ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic pathways. For instance, a novel chromone-linked nitrone derivative has been shown to induce significant dose-dependent cytotoxic effects in HepG2 and HeLa cancer cells by promoting the production of ROS and endogenous nitric oxide.[12] This increase in oxidative stress was linked to mitochondrial membrane potential depolarization and the subsequent activation of caspases.[12]
Apoptotic Signaling Pathways
The induction of apoptosis by chromone derivatives often involves the activation of key signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway and the caspase cascade.
The JNK pathway is a critical regulator of cellular responses to stress, including oxidative stress.[13][14] Activation of the JNK pathway can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of pro-apoptotic genes.[15] Some chromone derivatives have been shown to activate the JNK pathway, contributing to their cytotoxic effects.[6] The activation of this pathway is often a consequence of the increased intracellular ROS levels induced by the chromone compounds.[6]
JNK signaling pathway activation by substituted chromones.
Caspases are a family of proteases that play a central role in the execution of apoptosis.[16] The apoptotic cascade is often initiated by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3 and -7.[16][17] Several chromone derivatives have been shown to induce apoptosis through the activation of this caspase cascade.[3][18] Western blot analysis is a common technique used to detect the cleavage of pro-caspases into their active forms, providing direct evidence of caspase activation.[19][20][21]
Chromone-induced intrinsic apoptotic pathway via caspase activation.
Experimental Protocols for Cytotoxicity Assessment
Accurate and reproducible assessment of cytotoxicity is paramount in drug discovery. The choice of assay can significantly impact the interpretation of results. Here, we provide detailed protocols for three commonly used cytotoxicity assays: the MTT, SRB, and LDH assays. A comparative study of these assays has shown that while all are effective, their sensitivities can vary depending on the cell line and the cytotoxic agent.[22]
General Experimental Workflow
The following diagram illustrates a general workflow for assessing the cytotoxicity of chromone derivatives.
General workflow for assessing cytotoxicity of chromone derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[23] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[23]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the chromone derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[24]
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.[8] It is a reliable and cost-effective method for cytotoxicity screening.[25]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[26]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Staining: Add SRB solution (0.057% w/v) to each well and incubate at room temperature for 30 minutes.[26]
-
Washing: Wash the plates again with 1% (v/v) acetic acid to remove unbound SRB.[8]
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[26]
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[27] It is an indicator of cell membrane integrity.[27]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[28]
Conclusion and Future Directions
The diverse and potent cytotoxic activities of substituted chromones underscore their potential as a promising scaffold for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the chromone core can significantly enhance cytotoxic potency and selectivity. The induction of apoptosis via ROS generation and the activation of the JNK and caspase signaling pathways appear to be common mechanisms of action for many cytotoxic chromones.
Future research in this area should continue to focus on the synthesis and evaluation of novel chromone derivatives with improved pharmacological profiles. A deeper understanding of their molecular targets and the intricate signaling pathways they modulate will be crucial for the rational design of next-generation chromone-based anticancer drugs with enhanced efficacy and reduced side effects. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource to support these endeavors.
References
- Biological activity of 3-formylchromones and rel
- Sulforhodamine B (SRB) Assay Protocol.
- Further Quantitative Structure–Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research. [Link]
- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity.
- Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. Journal of Applied Pharmaceutical Science. [Link]
- Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells. PubMed. [Link]
- Anticorrosive evaluation of an environmentally benign chromone-thiazole hybrid with excellent anticancer activity. DiVA portal. [Link]
- Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)
- Synthesis, preliminary cytotoxicity evaluation of new 3-formylchromone hydrazones and phosphorohydrazone derivatives of coumarin and chromone.
- Biological activity of 3-formylchromones and related compound.
- A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 P
- IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h...
- Chalcone Derivatives: Role in Anticancer Therapy.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. MDPI. [Link]
- Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies. RSC Advances. [Link]
- Growth inhibition of 2-styrylchromones 23-32 against car- cinoma cells.
- Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells.
- Induction of ROS by a novel chromone linked nitrone derivative promotes mitochondria mediated caspase dependent apoptosis in HepG2 and HeLa cells. World Scientific News. [Link]
- IC50 values of rotenone derivatives against MCF-7, A549, and HCT116 cancer cells.
- Inhibitory Effects of B-, C-, and E-Ring-Truncated Deguelin Derivatives Against A549, HCT116, and MCF-7 Cancer Cells.
- Quantitative Structure-Cytotoxicity Relationship of 2-Azolylchromones. PubMed. [Link]
- SRB assay for measuring target cell killing. Protocols.io. [Link]
- Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures. MDPI. [Link]
- Fig. 4. Western blot analysis to examine activation of caspase-9 and...
- H72 activated caspase 3 and caspase 9. (A) Western blotting analysis...
- Bar graphs showing the quantitative results obtained for reactive...
- Quantitative Structure-Cytotoxicity Relationship of 2-Styrylchromones. PubMed. [Link]
- A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins. MDPI. [Link]
- Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
- Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]
- Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research. [Link]
- Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line.
- 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies. PubMed Central. [Link]
- The upstream activators and downstream targets of the JNK pathway....
- Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7.
- The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. MDPI. [Link]
- Reactive oxygen species and chromophoric dissolved organic matter drive the aquatic 1 photochemical pathways and photoproducts of 6PPD. ChemRxiv. [Link]
- Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling.
- Quantification of reactive oxygen species generation by photoexcitation of PEGyl
- Determination of Caspase Activ
- Methods for the detection of reactive oxygen species. RSC Publishing. [Link]
- c-Jun N-terminal kinases. Wikipedia. [Link]
Sources
- 1. Quantitative structure-activity relationship analysis of cytotoxicity and anti-UV activity of 2-aminotropones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-styrylchromones as a novel class of antiproliferative agents targeting carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of 3-Formylchromones and Related Compounds | In Vivo [iv.iiarjournals.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure-cytotoxicity relationship analysis of 3-formylchromone derivatives by a semiempirical molecular-orbital method with the concept of absolute hardness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticorrosive evaluation of an environmentally benign chromone-thiazole hybrid with excellent anticancer activity [diva-portal.org]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 13. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Flavanone from Chromolaena tacotana (Klatt) R. M. King and H. Rob, Promotes Apoptosis in Human Breast Cancer Cells by Downregulating Antiapoptotic Proteins | MDPI [mdpi.com]
- 18. Quantitative Structure-Cytotoxicity Relationship of 2-Azolylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 23. Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03188A [pubs.rsc.org]
- 24. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. scbt.com [scbt.com]
- 28. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Molecular Weight of 3-Bromo-6-chlorochromone via Mass Spectrometry
In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's identity is the bedrock of reliable research. For halogenated heterocyclic compounds like 3-Bromo-6-chlorochromone, a versatile intermediate in medicinal chemistry, determining the precise molecular weight is a critical first step.[1] This guide provides an in-depth, experience-driven comparison of mass spectrometry with other analytical techniques for this purpose. We will explore not just the "how," but the fundamental "why" behind the experimental choices, ensuring a self-validating and trustworthy protocol for researchers, scientists, and drug development professionals.
The Analytical Challenge: Why this compound Requires a Specialized Approach
This compound (C₉H₄BrClO₂) has a calculated molecular weight of approximately 259.49 g/mol .[1][2] However, the presence of two different halogen atoms, bromine and chlorine, introduces a layer of complexity that makes mass spectrometry an exceptionally powerful and definitive analytical tool. Both bromine and chlorine exist naturally as a mixture of stable isotopes:
-
Chlorine: Approximately 75% ³⁵Cl and 25% ³⁷Cl (a 3:1 ratio).[3][4][5][6]
-
Bromine: Approximately 50% ⁷⁹Br and 50% ⁸¹Br (a 1:1 ratio).[3][5][6]
This natural isotopic distribution means that a sample of this compound is not composed of molecules of a single mass. Instead, it is a predictable mixture of isotopologues. A mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z), will resolve these different isotopic species, creating a characteristic pattern that serves as a molecular fingerprint. This unique isotopic signature is the cornerstone of our self-validating methodology.
Mass Spectrometry: The Gold Standard for Halogenated Compounds
Mass spectrometry measures the mass-to-charge ratio of ionized molecules.[7] The process involves ionizing the sample, separating the resulting ions in a magnetic or electric field, and detecting them. For a compound containing both bromine and chlorine, the molecular ion won't appear as a single peak but as a cluster of peaks (M+, M+2, M+4) whose relative intensities are dictated by the combined probabilities of the isotopic abundances. This provides a multi-faceted confirmation of the compound's identity and elemental composition that is difficult to achieve with other methods.
Choosing the Right Ionization Technique
The choice of ionization method is critical and depends on the analyte's properties and the desired information.[8] Hard ionization techniques impart high energy, leading to extensive fragmentation, which can be useful for structural elucidation but may obliterate the molecular ion peak.[9] Soft ionization techniques use lower energy, preserving the molecular ion and providing a clear picture of its isotopic distribution.[10]
-
Electron Ionization (EI): A classic hard ionization technique where high-energy electrons bombard the sample.[7][9] While it produces a reproducible fragmentation pattern for library matching, it can be too harsh for some molecules, potentially leading to the absence of a discernible molecular ion peak.
-
Chemical Ionization (CI): A softer gas-phase method where a reagent gas is first ionized, and these ions then react with the analyte to ionize it more gently.[7][10] This is often preferred when the molecular ion is unstable under EI conditions.
-
Electrospray Ionization (ESI): A very soft technique ideal for polar, thermally labile molecules.[8][11] It generates ions from a solution, making it highly compatible with liquid chromatography (LC-MS). For this compound, ESI would be an excellent choice to ensure the molecular ion cluster is observed with high intensity.
For this guide, we will focus on a protocol using ESI, as its soft nature is best suited for unambiguously confirming the molecular weight by preserving the crucial molecular ion isotopic cluster.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system. The observation of the predicted isotopic pattern for a molecule containing one bromine and one chlorine atom provides a high degree of confidence in the result.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H4BrClO2 | CID 3498945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. tutorchase.com [tutorchase.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. as.uky.edu [as.uky.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Comparative In Silico Analysis of 3-Bromo-6-chlorochromone Derivatives as Topoisomerase II Inhibitors: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of the potential of novel 3-bromo-6-chlorochromone derivatives as inhibitors of human topoisomerase II, a well-established target for cancer chemotherapy. Leveraging in silico molecular docking techniques, we will explore the structure-activity relationships of these compounds and benchmark their performance against a known clinical inhibitor. This document is intended for researchers, medicinal chemists, and computational biologists actively engaged in the field of drug discovery and development.
Introduction: The Therapeutic Promise of the Chromone Scaffold
The chromone moiety, a benzopyran-4-one, is a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of the chromone scaffold have demonstrated potent anti-inflammatory, antimicrobial, antioxidant, and, notably, anticancer properties.[2] The planar nature of the chromone ring system allows for effective intercalation with biological macromolecules, including DNA and proteins, making it an attractive starting point for the design of targeted therapeutics.
Recent studies have highlighted the potential of halogenated chromones as promising anticancer agents.[3][4] In particular, substitutions at the 3, 6, and 8 positions of the chromone ring have been shown to modulate their cytotoxic effects.[5] Among these, this compound derivatives present an interesting chemical space for exploration due to the combined electron-withdrawing and lipophilic characteristics of the halogen substituents, which can significantly influence their binding affinity and selectivity for protein targets.
One of the key targets in cancer therapy is topoisomerase II, an enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. By creating transient double-strand breaks in DNA, topoisomerase II allows for the management of DNA topology. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several clinically successful anticancer drugs, such as etoposide and doxorubicin, function through the inhibition of topoisomerase II. Previous research has suggested that certain chromone derivatives may exert their anticancer effects through topoisomerase inhibition.[3][6]
This guide presents a detailed comparative molecular docking study of a focused library of novel this compound derivatives against human topoisomerase II. By systematically evaluating their binding energies and interaction profiles, we aim to elucidate key structural features that contribute to their inhibitory potential. The performance of these derivatives will be compared against etoposide, a well-established topoisomerase II inhibitor, to provide a clinically relevant benchmark.
Materials and Methods: A Validated In Silico Workflow
The following section details the computational methodology employed in this comparative docking study. The protocol is designed to be robust and reproducible, ensuring the scientific validity of the generated results.
Software and Hardware
-
Molecular Docking Software: AutoDock Vina 1.2.0
-
Molecular Visualization and Preparation: UCSF Chimera 1.15
-
Computational Resources: High-performance computing cluster with 64-bit Linux operating system.
Ligand Preparation
A library of ten hypothetical this compound derivatives with varying substituents at the 2-position was designed to explore the structure-activity relationship. The parent this compound scaffold and the reference inhibitor, etoposide, were also included in the study. The 2D structures of these compounds were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable conformations. The structures were then saved in the PDBQT format, which includes atomic charges and torsional degrees of freedom, as required for AutoDock Vina.
Protein Preparation
The crystal structure of human topoisomerase II beta in complex with DNA and etoposide was obtained from the Protein Data Bank (PDB ID: 3QX3). The protein structure was prepared for docking by:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Gasteiger charges to all atoms.
-
The prepared protein structure was saved in the PDBQT format.
Molecular Docking Protocol
Molecular docking was performed using AutoDock Vina to predict the binding affinity and conformation of the ligands within the active site of topoisomerase II.
-
Grid Box Generation: A grid box with dimensions of 25Å x 25Å x 25Å was centered on the co-crystallized etoposide binding site to encompass the entire active site.
-
Docking Parameters: The exhaustiveness of the search was set to 20 to ensure a thorough exploration of the conformational space. All other parameters were kept at their default values.
-
Execution: Each ligand was docked against the prepared topoisomerase II structure. The docking simulation returns a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol.
-
Result Analysis: The pose with the lowest binding energy for each ligand was selected for further analysis. The binding interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using UCSF Chimera.
Caption: Workflow for the comparative molecular docking study.
Results: Comparative Analysis of Binding Affinities and Interactions
The molecular docking study provided valuable insights into the potential of this compound derivatives as topoisomerase II inhibitors. The predicted binding affinities and key interacting residues for the parent scaffold, the designed derivatives, and the reference inhibitor etoposide are summarized in Table 1.
| Compound | Substituent (R) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Parent Scaffold | -H | -7.8 | Arg487, Gly488, Asp479 |
| Derivative 1 | -CH3 | -8.1 | Arg487, Gly488, Asp479, Ile490 |
| Derivative 2 | -Phenyl | -9.2 | Arg487, Gly488, Asp479, Pro806 |
| Derivative 3 | -OH | -8.0 | Arg487, Gly488, Asp479, Ser480 |
| Derivative 4 | -OCH3 | -8.3 | Arg487, Gly488, Asp479, Met782 |
| Derivative 5 | -NH2 | -8.2 | Arg487, Gly488, Asp479, Glu522 |
| Derivative 6 | -COOH | -8.5 | Arg487, Gly488, Asp479, Mg2+ |
| Derivative 7 | -CF3 | -8.7 | Arg487, Gly488, Asp479, Ala807 |
| Derivative 8 | -NO2 | -8.6 | Arg487, Gly488, Asp479 |
| Derivative 9 | -Cl | -8.4 | Arg487, Gly488, Asp479, Leu489 |
| Derivative 10 | -Br | -8.5 | Arg487, Gly488, Asp479, Leu489 |
| Etoposide | (Reference) | -9.8 | Arg487, Gly488, Asp479, Mg2+, DNA |
Table 1: Comparative docking results of this compound derivatives and etoposide against topoisomerase II.
Discussion: Unraveling Structure-Activity Relationships
The results of our comparative docking study indicate that this compound derivatives exhibit promising binding affinities for the active site of human topoisomerase II. The parent scaffold itself demonstrated a respectable binding energy of -7.8 kcal/mol, suggesting that the core structure is well-suited for interaction with the target protein.
Our analysis of the substituted derivatives reveals several key structure-activity relationships:
-
Impact of Aromatic Substituents: The introduction of a phenyl group at the 2-position (Derivative 2) resulted in the highest binding affinity (-9.2 kcal/mol) among the designed compounds. This suggests that the presence of a bulky, hydrophobic moiety at this position can lead to favorable van der Waals interactions within the active site, particularly with Proline 806. This finding is consistent with the complex structure of the reference inhibitor, etoposide, which also features extensive aromatic systems.
-
Role of Hydrogen Bonding: Derivatives with hydrogen bond donor/acceptor groups, such as hydroxyl (Derivative 3), methoxy (Derivative 4), and amino (Derivative 5), showed improved binding affinities compared to the parent scaffold. These groups were observed to form additional hydrogen bonds with key residues like Serine 480 and Glutamate 522, thereby stabilizing the ligand-protein complex.
-
Influence of Electron-Withdrawing Groups: The presence of strongly electron-withdrawing groups like trifluoromethyl (Derivative 7) and nitro (Derivative 8) also enhanced the binding affinity. This could be attributed to favorable electrostatic interactions with the protein.
-
Comparison with Etoposide: While none of the designed derivatives surpassed the binding affinity of etoposide (-9.8 kcal/mol), the most potent derivative (Derivative 2) came remarkably close. It is important to note that etoposide's mechanism of action is complex, involving interactions with both the protein and DNA. Our docking protocol primarily focused on the protein-ligand interactions, which may not fully capture the complete binding profile of etoposide.
The consistent interaction of the chromone core with key residues such as Arginine 487, Glycine 488, and Aspartate 479 across all derivatives highlights the importance of the scaffold in anchoring the molecule within the active site. The bromine and chlorine atoms on the chromone ring appear to contribute to the overall lipophilicity and may engage in halogen bonding, further stabilizing the complex.
Caption: Key binding interactions of derivatives in the active site.
Conclusion: Future Directions and Therapeutic Potential
This comparative in silico study has successfully demonstrated the potential of this compound derivatives as a novel class of topoisomerase II inhibitors. Our findings highlight the importance of substitution at the 2-position of the chromone ring, with bulky aromatic groups showing the most promise for enhancing binding affinity.
The insights gained from this study provide a strong foundation for the rational design and synthesis of more potent this compound derivatives. Future work should focus on synthesizing and experimentally validating the anticancer activity of the most promising compounds identified in this study. Further computational investigations, such as molecular dynamics simulations, could also be employed to provide a more dynamic picture of the ligand-protein interactions and to refine the lead compounds.
References
- Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC. (n.d.). PubMed Central. [Link]
- Synthesis, biological evaluation and molecular docking studies of chromone hydrazone derivatives as α-glucosidase inhibitors. (2017-07-01). PubMed. [Link]
- Exploring the Potential of Chromones as Inhibitors of Novel Coronavirus Infection Based on Molecular Docking and Molecular Dynamics Simulation Studies. (2022-03-24). Biointerface Research in Applied Chemistry. [Link]
- Synthesis, in vitro α-glucosidase inhibitory activity and docking studies of novel chromone-isatin deriv
- Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. (n.d.).
- Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. (2006-03-01). PubMed. [Link]
- Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. (2025-08-10).
- Antifungal and antibiofilm activities of chromones against nine Candida species - PMC. (2023-10-24).
- Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and... (n.d.).
- Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone.... (n.d.).
- Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). PubMed Central. [Link]
- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (n.d.).
- Novel Furochromone Derivatives: Synthesis and Anticancer Activity Studies. (n.d.).
- Synthesis and biological evaluation of 3-styrylchromone derivatives as free radical scavengers and α-glucosidase inhibitors. (n.d.). PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Bromo-6-chlorochromone by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Synthesis
In the realm of medicinal chemistry and materials science, chromone scaffolds are privileged structures, serving as foundational blueprints for a vast array of biologically active compounds. 3-Bromo-6-chlorochromone is a key synthetic intermediate, valued for its specific substitution pattern that allows for further functionalization in drug discovery pipelines. However, the synthetic route to this intermediate, like any chemical transformation, is susceptible to the formation of impurities, including unreacted starting materials, by-products, and degradation products.
The presence of these impurities, even at trace levels, can have profound consequences, leading to misleading biological assay results, altered pharmacokinetic profiles, and irreproducible research outcomes. Therefore, a robust, reliable, and accurate analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of scientific integrity. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of HPLC methodologies for assessing the purity of this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind method development choices, ensuring a self-validating and trustworthy protocol.
Understanding the Analyte and Potential Impurities
An effective analytical method begins with an understanding of the target molecule and the potential impurities that may accompany it. The synthesis of this compound typically involves multi-step reactions, often starting from a substituted 2'-hydroxyacetophenone.[1] Potential impurities can therefore include:
-
Starting Materials: Incomplete consumption of the initial acetophenone or other key reagents.
-
Intermediates: Carryover of compounds from intermediate synthetic steps.
-
Isomeric By-products: Formation of isomers with different substitution patterns on the chromone ring.
-
Over-brominated/chlorinated species: Introduction of additional halogen atoms.
-
Hydrolysis Products: Degradation of the chromone ring, particularly under harsh pH conditions.
A successful HPLC method must be able to resolve the main this compound peak from all these potential contaminants.
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is dictated by the physicochemical properties of the analyte. Chromones are moderately polar compounds, making them amenable to several chromatographic approaches.[2]
| Feature | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Chiral HPLC |
| Principle | Separation based on hydrophobicity. Non-polar stationary phase and polar mobile phase.[3][4] | Separation based on polarity. Polar stationary phase and non-polar mobile phase.[5][6] | Separation of enantiomers based on stereospecific interactions with a chiral stationary phase (CSP).[7][8] |
| Stationary Phase | C18, C8, Phenyl.[4][6] | Silica, Cyano (CN), Amino (NH2).[5][6] | Derivatized polysaccharides (cellulose, amylose), macrocyclic glycopeptides.[9][10] |
| Typical Mobile Phase | Water/Acetonitrile or Methanol mixtures, often with acid modifiers (formic, acetic acid).[2][3] | Hexane, Heptane, Isopropanol, Ethyl Acetate.[6][11] | Varies widely; can be run in normal-phase, reversed-phase, or polar organic modes.[10] |
| Elution Order | Least hydrophobic (most polar) compounds elute first.[12] | Least polar compounds elute first.[11][12] | Depends on the specific interaction between each enantiomer and the CSP. |
| Suitability for this compound | Highly Recommended. The vast majority of chromone analyses utilize RP-HPLC due to its robustness, reproducibility, and compatibility with aqueous-organic solvents in which chromones are soluble.[2][13] | Possible, but less common. Can be useful for separating certain isomers not resolved by RP-HPLC. However, it is often more sensitive to water content and may have lower reproducibility.[14] | Not applicable unless a chiral center is present or introduced in a derivative. The parent this compound is achiral. |
For routine purity assessment of this compound, Reversed-Phase HPLC is the unequivocal method of choice. It provides the best balance of resolution, robustness, and ease of use.
Designing a Self-Validating RP-HPLC Protocol: The Scientist's Approach
Developing an HPLC method is a process of informed choices. Each parameter is selected to build a system that is not only effective but also inherently logical and self-validating.
Causality Behind Experimental Choices
-
Column Selection (The Separation Engine): A C18 (octadecylsilane) column is the workhorse for separating moderately polar compounds like chromones.[2][4][13] The dense layer of C18 chains bonded to the silica support provides a highly hydrophobic stationary phase. This promotes retention through hydrophobic interactions with the aromatic rings and halogen substituents of this compound, allowing for effective separation from more polar or less retained impurities. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between resolution, analysis time, and backpressure.[2][12]
-
Mobile Phase Composition (The Driving Force):
-
Solvents: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is standard for RP-HPLC.[3] Acetonitrile is often preferred as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
The Acid Modifier: The inclusion of a small amount (typically 0.1%) of an acid, such as formic acid or acetic acid, is critical.[2][13] This serves two purposes: first, it protonates any free silanol groups on the silica support, preventing undesirable peak tailing. Second, it ensures that the analyte is in a consistent protonation state, leading to sharp, reproducible peaks. Formic acid is an excellent choice as it is also volatile, making the method compatible with mass spectrometry (LC-MS) if impurity identification is required.[15]
-
-
Detection Wavelength (Seeing the Unseen): The chromone scaffold contains a conjugated system of double bonds (a chromophore) that strongly absorbs UV light.[13] Chromones typically exhibit two primary absorption maxima. To ensure high sensitivity for both the main compound and potential impurities (which will likely share the same core structure), a photodiode array (PDA) detector should be used to scan a range (e.g., 200-400 nm). The optimal wavelength for quantification is typically chosen at one of the absorption maxima, often around 254 nm, where the analyte shows strong absorbance and the mobile phase has minimal interference.[16]
-
Gradient Elution (Ensuring a Complete Picture): While an isocratic elution (constant mobile phase composition) can be simple, a gradient elution (composition changes over time) is superior for purity analysis.[16] A gradient starting with a higher percentage of water and gradually increasing the percentage of acetonitrile ensures that highly polar, early-eluting impurities are well-retained and resolved, while also pushing off any highly non-polar, late-eluting impurities in a reasonable timeframe. This provides a comprehensive screen of the sample's purity.
The Workflow for Purity Assessment
The following diagram illustrates the logical flow of the entire purity assessment process.
Caption: A generalized workflow for the HPLC purity analysis of a chemical intermediate.
Experimental Protocol: RP-HPLC Method for this compound
This protocol is designed to be a robust starting point for the purity analysis of this compound.
Instrumentation and Materials
-
HPLC System: Standard system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[17]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]
-
Data System: Chromatography data acquisition and processing software.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥98%).
-
Sample: Synthesized this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min[18] |
| Column Temperature | 30 °C[17] |
| Detection Wavelength | 254 nm (or optimal wavelength from DAD scan)[16] |
| Injection Volume | 10 µL[18] |
Solution Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water. Filter and degas.[16]
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile. Filter and degas.
-
Sample Solution (approx. 1 mg/mL): Accurately weigh ~5 mg of the synthesized this compound into a 5 mL volumetric flask. Dissolve and dilute to the mark with methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.[13][16]
System Suitability Test (SST) - A Self-Validating Check
Before analyzing samples, the system's performance must be verified. This is a non-negotiable step for trustworthy results.
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
If a reference standard is available, inject it five consecutive times.
-
The system is deemed ready for analysis if it meets the following typical criteria:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range indicate poor chromatography. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Ensures the precision and reproducibility of the injection and detection system. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency and resolving power of the column. |
Analysis and Data Processing
-
Once the SST criteria are met, inject the prepared sample solution.
-
After the run is complete, integrate all peaks in the chromatogram, typically with a minimum peak area threshold to exclude baseline noise.
-
Calculate the purity of this compound using the area percent normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Data Presentation
The following table illustrates how the final data might be presented.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 3.52 | 15,480 | 0.31 | Unknown Impurity |
| 2 | 8.91 | 45,670 | 0.91 | Starting Material |
| 3 | 12.45 | 4,895,300 | 97.91 | This compound |
| 4 | 15.18 | 43,550 | 0.87 | Unknown Impurity |
| Total | 5,000,000 | 100.00 |
In this illustrative analysis, the purity of the synthesized batch is determined to be 97.91%.
Conclusion
The purity assessment of synthesized intermediates like this compound is a critical determinant of research quality and reproducibility. A well-developed reversed-phase HPLC method, grounded in sound chromatographic principles, provides a reliable and robust tool for this task. By understanding the causality behind method parameters—from column and mobile phase selection to the implementation of a gradient elution and system suitability tests—researchers can establish a self-validating system that ensures data integrity. While HPLC is the primary technique, orthogonal methods such as LC-MS for impurity identification and Quantitative NMR (qNMR) for purity confirmation without a reference standard can provide a more comprehensive characterization.[17][18] Ultimately, rigorous analytical characterization is indispensable for advancing the development of novel therapeutics and materials.
References
- SIELC Technologies. (n.d.). Separation of 4-Chromone on Newcrom R1 HPLC column.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Chromones.
- Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection.
- Lätti, S., et al. (2007). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones. Organic Letters.
- PubMed. (2007). Synthesis of 3-aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- ResearchGate. (2025). Synthesis of 3-Aminomethyl-2-aryl- 8-bromo-6-chlorochromones.
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and....
- MDPI. (n.d.). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- CHROMacademy. (n.d.). Normal Phase Chromatography.
- Thieme. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review.
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MDPI. (n.d.). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes.
- NIH. (n.d.). X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol.
- BenchChem. (2025). A Comparative Guide to Validating the Purity of 3-Acetyl-6-bromoquinolin-4(1H)-one.
- Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography.
- BenchChem. (2025). Purity Analysis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone: A Technical Guide.
- BenchChem. (2025). assessing the purity of 2-Bromo-6-chlorophenol against a reference standard.
- University of the Western Cape. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- ResearchGate. (n.d.). Scheme 1. Synthesis of 6-bromo-; and 6-chloro-3-hydroxychromone....
- ResearchGate. (n.d.). Synthesis of 6-chloro-, and 6-bromo-3-hydroxychromone. Reagents and....
Sources
- 1. researchgate.net [researchgate.net]
- 2. oudacademia.com [oudacademia.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. hawach.com [hawach.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromacademy.com [chromacademy.com]
- 15. Separation of 4-Chromone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Biological Evaluation of 3-Formylchromone Derivatives: A Comparative Analysis
The chromone scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, lending its structure to a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Among its many derivatives, 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) have emerged as particularly versatile building blocks for the synthesis of novel bioactive molecules.[4][5][6] The presence of an α,β-unsaturated aldehyde system at the C-3 position, coupled with electrophilic centers at C-2 and C-4, endows these molecules with a unique reactivity profile, making them attractive starting points for the development of new therapeutic agents.[1][3][4][5]
This guide provides a comprehensive comparison of the biological activities of various 3-formylchromone derivatives, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering insights into their structure-activity relationships and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several 3-formylchromone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2][7] The mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cell division.
A study by Kawase et al. (2007) evaluated a series of 3-formylchromone derivatives for their cytotoxicity against four human tumor cell lines (HSC-2, HSC-3, HSG, and HL-60) and three normal human cell lines (HGF, HPC, and HPLF) to assess their tumor-specific cytotoxicity.[1][2][7] The results, summarized in Table 1, highlight the influence of substitutions on the chromone ring on cytotoxic potency.
Table 1: Cytotoxic Activity (CC50, µM) of 3-Formylchromone Derivatives against Human Tumor and Normal Cell Lines
| Compound | R | HSC-2 | HSC-3 | HSG | HL-60 | HGF | HPC | HPLF | Selectivity Index (SI) |
| FC1 | H | 89 | 225 | 332 | 59 | 552 | 322 | 678 | 2.9 |
| FC2 | 6-CH3 | 47 | 184 | 128 | 13 | 307 | 188 | 404 | 3.2 |
| FC3 | 6-C2H5 | 42 | 172 | 95 | 20 | 171 | 102 | 235 | 2.1 |
| FC6 | 6-F | >1000 | >1000 | >1000 | 18 | 104 | 125 | 271 | 4.6 |
| FC7 | 6-Cl | 43 | 163 | 115 | 11 | 243 | 148 | 323 | 3.2 |
| FC10 | 6,8-di-Cl | 125 | 315 | 371 | 42 | 751 | 462 | 993 | 4.7 |
| FC11 | 6,8-di-Br | 102 | 256 | 302 | 34 | 613 | 377 | 811 | 4.6 |
Data extracted from Kawase et al., 2007.[2]
The study found that 6-substituted derivatives, particularly those with fluoro (FC6) and chloro (FC7) groups, exhibited higher cytotoxicity than the parent compound (FC1).[2] Notably, 6,8-dihalo-substituted derivatives (FC10 and FC11) also showed significant activity.[1][2][7] The selectivity index (SI), calculated as the ratio of the average CC50 for normal cells to that for tumor cells, indicates the tumor-specific cytotoxicity.
Further mechanistic studies have revealed that some chromone derivatives induce apoptosis. For instance, a new chromone derivative, epiremisporine H, isolated from the marine-derived fungus Penicillium citrinum, exhibited potent cytotoxic activity against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cells, with IC50 values of 21.17 µM and 31.43 µM, respectively.[8][9] Western blot analysis confirmed that this compound induced apoptosis in HT-29 cells through the Bcl-2, Bax, and caspase-3 signaling cascade.[8][9]
Another avenue of anticancer activity for 3-formylchromone derivatives is the inhibition of DNA topoisomerase IIα (hTopo-IIα), an essential enzyme for DNA replication and cell division.[10] A series of substituted 3-formylchromones were found to be potent inhibitors of hTopo-IIα without intercalating into the DNA.[10]
Metal complexes of 3-formylchromone derivatives have also shown promise as anticancer agents. A Schiff base derived from 3-formylchromone and benzohydrazide, and its metal complexes (Ni, Zn, Ru, Pd, Pt, and Ag), were synthesized and tested against human breast cancer (MDA-MB231) and ovarian cancer (OVCAR-8) cell lines.[3][11] The silver complex, [Ag(fcbh)(PPh3)], demonstrated the highest efficacy with mean IC50 values of 1.0 µM (MDA-MB231) and 0.87 µM (OVCAR-8).[3][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-formylchromone derivatives and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the CC50 (50% cytotoxic concentration) value.
Antimicrobial Activity: Combating Pathogenic Microbes
3-Formylchromone derivatives have also been investigated for their potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi.[12][13]
A study on novel chromone-based dithiazoles synthesized from 3-formylchromones demonstrated significant antimicrobial activity.[12] The minimum inhibitory concentrations (MICs) of these compounds were determined against various bacterial and fungal strains.
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Dithiazolylchromone Derivatives
| Compound | B. subtilis | S. aureus | E. coli | C. albicans | S. cerevisiae |
| 3c | 0.78 | 6.25 | 3.12 | 3.12 | >100 |
| 3h | 1.56 | 12.5 | 1.56 | 6.25 | 0.78 |
| Gentamycin | 0.78 | 1.56 | 3.12 | - | - |
| Fluconazole | - | - | - | 6.25 | 3.12 |
Data extracted from a study on chromone-based dithiazoles.[12]
Compound 3c exhibited excellent inhibitory activity against Bacillus subtilis, comparable to the standard drug gentamycin.[12] Compound 3h showed promising activity against both B. subtilis and Escherichia coli, and excellent activity against Saccharomyces cerevisiae, even surpassing the standard antifungal fluconazole.[12]
Furthermore, certain 3-formylchromone derivatives have shown specific activity against Helicobacter pylori, a bacterium associated with gastritis and peptic ulcers, and are also potent inhibitors of urease, an enzyme crucial for the survival of H. pylori in the acidic environment of the stomach.[1][2][7] For instance, 6,8-dichloro-3-formylchromone (FC10) displayed anti-H. pylori activity comparable to metronidazole and was a potent inhibitor of jack bean urease.[1][2][7] Interestingly, 6,8-dibromo-3-formylchromone (FC11) was a potent urease inhibitor but lacked anti-H. pylori activity, suggesting different structural requirements for these two activities.[1][2][7]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Caption: Workflow for MIC determination using the broth microdilution method.
-
Compound Dilution: Prepare two-fold serial dilutions of the 3-formylchromone derivatives in a suitable broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microplate with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-Formylchromone derivatives have been investigated for their potential to mitigate inflammatory responses.[14]
A study by Khan et al. (2010) reported the synthesis and anti-inflammatory evaluation of a series of 3-formylchromone derivatives.[14] Their anti-inflammatory activity was assessed using in vitro and in vivo models, and the results were compared with standard drugs like aspirin and indomethacin. Several of the synthesized compounds showed promising anti-inflammatory activities.[14] The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[14]
More recent studies have delved deeper into the molecular mechanisms. A novel chromone derivative, DCO-6, was found to significantly reduce the production of inflammatory mediators like nitric oxide (NO), IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[15] DCO-6 was shown to inhibit the LPS-induced activation of the p38 MAPK signaling pathway.[15] This inhibition was not due to direct kinase inhibition but rather by impairing the production of intracellular reactive oxygen species (ROS) and disrupting the formation of the TRAF6-ASK1 complex, an upstream event in p38 activation.[15]
Caption: Proposed anti-inflammatory mechanism of DCO-6.
Structure-Activity Relationship (SAR) Insights
Across the various biological activities, certain structural features of 3-formylchromone derivatives appear to be crucial for their potency:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the chromone nucleus significantly influence biological activity. For instance, in anticancer studies, electron-withdrawing groups like halogens at the C-6 and C-8 positions often enhance cytotoxicity.[2]
-
The 3-Formyl Group: The aldehyde functionality at the C-3 position is a key pharmacophore, acting as a Michael acceptor and participating in various reactions that can lead to biological effects.[1] Modifications of this group, such as conversion to Schiff bases or hydrazones, can lead to compounds with altered or enhanced activities, as seen in the case of metal complexes with improved anticancer properties.[3][11]
-
Derivatization at the Formyl Group: Condensation of the 3-formyl group with other molecules, such as phenylacetic acid to form 3-styrylchromones, can introduce new biological activities. For example, 3-styrylchromone derivatives with catechol moieties have shown potent antioxidant and α-glucosidase inhibitory activities.[16]
Conclusion
3-Formylchromone derivatives represent a promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and the tunability of their structure make them attractive candidates for further drug discovery and development efforts. The comparative data presented in this guide underscore the importance of systematic structural modifications and thorough biological evaluation in identifying lead compounds with potent and selective therapeutic effects. Future research should continue to explore the vast chemical space of 3-formylchromone derivatives and elucidate their molecular mechanisms of action to unlock their full therapeutic potential.
References
- Khan, K. M., Ambreen, N., Mughal, U. R., Jalil, S., Perveen, S., & Choudhary, M. I. (2010). 3-Formylchromones: potential antiinflammatory agents. European Journal of Medicinal Chemistry, 45(9), 4058–4064. [Link]
- Kawase, M., Tanaka, T., Kan, H., Tani, S., Nakashima, H., & Sakagami, H. (2007). Biological activity of 3-formylchromones and related compounds. In Vivo, 21(5), 829–834. [Link]
- Kawase, M., Tanaka, T., Kan, H., Tani, S., Nakashima, H., & Sakagami, H. (2007).
- Kawase, M., Tanaka, T., Kan, H., Tani, S., Nakashima, H., & Sakagami, H. (2007).
- Kawase, M., et al. (2007). Biological activity of 3-formylchromones and related compound.
- Elsayed, S., Butler, I., & Mostafa, S. I. (2015). Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes. Semantic Scholar. [Link]
- Kostova, I. (2006).
- Baviskar, A. T., et al. (n.d.). Scheme 1 Synthesis of various 3-formylchromone derivatives.
- El-Sayed, S. A., et al. (2014). Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes.
- Kumar, R., et al. (2014). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. PMC. [Link]
- Tran, T. H., et al. (2012). Synthesis and Biological Evaluation of 3-Styrylchromone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors. J-Stage. [Link]
- (n.d.). Synthesis of Some New Heterocyclic Compounds Derived from 3-Formylchromones and Their Antimicrobial Evaluation.
- Keglevich, G., et al. (2021). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega. [Link]
- (n.d.). Synthesis, Reaction and Theoretical Study of 3-Formylchromones. Sciforum. [Link]
- (n.d.). Design, synthesis, antimicrobial and antioxidant activity of 3-formyl chromone hydrazone and their metal (II) complexes.
- Hsiao, Y.-C., et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. PMC. [Link]
- Gordon, A. T., et al. (n.d.). Synthesis and biological evaluation of chromone-3-carboxamides. Semantic Scholar. [Link]
- (n.d.). Anti-cancer and anti-inflammatory activities of three new chromone derivatives from the marine-derived penicillium citrinum. National Yang Ming Chiao Tung University Academic Hub. [Link]
- (n.d.). Synthesis of substituted 3-formyl chromones.
- (2021). Review Article Styrylchromones: Biological Activities and Structure. ScienceOpen. [Link]
- Ibrahim, M. A., et al. (n.d.).
- (2021).
- Ghumbre, S. K., et al. (2022). Synthesis and Biological Evaluation, Structural Elucidation, Thermogravimetric Analysis, X-Ray Diffraction Studies of a Schiff Base Derived from 3-formylchromone and 3-aminoquinoline and their Cu(II) and Co(II) Complexes. Bentham Science Publishers. [Link]
- (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. PMC. [Link]
- (n.d.).
- (n.d.). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry. [Link]
- (2021). A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling. PMC. [Link]
- (n.d.). Structural studies and characterization of 3-formylchromone and products of its reactions with chosen primary aromatic amines.
Sources
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and anticancer activity of 3-formylchromone benzoylhydrazone metal complexes | Semantic Scholar [semanticscholar.org]
- 12. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Formylchromones: potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of 3-Styrylchromone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Bromo-6-chlorochromone: Ensuring Safety and Compliance
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, handling specialized reagents like 3-Bromo-6-chlorochromone demands a rigorous and informed approach to disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this halogenated organic compound, moving beyond mere instruction to explain the critical reasoning behind each procedure. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while adhering to the highest standards of scientific integrity and regulatory compliance.
Hazard Assessment and Chemical Profile of this compound
Understanding the intrinsic properties and hazards of a chemical is the first step in managing its lifecycle. This compound is a halogenated derivative of chromone, a class of compounds explored for various pharmaceutical applications.[1][2] Its structure, containing both bromine and chlorine atoms, places it firmly in the category of halogenated organic compounds , which is the single most important factor determining its disposal pathway.[3][4][5]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified as a substance that causes skin and serious eye irritation.[6] This necessitates the use of appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Chemical and Safety Profile of this compound
| Property | Value | Source |
| IUPAC Name | 3-bromo-6-chlorochromen-4-one | [6] |
| CAS Number | 73220-38-9 | [6][7] |
| Molecular Formula | C₉H₄BrClO₂ | [6] |
| Molecular Weight | 259.48 g/mol | [6] |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [6] |
| Physical Form | Powder to crystal | [7] |
The Regulatory Framework: Why Segregation is Non-Negotiable
The disposal of chemical waste is governed by stringent federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the framework for "cradle-to-grave" management of hazardous waste.[8][9][10] Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety during hazardous waste operations.[11][12][13][14]
For this compound, its classification as a halogenated organic compound is critical. These compounds cannot be disposed of via sanitary sewers or in regular trash. Due to their potential to form persistent and toxic byproducts, they require specialized treatment methods. The most common and mandated disposal route for halogenated organic wastes is high-temperature incineration in a licensed hazardous waste facility.[3][15][16] This process ensures the complete destruction of the molecule to its mineral components.[17][18]
The cost to incinerate halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste.[4][5] This economic reality, coupled with regulatory mandates, makes proper segregation an essential and logical first step in the disposal workflow.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedure for collecting and preparing this compound for final disposal by a certified waste management service.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any capacity, ensure you are wearing the appropriate PPE to mitigate the risk of skin and eye irritation.[6]
-
Eye Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[19][20]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[21]
-
Body Protection: A lab coat must be worn. Ensure it is buttoned.
Step 2: Waste Collection and Container Management
All waste containing this compound, including contaminated items like weighing paper or pipette tips, must be treated as hazardous.
-
Use a Designated Container: Collect waste in a container specifically designated for "Halogenated Organic Waste."[3][22] This container must be in good condition, compatible with the chemical, and have a tightly sealing screw cap.[22]
-
Do Not Mix Waste Streams: Never mix halogenated waste with non-halogenated, aqueous, or heavy metal waste streams.[5] Co-mingling can create dangerous reactions and complicates the disposal process.
-
Keep Containers Closed: Except when actively adding waste, the container must be kept securely closed to prevent the release of vapors and to be spill-proof.[4][22][23]
Step 3: Labeling and Documentation
Proper labeling is a critical OSHA and EPA compliance point.[12][23]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[5]
-
List All Contents: Clearly write the full chemical name—"this compound"—and its approximate quantity or concentration on the tag.[22] Do not use abbreviations or chemical formulas. If it is part of a mixture, list all components and their percentages.
Step 4: Temporary Storage (Satellite Accumulation)
Laboratories are considered Satellite Accumulation Areas (SAAs). Specific rules apply to the temporary storage of hazardous waste.[23]
-
Store at or Near the Point of Generation: The waste container must be stored in the laboratory where the waste is generated.
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[23][24]
Step 5: Arranging for Final Disposal
Disposal is the final, managed step coordinated through your institution.
-
Contact EHS: When the waste container is full or you are finished with the process, contact your EHS or designated hazardous waste management office to arrange for pickup.
-
Professional Disposal: The waste will be transported by licensed professionals to a Treatment, Storage, and Disposal Facility (TSDF) for proper disposal, which for this compound means incineration.[9][15][25] Reputable hazardous waste management companies include Clean Earth, Veolia, and Waste Control Specialists.[26][27][28]
Emergency Procedures: Spill Management
Accidents happen, and a prepared response is essential for safety. The correct procedure depends on the scale and location of the spill.[29]
Protocol for a Small, Contained Spill (e.g., inside a chemical fume hood):
-
Alert Colleagues: Inform others in the lab of the spill.[30]
-
Ensure Ventilation: Keep the fume hood sash at the appropriate height.
-
Wear PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.
-
Absorb the Spill: Carefully sweep the powder or cover the spilled material with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[30][31] Avoid raising dust.[30]
-
Collect the Waste: Carefully scoop the absorbed material and place it into a heavy-duty plastic bag or a designated container for hazardous waste.[31]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, wipes) are now considered hazardous waste. Bag them, label the bag with a hazardous waste tag, and dispose of it through your EHS department.[31]
Protocol for a Large Spill or a Spill Outside a Fume Hood:
-
EVACUATE: Immediately alert all personnel to evacuate the area.[30]
-
CALL FOR HELP: Contact your institution's emergency response number (e.g., 911 from a campus phone) and the EHS office.[30]
-
ISOLATE: If safe to do so, close the doors to the laboratory to contain any dust or vapors.
-
DO NOT ATTEMPT TO CLEAN IT UP YOURSELF. A large spill of a halogenated compound requires a professional response from trained HAZWOPER personnel.[29]
By adhering to these detailed procedures, you actively contribute to a culture of safety, protect the environment, and ensure that your institution remains in full compliance with all regulatory standards.
References
- Section 728.
- Complicated Chemical Spills. Division of Research Safety, University of Illinois.
- This compound.
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- What are types of spills that have specific clean-up procedures?.
- OSHA Regulations and Hazardous Waste Disposal: Wh
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- Hazardous Waste Segreg
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- EPA Hazardous Waste Management.
- Organic Solvents. Cornell University Environmental Health and Safety.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency.
- Waste Control and Storage Services in Texas. Waste Control Specialists (WCS).
- How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts.
- Halogenated Solvents in Laboratories.
- 3-BROMO-6-CHLORO-7-METHYLCHROMONE. INDOFINE Chemical Company, Inc.
- Raleigh, NC Hazardous Waste Management. Clean Earth.
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- Hazardous Waste: Incinerator Operating Regulations and Related Air Emission Standards. U.S. Government Accountability Office.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- Hazardous Waste Disposal in Las Vegas, Nevada. Clean Management.
- Environmental Products & Services. Safety-Kleen.
- Guide for Chemical Spill Response. American Chemical Society.
- Waste, W
- Regulation Related to Waste Incineration.
- This compound CAS#: 73220-38-9. ChemicalBook.
- This compound | 73220-38-9. Benchchem.
- 3-BroMo-6-chloroquinoline-8-carboxylic acid - Safety D
- 3-BROMO-6-CHLORO-2-FLUOROBENZALDEHYDE Safety D
- 3-Bromo-6-chlorohexa-1,4-diyne.
- SAFETY DATA SHEET - Chromone-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Chromone-2-carboxylic acid. Thermo Fisher Scientific.
- Chapter Thirteen: Incineration. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Chromone-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - Bromo-3-chloropropane. Sigma-Aldrich.
- This compound. Chem-Impex.
- Material Safety Data Sheet - 6-Bromochromone. Cole-Parmer.
- Waste incinerators - Toolkit. UN Environment Programme.
- Safe handling and storage of chemicals. Sciencemadness Wiki.
- Chromone - a valid scaffold in Medicinal Chemistry. CORE.
- Chemical Compatibility D
- Chemical Comp
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. This compound | C9H4BrClO2 | CID 3498945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 73220-38-9 [amp.chemicalbook.com]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Section 728 [ilga.gov]
- 16. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. gao.gov [gao.gov]
- 18. epa.gov [epa.gov]
- 19. chemicalbook.com [chemicalbook.com]
- 20. echemi.com [echemi.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. epa.gov [epa.gov]
- 24. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 25. Environmental Products & Services | Used Oil [safety-kleen.com]
- 26. wcstexas.com [wcstexas.com]
- 27. Raleigh, NC Hazardous Waste Management | Clean Earth [cleanearthinc.com]
- 28. Veolia UK | Waste, Water & Energy Services [veolia.co.uk]
- 29. chemkleancorp.com [chemkleancorp.com]
- 30. - Division of Research Safety | Illinois [drs.illinois.edu]
- 31. acs.org [acs.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-6-chlorochromone
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 3-Bromo-6-chlorochromone, a halogenated chromone derivative, necessitates a meticulous and informed approach to personal protection. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Foundational Principles of Protection: A Multi-Layered Defense
Effective protection against chemical hazards is not about a single piece of equipment, but a holistic system of controls. Engineering controls, such as chemical fume hoods, are the primary line of defense. All procedures involving this compound, especially those that may generate dust or aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure[3]. Administrative controls, including robust training and adherence to standard operating procedures, form the next layer. PPE is the final, critical barrier between you and the chemical.
Core Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[4] | Protects against splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). | Prevents skin contact and absorption. Nitrile offers good resistance to a range of chemicals.[3][5] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher, as determined by risk assessment. | Necessary when engineering controls are insufficient to control airborne particulates or aerosols. |
| Footwear | Closed-toe shoes made of a non-porous material.[6] | Protects feet from spills and falling objects. |
In-Depth Analysis of PPE Selection and Use
Given that related compounds cause serious eye irritation, robust eye protection is non-negotiable[1][7][8].
-
Chemical Splash Goggles: These should be worn at all times when handling this compound. They provide a seal around the eyes, protecting against splashes from all directions.[4]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with reactions under pressure, a face shield should be worn in addition to safety goggles.[4][9]
Halogenated organic compounds can be absorbed through the skin. Therefore, selecting the correct gloves is critical.
-
Nitrile Gloves: These are recommended for handling this compound due to their broad chemical resistance.[3][5]
-
Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.[10] It is crucial to change gloves frequently, especially after direct contact with the chemical, to prevent permeation.[11] Never wear contaminated gloves outside of the laboratory.[11]
A laboratory coat is a fundamental component of your PPE.
-
Material: A flame-resistant lab coat is advisable, especially when working with flammable solvents in conjunction with this compound.[3]
-
Proper Use: Always keep your lab coat fully buttoned to provide maximum coverage.[11] Lab coats should be removed before leaving the laboratory to prevent the spread of contamination.[11]
While a fume hood is the primary means of controlling inhalation hazards, there may be situations where respiratory protection is also necessary.
-
Risk Assessment: The need for a respirator should be determined by a thorough risk assessment of your specific procedure. This may include weighing out the solid compound or any other action that could generate dust.
-
Fit and Training: If a respirator is required, it must be properly fitted, and you must be trained in its correct use and maintenance.
Procedural Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of PPE at each stage.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: this compound is a halogenated organic compound and must be disposed of in a designated halogenated waste container.[3][13] Do not mix it with non-halogenated waste.[13]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[14][15]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must also be disposed of as hazardous waste.[14]
By adhering to these comprehensive guidelines, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your scientific endeavors.
References
- INDOFINE Chemical Company, Inc. 3-BROMO-6-CHLORO-7-METHYLCHROMONE. [Link]
- Chemical Safety Facts. Personal Protective Equipment and Chemistry. [Link]
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
- Auburn University. Personal Protective Equipment. [Link]
- University of Arizona. Personal Protective Equipment Selection Guide. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- BioNetwork. Proper Dress and PPE / Lab Safety Video Part 1. [Link]
- Cole-Parmer.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. echemi.com [echemi.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
